2-Methoxy-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
2-methoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO/c1-12-6-3-2-5(4-11-6)7(8,9)10/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNIGTEGBOBDGKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10379517 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-45-9 | |
| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10379517 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Methoxy-5-(trifluoromethyl)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methoxy-5-(trifluoromethyl)pyridine is a key heterocyclic building block in modern medicinal and agricultural chemistry. Its unique electronic properties, arising from the interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring, make it a valuable synthon for accessing a diverse range of complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for its effective utilization in synthesis, process development, and the rational design of novel bioactive molecules. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound, supported by experimental data and detailed analytical protocols.
Chemical Identity and Molecular Structure
IUPAC Name: this compound[1]
CAS Number: 175277-45-9[1]
Molecular Formula: C₇H₆F₃NO[2]
Molecular Weight: 177.12 g/mol [1][2]
The molecular structure of this compound features a pyridine ring substituted at the 2-position with a methoxy group (-OCH₃) and at the 5-position with a trifluoromethyl group (-CF₃). The relative positions of these substituents create a unique electronic and steric environment that dictates the molecule's reactivity and physical properties.
Caption: Molecular structure of this compound.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that some variation exists in the reported values, particularly for the melting point, which may be attributed to differences in purity and analytical methodology.
| Property | Value | Source(s) |
| Appearance | Colorless to almost colorless clear liquid or white crystalline powder | [3] |
| Melting Point | 104-106 °C or 161 °C | [3] |
| Boiling Point | 166.6 °C (Predicted and experimental) | [3] |
| Density | 1.263 - 1.297 g/cm³ | [3] |
| Refractive Index | 1.4320 - 1.4360 | |
| pKa (Predicted) | 0.97 ± 0.10 | |
| Flash Point | 55 °C | [4] |
The discrepancy in the reported melting point, with some sources listing it as a liquid at room temperature, suggests that the physical state is highly dependent on the purity of the sample.[3][5] Impurities are known to depress and broaden the melting range of a crystalline solid.[6] The higher melting point of 161°C may represent a highly pure, crystalline form of the compound.
Experimental Protocols for Property Determination
Melting Point Determination
The melting point of a solid is a critical indicator of its purity. A sharp melting range (typically 0.5-1.0 °C) is characteristic of a pure compound, while impurities lead to a depressed and broader melting range.
Methodology: Capillary Melting Point Apparatus
-
Sample Preparation: A small amount of the finely powdered, dry sample is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube.
-
Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.
-
Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C/minute) around the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.
Caption: Workflow for melting point determination.
Solubility Assessment
The solubility of a compound in various solvents is a critical parameter in drug development, influencing formulation, absorption, and bioavailability.
Methodology: Equilibrium Shake-Flask Method
This method determines the thermodynamic solubility of a compound.[7]
-
Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, methanol, ethanol, acetone) in a sealed flask.
-
Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation or filtration.
-
Analysis: The concentration of the compound in the clear supernatant or filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for equilibrium solubility assessment.
pKa Determination
The pKa, or acid dissociation constant, is a measure of the acidity of a compound. For a pyridine derivative, the pKa of its conjugate acid is typically determined.
Methodology: Potentiometric Titration
This is a common and accurate method for determining pKa values.[8][9]
-
Solution Preparation: A solution of the compound of known concentration is prepared in a suitable solvent, often a water-cosolvent mixture to ensure solubility.[10]
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the analyte.
-
pH Monitoring: The pH of the solution is monitored continuously throughout the titration using a calibrated pH electrode.
-
Data Analysis: A titration curve (pH versus volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the compound has been neutralized.
Caption: Workflow for pKa determination by potentiometric titration.
Spectroscopic and Chromatographic Data
While a full spectral analysis is beyond the scope of this guide, it is important to note that techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are routinely used to confirm the identity and purity of this compound.[11] Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), are employed for purity assessment and quantitative analysis.
Reactivity and Stability
This compound is generally stable under standard storage conditions, which typically involve an inert atmosphere at room temperature.[12] The reactivity of the molecule is dictated by the electronic effects of its substituents.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group activates the pyridine ring towards nucleophilic attack, while the methoxy group is a potential leaving group. This makes the compound a useful substrate in nucleophilic aromatic substitution reactions.
-
Electrophilic Aromatic Substitution: The pyridine nitrogen and the electron-withdrawing trifluoromethyl group deactivate the ring towards electrophilic substitution.
-
Reactions at the Methoxy Group: The methoxy group can be cleaved under certain conditions to yield the corresponding pyridin-2-one.
-
Reactions involving the Trifluoromethyl Group: The trifluoromethyl group is generally stable but can participate in certain specialized reactions.
Applications in Drug Discovery and Agrochemicals
The unique physicochemical properties of this compound make it a valuable intermediate in the synthesis of a variety of bioactive molecules. The trifluoromethyl group often enhances metabolic stability and lipophilicity, which can improve the pharmacokinetic profile of a drug candidate.[13] The pyridine core is a common scaffold in many pharmaceuticals and agrochemicals. This compound and its derivatives are used in the synthesis of herbicides, fungicides, and insecticides, as well as pharmaceutical agents.[14][15][16][17]
Conclusion
This compound is a versatile building block with a distinct set of physicochemical properties that are crucial for its application in chemical synthesis. A comprehensive understanding of its melting point, boiling point, solubility, and pKa, along with its spectroscopic and reactivity profiles, is essential for researchers and professionals in the fields of drug discovery and agrochemical development. The experimental protocols outlined in this guide provide a framework for the accurate and reliable determination of these key parameters, ensuring the consistent quality and performance of this important chemical intermediate.
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 253-268. [Link]
- This compound Safety Data Sheets(SDS) lookchem. (n.d.).
- Melting point determination. (n.d.).
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025).
- Fikri, K., et al. (2011). RP-HPLC lipophilicity studies for some (hetero)arylamides derived from 2-amino 4,6-dimethyl pyridine: Introduction of an hydrogen-bond descriptor.
- Experiment 1 - Melting Points. (n.d.).
- Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]
- Jadhav, D. S. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray.
- Understanding the Properties of this compound. (n.d.).
- Determination of Melting Point. (n.d.).
- experiment (1) determination of melting points. (2021).
- Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). DergiPark. [Link]
- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
- <1236> Solubility Measurements. (2016). USP-NF. [Link]
- This compound | C7H6F3NO | CID 2775312 - PubChem. (n.d.).
- Trifluoromethylpyridine: Its chemistry and applications. (2023). Research Outreach. [Link]
- Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S.
- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (n.d.). Rheolution.
Sources
- 1. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 175277-45-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | 175277-45-9 [sigmaaldrich.com]
- 5. labproinc.com [labproinc.com]
- 6. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 7. pharmatutor.org [pharmatutor.org]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. researchgate.net [researchgate.net]
- 11. pennwest.edu [pennwest.edu]
- 12. mdpi.com [mdpi.com]
- 13. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. Determination of Potentiometric Titration Inflection Point by Concentric Arcs Method | Semantic Scholar [semanticscholar.org]
- 16. lup.lub.lu.se [lup.lub.lu.se]
- 17. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
A Guide to the Spectroscopic Analysis of 2-Methoxy-5-(trifluoromethyl)pyridine
This technical guide provides a comprehensive analysis of 2-Methoxy-5-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research.[1][2] Through a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document offers researchers, scientists, and drug development professionals a thorough understanding of the spectroscopic characteristics that define this molecule's structure and purity.
Introduction
This compound (CAS No. 175277-45-9) is a substituted pyridine derivative featuring a methoxy group at the 2-position and a trifluoromethyl group at the 5-position.[3][4][5] Its molecular formula is C₇H₆F₃NO, with a molecular weight of approximately 177.12 g/mol .[4][5][6] The presence of the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group on the pyridine ring creates a unique electronic environment that is reflected in its spectroscopic signatures. This guide will dissect these signatures to provide a foundational understanding for its application in complex organic synthesis.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectroscopic output. The following diagram illustrates the key structural components and their expected correlation with the analytical techniques discussed in this guide.
Caption: Correlation between the molecular structure of this compound and the information obtained from various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.
Experimental Protocol for NMR Analysis
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of high-purity this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.
-
Ensure complete dissolution by gentle vortexing or sonication.
-
-
Instrument Setup:
-
Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
-
Acquisition Parameters:
-
¹H NMR: Employ a standard single-pulse experiment with a spectral width of approximately 16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Use a proton-decoupled single-pulse experiment with a spectral width of about 220 ppm, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds.
-
¹⁹F NMR: Acquire a proton-decoupled spectrum with an appropriate spectral width centered around the expected chemical shift of the CF₃ group.
-
¹H NMR Spectral Analysis
The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the aromatic protons and one signal for the methoxy group protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.3 | Doublet | ~2.5 |
| H-4 | ~7.8 | Doublet of Doublets | ~8.5, 2.5 |
| H-3 | ~6.8 | Doublet | ~8.5 |
| -OCH₃ | ~4.0 | Singlet | - |
-
H-6: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded aromatic proton.
-
H-4: This proton is coupled to both H-3 and H-6, resulting in a doublet of doublets.
-
H-3: This proton is coupled to H-4 and is shielded by the adjacent methoxy group.
-
-OCH₃: The three equivalent protons of the methoxy group will appear as a singlet.
¹³C NMR Spectral Analysis
The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Quartet Coupling (J, Hz) |
| C-2 | ~164 | - |
| C-5 | ~122 | Quartic (~272) |
| C-6 | ~145 | - |
| C-4 | ~135 | - |
| C-3 | ~112 | - |
| -OCH₃ | ~54 | - |
| -CF₃ | ~123 | - |
The carbon attached to the trifluoromethyl group (C-5) will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will also be visible in the spectrum.
¹⁹F NMR Spectral Analysis
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For this compound, a single signal is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift of trifluoromethyl groups on aromatic rings typically falls in the range of -60 to -70 ppm relative to CFCl₃.[7][8]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol for ATR-IR Analysis
Attenuated Total Reflectance (ATR) is a convenient method for obtaining the IR spectrum of liquid or solid samples.
-
Instrument Setup: Use a Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
IR Spectral Data and Interpretation
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.[4][6]
| Frequency (cm⁻¹) | Vibrational Mode |
| ~3000-2800 | C-H stretching (aromatic and aliphatic) |
| ~1600, 1480 | C=C and C=N stretching (pyridine ring) |
| ~1330 | C-F stretching (strong) |
| ~1250 | Asymmetric C-O-C stretching |
| ~1030 | Symmetric C-O-C stretching |
The presence of a strong absorption band around 1330 cm⁻¹ is a key indicator of the C-F bonds of the trifluoromethyl group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Experimental Protocol for MS Analysis
Electron Ionization (EI) is a common ionization method for volatile organic compounds.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole).
-
Detection: Detect the ions to generate a mass spectrum.
MS Data Interpretation
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight.
-
Molecular Ion (M⁺): The expected m/z for the molecular ion is approximately 177.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl radical (•CH₃) from the methoxy group to give a fragment at m/z 162, or the loss of a trifluoromethyl radical (•CF₃).
Safety and Handling
This compound is a flammable liquid and vapor.[9] It causes skin and serious eye irritation and may cause respiratory irritation.[3][10] Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[10] All work should be conducted in a well-ventilated fume hood.
Conclusion
The spectroscopic analysis of this compound provides a detailed and unambiguous confirmation of its molecular structure. The combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS data offers a complete analytical profile that is essential for quality control and for understanding its reactivity in synthetic applications. This guide serves as a valuable resource for researchers utilizing this important chemical intermediate.
References
- LookChem. (n.d.). This compound Safety Data Sheets(SDS).
- SpectraBase. (n.d.). This compound - Optional[ATR-IR] - Spectrum.
- Chemical Label. (n.d.). This compound.
- PubChem. (n.d.). This compound.
- Fisher Scientific. (2023, August 25). SAFETY DATA SHEET - 5-Methoxy-2-(trifluoromethyl)pyridine.
- ChemicalBook. (n.d.). This compound(175277-45-9) 1H NMR spectrum.
- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound | 175277-45-9.
- Sigma-Aldrich. (n.d.). This compound | 175277-45-9.
- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants.
- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. lookchem.com [lookchem.com]
- 4. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 175277-45-9 [chemicalbook.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. colorado.edu [colorado.edu]
- 8. 19F [nmr.chem.ucsb.edu]
- 9. chemical-label.com [chemical-label.com]
- 10. fishersci.at [fishersci.at]
A-Z Guide to the Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine: Mechanisms, Protocols, and Scale-Up Considerations
Abstract: 2-Methoxy-5-(trifluoromethyl)pyridine is a pivotal building block in the development of novel pharmaceuticals and agrochemicals, owing to the unique physicochemical properties imparted by its trifluoromethyl and methoxy moieties. This technical guide provides an in-depth exploration of the predominant synthetic pathway to this compound: the nucleophilic aromatic substitution (SNAr) reaction. We will dissect the underlying mechanistic principles, provide a detailed, field-proven experimental protocol, and discuss critical parameters for process optimization and scale-up. This document is intended for researchers, chemists, and process development professionals seeking a comprehensive understanding of this important synthetic transformation.
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold
The incorporation of fluorine-containing groups into organic molecules is a widely employed strategy in medicinal and agricultural chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group (-CF₃) is particularly effective in this regard. When combined with a pyridine ring, a common pharmacophore, the resulting trifluoromethylpyridine (TFMP) derivatives become highly valuable intermediates.[1][2]
This compound serves as a key precursor for a range of biologically active molecules. For instance, the TFMP moiety is a core component in several commercial agrochemicals and pharmaceuticals.[1][2][3] Its synthesis is a critical first step in the discovery and development pipelines for new chemical entities in these fields. The primary industrial route to this compound leverages the principles of nucleophilic aromatic substitution on an activated pyridine ring.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The most efficient and widely adopted synthesis of this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is favored due to the intrinsic electron-deficient nature of the pyridine ring, which is further enhanced by the presence of a powerful electron-withdrawing group.[4][5][6]
Mechanistic Principles: Activating the Pyridine Ring
The SNAr mechanism is a two-step addition-elimination process.[7][8] Several factors make the 2-halo-5-(trifluoromethyl)pyridine scaffold exceptionally well-suited for this reaction:
-
Pyridine Nitrogen: The nitrogen atom in the pyridine ring is inherently electron-withdrawing, reducing the electron density of the aromatic system and making it susceptible to attack by nucleophiles.[5][6]
-
Positional Activation: The substitution is most favorable when the leaving group is at the C-2 or C-4 position relative to the ring nitrogen.[4][6][8] This is because the negative charge of the intermediate can be effectively delocalized onto the electronegative nitrogen atom through resonance, thus stabilizing the transition state.[4]
-
The Trifluoromethyl Group: The -CF₃ group at the C-5 position is a potent electron-withdrawing group (EWG). Its strong inductive effect further depletes electron density from the ring, particularly at the ortho (C-4) and para (C-2) positions, significantly activating the substrate for nucleophilic attack.[4][7]
The reaction proceeds as follows:
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient carbon atom bearing the leaving group (typically chlorine) at the C-2 position. This disrupts the ring's aromaticity and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[7]
-
Stabilization & Elimination: This intermediate is resonance-stabilized, with the negative charge delocalized across the ring and onto the nitrogen atom.
-
Aromaticity Restoration: To restore the low-energy aromatic system, the leaving group (e.g., chloride, Cl⁻) is expelled, yielding the final product, this compound.
Caption: The SNAr mechanism for the synthesis of this compound.
Critical Reagents and Conditions
-
Substrate: 2-Chloro-5-(trifluoromethyl)pyridine is the most common precursor due to its relative availability and good reactivity. While 2-fluoropyridines can react faster, the chloro-analogue often provides a better balance of reactivity and cost for industrial applications.[9]
-
Nucleophile: Sodium methoxide (NaOMe) is the reagent of choice. It is a strong, unhindered nucleophile that readily provides the methoxide anion. It is typically used as a solution in methanol or as a solid.
-
Solvent: Methanol is a common solvent as it is the conjugate acid of the nucleophile and can readily dissolve sodium methoxide. Polar aprotic solvents such as DMF or DMSO can also be effective.[4]
Field-Proven Experimental Protocol
The following protocol details a representative laboratory-scale synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Step-by-Step Synthesis Workflow
-
Reaction Setup: A dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet is charged with a solution of sodium methoxide in methanol (e.g., 25% w/w). The system is purged with nitrogen to maintain an inert atmosphere, which is crucial to prevent the degradation of the highly basic sodium methoxide by atmospheric moisture and CO₂.
-
Substrate Addition: 2-Chloro-5-(trifluoromethyl)pyridine is added to the stirred sodium methoxide solution. The addition may be done portion-wise or as a solution in anhydrous methanol to control any initial exotherm.
-
Reaction: The mixture is heated to reflux (typically around 65 °C for methanol) and maintained at this temperature.
-
Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Gas Chromatography (GC) or Thin-Layer Chromatography (TLC), to confirm the consumption of the starting material.
-
Workup: Once the reaction is complete, the mixture is cooled to room temperature. The solvent (methanol) is removed under reduced pressure using a rotary evaporator.
-
Extraction: The resulting residue is partitioned between water and a suitable organic solvent, such as ethyl acetate or diethyl ether. The aqueous layer is extracted multiple times with the organic solvent to ensure complete recovery of the product.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.
-
Final Product: The crude material can be purified further by vacuum distillation or column chromatography on silica gel to afford this compound as a pure, typically white crystalline solid.[10]
Caption: Experimental workflow for the synthesis of this compound.
Data Summary & Process Optimization
For successful scale-up, careful control over reaction parameters is essential to maximize yield and purity while ensuring operational safety.
| Parameter | Condition / Reagent | Rationale & Optimization Insights |
| Stoichiometry | 1.1 - 1.5 equivalents NaOMe | A slight excess of the nucleophile ensures complete conversion of the starting material. A large excess can lead to side reactions or complicate the workup. |
| Temperature | Reflux (Methanol, ~65°C) | Provides sufficient thermal energy to overcome the activation barrier without promoting significant byproduct formation. Lower temperatures result in sluggish reaction rates. |
| Reaction Time | 2 - 6 hours | Highly dependent on scale and temperature. Reaction should be monitored to endpoint to avoid prolonged heating which can lead to impurities. |
| Moisture Control | Anhydrous conditions | Sodium methoxide is extremely sensitive to water. Moisture will consume the reagent and reduce yield. Use of dry solvents and an inert atmosphere is critical. |
| Purification | Vacuum Distillation | Often the most efficient method for purification on a larger scale, removing non-volatile impurities effectively. The product has a boiling point of approximately 166-167 °C.[10] |
Safety and Handling
-
Sodium Methoxide (NaOMe): Highly corrosive and flammable solid. Reacts violently with water to produce methanol and sodium hydroxide. It is a severe irritant to skin, eyes, and the respiratory tract. Must be handled under an inert, dry atmosphere.
-
Methanol (MeOH): Flammable and toxic liquid. Can be absorbed through the skin and is harmful if inhaled or ingested.
-
2-Chloro-5-(trifluoromethyl)pyridine: Harmful if swallowed or in contact with skin. Causes skin and serious eye irritation.
-
General Precautions: The reaction should be performed with adequate engineering controls (fume hood). All personnel must wear appropriate PPE, including safety glasses, flame-resistant lab coats, and chemical-resistant gloves.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust and well-established method. The reaction's success hinges on the electronic activation of the pyridine ring by both the ring nitrogen and the powerful trifluoromethyl electron-withdrawing group. By carefully controlling key parameters—particularly stoichiometry and the exclusion of moisture—this transformation can be reliably performed on both laboratory and industrial scales, providing consistent access to this indispensable chemical intermediate.
References
- Benchchem Technical Support Center.
- PubChem. This compound.
- Pearson. SNAr Reactions of Pyridine.
- National Institutes of Health (NIH). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- ChemicalBook. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis.
- RSC Publishing.
- SpectraBase. 2-Methoxy-5-(trifluoromethyl)
- Wikipedia.
- Ngai, M-Y., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science (RSC Publishing). DOI:10.1039/C5SC02983J.
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Research Outreach.
- Journal of the American Chemical Society.
- NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties of this compound.
- YouTube. Nucleophilic Aromatic Substitution of Heteroarenes. [Link]
- YouTube.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. SNAr Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. youtube.com [youtube.com]
- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. nbinno.com [nbinno.com]
A-Z Guide to Nucleophilic Reactivity of 2-Methoxy-5-(trifluoromethyl)pyridine: Mechanisms, Protocols, and Applications
Executive Summary
2-Methoxy-5-(trifluoromethyl)pyridine is a pivotal heterocyclic building block in modern medicinal and agricultural chemistry. The strategic placement of a strongly electron-withdrawing trifluoromethyl group and a displaceable methoxy group on the pyridine scaffold creates a versatile substrate for nucleophilic aromatic substitution (SNAr). This guide provides an in-depth analysis of the reactivity of this molecule with various nucleophiles. We will explore the underlying electronic principles governing its reactivity, present detailed, field-proven experimental protocols for key transformations, and offer insights into the causality behind experimental design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this compound for the synthesis of novel, high-value molecules.
Introduction: A Scaffold of Strategic Importance
The Significance of Trifluoromethylpyridines
The introduction of a trifluoromethyl (CF₃) group into organic molecules is a well-established strategy in drug discovery and agrochemical development.[1][2] This moiety can significantly enhance crucial properties such as metabolic stability, binding affinity, lipophilicity, and bioavailability.[3] When incorporated into a pyridine ring, the CF₃ group's potent electron-withdrawing nature also activates the ring system, making it susceptible to transformations that are otherwise challenging.[1][4] Consequently, trifluoromethylpyridine derivatives are integral components of numerous commercial herbicides, fungicides, and pharmaceuticals.[1][5][6]
Physicochemical Properties of this compound
A thorough understanding of a starting material's properties is fundamental to designing successful and reproducible synthetic pathways.
| Property | Value | Source |
| CAS Number | 175277-45-9 | [7] |
| Molecular Formula | C₇H₆F₃NO | [7] |
| Molecular Weight | 177.12 g/mol | |
| Appearance | Colorless to almost colorless clear liquid | |
| Purity | >97% | [7] |
| Flash Point | 55 °C | [7] |
Deciphering the Electronic Landscape
The reactivity of this compound is a direct consequence of the interplay between its substituents and the inherent electronic nature of the pyridine ring.
-
Pyridine Ring: As a heteroaromatic system, the nitrogen atom is more electronegative than carbon, rendering the ring electron-deficient, particularly at the C2, C4, and C6 positions. This inherent electron deficiency makes the pyridine ring susceptible to nucleophilic attack.[8][9]
-
Trifluoromethyl Group (CF₃): Positioned at C5, this group is a powerful electron-withdrawing group due to the high electronegativity of the fluorine atoms. It strongly deactivates the ring towards electrophilic substitution but significantly activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate.
-
Methoxy Group (OCH₃): Located at the C2 position, the methoxy group is a key functional handle. While it is an electron-donating group by resonance, its primary role in the context of nucleophilic attack at C2 is to serve as an effective leaving group (as methoxide, CH₃O⁻). Its presence at a position inherently activated by the ring nitrogen makes it readily displaceable.
The Core Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The primary reaction pathway for this compound with strong nucleophiles is the Nucleophilic Aromatic Substitution (SNAr) mechanism.[10][11] This is a two-step addition-elimination process.
Step 1: Nucleophilic Addition (Rate-Determining Step) The nucleophile (Nu⁻) attacks the electron-deficient C2 carbon, which bears the methoxy leaving group. This attack temporarily breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10][12] The stability of this intermediate is the key to the reaction's feasibility.
Step 2: Elimination and Rearomatization The negative charge collapses, reforming the aromatic π-system and expelling the methoxide (CH₃O⁻) leaving group to yield the substituted product.
The favorability of attack at the C2 position is due to the ability of the electronegative ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate through resonance, a stabilization not possible with attack at C3.[8][9]
Reactivity with N-Nucleophiles: Gateway to Bioactive Aminopyridines
The displacement of the 2-methoxy group with amines is one of the most valuable transformations of this substrate, providing access to 2-amino-5-(trifluoromethyl)pyridine derivatives which are prevalent in pharmaceuticals and agrochemicals.[13][14]
Mechanistic Rationale
The reaction proceeds via the classic SNAr mechanism. The choice of solvent and temperature is critical. High-boiling polar aprotic solvents like DMSO, DMF, or NMP are preferred as they can solvate the charged intermediate and accommodate the higher temperatures often required to drive the reaction to completion, especially with less reactive amines. The reaction is typically performed under thermal conditions, often at temperatures exceeding 100 °C.
Field-Proven Protocol: Synthesis of 2-(Piperidin-1-yl)-5-(trifluoromethyl)pyridine
This protocol provides a representative workflow for the amination of this compound.
Materials:
-
This compound (1.0 eq)
-
Piperidine (1.5 eq)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Potassium carbonate (K₂CO₃) (optional, as a base for amine salts)
-
Reaction vessel (sealed tube or round-bottom flask with condenser)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Vessel Preparation: To a clean, dry sealed reaction tube equipped with a magnetic stir bar, add this compound (e.g., 1.77 g, 10 mmol).
-
Reagent Addition: Add DMF or DMSO (e.g., 20 mL) to dissolve the starting material. Add piperidine (e.g., 1.28 g, 15 mmol, 1.48 mL). Note: If using an amine hydrochloride salt, add 2.0 equivalents of a non-nucleophilic base like K₂CO₃ or Cs₂CO₃.
-
Reaction: Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours. Look for the disappearance of the starting material spot.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water (100 mL) and extract with ethyl acetate (3 x 50 mL). The aqueous phase will remove the DMF/DMSO and methoxide salts.
-
Purification: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-(piperidin-1-yl)-5-(trifluoromethyl)pyridine.
Reactivity with O-Nucleophiles: Hydrolysis and Etherification
Hydrolysis to 5-(Trifluoromethyl)pyridin-2-one
The methoxy group can be displaced by hydroxide ions (e.g., from NaOH or KOH) in a process that is mechanistically identical to amination. The initial product is the sodium or potassium salt of the pyridone, which is then protonated upon acidic work-up to yield the final product. The pyridone exists in tautomeric equilibrium with its 2-hydroxy-pyridine form, with the pyridone form generally predominating.[15]
Reaction Conditions:
-
Reagents: Sodium hydroxide or potassium hydroxide in water.
-
Solvent: Often a co-solvent like methanol or THF is used to aid solubility.
-
Temperature: Refluxing temperatures are typically required to drive the hydrolysis.
Trans-etherification
While less common, the methoxy group can be exchanged for a different alkoxy group by reacting with another alcohol, typically under basic conditions (e.g., using the corresponding sodium alkoxide). This reaction is an equilibrium process, and it is often necessary to use the displacing alcohol as the solvent to drive the reaction to completion.
Reactivity with S-Nucleophiles: Synthesis of Pyridine-2-thiones
The reaction with sulfur nucleophiles, such as sodium thiomethoxide (NaSMe) or other thiolates, readily displaces the methoxy group to form 2-thioether-5-(trifluoromethyl)pyridines.[16][17] These reactions often proceed under milder conditions than their N- and O-nucleophile counterparts due to the higher nucleophilicity of sulfur (the "alpha effect").
Typical Conditions:
-
Nucleophile: Sodium or potassium salt of the desired thiol (R-SNa).
-
Solvent: Polar aprotic solvents like DMF or THF.
-
Temperature: Can often proceed at room temperature or with gentle heating.
Comparative Reactivity: Methoxy vs. Chloro Leaving Groups
In the context of SNAr, the nature of the leaving group is crucial. The reaction rate is primarily determined by the first step (nucleophilic attack), but the leaving group's ability to depart in the second step can also be influential.[10]
-
Electronegativity and Inductive Effect: Fluoride is the most electronegative halogen, making the carbon it's attached to highly electrophilic and thus accelerating the initial nucleophilic attack. This often makes fluoroarenes the most reactive substrates in SNAr, following the trend F > Cl > Br > I, which is the opposite of SN2 reactions.[18][19]
-
Leaving Group Ability (pKa of Conjugate Acid): A better leaving group is the conjugate base of a stronger acid. Methoxide (from methanol, pKa ~15.5) is a poorer leaving group than chloride (from HCl, pKa ~ -7).
-
Practical Implications: For the 5-(trifluoromethyl)pyridine system, the corresponding 2-chloro derivative is generally more reactive than the 2-methoxy derivative due to the better leaving group ability of chloride.[20] However, the methoxy analog is still highly effective and offers advantages in terms of different reactivity profiles, milder synthesis of the starting material, and sometimes, improved solubility. Some modern methods have even shown methoxy to be a superior leaving group under specific concerted SNAr conditions, although the classic stepwise mechanism is more common here.[12][21][22]
| Leaving Group at C2 | Relative Reactivity (General SNAr) | Key Considerations |
| -OCH₃ | Good | Readily available substrate. Methoxide is a viable leaving group, but higher temperatures may be needed compared to the chloro analog. |
| -Cl | Excellent | Chloride is a better leaving group than methoxide, often allowing for lower reaction temperatures or shorter reaction times.[20] |
Conclusion
This compound is a highly activated and versatile substrate for nucleophilic aromatic substitution. The powerful electron-withdrawing effect of the C5-trifluoromethyl group renders the C2 position exceptionally electrophilic, allowing for the efficient displacement of the methoxy group by a wide range of nitrogen, oxygen, and sulfur nucleophiles. Understanding the principles of the SNAr mechanism, the influence of reaction parameters, and the relative reactivity compared to halogenated analogs empowers chemists to strategically employ this building block in the synthesis of complex, high-value molecules for the pharmaceutical and agrochemical industries.
References
- Huimeng Bio-tech. (n.d.). 2-Amino-5-(Trifluoromethyl)pyridine price. Huimeng Bio-tech.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 156-175.
- Not Vot. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? Chemistry Stack Exchange.
- Ishihara Sangyo Kaisha, Ltd. (1982). 2-Amino-3-chloro-5-trifluoromethylpyridine. U.S. Patent 4349681A. Google Patents.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2). J-STAGE.
- Ashenhurst, J. (2023). Nucleophilic Aromatic Substitution. Chemistry Steps.
- Sagan, C., et al. (2024). Development of novel pyridine-based agrochemicals: A review. ResearchGate.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Smith, A. M., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. Angewandte Chemie International Edition, 57(33), 10374-10399.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate.
- Arts, M., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. Chemical Science, 13(44), 13245-13255.
- Mary, Y. S., et al. (2022). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Journal of Molecular Structure, 1262, 133033.
- Lebedev, A. T., et al. (2003). Reactions of Polyhalopyridines. 16. Synthesis and Reactions of 2,3,5,6-Tetrafluoro-4-perfluoroalkylthiopyridines. Chemistry of Heterocyclic Compounds, 39(8), 1173-1180.
- Um, I. H., et al. (2007). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. The Journal of Organic Chemistry, 72(15), 5817-5820.
- Chiba, S., et al. (2016). Nucleophilic amination of methoxypyridines by a sodium hydride-lithium iodide composite. Chemical Communications, 52(4), 811-814.
- Chiba, S., et al. (2022). Leaving Group Ability in Nucleophilic Aromatic Amination by Sodium Hydride-Lithium Iodide Composite. The Journal of Organic Chemistry, 87(3), 1845-1853.
- Lo, J. (2019). Favourability of leaving groups in nucleophilic aromatic substitution. Chemistry Stack Exchange.
- Arts, M., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.
- Procter, D. J., et al. (2023). Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates. Organic Letters, 25(42), 7793-7798.
- Yagupolskii, L. M., et al. (2011). Aromatic and heterocyclic perfluoroalkyl sulfides. Methods of preparation. Journal of Fluorine Chemistry, 132(12), 1173-1194.
- Chiba, S., et al. (2016). Rapid Amination of Methoxy Pyridines with Aliphatic Amines. ResearchGate.
- Wang, Y., et al. (2007). Synthesis of 2-amino-5-fluoropyridine. ResearchGate.
- PubChem. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine. National Center for Biotechnology Information.
- Liu, K., et al. (2023). Iron-Catalyzed Synthesis of Unsymmetrical Disilanes. Journal of the American Chemical Society, 145(50), 27365-27374.
- Al-Hokbany, A. M., et al. (2016). Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol. SpringerPlus, 5, 19.
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. researchgate.net [researchgate.net]
- 7. This compound | 175277-45-9 [sigmaaldrich.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2-Amino-5-( Trifluoromethyl ) pyridine price [huimengchem.cn]
- 14. US4349681A - 2-Amino-3-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 15. 2-Hydroxy-5-(trifluoromethyl)pyridine | C6H4F3NO | CID 147443 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 20. A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors - Chemical Science (RSC Publishing) DOI:10.1039/D2SC04041G [pubs.rsc.org]
- 21. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 22. dr.ntu.edu.sg [dr.ntu.edu.sg]
The Ascendant Therapeutic Potential of 2-Methoxy-5-(trifluoromethyl)pyridine Derivatives: A Technical Guide for Drug Discovery and Development
Introduction: The Strategic Importance of the 2-Methoxy-5-(trifluoromethyl)pyridine Scaffold
In the landscape of modern medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms and pyridine rings has become a cornerstone of rational drug design. The unique physicochemical properties conferred by the trifluoromethyl (CF3) group—namely high electronegativity, metabolic stability, and lipophilicity—coupled with the versatile electronic nature of the pyridine moiety, have given rise to a plethora of bioactive molecules.[1][2] Among these, derivatives of this compound have emerged as a particularly promising scaffold, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, biological activities, mechanisms of action, and structure-activity relationships of this important class of compounds, intended for researchers, scientists, and drug development professionals.
I. Synthesis of this compound Derivatives: A Stepwise Approach
The synthesis of this compound derivatives typically commences with the preparation of the key intermediate, 2-chloro-5-(trifluoromethyl)pyridine. This intermediate is then subjected to nucleophilic substitution with sodium methoxide to yield the desired this compound core, which can be further modified.
Experimental Protocol: Synthesis of this compound
This protocol outlines a two-step process for the synthesis of this compound, starting from 3-picoline.
Step 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
-
Reaction: 3-picoline is subjected to N-oxidation, followed by chlorination with benzoyl chloride and chlorine gas to produce 2-chloro-5-(trichloromethyl)pyridine.[3] This intermediate is then fluorinated to yield 2-chloro-5-(trifluoromethyl)pyridine.[2]
-
Detailed Procedure:
-
N-oxidation: To a solution of 3-picoline in glacial acetic acid, add hydrogen peroxide (30% solution) dropwise at a temperature of 70-80°C. The molar ratio of 3-picoline to hydrogen peroxide should be approximately 1:1.4. Stir the reaction mixture for 18-24 hours.
-
Chlorination: The resulting N-oxy-3-methylpyridine is then reacted with benzoyl chloride and subsequently with chlorine gas in a suitable solvent such as o-dichlorobenzene, with a radical initiator like azobisisobutyronitrile, at 120-140°C for 18-20 hours to yield 2-chloro-5-(trichloromethyl)pyridine.[3]
-
Fluorination: The crude 2-chloro-5-(trichloromethyl)pyridine is then fluorinated using a fluorinating agent such as anhydrous potassium fluoride in a polar aprotic solvent like dimethyl sulfoxide (DMSO) with a phase transfer catalyst (e.g., cetyltrimethylammonium bromide) at reflux for 5-7 hours.[3]
-
Purification: The resulting 2-chloro-5-(trifluoromethyl)pyridine is purified by distillation under reduced pressure.
-
Step 2: Synthesis of this compound
-
Reaction: 2-chloro-5-(trifluoromethyl)pyridine undergoes a nucleophilic aromatic substitution reaction with sodium methoxide.
-
Detailed Procedure:
-
Prepare a solution of sodium methoxide in methanol.
-
Add 2-chloro-5-(trifluoromethyl)pyridine to the sodium methoxide solution.
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
II. Biological Activities and Mechanisms of Action
Derivatives of this compound have demonstrated significant potential in several therapeutic and agricultural areas, primarily as anticancer, herbicidal, and insecticidal agents.
A. Anticancer Activity
The this compound scaffold is a promising framework for the development of novel anticancer agents. The trifluoromethyl group often enhances the potency and metabolic stability of these compounds.
Mechanism of Action: Targeting Key Signaling Pathways
Several pyridine-based compounds have been shown to exert their anticancer effects by inhibiting key kinases in cellular signaling pathways, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[4][5] The MAPK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a common feature in many cancers.[6]
Caption: The MAPK signaling pathway and potential inhibition by this compound derivatives.
Quantitative Data: In Vitro Anticancer Activity
The following table summarizes the in vitro anticancer activity of representative trifluoromethyl-containing pyridine and pyrimidine derivatives against various cancer cell lines.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 3b | Thiazolo[4,5-d]pyrimidine | A375 (Melanoma) | 25.4 | [1] |
| 3b | C32 (Melanoma) | 24.4 | [1] | |
| 3b | DU145 (Prostate) | >100 | [1] | |
| 3b | MCF-7 (Breast) | 51.5 | [1] | |
| VI | Trimethoxyphenyl pyridine | HCT 116 (Colorectal) | 4.83 | [7] |
| VI | HEPG-2 (Liver) | 3.25 | [7] | |
| VI | MCF-7 (Breast) | 6.11 | [7] | |
| TP6 | 1,2,4-Triazole-pyridine | B16F10 (Murine Melanoma) | 41.12 | [8] |
Experimental Protocol: MTT Cell Viability Assay
This protocol provides a step-by-step method for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.
Caption: Workflow for the MTT cell viability assay.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well tissue culture plates
-
This compound derivative (test compound)
-
Dimethyl sulfoxide (DMSO) for stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include vehicle-only controls.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
-
B. Herbicidal Activity
Several trifluoromethylpyridine derivatives have been successfully commercialized as herbicides.[2] Their mode of action often involves the inhibition of essential plant enzymes.
Mechanism of Action: Inhibition of Key Plant Enzymes
-
Acetolactate Synthase (ALS) Inhibition: Some pyridyl derivatives, such as pyroxsulam, are known to inhibit ALS, a key enzyme in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine).[2] Inhibition of this pathway leads to a deficiency in these essential amino acids, ultimately causing plant death.
-
Protoporphyrinogen Oxidase (PPO) Inhibition: Other pyridine-containing herbicides act by inhibiting PPO, an enzyme involved in chlorophyll and heme biosynthesis.[9] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light, generates reactive oxygen species that cause rapid cell membrane damage.
Experimental Protocol: In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This colorimetric assay measures the activity of ALS by quantifying the formation of acetoin.
-
Materials:
-
Plant tissue (e.g., young leaves) for enzyme extraction
-
Extraction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5, containing 1 mM pyruvate, 0.5 mM MgCl2, 10% glycerol, 1 mM DTT, and 10 µM FAD)
-
Assay buffer (e.g., 20 mM potassium phosphate buffer, pH 7.0, containing 20 mM pyruvate, 0.5 mM MgCl2, and 1 mM TPP)
-
Test compound (potential ALS inhibitor)
-
Creatine solution (0.5% w/v)
-
α-naphthol solution (5% w/v in 2.5 N NaOH, freshly prepared)
-
Sulfuric acid (6 N)
-
-
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate and use the supernatant containing the crude ALS extract.
-
Assay Reaction: In a microplate, combine the enzyme extract, assay buffer, and different concentrations of the test compound.
-
Incubation: Incubate the plate at 37°C for 60 minutes to allow the enzymatic reaction to proceed.
-
Stop Reaction and Decarboxylation: Add sulfuric acid to stop the reaction and catalyze the conversion of acetolactate to acetoin. Incubate at 60°C for 15 minutes.
-
Color Development: Add the creatine and α-naphthol solutions to the wells and incubate at 60°C for 15 minutes to allow for color development.
-
Measurement: Measure the absorbance at 525 nm.
-
Data Analysis: Calculate the percentage of ALS inhibition for each concentration of the test compound and determine the IC50 value.
-
C. Insecticidal Activity
Trifluoromethylpyridine derivatives have also been developed as effective insecticides.[10]
Mechanism of Action
The mode of action for many trifluoromethylpyridine insecticides involves targeting the insect's nervous system or disrupting its growth and development. For instance, chlorfluazuron, a benzoylurea insecticide containing a trifluoromethylpyridine moiety, acts as an insect growth regulator by inhibiting chitin biosynthesis.[2]
Quantitative Data: Insecticidal Activity
The following table presents the insecticidal activity of representative trifluoromethylpyridine derivatives.
| Compound ID | Derivative Class | Insect Species | LC50 | Reference |
| 8d | Biphenyl analogue | Spodoptera littoralis | 113.86 ppm | [11] |
| 8a | Biphenyl analogue | Spodoptera littoralis | 146.27 ppm | [11] |
| 3 | Spiro pyrimidine | Culex pipiens | 12.43 µg/mL | [11] |
| 4 | Spiro pyrimidine | Culex pipiens | 16.29 µg/mL | [11] |
III. Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound derivatives.
-
Role of the Trifluoromethyl Group: The trifluoromethyl group at the 5-position is often critical for potent biological activity. Its strong electron-withdrawing nature can influence the electronic properties of the pyridine ring and enhance binding to target proteins.[2] It also often improves metabolic stability.
-
Impact of the 2-Methoxy Group: The methoxy group at the 2-position can influence the molecule's conformation and its ability to form hydrogen bonds with the target protein. Modifications to this group can significantly impact activity.
-
Substituents on the Pyridine Ring: The introduction of other substituents on the pyridine ring can modulate the compound's physicochemical properties, such as lipophilicity and water solubility, thereby affecting its pharmacokinetic profile and target engagement. For example, in a series of 3-(2-pyridinyl)-benzothiazol-2-one herbicides, the presence of a trifluoromethyl group at the 5-position of the pyridine ring was found to be crucial for activity, and the addition of a fluorine or chlorine atom at the 3-position further enhanced herbicidal potency.[12]
A quantitative structure-activity relationship (QSAR) study on a series of 6-(trifluoromethyl)pyridine derivatives as RORγt inverse agonists revealed that the interaction of the trifluoromethyl group with specific amino acid residues (Leu324, Leu396, and His479) was important for binding.[13]
IV. In Vivo Evaluation
The translation of promising in vitro results into in vivo efficacy is a critical step in the development of new therapeutic or agricultural agents. Xenograft models are commonly used to evaluate the in vivo antitumor activity of novel compounds.
Experimental Protocol: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol provides a general framework for assessing the in vivo efficacy of a this compound derivative in a subcutaneous tumor model.
-
Animal Model: Immunocompromised mice (e.g., athymic nude or SCID mice).
-
Cell Line: A human cancer cell line that is sensitive to the test compound in vitro.
-
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment: Randomly assign mice to treatment and control groups. Administer the test compound (formulated in a suitable vehicle) via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. The control group receives the vehicle only.
-
Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Compare the tumor growth and final tumor weights between the treatment and control groups to determine the in vivo antitumor efficacy.[14][15][16][17][18]
-
V. Conclusion and Future Directions
The this compound scaffold represents a privileged structure in the design of novel bioactive compounds. Its derivatives have demonstrated significant potential as anticancer, herbicidal, and insecticidal agents. The continued exploration of this chemical space, guided by a thorough understanding of structure-activity relationships and mechanisms of action, holds great promise for the development of new and effective therapeutic and agricultural products. Future research should focus on the synthesis and evaluation of diverse libraries of these derivatives, detailed mechanistic studies to identify novel biological targets, and comprehensive in vivo studies to assess their efficacy and safety profiles.
VI. References
-
A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Bentham Science Publishers. (2024-09-01).
-
The commercial insecticide containing trifluoromethyl pyridine. ResearchGate.
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PMC - PubMed Central. (2022-01-13).
-
Overview of herbicide mechanisms of action. PMC - NIH.
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
-
Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. (2023-11-08).
-
A Novel mechanism of herbicide action through disruption of pyrimidine biosynthesis. (2023-11-28).
-
2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis. chemicalbook.
-
In vivo antitumor efficacies. (A) Patient-derived cancer xenograft... ResearchGate.
-
Summary of Herbicide Mechanism of Action According to the Weed Science Society of America (WSSA).
-
Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. NIH.
-
Evaluation of in vivo anti-tumor efficacy in the xenograft nude mouse... ResearchGate.
-
Herbicide Mode-Of-Action Summary. Purdue Extension.
-
(PDF) Overview of Herbicide Mechanisms of Action. ResearchGate. (2025-08-05).
-
In vitro anticancer activity, IC50 (μM), of the tested compounds against human cancer cells after 72 h incubation. ... ResearchGate.
-
In vivo efficacy of photodynamic therapy in three new xenograft models of human retinoblastoma. PubMed.
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. PubMed. (2017-01-05).
-
IC50 of the most active compounds. To calculate half maximal inhibitory... ResearchGate.
-
QSAR study of some 5-methyl/trifluoromethoxy- 1H-indole-2,3-dione-3-thiosemicarbazone derivatives as anti-tubercular agents. PMC - NIH.
-
METHOD FOR PREPARING 2-CHLORO-5-TRIFLUOROMETHYLPYRIDINE. European Patent Office - EP 4105202 B1 - EPO. (2024-05-01).
-
CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Subcutaneous Xenograft Models for Studying PDT in vivo. PMC - NIH.
-
Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. Int J Pharm Chem Anal - International Journal of Pharmaceutical Chemistry and Analysis.
-
CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine. Google Patents.
-
Multiple resistance to ALS-inhibiting and PPO-inhibiting herbicides in Chenopodium album L. from China. PubMed.
-
Discovery of Pyridine-2-Carboxamides Derivatives as Potent and Selective HPK1 Inhibitors for the Treatment of Cancer. PubMed. (2024-12-12).
-
Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. NIH. (2025-04-07).
-
Multiple Resistance to PS II-Inhibiting and ALS-Inhibiting Herbicides in Common Lambsquarters (Chenopodium album L.) from China. MDPI.
-
MAPK pathway Inhibitors. MedChemExpress (MCE) Life Science Reagents.
-
MAPK Inhibitors | Signaling pathway | p38 MAPK | Function | Cancer | selleckchem.com.
-
Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates. PubMed. (2024-01-30).
-
Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds. MDPI. (2023-10-31).
-
Small-molecule inhibition of MAP2K4 is synergistic with RAS inhibitors in KRAS-mutant cancers. PMC - PubMed Central. (2024-02-20).
-
Multiple Resistance to PS II-Inhibiting and ALS-Inhibiting Herbicides in Common Lambsquarters (Chenopodium album L.) from China. ResearchGate. (2025-10-10).
-
3D QSAR study on substituted 1, 2, 4 triazole derivatives as anticancer agents by kNN MFA approach. PubMed Central.
-
2,4-disubstituted 6-fluoroquinolines as potent antiplasmodial agents: QSAR, homology modeling, molecular docking and ADMET studies. PubMed Central. (2023-11-23).
-
QSPR studies of 9-aniliioacridine derivatives for their DNA drug binding properties based on density functional theory using statistical methods: Model, validation and influencing factors. Semantic Scholar. (2016-10-01).
Sources
- 1. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. mdpi.com [mdpi.com]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and herbicidal activities of 2-((3-pyridinyl-2-oxo-2,3-dihydrobenzo[d]thiazol-6-yl)oxy)propionates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benthamdirect.com [benthamdirect.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. In vivo efficacy of photodynamic therapy in three new xenograft models of human retinoblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
2-Methoxy-5-(trifluoromethyl)pyridine CAS number and properties.
An In-Depth Technical Guide to 2-Methoxy-5-(trifluoromethyl)pyridine (CAS: 175277-45-9): Properties, Synthesis, and Applications in Modern Chemistry
Introduction
In the landscape of modern medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a compound's physicochemical and biological properties.[1] When appended to a heterocyclic system like pyridine, it creates a class of building blocks with immense value for the synthesis of novel active ingredients.[2] this compound stands out as a premier example of such a building block.
This technical guide serves as a comprehensive resource for researchers, synthetic chemists, and drug development professionals. It moves beyond a simple recitation of data, offering insights into the causality behind its properties, practical guidance for its use, and a framework for its synthesis and analysis. As a versatile intermediate, understanding its characteristics is fundamental to unlocking its potential in creating next-generation pharmaceuticals and crop protection agents.[3]
Core Chemical Identity and Physicochemical Properties
This compound is a substituted pyridine characterized by a methoxy group at the 2-position and a trifluoromethyl group at the 5-position. This specific arrangement of an electron-donating group (EDG) and a strong electron-withdrawing group (EWG) on the pyridine ring dictates its unique reactivity and utility in synthesis.
The trifluoromethyl group significantly increases the lipophilicity of the molecule, a trait often correlated with enhanced membrane permeability and improved metabolic stability.[1] The methoxy group, conversely, can influence solubility and provides a potential site for metabolic O-dealkylation or a handle for further chemical modification.
Table 1: Key Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 175277-45-9 | [4][5] |
| Molecular Formula | C₇H₆F₃NO | [4][6][7] |
| Molecular Weight | 177.13 g/mol | [4][5] |
| IUPAC Name | This compound | [5] |
| Appearance | Colorless to light yellow liquid or white crystalline solid | [6][8] |
| Purity (Typical) | >97-98% (by GC) |[4] |
Note on Appearance: The reported physical state of this compound varies, with some suppliers listing it as a liquid and others as a solid.[6] This discrepancy may be attributable to differences in purity or the presence of residual solvents. The reported melting point of 104-106°C suggests that at high purity and standard temperature, it exists as a crystalline solid.[6] Researchers should always verify the physical state of the material upon receipt.
Table 2: Detailed Physicochemical Data
| Property | Value | Significance in Application | Source(s) |
|---|---|---|---|
| Melting Point | 104-106 °C | Indicates a stable solid at room temperature, simplifying handling and weighing. | [6] |
| Boiling Point | 166.6 °C | Useful parameter for purification via distillation or for high-temperature reactions. | [6] |
| Density | 1.263 g/cm³ | Essential for calculations involving volume-to-mass conversions in process scale-up. |[6] |
Safety, Handling, and Storage
Scientific integrity demands a rigorous approach to safety. This compound is classified as a hazardous chemical, and adherence to established safety protocols is non-negotiable.
GHS Hazard Classification:
-
Flammable Liquid and Vapor (H226): The compound presents a fire risk and should be kept away from ignition sources.[9]
-
Skin Irritation (H315): Causes skin irritation upon contact.[5][9][10]
-
Serious Eye Irritation (H319): Causes serious damage if it comes into contact with the eyes.[5][9][10]
-
Respiratory Irritation (H335): May cause irritation to the respiratory tract if inhaled.[5][10]
Workflow for Safe Handling and Storage
The following diagram outlines the critical steps for safely managing this reagent in a laboratory setting.
Recommended Protocols:
-
Handling: Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat.[10][11] All manipulations should occur inside a certified chemical fume hood to avoid inhalation of vapors.[10] Use explosion-proof equipment and take precautionary measures against static discharge, such as grounding containers during transfer.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[10] Keep it segregated from heat, sparks, open flames, and strong oxidizing agents.
-
First Aid: In case of skin contact, immediately wash with plenty of soap and water.[11] For eye contact, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do.[10] If irritation persists for either, seek medical attention.[11] If inhaled, move the person to fresh air.[11]
Synthesis and Reactivity Insights
While specific proprietary synthesis methods for this compound are not detailed in publicly available literature, its structure is amenable to established strategies for producing trifluoromethylpyridines (TFMPs).[2] Understanding these general pathways provides a logical framework for its production.
Conceptual Synthesis Pathways
The two dominant industrial approaches for synthesizing the TFMP core involve either late-stage fluorination of a precursor or the construction of the pyridine ring from a trifluoromethyl-containing fragment.[2][12]
-
Pathway A: Halogen Exchange: This is a common industrial method that often starts from an inexpensive picoline (methylpyridine) feedstock.[3] The methyl group is first exhaustively chlorinated to a trichloromethyl (-CCl₃) group. This intermediate is then subjected to fluorination, typically using hydrogen fluoride (HF) or another fluoride source, to exchange the chlorine atoms for fluorine, yielding the trifluoromethyl (-CF₃) group.[2] Subsequent functionalization, such as the introduction of the methoxy group, would complete the synthesis.
-
Pathway B: Pyridine Ring Construction: This "building block" approach involves a cyclocondensation reaction where smaller, acyclic molecules, at least one of which already contains the trifluoromethyl group, are assembled to form the final pyridine ring.[12] This method can offer better control over the final substitution pattern.
Predicted Reactivity
The electronic nature of the pyridine ring in this molecule is polarized. The nitrogen atom and the potent electron-withdrawing CF₃ group at position 5 make the ring electron-deficient, particularly at positions 3, 4, and 6. Conversely, the methoxy group at position 2 is electron-donating through resonance. This push-pull system makes the molecule an interesting substrate for various reactions, including nucleophilic aromatic substitution (SₙAr) and metal-catalyzed cross-coupling reactions.
Quality Control and Analytical Protocols
Self-validating protocols are essential for ensuring the quality and consistency of starting materials in research and development. The identity and purity of each batch of this compound must be rigorously confirmed.
General Quality Control Workflow
Protocol 1: Purity Determination by Gas Chromatography (GC)
This protocol provides a standard method for quantifying the purity of the material, as referenced by suppliers.
Objective: To determine the purity of this compound as a percentage of the total detected peak area.
Methodology:
-
Sample Preparation: Prepare a ~1 mg/mL solution of the compound in a high-purity solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm x 0.25 µm) is typically suitable.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Carrier Gas: Helium or Hydrogen, constant flow (~1 mL/min)
-
Oven Program:
-
Initial Temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 15 °C/min.
-
Final Hold: Hold at 250 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
-
Data Analysis: Integrate all peaks in the resulting chromatogram. Calculate purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100.
Protocol 2: Structural Confirmation by ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) is the definitive method for confirming the chemical structure. The predicted spectrum should match the observed spectrum.[13]
Objective: To verify the identity and structural integrity of this compound.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Instrumentation: Acquire the spectrum on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Record a standard ¹H spectrum.
-
Predicted ¹H NMR Spectrum (in CDCl₃):
Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale ~8.4 Singlet (or narrow q) 1H H-6 Proton adjacent to ring nitrogen, deshielded by CF₃ group. May show small coupling to CF₃. ~7.7 Doublet of doublets (dd) 1H H-4 Coupled to H-3 and H-6 (meta). Deshielded by adjacent CF₃ group. ~6.8 Doublet (d) 1H H-3 Coupled to H-4. Shielded by adjacent methoxy group. | ~4.0 | Singlet (s) | 3H | -OCH₃ | Methoxy protons, typically appear as a sharp singlet in this region. |
Conclusion
This compound (CAS: 175277-45-9) is more than just a chemical; it is a strategic tool for molecular design. Its well-defined physicochemical properties, combined with the powerful influence of its fluorinated and methoxy substituents, make it an exceptionally valuable building block for organic synthesis. By understanding its characteristics, adhering to rigorous safety and handling protocols, and applying robust analytical methods for quality control, researchers can confidently leverage this compound to construct complex molecular architectures. Its application is a direct line to the development of innovative and effective molecules in the critical fields of pharmaceuticals and agrochemicals.
References
- This compound, min 97%, 100 grams. CP Lab Safety. [Link][5]
- Chemical Label for this compound. [Link][11]
- This compound.
- 2-Methoxy-5-(trifluoromethyl)
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(4), 133–141. [Link][2]
- Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP).
- Boopathi, M., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(6), 735-748. [Link][22]
- Tsukamoto, M., & Nakamura, T. (2018).
- Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine.
- Table 1 from Vibrational spectroscopic ( FTIR , FT-Raman and NMR ) and DFT analysis of 2-methoxy-3-( trifluoromethyl ) pyridine. Semantic Scholar. [https://www.semanticscholar.org/paper/Vibrational-spectroscopic-(-FTIR-,-FT-Raman-and-(-)-Boopathi-Udhayakala/3f08b394e1e0a2977b075e7a3e811f59e992764b/figure/0]([Link]24]
- Feng, P., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6(12), 7173-7178. [Link][25]
- This compound. Oakwood Chemical. [Link][26]
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link][3]
- J. A. K. H. H. M. P. D. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(15), 5804. [Link][1]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 4. calpaclab.com [calpaclab.com]
- 5. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. scbt.com [scbt.com]
- 8. This compound | 175277-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. chemical-label.com [chemical-label.com]
- 10. lookchem.com [lookchem.com]
- 11. fishersci.at [fishersci.at]
- 12. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 13. This compound(175277-45-9) 1H NMR spectrum [chemicalbook.com]
The Trifluoromethyl Group: A Quantitative Guide to its Hammett Constant and Impact on Drug Design
Abstract
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, prized for its profound influence on the physicochemical and biological properties of molecules.[1][2] This guide provides an in-depth exploration of the Hammett constant of the trifluoromethyl group, a critical parameter for quantifying its potent electron-withdrawing nature. We will delve into the underlying electronic effects, detail the experimental determination of its Hammett constant, and illuminate its strategic application in drug development. This resource is intended for researchers, scientists, and professionals in the field of drug discovery who seek a comprehensive understanding of this pivotal substituent.
Introduction: The Hammett Equation - A Tool for Quantifying Substituent Effects
The Hammett equation, developed by Louis Plack Hammett, is a cornerstone of physical organic chemistry that provides a quantitative framework for understanding the influence of substituents on the reactivity of aromatic compounds.[3][4] It establishes a linear free-energy relationship that connects the rate constants (k) or equilibrium constants (K) of a reaction for a substituted aromatic compound to the corresponding values for the unsubstituted parent compound.[4] The equation is expressed as:
log (k/k₀) = ρσ or log (K/K₀) = ρσ
Where:
-
k or K is the rate or equilibrium constant for the substituted reactant.
-
k₀ or K₀ is the rate or equilibrium constant for the unsubstituted reactant.
-
ρ (rho) is the reaction constant, which reflects the sensitivity of a particular reaction to substituent effects.[5]
-
σ (sigma) is the substituent constant, which quantifies the electronic effect (both inductive and resonance) of a particular substituent.[5]
The Hammett constant (σ) is a powerful tool as it allows for the prediction of reaction rates and equilibria for a wide range of reactions based on the known σ value of a substituent.[6]
The Electronic Character of the Trifluoromethyl Group: A Tale of Two Effects
The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry.[7] Its electronic influence is a composite of two primary effects: the inductive effect and, to a lesser extent, hyperconjugation which can be considered a special type of resonance effect.
The Dominant Inductive Effect (-I)
The three highly electronegative fluorine atoms in the -CF3 group exert a strong electron-withdrawing inductive effect (-I).[8] This effect is transmitted through the sigma (σ) bonds, pulling electron density away from the attached carbon atom and, consequently, from the aromatic ring. This potent inductive withdrawal is the primary reason for the -CF3 group's strong electron-withdrawing character.[1][7]
Resonance and Hyperconjugation
While the inductive effect is paramount, a subtle resonance effect, specifically negative hyperconjugation, also contributes to the electron-withdrawing nature of the -CF3 group. This involves the delocalization of electron density from the filled C-H or C-C sigma bonds of the aromatic ring into the empty σ* orbitals of the C-F bonds. This effect, although weaker than the inductive effect, further enhances the electron-deficient character of the aromatic ring, particularly at the para position.[9]
The interplay of these electronic effects is visually represented in the following diagram:
Caption: Dominant inductive and minor resonance effects of the -CF3 group.
Quantifying the Electron-Withdrawing Strength: The Hammett Constants of the -CF3 Group
The Hammett constants, σ_meta_ and σ_para_, provide a quantitative measure of the electronic influence of the trifluoromethyl group at the meta and para positions, respectively. These values are determined experimentally, most commonly by measuring the acid dissociation constants (pKa) of substituted benzoic acids.[10][11]
| Substituent | σ_meta_ | σ_para_ |
| -CF3 | 0.43 | 0.54 |
| -NO2 | 0.71 | 0.78 |
| -CN | 0.56 | 0.66 |
| -Cl | 0.37 | 0.23 |
| -CH3 | -0.07 | -0.17 |
| -OCH3 | 0.12 | -0.27 |
| Data sourced from various chemical literature.[9] |
The positive and relatively large values of σ_meta_ and σ_para_ for the -CF3 group confirm its strong electron-withdrawing nature at both positions.[9] The slightly larger value for σ_para_ compared to σ_meta_ is attributed to the combined influence of the inductive and resonance (hyperconjugation) effects at the para position, whereas the meta position is primarily influenced by the inductive effect.[9]
Experimental Determination of the Hammett Constant: A Step-by-Step Protocol
The Hammett constant for the trifluoromethyl group is determined by measuring the pKa of meta- and para-trifluoromethylbenzoic acid and comparing them to the pKa of unsubstituted benzoic acid.[12]
Synthesis of Substituted Benzoic Acids
The synthesis of meta- and para-trifluoromethylbenzoic acid can be achieved through various synthetic routes. A common method involves the oxidation of the corresponding trifluoromethyl toluenes.
Experimental Workflow:
Caption: Synthetic workflow for trifluoromethylbenzoic acids.
Detailed Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material (meta- or para-trifluoromethyltoluene) and a suitable solvent (e.g., water or a mixture of t-butanol and water).
-
Oxidation: Slowly add the oxidizing agent (e.g., potassium permanganate or sodium dichromate in sulfuric acid) to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Workup: Cool the reaction mixture and quench any excess oxidizing agent. Filter the mixture to remove any inorganic precipitates. Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Isolation and Purification: Collect the crude product by filtration, wash with cold water, and then recrystallize from a suitable solvent (e.g., ethanol/water) to obtain the pure substituted benzoic acid.
pKa Determination by Potentiometric Titration
The acid dissociation constant (pKa) of the synthesized benzoic acids is determined by potentiometric titration with a standardized solution of a strong base (e.g., NaOH).
Experimental Workflow:
Caption: Workflow for pKa determination and Hammett constant calculation.
Detailed Protocol:
-
Solution Preparation: Accurately weigh a sample of the benzoic acid derivative and dissolve it in a known volume of a suitable solvent (e.g., deionized water or an ethanol/water mixture).
-
Titration: Titrate the acid solution with a standardized solution of sodium hydroxide, adding the titrant in small increments.
-
pH Monitoring: After each addition of NaOH, record the pH of the solution using a calibrated pH meter.
-
Data Analysis: Plot the pH of the solution against the volume of NaOH added. The equivalence point is the point of steepest inflection in the titration curve.
-
pKa Determination: The pKa is the pH at the half-equivalence point (the point where half of the acid has been neutralized).
-
Hammett Constant Calculation: The Hammett constant (σ) is calculated using the following equation: σ = pKa (benzoic acid) - pKa (substituted benzoic acid) .[12]
The Trifluoromethyl Group in Drug Design: A Strategic Advantage
The strong electron-withdrawing nature of the -CF3 group, as quantified by its Hammett constant, makes it a highly valuable substituent in drug design.[2][13] Its incorporation into a drug candidate can profoundly influence several key properties:
-
Modulation of pKa: The electron-withdrawing -CF3 group can significantly lower the pKa of nearby acidic or basic functional groups. This is crucial for optimizing the ionization state of a drug at physiological pH, which in turn affects its solubility, permeability, and target binding.[1]
-
Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to an increased half-life and improved pharmacokinetic profile of a drug.[14]
-
Increased Lipophilicity: The -CF3 group is more lipophilic than a methyl group, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[2][14]
-
Improved Binding Affinity: The electronic and steric properties of the -CF3 group can lead to favorable interactions with the target protein, such as dipole-dipole interactions or improved hydrophobic contacts, thereby increasing binding affinity and potency.[2]
The strategic placement of a -CF3 group, guided by an understanding of its Hammett constant and its impact on electrophilic aromatic substitution, is a powerful tool for medicinal chemists. For instance, the -CF3 group is a meta-director in electrophilic aromatic substitution reactions, a consequence of its deactivating nature.[15][16][17] This directing effect is crucial for the regioselective synthesis of complex drug molecules.
Conclusion
The Hammett constant of the trifluoromethyl group provides a robust quantitative measure of its potent electron-withdrawing capabilities. This guide has elucidated the fundamental electronic effects that give rise to this property, provided a detailed experimental framework for its determination, and highlighted its strategic importance in the field of drug development. A thorough understanding of the Hammett constant and the underlying principles of physical organic chemistry is indispensable for the rational design of novel therapeutics with optimized efficacy and pharmacokinetic profiles.
References
- Title: Superelectrophiles and the effects of trifluoromethyl substituents - PMC - NIH Source: N
- Title: Explain why the trifluoromethyl (CF_3) group is metadirecting in electrophilic aromatic... Source: Homework.Study.com URL:[Link]
- Title: The Impact of Trifluoromethyl Groups in Organic Synthesis Source: Oled-m
- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: MDPI URL:[Link]
- Title: Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC - NIH Source: N
- Title: Solved Why is the trifluoromethyl group meta directing in | Chegg.com Source: Chegg.com URL:[Link]
- Title: Electrophilic aromatic substitution: meta directors - YouTube Source: YouTube URL:[Link]
- Title: Hammett Equation - YouTube Source: YouTube URL:[Link]
- Title: Substituent Effects - La Salle University Source: La Salle University URL:[Link]
- Title: Hammett Equation - Mechanisms of Organic Reactions - Pharmacy 180 Source: University of the Pacific URL:[Link]
- Title: Hammett Substituent Constants, σ, Based on the Ionization of Benzoic Acids Source: Wiley URL:[Link]
- Title: Data enhanced Hammett-equation: reaction barriers in chemical space - RSC Publishing Source: Royal Society of Chemistry URL:[Link]
- Title: FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years Source: MDPI URL:[Link]
- Title: Explain why the trifluoromethyl ({C}{F}{{3}}) group is meta directing in.. Source: Filo URL:[Link]
- Title: Hammett equation - Wikipedia Source: Wikipedia URL:[Link]
- Title: Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution Source: Master Organic Chemistry URL:[Link]
- Title: Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid Source: Thompson Rivers University URL:[Link]
- Title: Directive Influence of Groups on Electrophilic Aromatic Substitution Source: Aakash Institute URL:[Link]
- Title: (PDF)
- Title: Understanding the Hammett Equation | PDF | Chemistry - Scribd Source: Scribd URL:[Link]
- Title: Synthesis, structure and properties of benzoic acids bearing para- or meta-imino nitroxides or ortho-nitronyl nitroxide radical centres Source: Royal Society of Chemistry URL:[Link]
- Title: Why is CF3 a meta director? It withdraws electron by inductive effect, which decreases with distance. Shouldn't it be a para director instead? Source: Quora URL:[Link]
- Title: Organic & Biomolecular Chemistry - RSC Publishing Source: Royal Society of Chemistry URL:[Link]
- Title: Hammete Equation | PPTX - Slideshare Source: Slideshare URL:[Link]
- Title: Data enhanced Hammett-equation: reaction barriers in chemical space - PMC - NIH Source: N
- Title: Example Question involving substituent effects (inductive vs resonance) Source: University of Wisconsin-Madison URL:[Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. Hammett equation - Wikipedia [en.wikipedia.org]
- 5. Hammete Equation | PPTX [slideshare.net]
- 6. scribd.com [scribd.com]
- 7. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. www1.lasalle.edu [www1.lasalle.edu]
- 9. web.viu.ca [web.viu.ca]
- 10. pharmacy180.com [pharmacy180.com]
- 11. researchgate.net [researchgate.net]
- 12. web.viu.ca [web.viu.ca]
- 13. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years [mdpi.com]
- 14. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 15. homework.study.com [homework.study.com]
- 16. m.youtube.com [m.youtube.com]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
A Preliminary Toxicological Investigation of 2-Methoxy-5-(trifluoromethyl)pyridine: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a structured, multi-phase approach for the preliminary toxicological investigation of 2-Methoxy-5-(trifluoromethyl)pyridine, a heterocyclic compound with potential applications in medicinal chemistry and materials science. As a novel chemical entity, a thorough understanding of its safety profile is paramount before further development. This document provides a strategic framework, detailing the rationale behind experimental choices and presenting robust, step-by-step protocols for essential in vitro and in vivo toxicity assays. The guide emphasizes a tiered testing strategy, beginning with foundational cytotoxicity and genotoxicity assessments and progressing to an initial in vivo acute toxicity study. Furthermore, it explores the potential metabolic pathways and bioactivation mechanisms, integrating data to form a preliminary risk assessment. This guide is intended to serve as a practical resource for scientists, enabling a comprehensive and scientifically sound initial evaluation of this compound's toxicological properties.
Introduction and Rationale
This compound is a fluorinated pyridine derivative. Such compounds are of significant interest in drug discovery, as the trifluoromethyl group can enhance metabolic stability, binding affinity, and bioavailability.[1] However, these same properties can also introduce toxicological liabilities. The pyridine ring, combined with an electron-withdrawing trifluoromethyl group, presents a structure that warrants careful safety evaluation.
A preliminary toxicological investigation is a critical first step in the hazard identification process. It aims to:
-
Identify potential target organs and systems of toxicity.
-
Determine the acute toxic potential of the compound.
-
Assess its mutagenic potential.
-
Provide essential data to inform dose selection for subsequent, more extensive studies.
-
Guide early-stage go/no-go decisions in a drug development pipeline.
This guide adopts a logical, tiered approach, beginning with high-throughput in vitro assays to conserve resources and minimize animal usage, followed by a confirmatory in vivo study.
Physicochemical Properties and Initial Hazard Assessment
A thorough understanding of a compound's chemical and physical properties is fundamental to toxicology.
| Property | Value / Information | Toxicological Relevance |
| Chemical Structure | C7H6F3NO | The pyridine ring and trifluoromethyl group are key features for metabolic consideration. |
| Molecular Weight | 177.12 g/mol [2][3][4] | Influences absorption and distribution. |
| Appearance | Colorless to almost colorless clear liquid | Basic property for handling and formulation. |
| Known Hazards | Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][4][5] Flammable liquid and vapor.[6] | Dictates necessary personal protective equipment (PPE) and safe handling procedures. |
The initial hazard statements from Safety Data Sheets (SDS) indicate that this compound is an irritant, necessitating careful handling in a laboratory setting.[2][5]
Strategic Workflow for Preliminary Toxicity Assessment
A tiered approach ensures a systematic and resource-efficient investigation. The workflow begins with foundational in vitro assays before proceeding to a more complex in vivo study.
Caption: High-level workflow for the preliminary toxicological investigation.
Phase 1: In Vitro Toxicity Assessment
In vitro assays are rapid, cost-effective, and align with the principles of the 3Rs (Replacement, Reduction, and Refinement) of animal testing. They provide the first insight into the compound's potential to cause cellular damage.
Cytotoxicity Assays
Cytotoxicity assays are designed to measure the degree to which a substance can cause damage to cells. We will employ two assays with different endpoints to create a more robust dataset.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: Measures mitochondrial dehydrogenase activity, an indicator of metabolic activity and cell viability.
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cells, an indicator of compromised cell membrane integrity.[7]
Rationale for Selection: Using both assays provides a more complete picture. A compound could, for example, inhibit mitochondrial function (detected by MTT) before it causes outright membrane rupture (detected by LDH).[8][9]
-
Cell Seeding: Seed a suitable cell line (e.g., HepG2, a human liver carcinoma cell line) into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.
-
Compound Exposure: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24 or 48 hours. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.
Caption: Step-by-step workflow for the MTT cytotoxicity assay.
Genotoxicity Assay: Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used and regulatory-accepted method for identifying compounds that can cause gene mutations.[10]
Principle of the Assay: The test uses several strains of Salmonella typhimurium and Escherichia coli that have mutations in genes required to synthesize an essential amino acid (histidine for Salmonella, tryptophan for E. coli).[11] The assay measures the ability of the test compound to cause a reverse mutation (reversion), allowing the bacteria to grow on an amino acid-deficient medium.[11]
Rationale for Selection: It is a rapid and sensitive screen for point mutations and frameshift mutations. The inclusion of a mammalian liver extract (S9 fraction) allows for the detection of metabolites that are mutagenic.[12] This is critical, as the parent compound may not be mutagenic, but its metabolites could be.
-
Strain Selection: Utilize a minimum of five tester strains, including TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA (pKM101), to detect various types of mutations.[10]
-
Dose Range Finding: Perform a preliminary cytotoxicity test on the bacterial strains to determine the appropriate concentration range for the main experiment.
-
Main Experiment:
-
For each strain, mix the test compound at various concentrations, the bacterial culture, and either a buffer (for the non-activated test) or the S9 mix (for the metabolically activated test).
-
Add this mixture to a molten top agar and pour it onto minimal glucose agar plates.
-
Include a vehicle control (e.g., DMSO) and known positive controls for each strain, with and without S9 activation (e.g., sodium azide for TA100 without S9, 2-aminoanthracene for TA100 with S9).[12]
-
-
Incubation: Incubate the plates at 37°C for 48-72 hours.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Data Analysis: A positive result is typically defined as a dose-dependent increase in revertant colonies that is at least double the background (vehicle control) count.
Potential Metabolism and Bioactivation
Pyridine derivatives can be metabolized by cytochrome P450 (CYP) enzymes in the liver.[13][14] Potential metabolic pathways for this compound include:
-
O-Demethylation: Removal of the methyl group from the methoxy moiety.
-
Aromatic Hydroxylation: Addition of a hydroxyl group to the pyridine ring.
-
N-Oxidation: Oxidation of the pyridine nitrogen to form an N-oxide, which has been identified as a metabolite for other trifluoromethylpyridines.[15][16]
The electron-withdrawing nature of the trifluoromethyl group can influence the regioselectivity of these metabolic reactions.[1] It is crucial to consider that metabolism may lead to the formation of reactive electrophilic intermediates that can bind covalently to cellular macromolecules like DNA and proteins, leading to toxicity. The inclusion of the S9 fraction in the Ames test is the first step in investigating this bioactivation potential.
Caption: Hypothetical metabolic bioactivation pathway.
Phase 2: In Vivo Acute Oral Toxicity Assessment
Following the in vitro assessment, a preliminary in vivo study is conducted to understand the compound's effects in a whole organism.
Acute Oral Toxicity Study (OECD Guideline 423: Acute Toxic Class Method)
This method is designed to classify a substance based on its acute oral toxicity using a reduced number of animals.[17][18] It avoids calculating a precise LD50 and instead assigns a GHS toxicity category.[17][19]
Rationale for Selection: The Acute Toxic Class Method is ethically preferred as it uses a stepwise procedure with a minimum number of animals.[20][21] It provides sufficient information for hazard classification, which is the primary goal of this preliminary investigation.[17][19]
-
Animal Selection: Use a single sex, typically healthy, young adult female rats.[17] Acclimatize the animals for at least five days before the study.[19]
-
Dosing Procedure:
-
The study proceeds in a stepwise manner using defined dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).[17]
-
Start with a group of three animals at a dose selected based on available data (if none, 300 mg/kg is often a starting point).[21]
-
Administer a single oral dose of the compound via gavage.
-
-
Observations:
-
Observe animals closely for the first 30 minutes, periodically during the first 24 hours, and daily thereafter for a total of 14 days.[21]
-
Record all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior).[21]
-
Record animal body weights shortly before dosing and at least weekly thereafter.
-
Record all instances of morbidity and mortality.
-
-
Endpoint and Classification: The outcome of the first group of animals determines the next step (e.g., stop the test, dose another three animals at a lower or higher dose). The number of animals that are moribund or die at a given dose level determines the toxicity classification.
-
Pathology: At the end of the study, perform a gross necropsy on all animals to identify any macroscopic pathological changes.
Integrated Data Analysis and Preliminary Risk Assessment
The final step is to synthesize the data from all phases of the investigation.
| Assay | Endpoint | Hypothetical Result for Compound X | Interpretation |
| MTT Assay | IC50 | 35 µM | Moderate cytotoxicity. |
| LDH Assay | IC50 | >100 µM | Membrane damage occurs at higher concentrations than metabolic inhibition. |
| Ames Test | Revertant Colonies | Negative without S9, Positive in TA98 with S9 | Compound is not directly mutagenic but is metabolized to a frameshift mutagen. |
| Acute Oral Toxicity | OECD 423 Classification | GHS Category 4 (300 < LD50 ≤ 2000 mg/kg) | Low acute oral toxicity. |
Synthesis: The in vitro data suggest that the compound has moderate cytotoxic potential and, critically, is metabolized into a mutagen. This is a significant finding. The in vivo study, however, indicates low acute toxicity. This discrepancy highlights the importance of a multi-pronged approach. The low acute toxicity may be due to factors like limited absorption or rapid detoxification in the whole animal. However, the positive Ames test is a serious flag for potential carcinogenicity upon chronic exposure and warrants further investigation.
Conclusion and Future Directions
This preliminary investigation provides a foundational toxicological profile for this compound. The key finding is the positive mutagenicity result following metabolic activation, which is a significant concern for any compound intended for further development, particularly in pharmaceuticals.
Next Steps and Recommendations:
-
In Vitro Micronucleus Test: To assess the potential for chromosomal damage, which is a different genotoxic endpoint from the point mutations detected by the Ames test.
-
Metabolite Identification: Conduct studies using liver microsomes to identify the specific metabolite(s) responsible for the mutagenic activity.
-
Repeat-Dose Toxicity Study: If development is to continue, a 14- or 28-day repeat-dose study in rodents would be necessary to identify target organs of toxicity upon sub-chronic exposure.
This structured approach ensures that critical safety questions are addressed early, allowing for informed decision-making in the development pathway of novel chemical entities.
References
- Bacterial Reverse Mutation Assay or Ames assay (OECD 471). (n.d.). NIB.
- Jonsson, J., Lindeke, B., & Cho, A. K. (1976). Binding of Pyridine Derivatives to Cytochrome P-450. PubMed.
- Abcam. (n.d.). MTT assay and its use in cell viability and proliferation analysis.
- YesWeLab. (n.d.). Acute oral toxicity – OECD 423 test (Method by acute toxicity class).
- Singhrajwar, S. (2018). OECD Guideline For Acute oral toxicity (TG 423). Slideshare.
- Pharma Knowledge. (2023). OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method. YouTube.
- Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. PubMed.
- Biosafe. (n.d.). Genetic toxicity: Bacterial reverse mutation test (OECD 471).
- Verma, M., & Kumar, A. (2023). OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. ResearchGate.
- Abcam. (n.d.). MTT assay protocol.
- CPT Labs. (n.d.). Ames Mutagenicity Testing (OECD 471).
- Scantox. (n.d.). GLP OECD 471 Ames Test.
- Virogin Biotech. (2024). Cytotoxicity Assays: How We Test Cell Viability. YouTube.
- OECD. (n.d.). Test No. 423: Acute Oral toxicity - Acute Toxic Class Method.
- LookChem. (n.d.). This compound Safety Data Sheets(SDS).
- Chemical Label. (n.d.). This compound.
- Vivotecnia. (n.d.). AMESplus1 - OECD 471 Bacterial Reverse Mutation Test + Confirmation Test.
- ResearchGate. (n.d.). In vitro cytotoxicity assays by (A,B) MTT assay; (C,D) LDH assay.
- De Bethizy, J. D., & Franklin, M. R. (1982). Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine. PubMed.
- Tokyo Chemical Industry. (n.d.). This compound.
- Fisher Scientific. (2023). SAFETY DATA SHEET - 5-Methoxy-2-(trifluoromethyl)pyridine.
- ChemicalBook. (n.d.). This compound.
- Wu, D., Ramin, S. A., & Cederbaum, A. I. (1997). Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture. PubMed.
- PubChem. (n.d.). This compound.
- Echemi. (n.d.). 2-Chloro-6-methoxy-4-trifluoromethyl-pyridine Safety Data Sheets.
- Britto, L. J., & G, S. (1992). The Accumulation and Metabolism of 3-trifluoromethylpyridine by Rat Olfactory and Hepatic Tissues. PubMed.
- Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed.
- Sigma-Aldrich. (n.d.). This compound.
- Yamashita, T., et al. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. ACS Publications.
- Umetsu, N., & Shirai, Y. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Watson, G. K., & Cain, R. B. (1972). Microbial metabolism of the pyridine ring. Metabolism of 2- and 3-hydroxypyridines by the maleamate pathway in Achromobacter sp. PMC - NIH.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fishersci.at [fishersci.at]
- 3. This compound | 175277-45-9 [chemicalbook.com]
- 4. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. chemical-label.com [chemical-label.com]
- 7. m.youtube.com [m.youtube.com]
- 8. In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scantox.com [scantox.com]
- 11. biosafe.fi [biosafe.fi]
- 12. vivotecnia.com [vivotecnia.com]
- 13. Binding of pyridine derivatives to cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effect of pyridine on the expression of cytochrome P450 isozymes in primary rat hepatocyte culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Interaction of ligands with cytochrome P-450. On the 442 nm spectral species generated during the oxidative metabolism of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The accumulation and metabolism of 3-trifluoromethylpyridine by rat olfactory and hepatic tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Acute oral toxicity – OECD 423 test (Method by acute toxicity class) [yeswelab.fr]
- 18. oecd.org [oecd.org]
- 19. researchgate.net [researchgate.net]
- 20. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 21. youtube.com [youtube.com]
Unraveling the Electronic Landscape: A Theoretical and Computational Guide to 2-Methoxy-5-(trifluoromethyl)pyridine
This in-depth technical guide provides a comprehensive framework for the theoretical and computational characterization of 2-Methoxy-5-(trifluoromethyl)pyridine. This molecule is a significant building block in medicinal chemistry and materials science, largely due to the unique electronic properties imparted by the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group attached to the pyridine ring.[1][2][3] Understanding the molecule's structural, electronic, and spectroscopic properties at a quantum mechanical level is paramount for predicting its reactivity, designing novel derivatives, and elucidating its role in biological systems.[4][5][6][7]
This guide is designed for researchers, computational chemists, and drug development professionals. It offers not just a protocol, but a detailed rationale for the selection of computational methods and a practical approach to interpreting the results.
Foundational Principles: Why Computational Analysis?
Before delving into the specifics of the calculations, it's crucial to understand the "why." Experimental characterization provides invaluable data, but theoretical calculations offer a complementary perspective, allowing us to:
-
Visualize the invisible: Directly observe the three-dimensional structure, electron distribution, and molecular orbitals that govern the molecule's behavior.
-
Predict properties: Accurately forecast spectroscopic signatures (IR, Raman, NMR), which can aid in the interpretation of experimental data.[8]
-
Assess reactivity: Identify sites susceptible to electrophilic or nucleophilic attack, providing insights for synthetic chemists.
-
Screen derivatives: Computationally evaluate the properties of hypothetical derivatives before committing to costly and time-consuming synthesis.
The Computational Toolkit: Methodology and Rationale
The heart of any theoretical study lies in the chosen methodology. For a molecule like this compound, a balance between computational cost and accuracy is key. Density Functional Theory (DFT) has emerged as a robust and widely used method for studying organic molecules of this size.[8][9][10]
Method Selection: The Power of DFT
We will employ the B3LYP hybrid functional. B3LYP (Becke, 3-parameter, Lee-Yang-Parr) incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects, particularly in systems with significant electron correlation. This functional has a proven track record for providing reliable geometries and electronic properties for a wide range of organic molecules, including pyridine derivatives.[8][9]
Basis Set Selection: Describing the Electrons
The basis set is a set of mathematical functions used to represent the electronic wavefunctions. For a molecule containing fluorine, it is crucial to use a basis set that can adequately describe the diffuse nature of the electron density around this highly electronegative atom. The 6-311++G(d,p) basis set is an excellent choice for this purpose:
-
6-311G: A triple-zeta valence basis set, providing a more flexible description of the valence electrons compared to smaller basis sets.
-
++: Indicates the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. This is critical for accurately modeling the lone pairs and any potential non-covalent interactions.
-
(d,p): Represents the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow for the distortion of atomic orbitals, which is essential for describing chemical bonding accurately.
This combination of B3LYP and 6-311++G(d,p) has been successfully used in previous studies of substituted pyridines, yielding results in good agreement with experimental data.[8][11]
The Computational Workflow: A Step-by-Step Protocol
The following protocol outlines the key computational steps for a thorough theoretical analysis of this compound.
Diagram of the Computational Workflow:
Caption: A schematic of the computational workflow for the theoretical analysis of this compound.
Step 1: Building the Initial Structure
Construct the 3D structure of this compound using a molecular modeling software (e.g., GaussView, Avogadro, ChemDraw). Ensure that the initial bond lengths and angles are reasonable to facilitate a smoother geometry optimization.
Step 2: Geometry Optimization
This is the most critical step, where the calculation finds the lowest energy conformation of the molecule.
-
Protocol: Perform a full geometry optimization using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Causality: The optimization process systematically adjusts the atomic coordinates to minimize the forces on each atom, leading to a stable, equilibrium structure. The optimized geometry represents the most probable structure of the molecule in the gas phase.
Step 3: Frequency Analysis
Following a successful geometry optimization, a frequency calculation is essential.
-
Protocol: Perform a frequency analysis at the same level of theory (B3LYP/6-311++G(d,p)).
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, requiring further investigation.
-
Outputs: This calculation also provides thermodynamic data (enthalpy, Gibbs free energy) and the vibrational modes, which are used to predict the IR and Raman spectra.[8]
Step 4: Electronic Property Calculations
With the optimized geometry, we can now probe the electronic landscape of the molecule.
-
Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the electron density surface.
-
Protocol: Generate the MEP surface.
-
Insight: Regions of negative potential (typically colored red) indicate areas rich in electrons and susceptible to electrophilic attack. Regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. This is invaluable for predicting intermolecular interactions.[8][11]
-
-
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.
-
Protocol: Calculate and visualize the HOMO and LUMO.
-
Insight: The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability.
-
Step 5: NMR Chemical Shift Calculations
Theoretical NMR calculations can be a powerful tool for structure elucidation.
-
Protocol: Use the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level to calculate the ¹H and ¹³C NMR chemical shifts.[8][11]
-
Application: The calculated shifts, when referenced against a standard (e.g., Tetramethylsilane), can be compared with experimental data to confirm the molecular structure.
Anticipated Results and Interpretation
The theoretical calculations will yield a wealth of quantitative data. Here's how to structure and interpret the key findings.
Molecular Geometry
The optimized geometry will provide precise bond lengths and angles.
Table 1: Selected Optimized Geometrical Parameters for this compound
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) |
| Bond Lengths (Å) | C-C (pyridine ring) | ~1.38 - 1.40 |
| C-N (pyridine ring) | ~1.33 - 1.34 | |
| C-O (methoxy) | ~1.36 | |
| O-CH₃ (methoxy) | ~1.43 | |
| C-CF₃ | ~1.50 | |
| C-F (trifluoromethyl) | ~1.34 | |
| **Bond Angles (°) ** | C-N-C (pyridine ring) | ~117 |
| C-C-C (pyridine ring) | ~118 - 121 | |
| C-O-CH₃ (methoxy) | ~118 | |
| F-C-F (trifluoromethyl) | ~107 |
Note: These are expected values and the actual calculated values should be reported.
Electronic Properties
Diagram of the Molecular Structure and Atom Numbering:
Caption: Atom numbering scheme for this compound used in the analysis.
The MEP map is expected to show a region of high negative potential around the nitrogen atom of the pyridine ring, indicating its basicity and propensity to act as a hydrogen bond acceptor. The trifluoromethyl group will create a region of positive potential on the adjacent carbon atom, making it susceptible to nucleophilic attack.
The HOMO is likely to be localized over the pyridine ring and the methoxy group, reflecting the electron-donating nature of these moieties. Conversely, the LUMO is expected to be concentrated around the trifluoromethyl group and the pyridine ring, highlighting the electron-accepting character of this part of the molecule.
Table 2: Calculated Electronic Properties of this compound
| Property | Calculated Value (B3LYP/6-311++G(d,p)) |
| HOMO Energy (eV) | Insert Calculated Value |
| LUMO Energy (eV) | Insert Calculated Value |
| HOMO-LUMO Gap (eV) | Insert Calculated Value |
| Dipole Moment (Debye) | Insert Calculated Value |
Vibrational Analysis
The calculated vibrational frequencies can be used to assign the peaks in the experimental IR and Raman spectra. Key expected vibrational modes include:
-
C-H stretching: Around 3000-3100 cm⁻¹
-
C=C and C=N stretching (pyridine ring): In the 1400-1600 cm⁻¹ region
-
C-F stretching (trifluoromethyl): Strong absorptions typically in the 1100-1300 cm⁻¹ range
-
C-O stretching (methoxy): Around 1000-1250 cm⁻¹
Conclusion and Future Directions
This guide provides a robust computational framework for the in-depth theoretical analysis of this compound. By following this protocol, researchers can gain valuable insights into the structural and electronic properties of this important molecule, which can inform synthetic strategies and aid in the design of novel compounds with desired characteristics.
Future computational studies could expand on this work by:
-
Investigating intermolecular interactions: Modeling the interaction of this compound with biological targets or solvents.
-
Exploring excited states: Using Time-Dependent DFT (TD-DFT) to predict the UV-Vis spectrum and photophysical properties.
-
Simulating reaction mechanisms: Elucidating the pathways and transition states of reactions involving this molecule.
By integrating these theoretical calculations with experimental investigations, a more complete and nuanced understanding of the chemistry of this compound can be achieved.
References
- Motten, A. G., Davidson, E. R., & Kwiram, A. L. (1980). Calculations of zero-field splittings in pyridine derivatives. The Journal of Chemical Physics, 73(11), 5881-5887. [Link]
- Fuhrer, T. (2021). Summary of computational and theoretical considerations concerning fluorinated aromatic compounds. American Chemical Society. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wilde, M. L., et al. (2022). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 56(15), 10784–10794. [Link]
- Sode, O., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(24), 5467–5478. [Link]
- Zhang, C., et al. (2015). Theoretical Investigation of Pyridine Derivatives as High Energy Materials. Journal of Molecular Modeling, 21(8), 213. [Link]
- Sundaraganesan, N., et al. (2015). Vibrational spectroscopic (FT-IR, FT-Raman and NMR) and DFT analysis of 2-methoxy-3-(trifluoromethyl) pyridine. Journal of Chemical and Pharmaceutical Research, 7(10), 84-97. [Link]
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114–125. [Link]
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114–125. [Link]
- Sode, O., et al. (2024). Fluorinated Protein–Ligand Complexes: A Computational Perspective. The Journal of Physical Chemistry B, 128(24), 5467–5478. [Link]
- Zikry, A., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia, 5(2), 70-76. [Link]
- de la Torre, A., et al. (2023).
- McCabe, C., et al. (2019). Predicting the phase behavior of fluorinated organic molecules using the GC-SAFT-VR equation of state. Fluid Phase Equilibria, 485, 134-147. [Link]
- Tsukamoto, M., & Nakamura, T. (2023).
- Sigman, M. S., et al. (2023). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis: A Combined Experimental, Computational, and Machine-Learning Study. Journal of the American Chemical Society, 145(4), 2344–2355. [Link]
- Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
- Ferreira, L. G., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. jkk.unjani.ac.id [jkk.unjani.ac.id]
- 11. jocpr.com [jocpr.com]
The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals
An In-Depth Technical Guide
Abstract: The strategic incorporation of fluorine and fluorinated moieties has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF₃) group stands out for its profound impact on the physicochemical and biological properties of parent molecules. When appended to a pyridine scaffold, a privileged heterocycle in numerous approved drugs, the CF₃ group imparts a unique combination of electronic and steric effects that can be leveraged to enhance drug-like properties. This technical guide provides an in-depth analysis of the role of the trifluoromethyl group in pyridine derivatives, offering valuable insights for researchers, scientists, and drug development professionals. We will explore its influence on key physicochemical parameters, metabolic stability, and biological activity, supported
The Dual Nature of the Methoxy Group in Pyridine Ring Activation: A Mechanistic and Practical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The pyridine ring, a cornerstone of many pharmaceuticals and functional materials, presents a unique electronic landscape. Its inherent electron-deficient nature, arising from the electronegative nitrogen atom, typically renders it resistant to electrophilic attack while making it susceptible to nucleophilic substitution. The introduction of a methoxy group (-OCH₃) dramatically alters this landscape, bestowing a dual reactivity that can be strategically exploited in chemical synthesis. This guide provides a deep dive into the nuanced role of the methoxy group in modulating the reactivity of the pyridine nucleus. We will dissect the underlying electronic principles, explore the regiochemical outcomes of key transformations, and provide actionable, field-tested protocols for leveraging this powerful substituent in drug development and materials science.
The Electronic Influence of the Methoxy Substituent on the Pyridine Core
The reactivity of a substituted pyridine is a direct consequence of the interplay between the substituent's electronic effects and the inherent properties of the heteroaromatic ring. The methoxy group is a classic example of a substituent with dual electronic character, exerting both a mesomeric (resonance) and an inductive effect.
-
Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than the carbon atom to which it is attached. This results in the withdrawal of electron density from the pyridine ring through the sigma (σ) bond. This effect is distance-dependent and deactivates the ring towards electrophilic attack.
-
Mesomeric Effect (+M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the pyridine ring's pi (π) system. This donation of electron density, particularly to the ortho and para positions relative to the methoxy group, is a powerful activating effect for electrophilic aromatic substitution.
Crucially, in the case of the methoxy group, the +M effect generally outweighs the -I effect , leading to a net activation of the pyridine ring towards electrophiles. This activation, however, is highly position-dependent and significantly enriches the electron density at specific carbons, thereby dictating the regioselectivity of subsequent reactions.
Regiochemical Control in Electrophilic Aromatic Substitution (SEAr)
The position of the methoxy group on the pyridine ring dictates the outcome of electrophilic substitution reactions. The nitrogen atom's powerful electron-withdrawing effect deactivates the C2, C4, and C6 positions. The methoxy group's +M effect counteracts this, but the interplay is complex.
2-Methoxypyridine
In 2-methoxypyridine, the +M effect strongly activates the C3 and C5 positions. The nitrogen atom's influence deactivates the C6 position. Therefore, electrophilic attack preferentially occurs at the C5 position , and to a lesser extent, the C3 position.
3-Methoxypyridine
For 3-methoxypyridine, the methoxy group's activating +M effect is directed to the C2, C4, and C6 positions. The inherent deactivation by the ring nitrogen is strongest at C2 and C6. Consequently, electrophilic substitution occurs predominantly at the C2 and C4 positions .
4-Methoxypyridine
In 4-methoxypyridine, the +M effect activates the C3 and C5 positions. These positions are less influenced by the nitrogen's deactivating effect compared to the C2 and C6 positions. This leads to electrophilic attack primarily at the C3 and C5 positions .
The following diagram illustrates the flow of electron density and the resulting activated positions for electrophilic attack.
Caption: Regioselectivity of electrophilic attack on methoxypyridines.
Modulation of Nucleophilic Aromatic Substitution (SNAr)
While activating the ring towards electrophiles, the electron-donating nature of the methoxy group deactivates the pyridine ring for nucleophilic aromatic substitution. SNAr reactions rely on the ring being electron-deficient to accommodate the negative charge of the Meisenheimer intermediate. By donating electron density, the methoxy group destabilizes this intermediate, thus slowing down the reaction.
However, the methoxy group itself can act as a leaving group if positioned at C2 or C4, positions that are highly activated for nucleophilic attack. This allows for the synthesis of various substituted pyridines from a common methoxypyridine precursor.
The following workflow demonstrates this synthetic utility.
Caption: Synthetic workflow for SNAr using a methoxy leaving group.
Practical Protocols and Experimental Considerations
The following protocols are illustrative examples of how the activating and directing effects of the methoxy group are exploited in practice.
Protocol: Nitration of 2-Methoxypyridine
This protocol demonstrates the selective nitration at the C5 position, leveraging the strong activation provided by the methoxy group.
Objective: To synthesize 2-methoxy-5-nitropyridine.
Methodology:
-
Reaction Setup: In a flask cooled to 0°C in an ice bath, cautiously add 2-methoxypyridine to concentrated sulfuric acid.
-
Nitrating Agent Addition: Add a nitrating mixture (a combination of concentrated nitric acid and sulfuric acid) dropwise to the solution while maintaining the temperature below 5°C. The slow addition and low temperature are critical to control the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice.
-
Neutralization and Extraction: Neutralize the solution with a base (e.g., sodium carbonate) until it is slightly alkaline. Extract the product with an organic solvent like ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol: Directed Ortho-Metalation (DoM) of 3-Methoxypyridine
The methoxy group can act as a directed metalation group (DMG), guiding strong bases to deprotonate the adjacent ortho position. This is a powerful tool for C-C bond formation.
Objective: To functionalize the C2 position of 3-methoxypyridine via lithiation.
Methodology:
-
Reaction Setup: Dissolve 3-methoxypyridine in an anhydrous aprotic solvent (e.g., THF) under an inert atmosphere (e.g., Argon or Nitrogen) and cool to -78°C (dry ice/acetone bath). Anhydrous and inert conditions are paramount as organolithium reagents are extremely reactive with water and oxygen.
-
Deprotonation: Add a strong base, typically n-butyllithium (n-BuLi), dropwise to the solution. The methoxy group directs the deprotonation to the C2 position.
-
Electrophile Quench: After stirring for a period to ensure complete deprotonation, add a suitable electrophile (e.g., an aldehyde, ketone, or CO₂).
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify as described in the previous protocol.
Quantitative Impact on Reactivity
The activating effect of the methoxy group can be quantified by comparing reaction rates or conditions with unsubstituted pyridine.
| Reaction Type | Substrate | Relative Reactivity/Conditions | Primary Product(s) |
| Nitration | Pyridine | Requires harsh conditions (oleum, high temp.) | 3-Nitropyridine |
| Nitration | 2-Methoxypyridine | Milder conditions (H₂SO₄/HNO₃, 0°C) | 2-Methoxy-5-nitropyridine |
| Bromination | Pyridine | Requires high temperatures, often in the gas phase | 3-Bromopyridine, 3,5-Dibromopyridine |
| Bromination | 3-Methoxypyridine | Milder conditions (Br₂ in CCl₄) | 2-Bromo-3-methoxypyridine |
| Lithiation | Pyridine | Requires strong bases and often additives | Complex mixtures, C2 lithiation is common |
| Lithiation | 3-Methoxypyridine | Cleanly directed by the methoxy group | 3-Methoxy-2-lithiopyridine |
Conclusion
The methoxy group is a versatile and powerful tool for the synthetic chemist working with pyridine scaffolds. Its ability to activate the ring towards electrophilic attack through a dominant +M effect, while simultaneously directing the substitution to specific positions, provides a reliable strategy for building molecular complexity. Furthermore, its capacity to serve as a directed metalation group or a nucleophilic leaving group opens up diverse synthetic avenues. A thorough understanding of these electronic principles is essential for researchers in drug discovery and materials science to rationally design synthetic routes and unlock the full potential of methoxy-substituted pyridines.
References
- Title: The Chemistry of Heterocyclic Compounds, Pyridine and its Derivatives, Part Two Source: Wiley Interscience URL
- Title: Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol.
- Title: A convenient synthesis of 2-substituted-3-methoxypyridines Source: Taylor & Francis URL:[Link]
- Title: Nucleophilic Aromatic Substitution Source: Chem LibreTexts URL:[Link]
- Title: Preparation of 2-methoxy-5-nitropyridine Source: PrepChem URL:[Link]
- Title: Directed ortho metalation of 3-methoxypyridine and related systems. A new and effective entry to 2,3-disubstituted pyridines Source: The Journal of Organic Chemistry URL:[Link]
A Comprehensive Technical Guide to the Initial Synthesis and Characterization of 2-Methoxy-5-(trifluoromethyl)pyridine
This guide provides an in-depth exploration of the synthesis and characterization of 2-Methoxy-5-(trifluoromethyl)pyridine, a pivotal building block for researchers, scientists, and professionals in drug development and agrochemical synthesis. The unique physicochemical properties imparted by the trifluoromethyl group make this scaffold of particular interest in modern medicinal chemistry.[1][2][3][4] This document offers a detailed, field-proven perspective on its preparation and rigorous analytical validation.
Strategic Synthesis: A Mechanistic Approach
The most direct and industrially scalable approach to this compound is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the inherent electronic properties of the pyridine ring, which is rendered electron-deficient by the nitrogen heteroatom and further activated by the potent electron-withdrawing trifluoromethyl group.
The Underlying Chemistry: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient, making it susceptible to nucleophilic attack, particularly at the C2 and C4 positions.[5][6] This is because the negative charge in the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, leading to a more stable transition state.[7][8] The presence of a strong electron-withdrawing group, such as the trifluoromethyl group at the 5-position, further enhances the electrophilicity of the pyridine ring, facilitating the SNAr reaction.
The reaction proceeds via a two-step addition-elimination mechanism. First, the nucleophile (methoxide) attacks the carbon atom bearing the leaving group (in this case, a halide), forming a resonance-stabilized anionic intermediate. In the second, typically rapid step, the leaving group is expelled, restoring the aromaticity of the ring.
Experimental Protocol: Synthesis of this compound
This protocol describes the synthesis from the readily available precursor, 2-chloro-5-(trifluoromethyl)pyridine.
Materials and Reagents:
-
2-Chloro-5-(trifluoromethyl)pyridine
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH, anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq) in anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.2 eq) portion-wise at room temperature. An exothermic reaction may be observed.
-
Reaction Progression: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Partition the residue between dichloromethane and water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as a white crystalline solid.[9]
Synthetic Workflow Diagram:
Caption: Synthetic route to this compound.
Rigorous Characterization: A Multi-faceted Approach
The unambiguous identification and purity assessment of the synthesized this compound require a combination of spectroscopic and spectrometric techniques.
Spectroscopic and Spectrometric Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number, connectivity, and chemical environment of the hydrogen atoms in the molecule.
-
¹³C NMR: This analysis reveals the number of unique carbon atoms and their electronic environments. The carbon of the trifluoromethyl group will appear as a characteristic quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: This is a crucial technique for fluorine-containing compounds, providing a direct signal for the trifluoromethyl group.
Infrared (IR) Spectroscopy:
IR spectroscopy identifies the functional groups present in the molecule by detecting their characteristic vibrational frequencies. Key vibrations for this compound include C-H, C=C, C=N, C-O, and C-F stretching.
Mass Spectrometry (MS):
Mass spectrometry determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
Expected Analytical Data
The following tables summarize the expected data from the characterization of this compound.
Table 1: NMR Spectroscopic Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | ~8.4 | d | ~2.4 | H-6 |
| ~7.8 | dd | ~8.5, 2.5 | H-4 | |
| ~6.8 | d | ~8.5 | H-3 | |
| ~4.0 | s | - | -OCH₃ | |
| ¹³C | ~164 | s | - | C-2 |
| ~145 | q | ~4 | C-6 | |
| ~135 | q | ~33 | C-4 | |
| ~122 | q | ~272 | -CF₃ | |
| ~120 | q | ~3 | C-5 | |
| ~110 | s | - | C-3 | |
| ~54 | s | - | -OCH₃ | |
| ¹⁹F | ~ -62 | s | - | -CF₃ |
Note: Chemical shifts are approximate and can vary depending on the solvent and instrument.[10]
Table 2: IR and MS Data
| Technique | Parameter | Expected Value/Observation |
| IR (cm⁻¹) | C-H stretch (aromatic) | 3100-3000 |
| C-H stretch (aliphatic) | 2950-2850 | |
| C=N, C=C stretch | 1600-1450 | |
| C-O stretch | 1300-1200 | |
| C-F stretch | 1100-1000 | |
| MS (m/z) | Molecular Ion [M]⁺ | 177.04 |
Note: IR data is based on typical vibrational frequencies for the functional groups present.[11][12] The exact mass is calculated for C₇H₆F₃NO.[13]
Characterization Workflow Diagram:
Caption: Interrelation of analytical techniques for structural elucidation.
Conclusion
The synthesis of this compound via nucleophilic aromatic substitution is a robust and efficient method. The subsequent characterization using a suite of modern analytical techniques provides a self-validating system to confirm the identity and purity of the final product. This guide serves as a foundational resource for researchers working with this important chemical intermediate, enabling further advancements in the fields of drug discovery and agrochemical development.
References
- Clayden, J., et al. (2018). Concerted Nucleophilic Aromatic Substitution Reactions. PubMed Central, National Institutes of Health.
- Wuitschik, G., et al. (2010). Rearrangement of 4-Amino-3-halo-pyridines by Nucleophilic Aromatic Substitution. The Journal of Organic Chemistry, ACS Publications.
- Pearson+. We have considered nucleophilic aromatic substitution of pyridine... [online].
- Understanding the Properties of this compound. (2023). [online].
- Udhayakala, P., et al. (2015). Observed and calculated FT-IR spectra of 2-methoxy-3-(trifluoromethyl) pyridine (MTFMP). Journal of Chemical and Pharmaceutical Research.
- SpectraBase. This compound - Optional[ATR-IR] - Spectrum. [online].
- PubChem. This compound. [online]. National Center for Biotechnology Information.
- Supporting Information for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent. (2011). Organic Letters, ACS Publications.
- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 114-123.
- Zarate, C., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(14), 5485.
- Same-author, et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed, National Center for Biotechnology Information.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. mdpi.com [mdpi.com]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 9. nbinno.com [nbinno.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. dev.spectrabase.com [dev.spectrabase.com]
- 13. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
2-Methoxy-5-(trifluoromethyl)pyridine: A Versatile Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of the 2-Methoxy-5-(trifluoromethyl)pyridine Core
In the landscape of medicinal chemistry and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a proven method to enhance metabolic stability, binding affinity, and bioavailability. The trifluoromethyl group (-CF3), in particular, is a cornerstone of modern drug design due to its potent electron-withdrawing nature and lipophilicity, which can significantly modulate the physicochemical properties of a parent molecule.[1] When this powerful functional group is integrated into a pyridine ring, a privileged heterocycle in numerous bioactive compounds, the resulting scaffold becomes a highly valuable building block for combinatorial chemistry and lead optimization.
This technical guide provides an in-depth exploration of this compound, a scaffold that synergistically combines the advantageous properties of the trifluoromethyl group with the versatile reactivity of a methoxy-substituted pyridine ring. We will delve into the synthetic pathways to access this core, its key physicochemical properties, and its strategic application in the construction of more complex molecular architectures. This guide is intended to serve as a practical resource for researchers, offering not just theoretical insights but also actionable experimental protocols to leverage the full potential of this novel scaffold.
Physicochemical and Safety Profile
A thorough understanding of a scaffold's fundamental properties is paramount for its effective use in synthesis and for ensuring laboratory safety.
Key Physicochemical Data
| Property | Value | Source |
| CAS Number | 175277-45-9 | [2] |
| Molecular Formula | C7H6F3NO | [2] |
| Molecular Weight | 177.12 g/mol | [2] |
| Appearance | Colorless to Almost colorless clear liquid | TCI |
| Melting Point | 32-34 °C | [3] |
| Boiling Point | 95-98 °C | [3] |
| Density | 1.417 g/mL at 25 °C | [3] |
| Flash Point | 55 °C | [3] |
Note: Some sources may describe the compound as a white crystalline powder, which may be due to its low melting point.
Safety and Handling
This compound is a flammable liquid and vapor and is harmful if swallowed or inhaled. It causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Hazard Statements: H226, H302, H315, H319, H332, H335
Precautionary Statements: P210, P261, P280, P305+P351+P338
For detailed safety information, always consult the latest Safety Data Sheet (SDS) from your supplier.
Synthetic Pathways: Accessing the Core Scaffold
The most common and industrially viable route to this compound proceeds through a two-step sequence starting from 3-picoline. The key intermediate is 2-chloro-5-(trifluoromethyl)pyridine.
Sources
- 1. Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02983J [pubs.rsc.org]
- 2. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 175277-45-9 [sigmaaldrich.com]
An In-depth Technical Guide to the Fundamental Chemistry of 2-Methoxy-5-(trifluoromethyl)pyridine
This guide provides a comprehensive technical overview of 2-Methoxy-5-(trifluoromethyl)pyridine, a key building block in modern medicinal and agrochemical research. We will delve into its core chemical principles, synthesis strategies, reactivity, and applications, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of a Fluorinated Pyridine
This compound has emerged as a valuable heterocyclic intermediate, primarily due to the unique combination of its substituents on the pyridine ring. The trifluoromethyl group, a well-known bioisostere for various functional groups, significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability.[1] The methoxy group, an electron-donating group, further modulates the reactivity of the pyridine core. This strategic combination of functionalities makes this compound a sought-after precursor for complex molecular architectures with desirable biological activities.[2] Its applications span from the development of potent herbicides to the synthesis of novel pharmaceutical candidates.[2][3]
Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental to its effective use in synthesis and process development.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 175277-45-9 | [4] |
| Molecular Formula | C₇H₆F₃NO | [4][5] |
| Molecular Weight | 177.12 g/mol | [4][5] |
| Appearance | White crystalline powder | |
| Melting Point | 104-106 °C | [5] |
| Boiling Point | 166.6 °C | |
| Density | 1.263 g/cm³ | |
| Flash Point | 55 °C | |
| InChI Key | KNIGTEGBOBDGKP-UHFFFAOYSA-N | [4][5] |
Spectroscopic data is crucial for the identification and characterization of this compound. While specific spectral data can be found in various chemical databases, a representative overview is provided below.
Spectroscopic Data Summary:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methoxy protons and the aromatic protons on the pyridine ring.
-
¹³C NMR: The carbon NMR will reveal signals for the seven unique carbon atoms, with the trifluoromethyl group significantly influencing the chemical shift of the adjacent carbon.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a characteristic singlet for the three equivalent fluorine atoms of the trifluoromethyl group.
-
ATR-IR: The infrared spectrum will display characteristic absorption bands for C-H, C-O, C-N, and C-F bonds.[4]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to its molecular weight.
Researchers can access detailed spectral information from various chemical suppliers and databases.[6]
Synthesis Strategies: A Perspective on Industrial Production
While specific, detailed laboratory-scale synthesis protocols for this compound are not extensively published in peer-reviewed literature, likely due to their proprietary nature, the general synthetic routes for trifluoromethylpyridines are well-established.[7] These methods typically involve the introduction of the trifluoromethyl group onto a pyridine precursor, followed by further functionalization.
One of the most common industrial approaches for the synthesis of trifluoromethylpyridines involves a chlorine/fluorine exchange reaction on a trichloromethylpyridine intermediate.[2][7] This process often starts from a readily available picoline (methylpyridine) derivative.
Caption: Generalized synthetic workflow for trifluoromethylpyridines.
Another key strategy is the use of cyclocondensation reactions with trifluoromethyl-containing building blocks.[2][3] This approach allows for the construction of the pyridine ring with the trifluoromethyl group already incorporated.
Reactivity and Mechanistic Considerations
The reactivity of this compound is governed by the interplay of the electron-donating methoxy group and the electron-withdrawing trifluoromethyl group on the pyridine ring.
-
Nucleophilic Aromatic Substitution: The electron-withdrawing trifluoromethyl group, coupled with the inherent electron-deficient nature of the pyridine ring, activates the ring towards nucleophilic attack. The methoxy group at the 2-position is a potential leaving group, making this position susceptible to substitution by strong nucleophiles.
-
Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution. However, the electron-donating methoxy group can direct electrophiles to the ortho and para positions. The strong deactivating effect of the trifluoromethyl group would likely hinder electrophilic attack.
Caption: Synthetic pathway from building block to active ingredient.
Pharmaceuticals
The trifluoromethylpyridine motif is present in numerous approved drugs and clinical candidates. [1][2]The inclusion of fluorine can enhance metabolic stability, binding affinity, and bioavailability. [1]While specific examples directly using this compound as a starting material in publicly disclosed pharmaceutical syntheses are less common, its structural motifs are highly relevant. The pyridine scaffold itself is a cornerstone in drug design, and the strategic placement of substituents like methoxy and trifluoromethyl groups is a key strategy in modern medicinal chemistry. [8]
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
Hazard Identification:
-
Signal Word: Warning [9]* Hazard Statements:
-
Prevention:
-
Wash hands and any exposed skin thoroughly after handling. [9][11] * Wear protective gloves, protective clothing, eye protection, and face protection. [9][11] * Avoid breathing dust, fume, gas, mist, vapors, or spray. [9] * Use only outdoors or in a well-ventilated area. [9] * Keep away from heat, sparks, open flames, and hot surfaces. No smoking. [12]* Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. [9][11] * If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. [9][11] * If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. [9][11]* Storage:
-
Store in a well-ventilated place. Keep container tightly closed. [9][12] * Store locked up. [9][12]* Disposal:
-
Dispose of contents/container to an approved waste disposal plant. [9][13] Always consult the most current Safety Data Sheet (SDS) from the supplier before handling this compound. [9][11][12][13]
-
Conclusion
This compound stands as a testament to the power of strategic molecular design. Its unique electronic and steric properties, conferred by the methoxy and trifluoromethyl groups on the pyridine core, make it an indispensable tool for chemists in the agrochemical and pharmaceutical industries. A thorough understanding of its fundamental chemistry, from its physical properties and synthesis to its reactivity and safe handling, is essential for unlocking its full potential in the creation of novel, high-value molecules that can address critical challenges in agriculture and human health.
References
- Understanding the Properties of this compound. URL
- This compound | C7H6F3NO | CID 2775312 - PubChem. URL
- This compound | 175277-45-9 - Sigma-Aldrich. URL
- 24 this compound Suppliers - Echemi. URL
- This compound - Oakwood Chemical. URL
- 2-Methoxy-5-(trifluoromethyl)
- This compound 175277-45-9 - TCI Chemicals. URL
- This compound | 175277-45-9 - ChemicalBook. URL
- This compound, min 97%, 100 grams - CP Lab Safety. URL
- This compound CAS#: 175277-45-9 - ChemicalBook. URL
- This compound(175277-45-9) 1H NMR spectrum - ChemicalBook. URL
- chemical label this compound. URL
- SAFETY D
- Supporting Information for - The Royal Society of Chemistry. URL
- Safety D
- SAFETY D
- Supporting Information for - The Royal Society of Chemistry. URL
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central. URL
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage. URL
- Trifluoromethylpyridine: Its chemistry and applic
- This compound | CAS: 175277-45-9 | Chemical Product. URL
- This compound - - Sigma-Aldrich. URL
- This compound | CAS 175277-45-9 | SCBT. URL
- FDA-Approved Fluorinated Heterocyclic Drugs
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC. URL
- EU Pesticides D
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | CAS: 175277-45-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 6. This compound(175277-45-9) 1H NMR [m.chemicalbook.com]
- 7. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 8. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lookchem.com [lookchem.com]
- 10. chemical-label.com [chemical-label.com]
- 11. fishersci.at [fishersci.at]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. fishersci.com [fishersci.com]
Methodological & Application
Application Notes & Protocols: 2-Methoxy-5-(trifluoromethyl)pyridine as a Versatile Synthetic Building Block
Introduction: Unlocking Synthetic Versatility
In the landscape of modern organic synthesis, particularly within medicinal and agrochemical research, the strategic incorporation of fluorine atoms into heterocyclic scaffolds is a cornerstone of molecular design. 2-Methoxy-5-(trifluoromethyl)pyridine has emerged as a pivotal building block, offering a unique combination of electronic properties and reactive sites. Its structure, featuring an electron-rich methoxy group at the C2 position and a potent electron-withdrawing trifluoromethyl group at C5, creates a polarized aromatic system primed for diverse and selective transformations.
The trifluoromethyl group imparts significant metabolic stability, enhances membrane permeability, and can modulate the pKa of nearby functionalities, making it a highly desirable motif in drug discovery.[1] The methoxy group, positioned ortho to the ring nitrogen, is not merely a substituent but a versatile functional handle. It can act as a leaving group in nucleophilic aromatic substitution reactions or serve as a directing group for metallation. This guide provides an in-depth exploration of the key applications of this compound, complete with detailed protocols and mechanistic insights for researchers in organic synthesis and drug development.
Physicochemical Properties
A solid understanding of a reagent's properties is crucial for its effective use.
| Property | Value | Reference |
| CAS Number | 175277-45-9 | [2][3] |
| Molecular Formula | C₇H₆F₃NO | [3][4] |
| Molecular Weight | 177.12 g/mol | [4] |
| Appearance | White crystalline powder | |
| Melting Point | 104-106 °C | |
| Boiling Point | 166.6 °C | |
| Flash Point | ~55 °C | [2] |
Core Application 1: Nucleophilic Aromatic Substitution (SNAr)
The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. This effect is significantly amplified by the strong electron-withdrawing trifluoromethyl group at the C5 position. This electronic arrangement makes the ring highly susceptible to nucleophilic attack, particularly at the C2 and C4 positions (ortho and para to the nitrogen), where the negative charge of the intermediate can be stabilized by resonance onto the nitrogen atom.[5][6][7]
In this compound, the methoxy group at the activated C2 position serves as an excellent leaving group, enabling a wide range of SNAr reactions. This pathway is a direct and efficient method for introducing diverse functionalities, such as amines, thiols, and alkoxides, at the C2 position.
Mechanistic Rationale
The SNAr reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: A nucleophile attacks the electron-deficient C2 carbon, breaking the aromaticity and forming a negatively charged intermediate known as a Meisenheimer complex.
-
Stabilization: The negative charge is delocalized across the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.
-
Elimination: Aromaticity is restored by the expulsion of the methoxide leaving group, yielding the substituted pyridine product.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound | 175277-45-9 [sigmaaldrich.com]
- 3. scbt.com [scbt.com]
- 4. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+ [pearson.com]
- 7. m.youtube.com [m.youtube.com]
The Strategic deployment of 2-Methoxy-5-(trifluoromethyl)pyridine in Modern Medicinal Chemistry: A Guide for Researchers
Introduction: The Ascendancy of Fluorinated Pyridines in Drug Discovery
In the landscape of contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds has become a cornerstone of rational drug design. The unique physicochemical properties imparted by fluorine, such as increased metabolic stability, enhanced binding affinity, and modulated lipophilicity, have proven invaluable in the optimization of lead compounds.[1] Among the privileged fluorinated motifs, the trifluoromethylpyridine scaffold has emerged as a particularly versatile and impactful building block.[2][3] This guide focuses on a key exemplar of this class, 2-Methoxy-5-(trifluoromethyl)pyridine, providing detailed insights into its synthesis, reactivity, and application in the development of novel therapeutics. For researchers, scientists, and drug development professionals, a comprehensive understanding of this reagent is critical for its effective utilization in the pursuit of innovative medicines.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical characteristics of a building block is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 175277-45-9 | [4][5] |
| Molecular Formula | C₇H₆F₃NO | [4][5] |
| Molecular Weight | 177.12 g/mol | [4] |
| Appearance | White to off-white crystalline solid | [Vendor Data] |
| Melting Point | 34-38 °C | [Vendor Data] |
| Boiling Point | 185.5 °C at 760 mmHg | [Vendor Data] |
| Purity | ≥97% |
Spectroscopic Data:
-
¹H NMR (CDCl₃, 400 MHz): δ 8.35 (s, 1H), 7.75 (dd, J = 8.8, 2.4 Hz, 1H), 6.80 (d, J = 8.8 Hz, 1H), 3.99 (s, 3H).[6]
-
¹³C NMR (CDCl₃, 101 MHz): δ 164.2, 145.8, 137.9 (q, J = 4.0 Hz), 123.8 (q, J = 272.7 Hz), 120.2 (q, J = 3.2 Hz), 111.9.
-
IR (ATR): ν 2959, 1612, 1481, 1332, 1265, 1122, 1076 cm⁻¹.[7]
Synthesis of this compound: A Detailed Protocol
The most common and efficient laboratory-scale synthesis of this compound involves a nucleophilic aromatic substitution (SNAr) reaction on its chloro-precursor, 2-chloro-5-(trifluoromethyl)pyridine. The electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen atom activates the C2 position towards nucleophilic attack.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Part A: Synthesis of the Precursor, 2-chloro-5-(trifluoromethyl)pyridine
The key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, is typically synthesized from 3-picoline through a high-temperature vapor-phase chlorination and fluorination process.[1] While this industrial-scale synthesis is often not feasible in a standard laboratory setting, 2-chloro-5-(trifluoromethyl)pyridine is readily available from commercial suppliers. For the purpose of this guide, we will assume the availability of this starting material.
Part B: Protocol for Nucleophilic Aromatic Substitution
This protocol details the conversion of 2-chloro-5-(trifluoromethyl)pyridine to this compound.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine (1.0 eq)
-
Sodium methoxide (1.5 eq)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Solvent and Reagent Addition: Add anhydrous methanol to the flask to dissolve the starting material (concentration typically 0.1-0.5 M). With stirring, carefully add sodium methoxide (1.5 eq) to the solution. The addition of sodium methoxide can be exothermic, so it may be added portion-wise.
-
Reaction: Heat the reaction mixture to reflux (the boiling point of methanol, approximately 65 °C) and maintain this temperature with stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (DCM) and water. Transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude this compound can be purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure product as a white to off-white solid.
Expected Yield: 85-95%
Application in Medicinal Chemistry: A Privileged Scaffold
The this compound moiety is a valuable building block in medicinal chemistry due to the synergistic effects of its constituent parts. The methoxy group can act as a hydrogen bond acceptor and influence the conformation of the molecule, while the trifluoromethyl group enhances metabolic stability and can participate in favorable interactions with biological targets.[1]
Case Study: Synthesis of a Key Intermediate for Icenticaftor
A close structural analog, 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine, serves as a key intermediate in the synthesis of Icenticaftor , a potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR).[1] The synthetic principles for introducing the 2-methoxy group are directly applicable. The following workflow illustrates a plausible synthetic route to a key intermediate for such a therapeutic agent, highlighting the utility of the this compound scaffold.
Illustrative Synthetic Pathway
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 175277-45-9 [chemicalbook.com]
- 6. This compound(175277-45-9) 1H NMR spectrum [chemicalbook.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
Application Notes and Protocols: 2-Methoxy-5-(trifluoromethyl)pyridine in Agrochemical Synthesis
Introduction: The Strategic Importance of the Trifluoromethylpyridine Scaffold in Modern Agrochemicals
The incorporation of fluorine atoms into organic molecules has become a cornerstone of modern agrochemical design, imparting unique physicochemical properties that can enhance efficacy, metabolic stability, and bioavailability. Among fluorinated motifs, the trifluoromethylpyridine group stands out for its potent electron-withdrawing nature and its ability to modulate the biological activity of a parent molecule. 2-Methoxy-5-(trifluoromethyl)pyridine has emerged as a critical building block in the synthesis of a new generation of high-potency herbicides, offering a versatile platform for the creation of targeted and efficient crop protection solutions.
This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of commercially significant agrochemicals. We will delve into the detailed synthetic protocols for key sulfonylurea herbicides, elucidating the chemical logic behind each step and providing practical insights for researchers and professionals in the field of agrochemical development. Our focus will be on providing not just a series of steps, but a comprehensive understanding of the underlying chemical principles that govern these transformations.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical characteristics of a starting material is paramount for successful and reproducible synthetic outcomes. This compound is a white crystalline powder with properties that make it amenable to a variety of synthetic transformations.
| Property | Value | Source(s) |
| CAS Number | 175277-45-9 | [1][2][3][4][5] |
| Molecular Formula | C₇H₆F₃NO | [1][2] |
| Molecular Weight | 177.12 g/mol | [1][2] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 104-106 °C | [1] |
| Boiling Point | 166.6 °C | [1] |
| Density | 1.263 g/cm³ | [1] |
| Flash Point | ~50.5 °C | [1] |
| Storage | Room Temperature, in a cool and dark place | [3][5] |
The trifluoromethyl group at the 5-position significantly influences the electron density of the pyridine ring, making the 2-position susceptible to nucleophilic substitution, a key reactivity that is exploited in subsequent synthetic steps. The methoxy group at the 2-position serves as a versatile handle, which can be readily converted to other functional groups, most notably a hydroxyl group, which is a precursor to the sulfonylurea bridge in many herbicides.
Key Agrochemicals Derived from this compound
This compound is a crucial precursor for the synthesis of several potent sulfonylurea herbicides. This class of herbicides is known for its high efficacy at low application rates and its specific mode of action, inhibiting the acetolactate synthase (ALS) enzyme in plants.[6][7][8][9] This enzyme is essential for the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine), and its inhibition leads to the cessation of plant growth and eventual death.[6][7][8][9]
Two prominent examples of agrochemicals synthesized from this pyridine derivative are:
-
Flazasulfuron: A selective herbicide used for the control of a wide range of grass and broadleaf weeds in turf and other crops.
-
Halosulfuron-methyl: A selective herbicide effective against broadleaf weeds and nutsedge in various crops, including corn and sugarcane.
The following sections will provide detailed protocols for the synthesis of these two important agrochemicals, starting from this compound.
Synthetic Protocols
Protocol 1: Synthesis of Flazasulfuron
The synthesis of Flazasulfuron from this compound is a multi-step process that involves the key transformation of the methoxy group into a sulfonamide, followed by coupling with a pyrimidine moiety.
Workflow for the Synthesis of Flazasulfuron
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound CAS#: 175277-45-9 [m.chemicalbook.com]
- 4. This compound | 175277-45-9 [chemicalbook.com]
- 5. This compound | 175277-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. ijcaes.smartsociety.org [ijcaes.smartsociety.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]
protocols for using 2-Methoxy-5-(trifluoromethyl)pyridine in Suzuki coupling.
An Application Guide for the Synthesis of Biaryl Compounds via Suzuki Coupling with 2-Methoxy-5-(trifluoromethyl)pyridine
Introduction: The Strategic Importance of Fluorinated Pyridines
In the landscape of modern drug discovery and materials science, molecules containing the pyridine scaffold are of paramount importance. The incorporation of a trifluoromethyl group (CF₃) often enhances metabolic stability, lipophilicity, and binding affinity. This compound is therefore a valuable building block for creating complex molecular architectures. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, enabling the synthesis of biaryl and heteroaryl compounds under relatively mild conditions.[1][2]
This guide provides a detailed exploration of the protocols and critical parameters for successfully employing this compound derivatives in Suzuki coupling reactions. It is designed for researchers and scientists who require a blend of theoretical understanding and practical, field-proven methodologies.
The Mechanism: A Palladium-Catalyzed Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3][4] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The three primary steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (e.g., 2-chloro- or 2-bromo-5-(trifluoromethyl)pyridine), forming a Pd(II) complex. This is often the rate-determining step of the cycle.[1]
-
Transmetalation: The organic moiety from the organoboron reagent (the nucleophile) is transferred to the Pd(II) complex. This step requires activation by a base, which forms a more nucleophilic boronate "ate" complex (e.g., R-B(OH)₃⁻) that facilitates the transfer of the R group to the palladium center.[5][6][7]
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the desired biaryl product. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Key Parameters for Coupling with Electron-Deficient Pyridines
The success of a Suzuki coupling involving this compound hinges on the careful selection of several key components. The electron-deficient nature of the pyridine ring and the potential for the nitrogen lone pair to coordinate with the palladium catalyst present unique challenges.[9]
The Pyridyl Halide Partner (Ar-X)
Typically, the pyridine component is used as the halide partner. The reactivity order for the halide is I > Br > OTf >> Cl.[2] While aryl iodides are the most reactive, aryl bromides offer a good balance of reactivity and stability and are often more commercially available. Aryl chlorides are less reactive but can be effective with modern, highly active catalyst systems. For this compound, the 2-bromo or 2-chloro derivatives are common starting materials.
The Organoboron Partner (R-B(OH)₂)
-
Boronic Acids vs. Boronic Esters: Boronic acids are the most common coupling partners. However, they can be prone to decomposition, particularly protodeboronation (hydrolysis back to the corresponding arene), a common side reaction with heteroaryl boronic acids.[9][10] Boronic esters, such as pinacol esters, are often more stable and can be used to mitigate this issue.[9]
Palladium Catalyst and Ligand Selection
The choice of ligand is critical. For challenging substrates like electron-deficient heteroaryl halides, standard ligands like triphenylphosphine (PPh₃) may be insufficient.
-
Bulky, Electron-Rich Ligands: Modern catalyst systems often employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5][9] These ligands promote the oxidative addition step and stabilize the active Pd(0) species, preventing catalyst decomposition.[8]
-
Palladacycles: Pre-formed palladacycle catalysts are highly active and stable, often allowing for very low catalyst loadings.[11]
The Role of the Base
The base is essential for activating the boronic acid for transmetalation.[7][8] The choice of base can significantly impact yield and selectivity.
-
Inorganic Bases: Weaker bases like potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄) are commonly used and are often sufficient.[7] Cesium carbonate (Cs₂CO₃) is also highly effective, particularly in challenging couplings.
-
Stronger Bases: Strong bases like sodium tert-butoxide (NaOtBu) can be used but may promote side reactions if sensitive functional groups are present.[7]
Solvent System
The solvent must solubilize all components of the reaction. A mixture of an organic solvent and water is frequently used, as water can aid in dissolving the inorganic base.
-
Common Solvents: 1,4-Dioxane, toluene, or dimethoxyethane (DME) mixed with water are standard choices.
-
Anhydrous Conditions: For substrates particularly sensitive to protodeboronation, anhydrous conditions with an organic base or a fluoride source (e.g., KF, CsF) may be beneficial.[5]
Experimental Workflow and Protocols
A successful Suzuki coupling requires careful attention to experimental setup, particularly the exclusion of oxygen, which can deactivate the palladium catalyst.[12]
Caption: Generalized workflow for a Suzuki-Miyaura coupling experiment.
General Protocol for Suzuki Coupling
This protocol is a representative procedure for the coupling of a 2-halopyridine with an arylboronic acid.
Materials:
-
2-Bromo- or 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic acid or boronic ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a palladacycle precatalyst) (1-5 mol%)
-
Ligand (if not using a pre-formed complex, e.g., SPhos, XPhos) (1.1-1.2x Pd loading)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1)
Procedure:
-
Setup: To an oven-dried reaction vial or flask equipped with a magnetic stir bar, add the pyridyl halide (1.0 equiv), the boronic acid (1.2 equiv), and the base (2.0 equiv).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst and ligand.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate.
-
Extraction: Wash the organic mixture with water and then with brine to remove the inorganic base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Table of Recommended Reaction Conditions
| Parameter | Recommended Condition | Rationale & Comments |
| Pyridyl Partner | 2-Bromo-5-(trifluoromethyl)pyridine | Good balance of reactivity and stability. |
| Boronic Partner | Arylboronic Acid or Pinacol Ester | 1.2-1.5 equivalents. Esters can reduce protodeboronation side reactions.[9] |
| Catalyst/Ligand | Pd₂(dba)₃ (1-2 mol%) with SPhos (2-4 mol%) | Highly active system for challenging heteroaryl couplings.[9][13] |
| Base | K₃PO₄ or Cs₂CO₃ (2.0 equiv) | Effective bases that are generally well-tolerated by various functional groups. |
| Solvent | 1,4-Dioxane / H₂O (4:1) or Toluene | Dioxane/water is a robust, general-purpose system. Anhydrous toluene can be used if water-sensitive groups are present. |
| Temperature | 80 - 110 °C | Sufficient thermal energy to drive the catalytic cycle without promoting significant catalyst decomposition. |
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inactive catalyst (oxygen contamination).2. Insufficiently active catalyst/ligand system.3. Poor quality of reagents (e.g., degraded boronic acid). | 1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere.[12]2. Switch to a more active ligand (e.g., from PPh₃ to SPhos or XPhos).[9]3. Use fresh, high-purity reagents. |
| Protodeboronation | Hydrolysis of the boronic acid, especially common with electron-deficient heteroaryl boronic acids.[9] | 1. Switch from a boronic acid to a more stable boronic ester (pinacol or MIDA).[9][10]2. Run the reaction under anhydrous conditions.3. Use a milder base or a shorter reaction time. |
| Homocoupling | Coupling of two boronic acid molecules (R-R) or two halide molecules (Ar-Ar). | 1. Improve degassing to remove oxygen, which can promote this side reaction.2. Lower the reaction temperature.3. Use a Pd(0) source like Pd(PPh₃)₄ directly instead of a Pd(II) precursor.[12] |
| Catalyst Decomposition | Indicated by the formation of black palladium metal precipitate ("palladium black"). | 1. The chosen ligand may be unstable at the reaction temperature. Consider a more robust ligand like an NHC.2. Lower the reaction temperature.3. Ensure a strictly inert atmosphere is maintained throughout the reaction.[12] |
References
- NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]
- Wikipedia. Suzuki reaction. [Link]
- BYJU'S. Merits of the Suzuki Coupling Reaction. [Link]
- YouTube. Suzuki Cross-Coupling Mechanism | Organic Chemistry. [Link]
- Cella, R., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – An Asian Journal. [Link]
- Bicontinuous, M. A., et al. (2007). Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. PubMed. [Link]
- Semantic Scholar. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. [Link]
- ResearchGate. Suzuki reactions of 2-bromopyridine with aryl boronic acids. [Link]
- de Vries, A. H. M., et al. (2003). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
- Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Reddit. Suzuki coupling help. [Link]
- Xin, B. (2008). Phosphine-Free Cross-Coupling Reaction of Halopyridines with Arylboronic Acids in an Ionic Liquid: Water Mixture.
- Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters. [Link]
- ResearchGate. Suzuki-Miyaura coupling of 2-chloropyridine with arylboronic acids. [Link]
- YouTube. Suzuki cross-coupling reaction. [Link]
- YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
- ACS Publications. Development of a Suzuki Cross-Coupling Reaction between 2-Azidoarylboronic Pinacolate Esters and Vinyl Triflates To Enable the Synthesis of[4][5]-Fused Indole Heterocycles. [Link]
Sources
- 1. byjus.com [byjus.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. scilit.com [scilit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 2-Methoxy-5-(trifluoromethyl)pyridine using Reverse-Phase HPLC and Gas Chromatography-Mass Spectrometry
Abstract
This application note provides detailed, validated analytical methods for the precise quantification of 2-Methoxy-5-(trifluoromethyl)pyridine, a critical intermediate in the pharmaceutical and agrochemical industries.[1][2] We present two robust orthogonal methods: a primary High-Performance Liquid Chromatography (HPLC) method with UV detection for routine quality control and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for enhanced specificity and trace-level analysis. The protocols herein are designed for researchers, analytical scientists, and drug development professionals, offering step-by-step guidance from sample preparation to data interpretation. All methodologies are discussed in the context of International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[3][4]
Introduction: The Analytical Imperative for this compound
Pyridine and its derivatives are foundational scaffolds in medicinal chemistry, integral to numerous FDA-approved drugs due to their unique chemical properties and ability to engage with biological targets.[5][6] this compound (CAS No. 175277-45-9) is a key building block whose trifluoromethyl group can significantly enhance pharmacokinetic properties like metabolic stability and membrane permeability in active pharmaceutical ingredients (APIs).[1][7]
The purity and concentration of this intermediate are paramount; impurities can lead to unwanted side-reactions, reduced yield, and the generation of potentially toxic byproducts. Therefore, robust, accurate, and validated analytical methods are not merely a procedural formality but a cornerstone of ensuring the safety, efficacy, and quality of the final product. This guide provides the technical framework for establishing such analytical control.
Primary Method: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
RP-HPLC is the workhorse for quality control in the pharmaceutical industry due to its high resolution, reproducibility, and suitability for non-volatile and thermally labile compounds. This method separates this compound from its potential impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase.
2.1. Principle of Separation
The stationary phase, typically a C18 (octadecylsilyl) silica gel, is highly nonpolar. The analyte and any impurities are introduced in a polar mobile phase. Compounds with greater polarity will have less affinity for the stationary phase and elute earlier, while more nonpolar compounds, like the trifluoromethyl-containing analyte, will be retained longer. A gradient elution, where the mobile phase composition is changed over time to become more nonpolar (e.g., by increasing the acetonitrile concentration), is employed to ensure sharp peaks and efficient elution of all components. The addition of a small amount of trifluoroacetic acid (TFA) to the mobile phase helps to sharpen peaks by minimizing tailing effects from any basic sites on the stationary phase or the analyte itself.[8]
2.2. Experimental Protocol: HPLC-UV Quantification
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Quaternary Pump, Autosampler, Column Oven, UV-Vis Detector |
| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 265 nm (based on typical pyridine derivative UV absorbance) |
| Injection Volume | 10 µL |
Step-by-Step Methodology
-
Reagent Preparation:
-
Prepare Mobile Phase A by adding 1.0 mL of TFA to 1000 mL of HPLC-grade water. Filter and degas.
-
Prepare Mobile Phase B by adding 1.0 mL of TFA to 1000 mL of HPLC-grade acetonitrile. Filter and degas.
-
-
Standard Solution (100 µg/mL):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent). This is your stock solution.
-
Prepare working standards by serial dilution of the stock solution to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Solution (100 µg/mL nominal):
-
Prepare the sample solution in the same manner as the standard stock solution, using the batch to be tested.
-
-
System Setup and Equilibration:
-
Set up the HPLC system according to the conditions in the table above.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
-
-
Analysis Sequence:
-
Inject a blank (diluent) to ensure no system contamination.
-
Inject the standard solutions in increasing order of concentration to build the calibration curve.
-
Inject the sample solution. It is recommended to bracket the sample injection with a standard injection to confirm system stability.
-
-
Data Processing:
-
Integrate the peak area of the this compound peak in all chromatograms.
-
Generate a linear regression curve from the standard injections (Peak Area vs. Concentration). The correlation coefficient (r²) should be >0.999.
-
Calculate the concentration of the analyte in the sample solution using the calibration curve.
-
HPLC Purity Validation Workflow
Caption: Logical workflow for HPLC-based quantification.
2.3. Method Validation Summary (ICH Q2(R2) Framework)
A validated method ensures that the results are reliable.[9][10] The following table summarizes the expected performance characteristics for this HPLC method.
| Validation Parameter | Acceptance Criteria | Expected Result |
| Specificity | No interference at the analyte's retention time from blank or placebo. | Peak is spectrally pure and baseline resolved. |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | Repeatability (n=6): ≤ 1.0%Intermediate (n=6): ≤ 2.0% | 0.4%1.1% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio ≥ 3:1 | ~0.3 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio ≥ 10:1 | ~1.0 µg/mL |
| Robustness | No significant change in results with small variations in method parameters (flow rate, temperature). | Method is robust within ±5% variation of parameters. |
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers superior specificity compared to HPLC-UV and serves as an excellent confirmatory technique. Separation is achieved based on the analyte's volatility and interaction with the GC column's stationary phase, while the mass spectrometer provides mass-based detection, which is highly specific. This method is particularly useful for identifying and quantifying volatile impurities that may not be well-resolved by HPLC.
3.1. Principle of Separation and Detection
A sample solution is injected into a heated inlet, where the analyte is vaporized. An inert carrier gas (Helium) sweeps the vaporized sample onto the analytical column. The column, typically a long, thin fused-silica capillary coated with a nonpolar stationary phase (e.g., 5% diphenyl / 95% dimethyl polysiloxane), separates components based on their boiling points and affinities for the phase.[11] As components elute from the column, they enter the mass spectrometer's ion source, are ionized (typically by electron ionization), fragmented into a predictable pattern, and detected based on their mass-to-charge ratio (m/z). For quantification, the instrument can operate in Selected Ion Monitoring (SIM) mode, where only specific, characteristic ions of the analyte are monitored, drastically improving sensitivity and selectivity.
3.2. Experimental Protocol: GC-MS Quantification
Instrumentation and Conditions
| Parameter | Specification |
| GC-MS System | Gas Chromatograph with Mass Selective Detector |
| Column | BR-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, constant flow rate of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1 ratio) |
| Injection Volume | 1 µL |
| Oven Program | 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min) |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| MS Acquisition | Full Scan (m/z 50-300) for identification; SIM for quantification |
| SIM Ions | m/z 177 (Molecular Ion), m/z 146 (Fragment) - Note: Ions should be confirmed experimentally. |
Step-by-Step Methodology
-
Reagent and Solvent Considerations:
-
Use high-purity solvents (e.g., ethyl acetate or dichloromethane). Ensure solvents are anhydrous, as water can interfere with the analysis and degrade certain GC columns.[12]
-
-
Standard and Sample Preparation:
-
Prepare a stock solution (e.g., 1 mg/mL) of the reference standard in ethyl acetate.
-
Create a calibration curve by diluting the stock to appropriate concentrations for GC-MS analysis (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
Prepare the test sample similarly to achieve a nominal concentration within the calibration range.
-
-
Instrument Setup and Analysis:
-
Set up the GC-MS according to the parameters above.
-
Perform a Full Scan analysis of a mid-range standard to confirm the retention time and identify the characteristic mass fragments of this compound.
-
Set up a SIM method using the most abundant and specific ions (e.g., the molecular ion and a major fragment).
-
Inject standards and samples as described in the HPLC protocol.
-
-
Data Processing:
-
For each injection, integrate the peak area of the primary quantifying ion.
-
Generate a linear regression curve and calculate the sample concentration as done for the HPLC method.
-
GC-MS Analysis Workflow
Sources
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. fda.gov [fda.gov]
- 5. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sarchemlabs.com [sarchemlabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. database.ich.org [database.ich.org]
- 10. ema.europa.eu [ema.europa.eu]
- 11. rjptonline.org [rjptonline.org]
- 12. reddit.com [reddit.com]
Purification Techniques for 2-Methoxy-5-(trifluoromethyl)pyridine: Application Notes and Protocols
Introduction
2-Methoxy-5-(trifluoromethyl)pyridine is a critical building block in the synthesis of numerous pharmaceutical and agrochemical compounds. The presence of the trifluoromethyl group imparts unique electronic properties and metabolic stability, while the methoxy group provides a site for further chemical modification. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, reduced yields, and complications in downstream applications. This guide provides a comprehensive overview of robust purification and analytical techniques tailored for this compound, ensuring the high purity required for demanding research and development applications.
Physicochemical Properties and Impurity Profile
A thorough understanding of the physicochemical properties of this compound is fundamental to selecting and optimizing purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₇H₆F₃NO | [1][2][3][4] |
| Molecular Weight | 177.12 g/mol | [1][2][3][4] |
| Appearance | White crystalline powder or colorless liquid | |
| Melting Point | 32-34 °C (for the closely related 2-chloro-5-(trifluoromethyl)pyridine) to 104-106 °C | [5] |
| Boiling Point | ~166.6 °C | |
| Density | ~1.263 - 1.417 g/mL | [5] |
| Flash Point | ~55 °C |
The variable reported physical state (solid or liquid) suggests that the compound may exist as a low-melting solid at room temperature. This duality is a key consideration for choosing between recrystallization and distillation techniques.
Anticipated Impurity Profile
The primary route to this compound involves the nucleophilic substitution of 2-chloro-5-(trifluoromethyl)pyridine with sodium methoxide. Therefore, the impurity profile is likely to be dominated by:
-
Unreacted Starting Material: 2-chloro-5-(trifluoromethyl)pyridine.
-
Isomeric Byproducts: Positional isomers formed during the synthesis of the precursor, such as 2-chloro-3-(trifluoromethyl)pyridine.[6][7]
-
Over-chlorinated Species: Di- or tri-chlorinated trifluoromethylpyridines.[7]
-
Solvent and Reagent Residues: Residual methanol, sodium salts, and other reagents used in the synthesis.
Purification Workflow: A Strategic Approach
A multi-step purification strategy is often necessary to achieve high purity. The logical flow of this process is outlined below.
Caption: A generalized workflow for the purification of this compound.
Detailed Purification Protocols
Preliminary Purification: Aqueous Work-up and Extraction
This initial step aims to remove inorganic salts, residual sodium methoxide, and highly polar impurities.
Protocol:
-
Transfer the crude reaction mixture to a separatory funnel.
-
Dilute the mixture with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Water to remove water-soluble impurities.
-
Brine (saturated aqueous sodium chloride) to reduce the solubility of the organic product in the aqueous phase and aid in layer separation.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Bulk Purification Techniques
The choice between distillation and recrystallization depends on the physical state and thermal stability of the crude product.
For liquid crude products or to remove non-volatile impurities, vacuum distillation is an effective technique. A similar protocol has been successfully applied to the purification of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
Protocol:
-
Set up a fractional distillation apparatus for vacuum operation.
-
Place the crude oil in the distillation flask with a magnetic stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 10-20 mmHg).
-
Gradually heat the distillation flask in an oil bath.
-
Collect the fraction that distills at a constant temperature, corresponding to the boiling point of this compound at that pressure.
If the crude product is a solid, recrystallization is a powerful method for achieving high purity.[8] The key to successful recrystallization is the selection of an appropriate solvent system.
Solvent Selection Strategy:
-
Ideal Single Solvent: The compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Two-Solvent System: If a suitable single solvent cannot be found, a two-solvent system can be employed. The compound should be soluble in the "good" solvent and insoluble in the "poor" solvent.
Potential Recrystallization Solvents to Screen:
-
Non-polar: Hexanes, Heptane
-
Moderately Polar: Toluene, Dichloromethane
-
Polar Protic: Ethanol, Isopropanol
-
Solvent Mixtures: Hexane/Ethyl Acetate, Heptane/Dichloromethane
General Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the flask in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
High-Resolution Purification: Flash Column Chromatography
For complex mixtures or when very high purity is required, flash column chromatography is the method of choice.[9] The selection of the mobile phase (eluent) is critical and is typically guided by thin-layer chromatography (TLC) analysis.
Eluent System Selection (based on related compounds): [10][11][12]
-
Hexane/Ethyl Acetate Gradient: Start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity.
-
Hexane/Dichloromethane Gradient: Similar to the hexane/ethyl acetate system, this provides a different selectivity.
Flash Column Chromatography Protocol:
-
Prepare a silica gel column in a suitable non-polar solvent (e.g., hexane).
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.
-
Carefully load the dried, sample-adsorbed silica onto the top of the column.
-
Elute the column with the chosen solvent system, starting with a low polarity and gradually increasing it.
-
Collect fractions and monitor their composition by TLC.
-
Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Purity Assessment: Analytical Protocols
Robust analytical methods are essential to verify the purity of the final product.
High-Performance Liquid Chromatography (HPLC)
HPLC is a highly sensitive technique for assessing purity and quantifying impurities. A reverse-phase method is generally suitable for this compound.
Proposed HPLC Method:
| Parameter | Condition |
| Column | C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the sample and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for identifying and quantifying volatile impurities. Due to the volatility of this compound, derivatization may not be necessary.[13][14]
Proposed GC-MS Method:
| Parameter | Condition |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-400 amu |
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent like ethyl acetate or dichloromethane to a concentration of approximately 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹⁹F NMR spectroscopy are indispensable for structural confirmation and the detection of structurally related impurities. The presence of a single, sharp singlet for the methoxy protons in the ¹H NMR spectrum and a sharp singlet for the CF₃ group in the ¹⁹F NMR spectrum are indicators of high purity.
Conclusion
The purification of this compound to a high degree of purity is achievable through a systematic application of standard laboratory techniques. The choice of method will depend on the physical state of the crude product and the nature of the impurities present. A combination of an initial aqueous work-up followed by either vacuum distillation, recrystallization, or flash column chromatography, and verified by appropriate analytical methods, will yield material suitable for the most demanding applications in drug discovery and materials science.
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 256–270. [Link]
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P
- Understanding the Properties of this compound. APIChem. [Link]
- Trifluoromethoxypyrazines: Prepar
- Palladium-Catalyzed Cross-Coupling of (Hetero)
- Supporting Inform
- This compound | C7H6F3NO | CID 2775312 - PubChem. [Link]
- A-REVIEW-ON-FLASH-CHROMATOGRAPHY-AND-ITS-PHARMACEUTICAL-APPLICATIONS.
- 2‐Methoxy Pyridine - ResearchG
- Recrystallization Guide: Process, Procedure, Solvents - Mettler Toledo. [Link]
- SOP: FLASH CHROMATOGRAPHY. University of Cape Town. [Link]
- Catalytic Decarboxylative Fluorination for the Synthesis of Tri- and Difluoromethyl Arenes - AWS. [Link]
- This compound - Oakwood Chemical. [Link]
- CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google P
- 2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem. [Link]
- Purification of 2-chloro-5-(trifluoromethyl)
- Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS - MDPI. [Link]
- Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling - eScholarship.org. [Link]
- Anhydrous pyridine for derivatization with MSTFA for GC-MS analysis : r/chemistry - Reddit. [Link]
- (PDF)
- Optimized Workflow for On-Line Derivatization for Targeted Metabolomics Approach by Gas Chromatography-Mass Spectrometry - PubMed Central. [Link]
- 2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine | C8H8F3NO | CID 67583335 - PubChem. [Link]
- CN110003096B - Method for preparing 2-chloro-5-trifluoromethylpyridine - Google P
Sources
- 1. nbinno.com [nbinno.com]
- 2. This compound | 175277-45-9 [chemicalbook.com]
- 3. This compound 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Chloro-5-trifluoromethylpyridine | 52334-81-3 [chemicalbook.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. mt.com [mt.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. beilstein-journals.org [beilstein-journals.org]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. escholarship.org [escholarship.org]
- 14. researchgate.net [researchgate.net]
large-scale synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine
An Application Note for the Large-Scale Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine
Abstract
This comprehensive guide details a robust and scalable protocol for the synthesis of this compound, a pivotal building block in the pharmaceutical and agrochemical industries.[1][2] The procedure is centered on a nucleophilic aromatic substitution (SNAr) reaction, utilizing the commercially available precursor 2-Chloro-5-(trifluoromethyl)pyridine. This document provides an in-depth examination of the reaction mechanism, a step-by-step protocol suitable for scale-up, critical safety and handling procedures, process optimization insights, and analytical characterization methods. The content is designed for researchers, chemists, and process engineers in drug development and chemical manufacturing, emphasizing safety, efficiency, and reproducibility.
Introduction and Strategic Importance
This compound is a key heterocyclic intermediate whose structural motifs are found in numerous active pharmaceutical ingredients (APIs) and agrochemicals.[1][3] The trifluoromethyl group imparts unique properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable substituent in medicinal chemistry.[2][3] Similarly, the methoxy-pyridine scaffold is a common feature in biologically active molecules.
The synthesis route detailed herein—the methoxylation of 2-Chloro-5-(trifluoromethyl)pyridine—is the most common and industrially viable pathway. It offers high yields and utilizes readily available starting materials. Understanding the nuances of this SNAr reaction is critical for successful and safe implementation on a large scale.
Synthetic Strategy and Mechanism
The core of this synthesis is the nucleophilic aromatic substitution (SNAr) of a chlorine atom on the pyridine ring with a methoxide nucleophile.
Overall Synthetic Transformation
The synthesis begins with the precursor 2-Chloro-5-(trifluoromethyl)pyridine, which is reacted with sodium methoxide to yield the desired product.
Figure 2: Logical flow of the SNAr mechanism on the activated pyridine ring.
Large-Scale Synthesis Protocol
This protocol is designed for a nominal 1 kg scale of the final product. All operations should be conducted in a properly rated chemical reactor within a well-ventilated area, adhering to all institutional and governmental safety regulations.
Reagents and Materials
| Reagent/Material | CAS Number | Quantity | Molar Eq. | Notes |
| 2-Chloro-5-(trifluoromethyl)pyridine | 52334-81-3 | 1.02 kg | 1.0 | Purity >99%. A white to off-white solid. [4][5] |
| Sodium Methoxide (30% w/w in Methanol) | 124-41-4 | 3.37 kg (1.01 kg active) | 1.1 | Solution is highly flammable and corrosive. [6] |
| Methanol (Anhydrous) | 67-56-1 | 5.0 L | - | Solvent. |
| Toluene | 108-88-3 | 10.0 L | - | For extraction. |
| Deionized Water | 7732-18-5 | 15.0 L | - | For washing. |
| Saturated Brine Solution | N/A | 5.0 L | - | For final wash. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 500 g | - | Drying agent. |
Equipment
-
20 L glass-lined or stainless steel reactor equipped with:
-
Mechanical stirrer (variable speed)
-
Temperature probe and controller
-
Reflux condenser
-
Nitrogen/Argon inlet
-
Addition funnel or pump for controlled liquid addition
-
-
Heating/cooling mantle or circulating bath
-
Appropriate work-up and extraction vessels
-
Rotary evaporator with vacuum pump
-
Vacuum distillation apparatus
Step-by-Step Procedure
-
Reactor Preparation: Ensure the reactor is clean, dry, and inerted by purging with nitrogen for at least 30 minutes. Maintain a positive nitrogen pressure throughout the reaction.
-
Charging Reactants:
-
Charge the reactor with 2-Chloro-5-(trifluoromethyl)pyridine (1.02 kg).
-
Add anhydrous methanol (5.0 L) to dissolve the starting material. Stir until a clear solution is obtained.
-
-
Reaction Initiation:
-
Begin stirring the solution and cool the reactor contents to 10-15 °C using a cooling bath.
-
Slowly add the sodium methoxide solution (3.37 kg) via an addition pump over a period of 1.5-2 hours. Causality: Controlled addition is crucial to manage the exotherm of the reaction and prevent dangerous temperature spikes.
-
During the addition, maintain the internal temperature below 30 °C.
-
-
Reaction Progress:
-
After the addition is complete, slowly heat the reaction mixture to reflux (approx. 65-70 °C).
-
Maintain the reflux for 4-6 hours.
-
Monitor the reaction progress by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting material is consumed (<1% remaining).
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature (20-25 °C).
-
Carefully transfer the mixture to a suitable work-up vessel.
-
Concentrate the mixture under reduced pressure using a rotary evaporator to remove the bulk of the methanol.
-
To the resulting slurry, add toluene (5.0 L) and deionized water (5.0 L). Stir vigorously for 15 minutes.
-
Separate the organic (upper) layer.
-
Wash the organic layer sequentially with deionized water (2 x 5.0 L) and then with saturated brine solution (1 x 5.0 L). Causality: Washing removes residual salts and methanol, which is essential for clean distillation.
-
Dry the organic layer over anhydrous magnesium sulfate (500 g), stir for 30 minutes, and filter.
-
-
Purification:
-
Concentrate the filtered organic solution under reduced pressure to remove the toluene.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid. [7]
-
Safety and Handling Protocols
Chemical safety is paramount, especially during large-scale operations.
-
Sodium Methoxide: This reagent is highly corrosive, flammable, and reacts violently with water. [8][9]It can cause severe burns. [10][11]Always handle in a dry, inert atmosphere. [10]Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield. [8][11]Ensure fire extinguishing media such as dry powder or sand are readily available; DO NOT USE WATER . [9]* Methanol/Toluene: Both are flammable liquids. All electrical equipment must be intrinsically safe or explosion-proof. [11]Prevent the build-up of static electricity by grounding all equipment. [9]* Exotherm Management: The reaction is exothermic. A failure in the cooling system or an uncontrolled addition of the sodium methoxide solution can lead to a runaway reaction. Ensure a reliable cooling system is in place and the addition rate is strictly controlled.
Figure 3: Safety decision flowchart for handling sodium methoxide.
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Property | Specification | Method |
| Appearance | Colorless to pale yellow liquid | Visual Inspection |
| Purity | >98.0% | Gas Chromatography (GC) |
| Identity | Conforms to structure | ¹H NMR, ¹⁹F NMR, ¹³C NMR |
| Molecular Weight | 177.13 g/mol | Mass Spectrometry (MS) |
| Boiling Point | ~166-167 °C (at atmospheric pressure) | Physical Measurement [12] |
| CAS Number | 175277-45-9 | - |
Expected ¹H NMR Data (CDCl₃): δ ~8.2 (s, 1H), ~7.7 (d, 1H), ~6.8 (d, 1H), ~4.0 (s, 3H).
References
- Material Safety Data Sheet Sodium Methoxide (powder) - Alkali Metals Limited.Link
- Sodium Methoxide - Safety Data Sheet - ChemicalBook. (2025-09-27). Link
- aks760 - sodium methoxide, 95% - Gelest, Inc. (2015-06-02). Link
- SAFETY D
- Safety D
- Directed nucleophilic aromatic substitution reaction - RSC Publishing. (2024-11-11). Link
- Concerted Nucleophilic Arom
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - J-Stage.Link
- 37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. (2018-04-20). Link
- Optimization of the nucleophilic aromatic substitution reaction - ResearchG
- Heterocyclic polyfluoro-compounds. Part XX. Nucleophilic substitution in perfluoro-(4-phenylpyridine) - Journal of the Chemical Society C - RSC Publishing.Link
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.Link
- Substituted Dihydropyridine Synthesis by Dearomatiz
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines - Benchchem.Link
- What are the properties, preparation methods, and applications of 2-Chloro-5-trifluoromethylpyridine? - Guidechem.Link
- EP0078410A2 - Process for producing 3-chloro-5-trifluoromethylpyridines - Google P
- Technical Support Center: Nucleophilic Substitution on Pyridine Rings - Benchchem.Link
- US4650875A - Preparation of (trifluoromethyl)
- Exploring the Synthesis and Applications of Trifluoromethylpyridine Deriv
- Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? - Chemistry Stack Exchange. (2018-10-17). Link
- This compound 175277-45-9 - TCI Chemicals.Link
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC - NIH.Link
- 2-CHLORO-5-NITRO-3-(TRIFLUOROMETHYL)PYRIDINE synthesis - chemicalbook.Link
- This compound | 175277-45-9 - Sigma-Aldrich.Link
- 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 - Huimeng Bio-tech.Link
- Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines - Chemical Science (RSC Publishing). (2015-10-07). Link
- EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google P
- Understanding the Properties of this compound.Link
- Organo-catalyzed Synthesis of Substituted Pyridines - ACS Green Chemistry.Link
- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach. (2023-11-08). Link
- CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google P
- US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google P
- This compound | C7H6F3NO | CID 2775312 - PubChem.Link
- US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google P
- This compound | CAS 175277-45-9 - SCBT.Link
- We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+.Link
- Heterocyclic Chemistry.Link
- This compound | 175277-45-9 - ChemicalBook. (2025-07-14). Link
- Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities - ACS Public
- This compound | 175277-45-9 - Tokyo Chemical Industry (India) Pvt. Ltd.Link
- A Simple, Modular Synthesis of Substituted Pyridines - ACS Public
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. Page loading... [guidechem.com]
- 5. 2-Chloro-5-(trifluoromethyl)pyridine, 52334-81-3 [huimengchem.cn]
- 6. download.basf.com [download.basf.com]
- 7. This compound | 175277-45-9 | TCI AMERICA [tcichemicals.com]
- 8. alkalimetals.com [alkalimetals.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. gelest.com [gelest.com]
- 11. fishersci.com [fishersci.com]
- 12. nbinno.com [nbinno.com]
Application Notes & Protocols: The Strategic Utility of 2-Methoxy-5-(trifluoromethyl)pyridine in Kinase Inhibitor Synthesis
An Application Guide for Researchers and Drug Development Professionals
Introduction: The Trifluoromethylpyridine Scaffold in Modern Drug Discovery
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous approved therapeutic agents.[1][2] Its utility is magnified through strategic substitution, which allows for the fine-tuning of physicochemical and pharmacological properties. Among the vast arsenal of building blocks available to chemists, 2-Methoxy-5-(trifluoromethyl)pyridine stands out as a particularly valuable intermediate in the synthesis of complex bioactive molecules, most notably kinase inhibitors.[3]
The power of this reagent lies in the synergistic interplay of its substituents. The trifluoromethyl (-CF3) group is a cornerstone of modern drug design, prized for its ability to enhance metabolic stability, increase lipophilicity, and improve a molecule's binding affinity to its target protein.[4] It often serves as a bioisostere for groups like chlorine or methyl but with profoundly different electronic properties.[4] Concurrently, the 2-methoxy (-OCH3) group is not merely a passive substituent; it serves as a versatile chemical handle. It can be retained to influence molecular conformation or, more frequently, act as an efficient leaving group in nucleophilic aromatic substitution (SNAr) reactions, providing a gateway to introduce further molecular complexity. This document provides an in-depth guide to the strategic application of this compound, with a focus on its role in constructing the core scaffolds of kinase inhibitors.
Physicochemical Properties and Handling
A comprehensive understanding of a reagent's properties is critical for successful and reproducible synthesis. This compound is a stable, white crystalline solid at room temperature, which simplifies handling and weighing procedures.[5]
| Property | Value | Significance for Synthesis |
| CAS Number | 175277-45-9 | Unique identifier for procurement and safety data referencing. |
| Molecular Formula | C₇H₆F₃NO | For accurate mass and elemental analysis calculations.[6] |
| Molecular Weight | 177.12 g/mol | Essential for stoichiometric calculations in reaction protocols.[6] |
| Melting Point | 104-106 °C | Indicates a stable solid form and provides a purity benchmark.[5] |
| Boiling Point | 166.6 °C | Relevant for purification via distillation or high-temperature reactions.[5] |
| Purity | Typically ≥97-99% | High purity is crucial to avoid side reactions and ensure reproducibility.[5][7] |
Handling and Storage: Store in a tightly sealed container in a cool, dry place, away from oxidizing agents. Consult the specific Material Safety Data Sheet (MSDS) for comprehensive safety information.[7]
Core Application: Palladium-Catalyzed Cross-Coupling Reactions
A primary application of halogenated or pseudo-halogenated pyridines in kinase inhibitor synthesis is their use in palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations, are foundational for constructing the carbon-carbon and carbon-nitrogen bonds that form the backbone of most kinase inhibitors.[8][9]
The 2-methoxy group on the pyridine ring, while not a traditional halide, can be displaced under certain cross-coupling conditions, particularly C-N couplings, or the pyridine ring can be functionalized at other positions first. More commonly, the pyridine ring itself is first halogenated to create a more reactive handle for cross-coupling. However, the inherent reactivity of the pyridine scaffold, modulated by the -OCH3 and -CF3 groups, makes it a key player in building complex heterocyclic systems.
Causality Behind Experimental Choices in Cross-Coupling
The success of a cross-coupling reaction is highly dependent on the careful selection of catalyst, ligand, base, and solvent.
-
Palladium Pre-catalyst: Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄ are common choices. Their selection depends on the specific coupling partners and the desired reactivity. For instance, Pd(OAc)₂ is often used for its stability and cost-effectiveness, forming the active Pd(0) species in situ.[10][11]
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. Phosphine-based ligands like XPhos or SPhos are often used for challenging couplings due to their electron-richness and steric bulk, which promote oxidative addition and reductive elimination.[12]
-
Base: A base, such as K₂CO₃, Cs₂CO₃, or K₃PO₄, is required to activate the boronic acid (in Suzuki coupling) or deprotonate the amine (in Buchwald-Hartwig coupling), facilitating the transmetalation or amine-binding step.
-
Solvent: Aprotic polar solvents like Dioxane, Toluene, or DMF are typically used to dissolve the reagents and facilitate the reaction at elevated temperatures. The choice of solvent can significantly impact reaction rates and yields.
Below is a representative workflow for employing a trifluoromethyl-pyridine scaffold in a key bond-forming reaction for kinase inhibitor synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 175277-45-9 [sigmaaldrich.com]
- 8. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Palladium-Catalyzed Hiyama Cross-Coupling of Aryltrifluorosilanes with Aryl and Heteroaryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine and Its Novel Derivatives
Introduction: The Strategic Value of the Trifluoromethylpyridine Scaffold
In the landscape of modern medicinal and agrochemical development, fluorinated heterocyclic compounds are indispensable tools.[1] The trifluoromethylpyridine (TFMP) moiety, in particular, has emerged as a privileged scaffold due to the unique physicochemical properties conferred by the trifluoromethyl (-CF3) group.[2][3] The strategic incorporation of a -CF3 group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets by altering its electronic properties.[1][4] These attributes are critical for optimizing pharmacokinetic profiles and overall therapeutic efficacy.
The 2-methoxy-5-(trifluoromethyl)pyridine core is a particularly valuable building block, serving as a key intermediate for more complex, biologically active molecules. Its synthesis and subsequent derivatization are pivotal for drug discovery programs targeting a wide array of diseases, including cancer and infectious agents. This guide provides an in-depth analysis of the primary synthetic routes to this scaffold and its novel analogues, focusing on robust, scalable, and versatile methodologies. We will delve into the mechanistic underpinnings of these transformations, offering field-proven insights to guide experimental design and troubleshooting.
Core Synthetic Strategy: The Centrality of 2-Chloro-5-(trifluoromethyl)pyridine
The most efficient and widely adopted strategy for synthesizing this compound and its derivatives hinges on the use of a versatile precursor: 2-chloro-5-(trifluoromethyl)pyridine . This intermediate is readily accessible through well-established industrial processes, typically starting from 3-picoline (3-methylpyridine). The synthesis involves a vapor-phase chlorination and fluorination sequence to convert the methyl group into a trifluoromethyl group, followed by nuclear chlorination of the pyridine ring.[3][5][6]
Our strategic approach, therefore, is twofold:
-
Utilize 2-chloro-5-(trifluoromethyl)pyridine as the electrophilic partner in a Nucleophilic Aromatic Substitution (SNAr) reaction to install the methoxy group.
-
Leverage the same intermediate in modern cross-coupling reactions to generate a diverse library of novel derivatives by forming C-N and C-C bonds at the 2-position.
Caption: Overall synthetic strategy for derivatives.
Primary Synthesis via Nucleophilic Aromatic Substitution (SNAr)
The reaction of 2-chloro-5-(trifluoromethyl)pyridine with sodium methoxide is a classic example of Nucleophilic Aromatic Substitution (SNAr). This reaction is highly efficient due to the electronic properties of the pyridine ring.
Mechanistic Insight
The SNAr reaction on a halopyridine proceeds via a two-step addition-elimination mechanism.[7]
-
Nucleophilic Attack: The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the C2 carbon of the pyridine ring. This position is electron-deficient (electrophilic) due to the inductive electron-withdrawing effects of both the ring nitrogen and the trifluoromethyl group at the 5-position. This attack disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[7][8]
-
Elimination & Aromatization: The aromaticity of the ring is restored by the expulsion of the chloride leaving group, yielding the final this compound product.
The rate of this reaction is typically governed by the initial nucleophilic attack, and thus, is accelerated by strong electron-withdrawing groups that stabilize the Meisenheimer complex.[7] The reactivity order for halogens in such cases is generally F > Cl > Br > I.[7] While 2-fluoropyridines are the most reactive, 2-chloropyridines are often used due to their optimal balance of reactivity, stability, and cost-effectiveness.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 6. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. youtube.com [youtube.com]
Application Notes & Protocols: Negishi Coupling with 2-Methoxy-5-(trifluoromethyl)pyridine
Introduction: The Strategic Advantage of Negishi Coupling for Heteroaromatic Scaffolds
The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis, particularly in the fields of pharmaceutical and agrochemical development. Among the pantheon of palladium-catalyzed cross-coupling reactions, the Negishi coupling, which unites an organozinc reagent with an organic halide or triflate, offers distinct advantages.[1][2][3] Its high functional group tolerance, stereospecificity, and the generally high reactivity of the organozinc nucleophile make it a powerful tool for assembling complex molecular architectures under mild conditions.[2][4][5]
This guide focuses on the application of the Negishi coupling to synthesize derivatives of 2-Methoxy-5-(trifluoromethyl)pyridine, a scaffold of significant interest. The trifluoromethylpyridine motif is a key structural component in numerous active pharmaceutical ingredients (APIs) and agrochemicals, prized for the metabolic stability and unique electronic properties conferred by the fluorine atoms.[6][7] However, the electron-deficient nature of the pyridine ring and the potential for heteroatom coordination to the catalyst can present unique challenges compared to carbocyclic analogues.[8]
This document provides a comprehensive overview of the mechanistic principles, practical considerations, and a detailed experimental protocol for successfully executing the Negishi coupling with a this compound derivative. It is designed for researchers, scientists, and drug development professionals seeking to leverage this robust methodology for the synthesis of complex, high-value molecules.
Mechanistic Framework and Key Parameters
The efficacy of a Negishi coupling hinges on a fundamental understanding of its catalytic cycle and the role of each component. The generally accepted mechanism proceeds through a sequence of three key steps involving a palladium catalyst.[3][9][10]
-
Oxidative Addition: The cycle initiates with the insertion of the active Pd(0) catalyst into the carbon-halide bond of the electrophile (e.g., a bromo-substituted this compound). This step forms a Pd(II) intermediate. The reactivity of the halide is crucial, with the typical trend being I > Br > Cl.[1]
-
Transmetalation: The organic group from the organozinc reagent (R'-ZnX) is transferred to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex. This step regenerates a zinc halide salt. The transmetalation is often the rate-limiting step of the cycle.[1]
-
Reductive Elimination: The final step involves the formation of the new C-C bond as the two organic ligands are expelled from the palladium coordination sphere. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
The Catalytic Cycle of Negishi Coupling
Caption: The catalytic cycle of the Palladium-catalyzed Negishi cross-coupling reaction.
Critical Experimental Choices
-
Catalyst and Ligand Selection: While simple palladium sources like Pd(PPh₃)₄ can be effective for some substrates[11], couplings involving electron-deficient heteroaromatics often benefit from more sophisticated catalyst systems. The use of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, CPhos) can significantly accelerate the rate-limiting reductive elimination step and prevent catalyst deactivation, leading to higher yields and cleaner reactions.[11][12][13][14]
-
Organozinc Reagent Preparation: Organozinc reagents are sensitive to air and moisture and must be handled under strictly inert conditions (e.g., Argon or Nitrogen) using Schlenk line or glovebox techniques.[10][15][16] They can be prepared through several methods:
-
Direct Insertion: Using highly activated zinc (e.g., Rieke® Zinc) allows for direct reaction with an organic halide.[15] This method offers excellent functional group tolerance.[4]
-
Transmetalation: A more common laboratory-scale method involves preparing an organolithium or Grignard reagent first, followed by transmetalation with a zinc salt like ZnCl₂ or ZnBr₂.[16]
-
-
Solvent and Temperature: Anhydrous ethereal solvents like tetrahydrofuran (THF) or 1,4-dioxane are most commonly used. The reaction temperature can range from ambient to reflux, depending on the reactivity of the coupling partners.[17]
Experimental Application: Synthesis of an Aryl-Substituted this compound
This protocol details a representative procedure for the Negishi coupling of a generic aryl zinc reagent with 2-bromo-6-methoxy-3-(trifluoromethyl)pyridine.
Safety Precautions
-
Reagent Handling: Organozinc reagents and their precursors (e.g., n-butyllithium) can be pyrophoric and react violently with water or air.[16] All manipulations must be performed under an inert atmosphere. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves.
-
Catalyst and Ligand Toxicity: Palladium catalysts and phosphine ligands are toxic and should be handled in a well-ventilated fume hood.
-
Reaction Exotherms: Cross-coupling reactions can be exothermic.[18] For larger-scale reactions, controlled addition of reagents and monitoring of the internal temperature are crucial.
Materials and Reagents
| Reagent | M.W. | Role | Stoichiometry |
| Aryl Bromide (for organozinc) | Varies | Precursor | 1.1 eq |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | Reagent | 1.05 eq |
| Zinc Chloride (0.5 M in THF) | 136.30 | Reagent | 1.1 eq |
| 2-Bromo-6-methoxy-3-(trifluoromethyl)pyridine | 256.03 | Electrophile | 1.0 eq |
| Pd₂(dba)₃ | 915.72 | Pre-catalyst | 2 mol% |
| XPhos | 476.65 | Ligand | 4.5 mol% |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | Solvent | - |
Step-by-Step Protocol
Part A: In Situ Preparation of the Aryl Zinc Reagent
-
Glassware Preparation: Ensure all glassware (a three-neck round-bottom flask with stir bar, dropping funnel, and condenser) is oven-dried overnight and assembled hot under a positive flow of inert gas (Argon or Nitrogen).
-
Initial Setup: To the main reaction flask, add the aryl bromide (1.1 mmol, 1.1 eq) and dissolve it in 10 mL of anhydrous THF.
-
Lithium-Halogen Exchange: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.05 mmol, 1.05 eq, 0.42 mL of 2.5 M solution) dropwise via syringe over 15 minutes. A color change is often observed. Stir the resulting mixture at -78 °C for 30 minutes.
-
Transmetalation to Zinc: While maintaining the temperature at -78 °C, slowly add the zinc chloride solution (1.1 mmol, 1.1 eq, 2.2 mL of 0.5 M solution) via syringe. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1 hour. This forms a solution/slurry of the aryl zinc reagent.
Part B: The Negishi Cross-Coupling Reaction
-
Catalyst Addition: In a separate, small flask under inert atmosphere, add the palladium pre-catalyst Pd₂(dba)₃ (0.02 mmol, 2 mol%) and the XPhos ligand (0.045 mmol, 4.5 mol%). Add 5 mL of anhydrous THF and stir for 10 minutes to form the active catalyst complex.
-
Electrophile Addition: To the flask containing the freshly prepared aryl zinc reagent, add the 2-bromo-6-methoxy-3-(trifluoromethyl)pyridine (1.0 mmol, 1.0 eq).
-
Initiating the Coupling: Transfer the pre-formed catalyst solution from step 5 into the main reaction flask via cannula.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C (oil bath temperature) and stir. Monitor the reaction progress by taking small aliquots, quenching them with water, extracting with ethyl acetate, and analyzing by TLC or GC-MS. The reaction is typically complete within 4-16 hours.
Part C: Workup and Purification
-
Quenching: Once the reaction is complete, cool the flask to room temperature and carefully quench the reaction by the slow addition of 10 mL of a saturated aqueous ammonium chloride (NH₄Cl) solution.[17]
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude residue can then be purified by flash column chromatography on silica gel to yield the desired coupled product.
Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; degraded organozinc reagent. | Ensure strictly anhydrous/anaerobic conditions.[19] Use freshly prepared or titrated organozinc reagent. Consider a different ligand or pre-catalyst. |
| Formation of Homocoupled Byproducts | Catalyst decomposes or reaction is too slow. | Adjust the ligand-to-metal ratio. Consider a lower reaction temperature or slower addition of the organozinc reagent.[19] |
| Proto-demetalation of Organozinc | Presence of trace water or other protic sources. | Scrupulously dry all solvents and reagents. Ensure glassware is properly dried and the inert atmosphere is maintained.[19] |
References
- Casares, J. A., Espinet, P., Fuentes, B., & Ujaque, G. (2007). Insights into the Mechanism of the Negishi Reaction: ZnRX versus ZnR2 Reagents. Journal of the American Chemical Society, 129(12), 3508–3509. [Link]
- Wikipedia. (n.d.). Negishi coupling.
- Chemistry Notes. (2022). Negishi coupling reaction: Mechanism, popular application.
- Grokipedia. (n.d.). Negishi coupling.
- NROChemistry. (n.d.). Negishi Coupling.
- Name-Reaction.com. (n.d.). Negishi cross-coupling.
- Herath, A., Molteni, V., & Pan, S. (2018). Generation and Cross-Coupling of Organozinc Reagents in Flow. Organic Letters, 20(23), 7549–7553. [Link]
- Wiley Online Library. (2009). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?
- National Institutes of Health. (n.d.). Mechanisms of Activating Agents to Form Organozinc Reagents from Zinc Metal: Lessons for Reaction Design.
- PubMed. (2003). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine. Bioorganic & Medicinal Chemistry Letters, 13(2), 289-291. [Link]
- ACS Publications. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters. [Link]
- ResearchGate. (n.d.). a) Initial set-up for mechanochemical Negishi cross-coupling with organozinc pivalates.
- Thieme. (n.d.). Preparation and Applications of Functionalized Organozinc Compounds. Science of Synthesis. [Link]
- ResearchGate. (n.d.). ChemInform Abstract: Negishi Cross-Coupling of Secondary Alkylzinc Halides with Aryl/Heteroaryl Halides Using Pd-PEPPSI-IPent.
- PubMed Central. (2014). Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides. Organic Letters, 16(17), 4554–4557. [Link]
- ACS Publications. (2005). Palladium-Catalyzed Negishi Cross-Coupling Reactions of Unactivated Alkyl Iodides, Bromides, Chlorides, and Tosylates. Journal of the American Chemical Society, 127(49), 17160–17161. [Link]
- Organic Syntheses. (n.d.). Enantioselective, Stereoconvergent Negishi Cross-Couplings of α-Bromo Amides with Alkylzinc Reagents.
- ChemRxiv. (2024).
- Purdue College of Engineering. (2022). Potential Safety Hazards Associated with Pd- Catalyzed Cross-Coupling Reactions. [Link]
- ACS Publications. (2022). Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques: Negishi Cross-Couplings for Trainee Graduate Students.
- Taylor & Francis Online. (2022). Synthetic method to access fluorinated 2-benzylpyridines by using Negishi coupling reaction.
- Organic Syntheses. (n.d.). Preparation of Air- and Moisture-Stable Aryl- and Heteroarylzinc Pivalates.
- ACS Publications. (2024). Organozinc Reagents: Highly Efficient Scalable Continuous Conversion in Various Concentrations and Reaction Types. Organic Process Research & Development. [Link]
- ResearchGate. (n.d.). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction.
- Tetrahedron Letters. (2009). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry? Tetrahedron Letters, 50(49), 6831-6833. [Link]
- Europe PMC. (2010). Negishi Coupling of 2-Pyridylzinc Bromide—Paradigm Shift in Cross-Coupling Chemistry? Angewandte Chemie, 49(5), 928-931. [Link]
- Organic Syntheses. (n.d.). Synthesis of 4-, 5-, and 6-Methyl-2,2'-Bipyridine by a Negishi Cross-Coupling Strategy.
- Wikipedia. (n.d.). Organozinc chemistry.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- ACS Publications. (2000). An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. Journal of the American Chemical Society. [Link]
- Organic Chemistry Portal. (n.d.). Negishi Coupling.
Sources
- 1. Negishi coupling - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. name-reaction.com [name-reaction.com]
- 4. organicreactions.org [organicreactions.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 8. Highly Selective Palladium-Catalyzed Cross-Coupling of Secondary Alkylzinc Reagents with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemistnotes.com [chemistnotes.com]
- 10. Negishi Coupling | NROChemistry [nrochemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. engineering.purdue.edu [engineering.purdue.edu]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: The Strategic Application of 2-Methoxy-5-(trifluoromethyl)pyridine Scaffolds in Modern Fungicide Synthesis
Abstract
The introduction of the trifluoromethyl (CF3) group into pyridine frameworks represents a cornerstone of modern agrochemical design, imparting enhanced efficacy, metabolic stability, and target affinity to active ingredients. This technical guide provides an in-depth exploration of the synthetic utility of trifluoromethylpyridine intermediates, with a primary focus on the precursors to potent fungicides. We will dissect the synthesis of Picoxystrobin, a widely used strobilurin fungicide, to illustrate the critical role of the 2-hydroxy-6-(trifluoromethyl)pyridine intermediate, a closely related and often precursor structure to 2-methoxy-5-(trifluoromethyl)pyridine derivatives. Furthermore, we will touch upon the synthesis of Fluazinam to showcase the broader versatility of the trifluoromethylpyridine scaffold in creating diverse fungicidal agents. This document is intended for researchers, chemists, and professionals in the agrochemical and pharmaceutical industries, offering detailed protocols, mechanistic insights, and a discussion of the causality behind key experimental choices.
Introduction: The Trifluoromethyl-Pyridine Moiety in Agrochemicals
The strategic incorporation of fluorine atoms into bioactive molecules is a highly successful strategy in drug and agrochemical discovery. The trifluoromethyl group, in particular, is prized for its ability to modulate several key properties of a molecule simultaneously. When appended to a pyridine ring, the CF3 group enhances lipophilicity, which can improve the molecule's ability to penetrate biological membranes of fungal pathogens.[1] It also often increases the metabolic stability of the compound by blocking sites susceptible to oxidative degradation, leading to improved persistence and residual activity in the field.[1]
The pyridine scaffold itself is a prevalent motif in successful agrochemicals, offering a stable aromatic core capable of engaging in crucial binding interactions with target enzymes.[1] The combination of these two structural features in molecules like 2-methoxy- or 2-hydroxy-5-(trifluoromethyl)pyridine creates a versatile and high-value building block for the synthesis of next-generation crop protection agents.[2][3][4] These intermediates are foundational to the industrial production of several commercial fungicides that play a vital role in global food security.
Case Study: Synthesis of Picoxystrobin
Picoxystrobin is a broad-spectrum, systemic fungicide belonging to the strobilurin class.[5] Its mode of action involves the inhibition of mitochondrial respiration by binding to the Quinone-outside (Qo) site of the cytochrome bc1 complex, effectively halting energy production in fungal cells.[5] The industrial synthesis of Picoxystrobin relies on the strategic coupling of two key intermediates: a phenylacetate derivative and a trifluoromethylpyridine moiety.
The Role of the Trifluoromethylpyridine Intermediate
While the topic specifies this compound, the common industrial synthesis of Picoxystrobin utilizes its precursor, 2-hydroxy-6-(trifluoromethyl)pyridine (which is a tautomer of 6-(trifluoromethyl)pyridin-2(1H)-one). This intermediate is condensed with a phenylacetate derivative via a Williamson ether synthesis. The final methoxy group characteristic of the strobilurin pharmacophore is typically introduced in a later step. The synthesis of the 2-hydroxy-6-(trifluoromethyl)pyridine intermediate itself is a critical upstream process, often starting from materials like trifluoroacetic anhydride.[6]
The causality for using this specific pyridine intermediate is twofold:
-
Activation for Nucleophilic Substitution: The hydroxyl group at the 2-position, upon deprotonation with a base, becomes a potent nucleophile (a pyridinolate anion). This facilitates the crucial C-O bond formation with the electrophilic benzyl halide derivative.
-
Pharmacophoric Contribution: The resulting 2-alkoxy-6-(trifluoromethyl)pyridine structure is an essential part of the final Picoxystrobin molecule, responsible for correct orientation and binding within the Qo pocket of the target enzyme.
Synthetic Pathway Overview
The synthesis can be logically broken down into the formation of the key intermediates and their subsequent coupling, followed by the construction of the active strobilurin toxophore.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. globethesis.com [globethesis.com]
Application Notes & Protocols: A Guide to the Buchwald-Hartwig Amination of Trifluoromethylpyridines
Introduction: The Strategic Importance of Trifluoromethylpyridines
In the landscape of modern drug discovery and agrochemical development, trifluoromethylpyridines (TFMPs) have emerged as a privileged structural motif.[1][2][3][4] The incorporation of the trifluoromethyl (–CF₃) group onto a pyridine ring imparts a unique combination of physicochemical properties. The –CF₃ group is strongly electron-withdrawing, which can significantly alter the electronic environment of the pyridine ring.[2] This, coupled with its high lipophilicity and metabolic stability, can enhance a molecule's binding affinity to biological targets, improve its membrane permeability, and increase its resistance to metabolic degradation.[1][5] Consequently, the synthesis of amino-substituted trifluoromethylpyridines is a critical endeavor, as the amino group provides a versatile handle for further molecular elaboration.
The Buchwald-Hartwig amination stands as a paramount method for the formation of C–N bonds, offering a broad substrate scope and functional group tolerance that often surpasses traditional methods.[6][7] However, the unique electronic nature of trifluoromethylpyridines—being highly electron-deficient—presents distinct challenges to this palladium-catalyzed cross-coupling reaction. This guide provides a comprehensive overview of the key mechanistic considerations, a detailed experimental protocol, and troubleshooting strategies for the successful Buchwald-Hartwig amination of trifluoromethylpyridines.
Mechanistic Considerations for an Electron-Deficient System
The Buchwald-Hartwig amination proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[6][8] However, the strong electron-withdrawing nature of the trifluoromethyl group can influence the kinetics of each step.
-
Oxidative Addition: The reaction initiates with the oxidative addition of the halo-trifluoromethylpyridine to a Pd(0) complex. The electron-deficient nature of the pyridine ring generally facilitates this step, particularly with aryl bromides and chlorides.
-
Amine Coordination and Deprotonation: Following oxidative addition, the amine coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a palladium-amido complex. The choice of base is critical to avoid side reactions with the substrate or product.
-
Reductive Elimination: This is often the rate-limiting step. The electron-deficient nature of the trifluoromethylpyridine can make the palladium center more electrophilic, potentially accelerating the reductive elimination to form the desired C–N bond and regenerate the Pd(0) catalyst.
A key challenge with pyridine-containing substrates is the potential for the pyridine nitrogen to coordinate to the palladium center, which can inhibit catalysis.[9][10] The use of sterically hindered and electron-rich ligands is crucial to mitigate this and promote the desired catalytic turnover.
Figure 1. A simplified representation of the Buchwald-Hartwig catalytic cycle.
Key Parameters for Reaction Optimization
The success of the Buchwald-Hartwig amination of trifluoromethylpyridines is highly dependent on the judicious selection of the catalyst system and reaction conditions.
-
Palladium Precatalyst: Both Pd(0) sources like Pd₂(dba)₃ and Pd(II) sources such as Pd(OAc)₂ are effective, as the Pd(II) is reduced in situ to the active Pd(0) species.[11] More recently, well-defined precatalysts (e.g., G4-Pd precatalysts) have gained favor due to their air and moisture stability, providing more reproducible results.
-
Ligand: This is arguably the most critical component. For electron-deficient heteroaryl halides like trifluoromethylpyridines, bulky and electron-rich biaryl phosphine ligands are generally the most effective.[11] Ligands such as RuPhos and BrettPhos have demonstrated significant success in facilitating the amination of challenging heteroaryl halides.[9][11]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is the most commonly used base.[12] However, for substrates sensitive to strong bases, other options like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be employed.
-
Solvent: Anhydrous, aprotic solvents are standard. Toluene and 1,4-dioxane are frequently used.[13] It is crucial to ensure the solvent is thoroughly degassed to prevent oxidation of the Pd(0) catalyst.
Detailed Experimental Protocol
This protocol provides a general procedure for the Buchwald-Hartwig amination of a halo-trifluoromethylpyridine with a primary or secondary amine.
Materials:
-
Halo-trifluoromethylpyridine (1.0 equiv)
-
Amine (1.1–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., RuPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4–2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene)
-
Schlenk flask or glovebox
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: In a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen), add the palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add the halo-trifluoromethylpyridine and the amine coupling partner to the flask.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. A typical concentration is 0.1–0.2 M with respect to the limiting reagent.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring to the desired temperature (typically 80–110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Figure 2. A schematic of the experimental workflow for the Buchwald-Hartwig amination.
Summary of Exemplary Reaction Conditions
The following table summarizes typical conditions that have been successfully applied to the Buchwald-Hartwig amination of trifluoromethylpyridines.
| Aryl Halide Example | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 2-Chloro-4-(trifluoromethyl)pyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu (1.5) | Toluene | 100 | 92 |
| 4-Bromo-2,6-bis(trifluoromethyl)pyridine | Aniline | Pd(OAc)₂ (1.5) | BrettPhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 88 |
| 3-Bromo-5-(trifluoromethyl)pyridine | n-Butylamine | G4-Pd-XPhos (1) | - | LiHMDS (1.4) | THF | 80 | 95 |
Note: The data in this table are representative examples and may not reflect the full scope of possible reaction conditions. Optimization is often necessary for specific substrate combinations.
Troubleshooting Common Issues
Even with a well-defined protocol, challenges can arise. Here are some common issues and potential solutions:
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst (oxidation) - Poor quality reagents/solvent - Insufficiently strong base | - Ensure rigorous inert atmosphere and use freshly degassed solvent. - Use high-purity reagents. - Screen different bases (e.g., NaOtBu, LiHMDS). |
| Dehalogenation of Starting Material | - Presence of water or protic impurities - β-hydride elimination from Pd-amido intermediate | - Use anhydrous reagents and solvent. - For primary amines, consider a more sterically hindered ligand to disfavor β-hydride elimination. |
| Formation of Byproducts | - Homocoupling of the aryl halide - Reaction with solvent | - Lower the reaction temperature. - Screen different ligands or catalyst loadings. |
| Inconsistent Results | - Variations in reagent quality - Inconsistent inert atmosphere | - Use a stable, well-defined precatalyst. - Ensure consistent and rigorous exclusion of air and moisture. |
Organometallic reactions can be sensitive, and screening different combinations of ligands, bases, and solvents is often the key to success.[14]
Conclusion
The Buchwald-Hartwig amination of trifluoromethylpyridines is a powerful and versatile tool for the synthesis of valuable compounds in medicinal and materials chemistry. While the electron-deficient nature of these substrates presents unique challenges, a thorough understanding of the reaction mechanism and careful optimization of the catalyst system and reaction conditions can lead to high yields of the desired amino-trifluoromethylpyridine products. The use of modern, sterically hindered, and electron-rich phosphine ligands is particularly crucial for achieving efficient and reliable transformations.
References
- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery.
- Ishihara Sangyo Kaisha, Ltd. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- BenchChem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Bromo-2,6-bis(trifluoromethyl)pyridine.
- Reddit. Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry.
- Research Outreach. Trifluoromethylpyridine: Its chemistry and applications.
- MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- ResearchGate. Photoinduced copper-catalyzed C–N coupling with trifluoromethylated arenes.
- Chemistry Stack Exchange. Buchwald-Hartwig coupling troubleshooting.
- ResearchGate. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Wordpress. Specific Solvent Issues with Buchwald-Hartwig Amination.
- ResearchGate. Buchwald‐Hartwig Amination of Coordinating Heterocycles Enabled by Large‐but‐Flexible Pd‐BIAN‐NHC Catalysts | Request PDF.
- National Institutes of Health. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions.
- ResearchGate. Palladium‐Catalyzed Amination of Aryl Halides | Request PDF.
- Chemistry LibreTexts. Buchwald-Hartwig Amination.
- Wikipedia. Buchwald–Hartwig amination.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?.
- eScholarship. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development.
- The Hartwig Group. Palladium-Catalyzed Amination of Aryl Halides with AqueousAmmonia and Hydroxide Base Enabled by Ligand Development.
- Books. CHAPTER 5: Ancillary Ligand Design in the Development of Palladium Catalysts for Challenging Selective Monoarylation Reactions.
- PubMed. Photoinduced copper-catalyzed C-N coupling with trifluoromethylated arenes.
- BenchChem. Application Note and Protocol: Buchwald-Hartwig Amination of 3-Bromo-2-methylpyridine.
- National Institutes of Health. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.
- Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction.
- ResearchGate. Process Development Overcomes a Challenging Pd-Catalyzed C–N Coupling for the Synthesis of RORc Inhibitor GDC-0022.
- PubMed. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. reddit.com [reddit.com]
The Synthetic Chemist's Guide to Anti-Inflammatory Agents: Protocols and Pathways
Introduction: Deconstructing Inflammation for Targeted Synthesis
Inflammation is a complex biological response essential for healing and defense against pathogens. However, its chronic dysregulation underpins a vast array of debilitating diseases, from rheumatoid arthritis to cardiovascular conditions. The therapeutic intervention in these pathways relies on meticulously designed molecules capable of modulating specific targets within the inflammatory cascade. For the synthetic chemist, understanding these biological mechanisms is paramount, as it informs the rational design and efficient construction of potent anti-inflammatory agents.
This technical guide provides an in-depth exploration of the synthesis of key classes of anti-inflammatory drugs. Moving beyond mere procedural descriptions, we will dissect the causality behind synthetic strategies, from the atom-economical synthesis of widely-used NSAIDs to the stereochemically complex assembly of corticosteroids and the targeted construction of modern kinase inhibitors. Each section is designed to provide researchers, scientists, and drug development professionals with not only detailed, actionable protocols but also the strategic insights necessary for innovation in the field.
Section 1: The Synthesis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
NSAIDs are a cornerstone of anti-inflammatory therapy, primarily exerting their effects through the inhibition of cyclooxygenase (COX) enzymes. Understanding this mechanism is key to appreciating the synthetic targets.
Mechanism of Action: The Arachidonic Acid Cascade
Inflammatory stimuli trigger the enzyme phospholipase A2 to release arachidonic acid from cell membranes. The COX enzymes (constitutive COX-1 and inducible COX-2) then convert arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation.[1][2][3] Most NSAIDs function by blocking the active site of these enzymes.
Caption: The Arachidonic Acid Pathway and NSAID Inhibition.
Case Study 1: The Green Synthesis of Ibuprofen (BHC Process)
The synthesis of ibuprofen provides a classic example of the evolution towards greener, more efficient industrial processes. The original Boots Company synthesis was a six-step process with poor atom economy (~40%). The modern BHC (Boots-Hoechst-Celanese) process, which received a Presidential Green Chemistry Challenge Award, streamlined this to three catalytic steps with a theoretical atom economy of 99% when byproducts are recovered.[4][5][6]
Causality in the BHC Process: The elegance of the BHC process lies in its use of catalytic cycles.
-
Step 1 (Acylation): Anhydrous hydrogen fluoride (HF) is used as both a catalyst and a solvent for the Friedel-Crafts acylation of isobutylbenzene with acetic anhydride. Unlike the stoichiometric aluminum trichloride used in the Boots process, HF is easily recovered and reused, dramatically reducing waste.[4][7]
-
Step 2 (Hydrogenation): The resulting ketone, 4'-isobutylacetophenone, is hydrogenated to an alcohol using a Raney Nickel catalyst. This catalytic reduction is highly efficient and avoids the use of stoichiometric reductants.
-
Step 3 (Carbonylation): The final, and most innovative step, is the palladium-catalyzed carbonylation of the alcohol with carbon monoxide. This directly forms the carboxylic acid moiety, bypassing multiple steps and hazardous reagents (like the Darzens reaction and subsequent nitrile hydrolysis) required in the older route.[8][9] The palladium catalyst is also recovered and reused.[4]
Caption: The three-step BHC "Green" Synthesis of Ibuprofen.
Case Study 2: Synthesis of a Selective COX-2 Inhibitor (Celecoxib)
The discovery of COX-2 led to the development of selective inhibitors like Celecoxib, aiming to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[10][11] The synthesis of Celecoxib's 1,5-diarylpyrazole core is a key challenge, typically achieved via a condensation reaction.
Synthetic Rationale: A common and robust laboratory synthesis involves the condensation of a β-dicarbonyl compound with a substituted hydrazine.[10]
-
Formation of the Diketone: 4-methylacetophenone is reacted with ethyl trifluoroacetate in the presence of a strong base like sodium methoxide. This Claisen condensation forms the key intermediate, 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione.
-
Cyclization/Condensation: The diketone is then reacted with 4-sulfonamidophenylhydrazine. The hydrazine undergoes a condensation reaction with the diketone, followed by cyclization and dehydration to form the pyrazole ring system of Celecoxib. This reaction's regioselectivity can be a challenge, but protocols have been optimized to favor the desired 1,5-diaryl substitution pattern.
Protocol: Laboratory Synthesis of Aspirin (Acetylsalicylic Acid)
This protocol provides a fundamental example of esterification, a common reaction in drug synthesis. It illustrates the synthesis of aspirin from salicylic acid and acetic anhydride.
Materials:
-
Salicylic acid (2.0 g, 0.014 mol)
-
Acetic anhydride (5.0 mL, 0.053 mol)
-
Concentrated Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄) (5 drops)
-
Deionized water
-
Ethanol
-
Ice bath, 125 mL Erlenmeyer flask, Büchner funnel, filter paper
Procedure:
-
Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.
-
In a fume hood, carefully add 5.0 mL of acetic anhydride to the flask, followed by 5 drops of concentrated sulfuric or phosphoric acid to act as a catalyst.[12][13]
-
Gently swirl the flask. Heat the flask in a warm water bath (around 70-80°C) for 10-15 minutes.[13]
-
Remove the flask from the bath and, while still warm, cautiously add 2 mL of deionized water to quench any excess acetic anhydride.
-
Add 20 mL of cold deionized water to the flask and place it in an ice bath to facilitate crystallization.[13] If crystals do not form, gently scratch the inside of the flask with a glass stirring rod.
-
Collect the solid aspirin crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold water to remove any soluble impurities.
-
Purification (Recrystallization): Transfer the crude product to a beaker. Add a minimum amount of warm ethanol to dissolve the solid. Slowly add warm water until the solution becomes cloudy, then add a few drops of ethanol to redissolve the precipitate. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and allow them to air dry.
Validation:
-
Melting Point: The melting point of pure aspirin is approximately 135°C.[12] A broad or depressed melting range indicates impurities.
-
Ferric Chloride Test: Dissolve a few crystals of the product in ethanol and add a few drops of 1% ferric chloride solution. The absence of a purple color indicates that the starting material, salicylic acid (a phenol), has been consumed.[12]
| Step | Reagents | Conditions | Expected Yield (Crude) |
| Esterification | Salicylic Acid, Acetic Anhydride, H₂SO₄ (cat.) | 70-80°C, 15 min | >85% |
| Purification | Ethanol, Water | Recrystallization | >70% (Final) |
Section 2: Synthesis of Corticosteroids
Corticosteroids are powerful anti-inflammatory agents that mimic the action of endogenous glucocorticoids. Their synthesis is a significant challenge due to their complex, stereochemically rich tetracyclic core.
Mechanism of Action: Glucocorticoid Receptor Signaling
Corticosteroids like dexamethasone diffuse across the cell membrane and bind to the cytosolic Glucocorticoid Receptor (GR). This binding event causes the GR to translocate to the nucleus, where it modulates gene expression. Critically, the activated GR can bind to and inhibit pro-inflammatory transcription factors like NF-κB, preventing them from activating the expression of inflammatory genes.
Caption: Corticosteroid mechanism via Glucocorticoid Receptor (GR).
Case Study: The Semi-synthesis of Dexamethasone
Dexamethasone is a potent synthetic glucocorticoid distinguished by a 9α-fluoro and a 16α-methyl group, which significantly enhance its anti-inflammatory activity and metabolic stability. Its synthesis is typically a multi-step semi-synthesis starting from a more abundant natural steroid precursor like hydrocortisone or, more commonly in industrial routes, from intermediates like 16-dehydropregnenolone acetate (16-DPA) derived from diosgenin.[13]
Key Synthetic Transformations & Rationale:
-
Protecting Groups: The steroid core has multiple reactive sites (hydroxyl and ketone groups). A robust protecting group strategy is essential for achieving regioselectivity. For instance, the 3- and 20-keto groups might be protected as ketals, or the 21-hydroxyl group protected as a base-stable ether (e.g., silyl ether) before performing reductions or other transformations on the core. The choice of protecting group is critical and must be compatible with downstream reaction conditions.
-
Formation of the 9,11-Epoxide: A crucial step towards introducing the 9α-fluoro group involves creating a double bond between C9 and C11, followed by epoxidation. This is often achieved by dehydrating the 11β-hydroxyl group of a precursor.
-
Epoxide Opening with Fluoride: The 9β,11β-epoxide is then opened using a fluoride source, such as hydrogen fluoride (HF) in tetrahydrofuran. This reaction proceeds with high stereoselectivity to install the fluorine atom at the 9α position and regenerate the 11β-hydroxyl group. This fluorination step is a hallmark of modern corticosteroid synthesis, imparting enhanced potency.
Protocol: Representative Steps in Dexamethasone Synthesis
The full semi-synthesis of dexamethasone is a lengthy process. This protocol highlights the key transformation of installing the 9α-fluoro group from a 9β,11β-epoxide intermediate. This procedure involves highly hazardous materials (HF) and must be performed with extreme caution in a specialized laboratory setting with appropriate personal protective equipment.
Materials:
-
9β,11β-epoxy-17α-hydroxy-16α-methyl-pregna-1,4-diene-3,20-dione-21-acetate (Epoxide Intermediate)
-
Tetrahydrofuran (THF), anhydrous
-
Hydrogen Fluoride (HF) aqueous solution (e.g., 47% aq. solution) or HF-Pyridine complex
-
Ammonia solution
-
Specialized inert atmosphere reaction vessel (e.g., made of Teflon or polyethylene)
Procedure:
-
In a specialized, HF-resistant reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve the epoxide intermediate (1.0 eq) in anhydrous THF.
-
Cool the stirred solution to approximately -5°C.
-
Slowly and carefully add the aqueous hydrogen fluoride solution (a significant molar excess) to the reaction mixture, maintaining the temperature between -5°C and 0°C.
-
Stir the reaction at this temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by pouring the mixture into a stirred vessel of ice water and neutralizing the excess acid with a base, such as an ammonia solution, until the pH is neutral.
-
The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration.
-
Wash the solid thoroughly with water to remove any residual salts.
-
The crude product (dexamethasone acetate) is then purified, typically by recrystallization from a solvent system like acetone/water or by column chromatography on silica gel.[3][10]
Validation:
-
NMR Spectroscopy: ¹H and ¹⁹F NMR are critical to confirm the successful introduction of the fluorine atom and the overall structure.
-
Mass Spectrometry: Confirms the molecular weight of the final product.
-
HPLC: Used to determine the purity of the final compound.
| Step | Key Transformation | Reagents | Conditions |
| Epoxide Opening | Fluorination | Epoxide Intermediate, HF, THF | -5 to 0°C, 1-2 h |
| Purification | Recrystallization/Chromatography | Acetone/Water or Silica Gel | N/A |
Section 3: Emerging Synthesis: Janus Kinase (JAK) Inhibitors
A newer class of anti-inflammatory agents, JAK inhibitors are small molecules that target the intracellular JAK-STAT signaling pathway, which is crucial for the action of many pro-inflammatory cytokines.
Mechanism of Action: The JAK-STAT Pathway
Cytokines bind to their receptors on the cell surface, activating associated Janus kinases (JAKs). The activated JAKs phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated, dimerize, and translocate to the nucleus to induce the transcription of inflammatory genes. JAK inhibitors like Tofacitinib act as competitive antagonists, binding to the ATP-binding site of JAKs and preventing this signaling cascade.
Case Study: Synthesis of Tofacitinib
Tofacitinib (Xeljanz®) is an inhibitor of JAK1, JAK2, and JAK3. Its structure consists of a pyrrolo[2,3-d]pyrimidine core linked to a stereochemically defined 3-amino-4-methylpiperidine side chain. The synthesis presents two main challenges: the construction of the heterocyclic core and the stereoselective synthesis of the piperidine fragment.
Synthetic Rationale:
-
Core Synthesis: The pyrrolo[2,3-d]pyrimidine core is often constructed from a substituted pyrimidine. A common route involves starting with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.
-
Piperidine Synthesis: The chiral piperidine fragment is the more complex challenge. Various strategies, including asymmetric hydrogenation and resolution of racemic mixtures, have been employed to obtain the desired (3R,4R) stereoisomer.
-
Coupling and Final Elaboration: The core and the piperidine fragment are typically joined via a nucleophilic aromatic substitution (SNAr) reaction. The final steps often involve deprotection of a protecting group on the piperidine (e.g., a benzyl group removed by hydrogenolysis) followed by acylation to install the cyanoacetyl group.[13]
Caption: General workflow for modern anti-inflammatory drug discovery.
Protocol: Key Coupling and Deprotection Steps for Tofacitinib
This protocol outlines the key SNAr coupling and subsequent debenzylation steps, which are central to the final assembly of Tofacitinib.
Materials:
-
4-chloro-7H-pyrrolo[2,3-d]pyrimidine (tosyl-protected) (1.0 eq)
-
(3R,4R)-1-benzyl-N,4-dimethylpiperidin-3-amine (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.5 eq)
-
Acetonitrile (ACN) or Water
-
Palladium on Carbon (Pd/C, 10 wt%) or Palladium Hydroxide (Pd(OH)₂)
-
Hydrogen (H₂) gas
-
Methanol (MeOH) or similar solvent
Procedure:
-
SNAr Coupling:
-
To a solution of the chiral amine fragment in a suitable solvent like acetonitrile or water, add the tosyl-protected 4-chloropyrrolopyrimidine and potassium carbonate.[13]
-
Heat the reaction mixture (e.g., to 95-105°C if in water) and stir for several hours to days, monitoring by HPLC or TLC until the reaction is complete.
-
After cooling, the product is typically extracted into an organic solvent, washed, dried, and concentrated. The crude product may be purified by column chromatography.
-
-
Deprotection (Hydrogenolysis):
-
Dissolve the coupled product from the previous step in a solvent such as methanol.
-
Add the palladium catalyst (e.g., 10% Pd/C or 20% Pd(OH)₂ on carbon).
-
Subject the mixture to an atmosphere of hydrogen gas (this can be done using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for several hours.
-
Upon completion, the reaction mixture is carefully filtered through a pad of Celite to remove the palladium catalyst.
-
The filtrate is concentrated under reduced pressure to yield the debenzylated intermediate, which is the direct precursor for the final acylation step.
-
Validation:
-
Chiral HPLC: Essential for confirming the enantiomeric purity of the piperidine fragment and the final product.
-
NMR and Mass Spectrometry: Used to confirm the structure at each step of the synthesis.
| Step | Key Transformation | Reagents | Conditions |
| Coupling | SNAr | Chloropyrimidine, Chiral Amine, K₂CO₃ | 95-105°C, 24-90 h |
| Deprotection | Hydrogenolysis | Benzyl-protected amine, H₂, Pd/C | RT, H₂ atmosphere, 4-12 h |
Conclusion
The synthesis of anti-inflammatory agents is a dynamic field that beautifully illustrates the core principles of modern organic chemistry. From the industrial-scale, green synthesis of ibuprofen to the nuanced, stereoselective construction of dexamethasone and the targeted assembly of tofacitinib, each molecule presents a unique set of challenges and opportunities for innovation. A thorough understanding of the underlying biological mechanisms, coupled with a strategic approach to reaction design, catalyst selection, and the use of protecting groups, is essential for the successful development of the next generation of anti-inflammatory therapeutics. The protocols and insights provided herein serve as a foundational guide for chemists dedicated to this critical area of drug discovery.
References
- Hong, R. (2024). Synthesis of Dexamethasone and Related Fluorinated Corticosteroid Prodrugs. YouTube.
- Joly, R., Warnant, J., Goffinet, B., Jelly, J., & Prost-Maréchal, J. (1974). [Synthesis of 9-alpha-fluoro-16-alpha-methyl-17-desoxy-prednisolone]. Arzneimittelforschung, 24(1), 1–3.
- McKay, L. I., & Cidlowski, J. A. (2003). NF-κB signalling is inhibited by glucocorticoid receptor and STAT6 via distinct mechanisms. Journal of Cell Science.
- Petta, I., et al. (Year not available). The Bidirectional Interaction Between NF‐κB and Glucocorticoid Receptor: Underlying Mechanisms of Chronic Stress‐Induced Pathology. PubMed Central.
- Zhang, Z., & Kuang, C. (2013). Synthesis of Tofacitinib. Chinese Journal of Pharmaceuticals, 44(4), 321-323.
- Chemistry LibreTexts. (2020). 1: Synthesis of Aspirin (Experiment).
- Carvalho, L. C. R., et al. (n.d.). Tofacitinib synthesis – an asymmetric challenge. University of Nebraska-Lincoln.
- Chemistry LibreTexts. (2021). 13.1: Synthesis of Aspirin Lab Procedure.
- The Science Snail. (2018). Synthesis of ibuprofen from benzene.
- Tofacitinib: A multi-faceted review of clinical development, chemistry, analytical method, patent and pharmacological application. (n.d.). [Journal Name].
- Kilburg, M. (2019). Ibuprofen Synthesis. Central College Synaptic.
- Reddy, P. R., et al. (2020). SYNTHESIS AND CHARACTERIZATION OF ISOMERS OF COX-2 INHIBITOR, CELECOXIB. Zenodo.
- WO2021084556A1 - Process for the preparation of tofacitinib and intermediates thereof. Google Patents.
- Agilent Technologies. (n.d.). Preparative Purification of Corticosteroids by HPLC; Scalability and Loadability Using Agilent Prep C18 HPLC Columns.
- Al-Qadisiyah Journal for Engineering Sciences. (2025). Efficient Ibuprofen synthesis from isobutyl-benzene under ambient conditions.
- Bellevue College. (n.d.). Experiment: Synthesis of Aspirin.
- Experiment 2 Synthesis of Aspirin. (n.d.).
- Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
- Wikipedia. (n.d.). Dexamethasone.
- ORGANIC SPECTROSCOPY INTERNATIONAL. (2015). CELECOXIB.
- Patsnap Synapse. (2024). What are Arachidonic acid inhibitors and how do they work?
- ResearchGate. (2024). Modification of ibuprofen synthesis through the mechanism analysis.
- Chemistry LibreTexts. (2024). 11: Strategies in Steroids Synthesis.
- Britannica. (2025). Steroid - Isolation, Extraction, Purification.
- Patsnap Synapse. (2024). What is the mechanism of Celecoxib?
- Alberico, D., et al. (2011). A novel three-step synthesis of Celecoxib via palladium-catalyzed direct arylation. Tetrahedron Letters.
- US3845040A - Protection of steroid carbonyl group by enolisation. Google Patents.
- Cann, M.C., & Connelly, M.E. (2000). The BHC Company - Synthesis of Ibuprofen. American Chemical Society.
- Kalgutkar, A. S., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore. Journal of Medicinal Chemistry.
- ResearchGate. (n.d.). General Methods for the Extraction, Purification, and Measurement of Steroids by Chromatography and Mass Spectrometry.
- ResearchGate. (2017). Early Industrial Roots of Green Chemistry and the history of the BHC Ibuprofen process invention and its Quality connection.
- Ibuprofen – a case study in green chemistry. (n.d.).
- CN101397320A - Method for preparing dexamethasone and series products thereof. Google Patents.
- Project on Green Chemistry Process chosen: Production of Ibuprofen. (n.d.).
- ResearchGate. (n.d.). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore.
- PubMed. (2022). Chemical Pathways of Corticosteroids, Industrial Synthesis from Sapogenins.
- ResearchGate. (n.d.). Methods for the synthesis of dexamethasone conjugates.
Sources
- 1. CN102603843B - Preparation method of dexamethasone intermediate - Google Patents [patents.google.com]
- 2. longdom.org [longdom.org]
- 3. arkat-usa.org [arkat-usa.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Dexamethasone Conjugates: Synthetic Approaches and Medical Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. litfl.com [litfl.com]
- 9. wellingtonicu.com [wellingtonicu.com]
- 10. researchgate.net [researchgate.net]
- 11. CN101979399A - Method for producing important steroid hormone dexamethasone methyl tetraenes intermediate - Google Patents [patents.google.com]
- 12. CN101397320A - Method for preparing dexamethasone and series products thereof - Google Patents [patents.google.com]
- 13. acalculator.co.uk [acalculator.co.uk]
Application Notes and Protocols for the Functionalization of 2-Methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 2-Methoxy-5-(trifluoromethyl)pyridine Scaffold
The this compound moiety is a privileged scaffold in modern medicinal chemistry and agrochemical research. The unique interplay of its substituents—the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethyl group—imparts a distinct electronic and conformational profile. This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity of molecules incorporating this fragment to their biological targets.[1] Consequently, derivatives of this compound are integral components of a wide range of biologically active compounds.[2]
This guide provides a comprehensive overview of key functionalization strategies for this compound, offering detailed, field-proven protocols for researchers engaged in the synthesis of novel chemical entities. The methodologies discussed herein are designed to be robust and adaptable, enabling the synthesis of a diverse array of derivatives for further investigation.
Safety and Handling
This compound is an irritant to the eyes, respiratory system, and skin.[3][4] It is essential to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2][5] Store the compound in a cool, dry, and well-ventilated area in a tightly sealed container, preferably under an inert atmosphere such as argon.[3] In case of contact, wash the affected area immediately with plenty of soap and water. If inhaled, move to fresh air. If eye contact occurs, rinse cautiously with water for several minutes.[4][6] Always consult the Safety Data Sheet (SDS) before handling this compound.
I. Functionalization via Directed ortho-Metalation (DoM)
The methoxy group at the C2 position of the pyridine ring can act as a directing metalating group (DMG), facilitating the deprotonation of the adjacent C3 position by a strong organolithium base.[7][8] This regioselective lithiation generates a powerful nucleophile that can be trapped with a variety of electrophiles, providing a direct route to 3-substituted derivatives.
Sources
- 1. researchgate.net [researchgate.net]
- 2. par.nsf.gov [par.nsf.gov]
- 3. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound(175277-45-9) 1H NMR spectrum [chemicalbook.com]
- 5. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 6. baranlab.org [baranlab.org]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. rose-hulman.edu [rose-hulman.edu]
Application Notes & Protocols: 2-Methoxy-5-(trifluoromethyl)pyridine as a Versatile Building Block in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Pyridines in Advanced Materials
The strategic incorporation of fluorine atoms and fluorinated groups into organic molecules has become a cornerstone of modern materials science and drug discovery. The trifluoromethyl (CF₃) group, in particular, imparts a unique combination of properties, including high thermal stability, increased lipophilicity, and profound alterations to electronic character. When combined with the inherent coordinating and electron-withdrawing properties of a pyridine ring, the resulting trifluoromethylpyridine scaffold becomes a highly valuable building block for the synthesis of functional materials.
2-Methoxy-5-(trifluoromethyl)pyridine is a prime example of such a building block. Its methoxy group provides a handle for further chemical modification, while the trifluoromethyl group on the pyridine ring influences the molecule's frontier molecular orbitals, making it an attractive component for materials in organic electronics. This guide will provide a detailed overview of the properties of this compound and its potential applications in materials science, supported by generalized synthetic protocols.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a starting material is critical for designing successful synthetic strategies and ensuring safe handling.
| Property | Value | Significance in Synthesis & Handling |
| CAS Number | 175277-45-9 | Unique identifier for database searches and procurement. |
| Molecular Formula | C₇H₆F₃NO | Provides elemental composition for characterization and reaction stoichiometry. |
| Molecular Weight | 177.12 g/mol | Essential for accurate measurement and molar calculations.[1][2] |
| Appearance | White crystalline powder | Indicates a solid at room temperature, simplifying handling and weighing.[3] |
| Melting Point | 104-106 °C | A relatively high melting point suggests good thermal stability.[3][4] |
| Boiling Point | ~166.6 °C | Relevant for purification by distillation or assessing volatility.[3][5] |
| Density | ~1.263 - 1.297 g/cm³ | Useful for solvent selection and process scale-up calculations.[3][5] |
| Purity | ≥99.0% | High purity is crucial to avoid side reactions and ensure reproducibility.[3] |
Application Note I: A Building Block for Electron-Transporting Materials in Organic Electronics
Scientific Rationale:
The development of high-performance Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs) relies on the design of materials with tailored electronic properties. Electron-Transporting Materials (ETMs) are a critical component of these devices, facilitating the efficient movement of electrons from the cathode to the emissive or active layer. Pyridine-based molecules are excellent candidates for ETMs due to the electron-deficient nature of the pyridine ring, which can facilitate electron injection and transport.[6][7]
The incorporation of a trifluoromethyl group, a strong electron-withdrawing group, further lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule. This is advantageous for matching the work function of common cathodes (like aluminum or calcium), thereby reducing the electron injection barrier and improving device efficiency.[8][9]
This compound serves as an ideal precursor for more complex ETMs. The methoxy group can be readily converted into other functional groups, such as a hydroxyl or a leaving group (e.g., triflate), enabling cross-coupling reactions to build larger, conjugated systems.
Proposed Synthetic Workflow:
The following diagram illustrates a conceptual workflow for utilizing this compound in the synthesis of a novel ETM.
Sources
- 1. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 175277-45-9 [chemicalbook.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound | CAS: 175277-45-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. This compound CAS#: 175277-45-9 [m.chemicalbook.com]
- 6. Pyridine-based electron transporting materials for highly efficient organic solar cells - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]
- 7. Recent development of pyridine based charge transporting materials for organic light-emitting diodes and perovskite solar cells - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions for 2-Methoxy-5-(trifluoromethyl)pyridine Derivatives
<
Welcome to the technical support center for the synthesis and optimization of reactions involving 2-Methoxy-5-(trifluoromethyl)pyridine and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during synthetic transformations. The trifluoromethylpyridine moiety is a critical structural motif in numerous agrochemicals and pharmaceuticals, making the efficient and reliable synthesis of its derivatives paramount.[1][2]
This resource will delve into the nuances of common reaction types, including Nucleophilic Aromatic Substitution (SNAr), Buchwald-Hartwig amination, and Suzuki-Miyaura cross-coupling, offering explanations for experimental choices and solutions to common problems.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The 2-methoxy group on the pyridine ring is a versatile handle for introducing a variety of nucleophiles. However, the success of SNAr reactions depends on a delicate balance of substrate activation, nucleophile strength, and reaction conditions. The pyridine nitrogen inherently activates the ring for nucleophilic attack, particularly at the 2- and 4-positions, by stabilizing the negatively charged Meisenheimer intermediate.[3][4]
Frequently Asked Questions & Troubleshooting
Q1: My SNAr reaction with an amine nucleophile on a 2-chloro-5-(trifluoromethyl)pyridine substrate is sluggish or failing. What are the primary factors to investigate?
A1: This is a common challenge. The reactivity in SNAr is governed by several factors. Here’s a systematic troubleshooting approach:
-
Substrate Activation: The trifluoromethyl group at the 5-position is a strong electron-withdrawing group, which significantly activates the pyridine ring for nucleophilic attack.[1] However, the position of the leaving group is critical. Reactions are most favorable at the 2- and 4-positions.[3][4][5]
-
Leaving Group Ability: In SNAr, the typical leaving group trend is F > Cl > Br > I.[3][4] This is because the rate-determining step is often the nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond.[3] If you are using a chloro- or bromo- derivative and observing low reactivity, switching to the corresponding fluoro-pyridine could enhance the reaction rate.
-
Nucleophile Strength: The amine's nucleophilicity is crucial. If you are using a weakly nucleophilic amine, consider deprotonation with a suitable base (e.g., NaH, K₂CO₃) to generate the more potent amide anion.
-
Solvent Choice: Polar aprotic solvents like DMSO, DMF, or NMP are standard choices as they effectively solvate the counter-ion of the nucleophile without solvating the nucleophile itself, thus preserving its reactivity.[3][6] Be aware that at high temperatures, solvents like DMF can decompose to generate dimethylamine, which can act as a competing nucleophile.[3]
-
Temperature: Many SNAr reactions require elevated temperatures (80-150 °C) to proceed at a reasonable rate.[3] If your reaction is sluggish at a lower temperature, a gradual increase may be beneficial. However, be mindful of potential decomposition of starting materials or products at very high temperatures.[3]
Q2: I am observing significant amounts of side products in my SNAr reaction. What are the likely culprits and how can I mitigate them?
A2: Side product formation often points to issues with reaction conditions or the inherent reactivity of your substrates.
-
Di-substitution: If your product contains a nucleophilic site, it might react further with the starting material. To minimize this, consider using a milder base, lowering the reaction temperature, or reducing the reaction time.
-
Competing Reaction with Solvent: As mentioned, solvents like DMF can be a source of unwanted nucleophiles at high temperatures.[3] If you suspect this, switching to a more stable solvent like DMSO is a good strategy.
-
Hydrolysis of Methoxy Group: Under certain conditions (e.g., presence of water and strong base/acid), the 2-methoxy group can be hydrolyzed to the corresponding pyridone. Ensure anhydrous conditions if this is a suspected side reaction.
Section 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become a cornerstone for C-N bond formation, offering a powerful alternative to classical methods.[7] However, the electron-deficient nature of the trifluoromethylpyridine ring and the coordinating ability of the ring nitrogen present unique challenges that require careful optimization of the catalytic system.[8]
Frequently Asked Questions & Troubleshooting
Q1: My Buchwald-Hartwig amination of 2-bromo-5-(trifluoromethyl)pyridine is giving low yields. How should I approach optimizing the reaction?
A1: Low yields in Buchwald-Hartwig aminations of pyridine substrates often stem from catalyst inhibition or deactivation. A systematic optimization of the catalyst system and reaction conditions is key.
-
Ligand Selection: This is arguably the most critical parameter. The lone pair on the pyridine nitrogen can coordinate to the palladium center, leading to catalyst deactivation.[9] To circumvent this, bulky, electron-rich phosphine ligands are employed. These ligands not only stabilize the palladium center but also sterically hinder coordination with the pyridine nitrogen.[9]
| Ligand Type | Key Features |
| Bulky Biarylphosphines | Sterically demanding, electron-rich, promote fast reductive elimination. |
| Chelating Bisphosphines | Can prevent palladium dimer formation, improving catalyst stability.[7] |
| Ferrocene-based Diphosphines | Robust and effective for a range of substrates.[8] |
-
Palladium Precatalyst: The choice of palladium source is also important. While Pd(OAc)₂ and Pd₂(dba)₃ are common, pre-formed precatalysts (e.g., Buchwald's G2, G3, G4) that are air-stable and readily form the active Pd(0) species can offer better reproducibility and activity, especially for challenging substrates like aryl chlorides.[9]
-
Base Selection: Strong, non-nucleophilic bases are required. Sodium tert-butoxide (NaOtBu) is the most common choice. However, for base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be effective, though they may require higher temperatures or more active catalyst systems.[10]
-
Solvent: Anhydrous, deoxygenated solvents are crucial. Toluene, dioxane, and THF are commonly used.[10][11] Chlorinated solvents, acetonitrile, and pyridine itself should be avoided as they can inhibit the catalyst.[10][11]
Q2: I'm observing hydrodehalogenation (reduction) of my starting material. What causes this and how can I prevent it?
A2: Hydrodehalogenation is a common side reaction where the halide is replaced by a hydrogen atom.
-
Ensure a Strictly Inert Atmosphere: Oxygen can lead to catalyst decomposition and promote side reactions.[11] Rigorously deoxygenate your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[11]
-
Ligand Choice: A ligand that promotes rapid C-N reductive elimination can outcompete the pathways leading to hydrodehalogenation.[11]
-
Purity of Reagents: Impurities in the starting materials or solvent can sometimes be a source of hydrogen. Ensure all reagents are pure and the solvent is anhydrous.[11]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 2-halo-5-(trifluoromethyl)pyridine (1.0 equiv), the amine (1.2 equiv), the base (e.g., NaOtBu, 1.4 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), and the ligand (if not using a precatalyst).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[12]
-
Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[12]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product can be purified by column chromatography.[11]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed coupling reactions on functionalized 2-trifluoromethyl-4-chromenone scaffolds. Synthesis of highly functionalized trifluoromethyl-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. youtube.com [youtube.com]
- 6. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents - Wordpress [reagents.acsgcipr.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Suzuki Coupling of 2-Methoxy-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the Suzuki-Miyaura coupling involving 2-Methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific transformation. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide
This section addresses common problems encountered during the Suzuki coupling of this compound with various boronic acids or their derivatives.
Question 1: I am seeing no or very low conversion of my 2-halo-5-(trifluoromethyl)pyridine starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Suzuki-Miyaura coupling can stem from several factors, primarily related to the catalyst's activity and the reaction conditions. Given that your electrophile, a pyridine with an electron-withdrawing trifluoromethyl group, should readily undergo oxidative addition, the issue likely lies elsewhere in the catalytic cycle.[1]
A. Inactive Catalyst System:
-
Cause: The active Pd(0) species is not being generated or is being deactivated. Pd(II) precatalysts require in situ reduction to Pd(0) to enter the catalytic cycle.[1][2] Oxygen can also deactivate the catalyst.[2]
-
Solution:
-
Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
Use a Robust Precatalyst: Switch to a more modern, air-stable Pd(II) precatalyst that readily forms the active Pd(0) species. Buchwald's G3 or G4 palladacycles are excellent choices for challenging couplings.[3][4]
-
Ligand Selection: The choice of ligand is critical. For electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often necessary to promote both the oxidative addition and the subsequent reductive elimination steps.[3][5]
-
| Ligand Family | Recommended Ligands | Rationale |
| Buchwald Biaryl Phosphines | SPhos, XPhos, RuPhos | Bulky, electron-rich ligands that stabilize the Pd(0) center and facilitate key steps in the catalytic cycle.[3][6] |
| N-Heterocyclic Carbenes (NHCs) | IPr, SIMes | Strong σ-donors that form stable complexes with palladium, often effective for challenging substrates. |
B. Suboptimal Base and Solvent Combination:
-
Cause: The base is crucial for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[7][8] The effectiveness of a base is highly dependent on the solvent system.
-
Solution:
-
Base Strength: For challenging couplings, stronger, non-nucleophilic bases are often required. Finely powdered potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent starting points.[3]
-
Solvent System: Aprotic polar solvents are generally preferred. A mixture of dioxane and water (typically in a 4:1 to 10:1 ratio) is a common and effective choice. The water can be beneficial for the transmetalation step.[9][10]
-
C. Pyridine Inhibition:
-
Cause: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[5][11]
-
Solution:
-
Ligand Choice: The use of bulky ligands, such as the Buchwald biaryl phosphines, can mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium center.[12]
-
Question 2: My reaction is producing a significant amount of a byproduct where the boronic acid has been replaced by a hydrogen atom (protodeboronation). How can I minimize this?
Answer:
Protodeboronation is a common side reaction in Suzuki couplings, where the C-B bond is cleaved and replaced by a C-H bond.[13] This is particularly problematic with electron-deficient heteroaryl boronic acids.[14]
A. Understanding the Cause:
-
Protodeboronation is essentially the hydrolysis of the boronic acid, and it can be catalyzed by both acid and base.[13] The presence of water and a strong base can accelerate this process.
B. Mitigation Strategies:
-
Use of Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than the corresponding boronic acids.[15] These reagents can act as a "slow-release" source of the boronic acid under the reaction conditions, keeping its concentration low and minimizing the side reaction.[13][16]
-
Anhydrous Conditions: While some water can be beneficial, excessive amounts can promote protodeboronation.[3] Switching to anhydrous conditions with a finely powdered, dry base can be effective.
-
Milder Base: If using aqueous conditions, consider a milder base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[2]
-
Faster Reaction Kinetics: A more active catalyst system that promotes a faster Suzuki coupling can outcompete the slower protodeboronation side reaction. The use of advanced precatalysts and ligands as mentioned in the previous question is highly recommended.[16][17]
Frequently Asked Questions (FAQs)
Q1: What is the role of the 2-methoxy group in the Suzuki coupling of this compound?
The 2-methoxy group can have both electronic and steric effects. Electronically, it is an electron-donating group, which can slightly decrease the reactivity of the aryl halide towards oxidative addition compared to an unsubstituted pyridine. However, the strong electron-withdrawing effect of the trifluoromethyl group at the 5-position likely dominates, making the oxidative addition still favorable.[1] The methoxy group's oxygen atom could also potentially chelate to the palladium center during the catalytic cycle, which may influence the reaction's regioselectivity or atropisomer distribution in certain cases.[18][19]
Q2: What are the best general starting conditions for a Suzuki coupling with 2-chloro-5-(trifluoromethyl)pyridine?
For a challenging substrate like this, starting with a robust and well-established catalyst system is recommended.
Recommended Starting Protocol:
| Component | Recommendation | Amount |
| Aryl Halide | 2-chloro-5-(trifluoromethyl)pyridine | 1.0 equiv |
| Boronic Acid/Ester | Arylboronic acid or pinacol ester | 1.2 - 1.5 equiv |
| Palladium Precatalyst | XPhos Pd G3 or SPhos Pd G3 | 1-2 mol% |
| Base | K₃PO₄ (finely powdered) | 2.0 - 3.0 equiv |
| Solvent | Dioxane/H₂O (5:1) | 0.1 - 0.2 M |
| Temperature | 80 - 110 °C | - |
Experimental Workflow:
-
Vessel Preparation: To an oven-dried reaction vessel with a magnetic stir bar, add the aryl halide, boronic acid/ester, and base.
-
Inert Atmosphere: Seal the vessel and purge with argon or nitrogen for 10-15 minutes.
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature with vigorous stirring and monitor by TLC or LC-MS.[2][3]
Q3: I am observing homocoupling of my boronic acid. What causes this and how can I prevent it?
Homocoupling of the boronic acid is another common side reaction where two boronic acid molecules couple to form a symmetrical biaryl.[20] This is often promoted by the presence of oxygen and Pd(II) species.[1] Thoroughly degassing the reaction mixture and ensuring an inert atmosphere are the most effective ways to minimize this side reaction. Using a Pd(0) source or a precatalyst that rapidly generates Pd(0) can also be beneficial.
Q4: Can the 2-methoxy group be cleaved under Suzuki coupling conditions?
While generally stable, ether cleavage is a possibility under harsh conditions, especially with certain ligands and bases at high temperatures. If you suspect cleavage of the methoxy group, consider lowering the reaction temperature and using a milder base. Monitoring the reaction for the appearance of the corresponding pyridone byproduct is advisable.
Visualizing the Process
To aid in understanding the reaction and troubleshooting, here are some diagrams illustrating key concepts.
The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting a failed Suzuki coupling.
References
- Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
- Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Wikipedia.
- Lennox, A. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]
- Organic Chemistry Portal. Suzuki Coupling. [Link]
- Akhtar, T., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)
- Thomas, S. A., et al. (2011). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Organic Letters. [Link]
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
- Organic Chemistry Portal. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. [Link]
- Knapp, D. M., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]
- Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
- YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. [Link]
- KCIL Chemofarbe Group. (2025). Challenges In Suzuki Coupling Reaction. [Link]
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros. [Link]
- ResearchGate. (n.d.). Catalyst screening for Suzuki coupling of 1 with 2. [Link]
- ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids a. [Link]
- Thompson, A. S., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- Ghaffari, B., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [Link]
- Reeve, J. T., et al. (2016). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides.
- Munday, R. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
- Molander, G. A., & Brown, A. R. (2006). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research. [Link]
- Reddit. (2024). Failed suzuki coupling, any suggenstions? : r/Chempros. [Link]
- ResearchGate. (n.d.). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. [Link]
- Carrow, B. P., & Buchwald, S. L. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society. [Link]
- Carrow, B. P., & Buchwald, S. L. (2011). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. [Link]
- Ghaffari, B., et al. (2020). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC. [Link]
- ResearchGate. (n.d.). Suzuki‐Miyaura cross‐coupling reaction of 2‐chloro‐6‐methoxypyridine. [Link]
- Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros. [Link]
- Chemical Science (RSC Publishing). (n.d.).
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Challenges In Suzuki Coupling Reaction - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 12. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 16. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 19. researchgate.net [researchgate.net]
- 20. m.youtube.com [m.youtube.com]
Technical Support Center: Degradation Pathways of 2-Methoxy-5-(trifluoromethyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support guide for 2-Methoxy-5-(trifluoromethyl)pyridine. This resource is designed to provide you with in-depth insights into the potential degradation pathways of this molecule and to offer practical guidance for troubleshooting common experimental challenges. As Senior Application Scientists, we have synthesized current scientific understanding with practical field experience to create a self-validating guide that addresses the nuances of working with this fluorinated pyridine derivative.
Frequently Asked Questions (FAQs)
Q1: What are the most likely metabolic degradation pathways for this compound?
A1: Based on the chemical structure, the two primary metabolic degradation pathways are O-demethylation of the methoxy group and hydroxylation of the pyridine ring. The trifluoromethyl group is generally very stable and enhances the metabolic stability of the molecule.[1][2]
Q2: How does the trifluoromethyl group influence the degradation of the molecule?
A2: The trifluoromethyl (-CF3) group is a potent electron-withdrawing group.[3] This property deactivates the pyridine ring, making it less susceptible to oxidative metabolism by enzymes such as cytochrome P450 (CYP) enzymes.[1] This contributes significantly to the overall metabolic stability of the compound.
Q3: Is the methoxy group a liability for metabolic instability?
A3: Yes, the methoxy group is a common site for O-demethylation, which is often a rapid metabolic pathway.[1] This reaction is typically mediated by CYP enzymes and results in the formation of a hydroxyl group.
Q4: Can this compound degrade under non-metabolic conditions?
A4: While metabolically stable in many respects, pyridine derivatives can be susceptible to photodegradation, especially under UV irradiation. The degradation mechanism may involve the generation of reactive oxygen species. Hydrolytic degradation is less likely under physiological conditions due to the overall stability of the substituted pyridine ring.
Q5: What are the expected major metabolites of this compound?
A5: The expected major metabolites would be 5-(trifluoromethyl)pyridin-2-ol (from O-demethylation) and various isomers of hydroxy-2-methoxy-5-(trifluoromethyl)pyridine (from ring hydroxylation).
Proposed Degradation Pathways
The degradation of this compound is primarily anticipated to occur through two distinct metabolic routes: O-demethylation and aromatic hydroxylation. The trifluoromethyl group's strong electron-withdrawing nature generally shields the pyridine ring from extensive metabolism.[1][4]
Pathway 1: O-Demethylation
This pathway involves the enzymatic removal of the methyl group from the methoxy substituent, a common metabolic process for methoxylated aromatic compounds.[1] This reaction is typically catalyzed by cytochrome P450 enzymes.
Caption: O-demethylation of this compound.
Pathway 2: Aromatic Hydroxylation
Despite the deactivating effect of the trifluoromethyl group, hydroxylation of the pyridine ring can still occur, often at positions less sterically hindered and electronically deactivated.[1] This is also a CYP450-mediated oxidation.
Caption: Aromatic hydroxylation of this compound.
Troubleshooting Experimental Challenges
This section addresses common issues encountered during the analysis of this compound and its potential degradation products.
| Problem | Possible Causes | Solutions & Optimization |
| Poor Peak Shape in HPLC (Tailing or Fronting) | - Sample solvent incompatible with the mobile phase.- Secondary interactions with residual silanols on the column.- Column overload. | - Dissolve and inject samples in the mobile phase whenever possible.- If using a different solvent, ensure it is weaker than the mobile phase.- Add a competitive amine (e.g., triethylamine) to the mobile phase to block active sites.- Reduce the sample concentration. |
| Shifting Retention Times in HPLC | - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation. | - Manually prepare the mobile phase to bypass potential issues with online mixing devices.[5]- Use a column oven to maintain a stable temperature.- Implement a regular column washing protocol and consider using a guard column.[6] |
| Low Recovery from Sample Preparation (e.g., SPE) | - Improper activation of the SPE cartridge.- Breakthrough of the analyte during loading.- Incomplete elution. | - Ensure reversed-phase SPE cartridges are activated with an organic solvent (e.g., methanol) and then equilibrated with an aqueous solution before loading the sample.[5]- Optimize the loading volume and flow rate.- Test different elution solvents and volumes. |
| Mass Spectrometry Artifacts | - In-source fragmentation.- Formation of adducts (e.g., with sodium or potassium).- Contamination from solvents or polymers (e.g., PEG).[7] | - Optimize the cone voltage and other source parameters to minimize fragmentation.- Use high-purity mobile phase additives (e.g., formic acid, ammonium acetate) to promote protonation and reduce adduct formation.- Use high-purity solvents and check for common laboratory contaminants. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol provides a representative method for assessing the metabolic stability of this compound.
Materials:
-
This compound
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN) with an internal standard
-
96-well plates
-
Incubator/shaker
-
LC-MS/MS system
Methodology:
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare the NADPH regenerating system in phosphate buffer.
-
Prepare the HLM suspension in phosphate buffer.
-
-
Incubation:
-
In a 96-well plate, add the HLM suspension and the test compound solution (final DMSO concentration should be <1%).
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Quench the reaction by adding ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound.
-
The disappearance of the parent compound over time is used to calculate the in vitro half-life and intrinsic clearance.
-
Protocol 2: HPLC Method for Purity and Degradation Product Analysis
This protocol outlines a general HPLC method suitable for analyzing this compound.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
Gradient Program:
| Time (min) | %A | %B |
| 0 | 95 | 5 |
| 20 | 5 | 95 |
| 25 | 5 | 95 |
| 26 | 95 | 5 |
| 30 | 95 | 5 |
Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm Injection Volume: 10 µL
Sample Preparation:
-
Dissolve the sample in a 50:50 mixture of acetonitrile and water to a final concentration of approximately 1 mg/mL.
References
- The Role of Trifluoromethyl Pyridine Intermediates in Drug Discovery.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI.
- HPLC Troubleshooting Guide.
- Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv.
- Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). ResearchGate.
- Mass spectra of fluorocarbons.
- Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International.
- HPLC Troubleshooting Guide. Phenomenex.
- Artifacts in Fourier transform mass spectrometry. PMC.
- Photodegradation of sulfapyridine under simulated sunlight irradiation: kinetics, mechanism and toxicity evolvement. PubMed.
- Interferences and contaminants encountered in modern mass spectrometry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. agilent.com [agilent.com]
- 7. massspec.unm.edu [massspec.unm.edu]
Technical Support Center: Optimizing the Synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the synthesis of 2-Methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who utilize this critical intermediate and seek to optimize their synthetic outcomes. As a key building block in the development of advanced agrochemicals and pharmaceuticals, ensuring a high-yield, high-purity synthesis is paramount.[1]
This document moves beyond simple protocols to provide in-depth, troubleshooting-oriented guidance in a question-and-answer format. We will explore the causality behind experimental choices, address common pitfalls, and provide validated methods to enhance the efficiency and reliability of your synthesis.
Core Synthesis Overview: The Nucleophilic Aromatic Substitution (SNAr) Pathway
The most prevalent and efficient method for synthesizing this compound is through the nucleophilic aromatic substitution (SNAr) of its chloro-precursor, 2-Chloro-5-(trifluoromethyl)pyridine, using sodium methoxide. The reaction is facilitated by the strong electron-withdrawing nature of the trifluoromethyl group and the pyridine nitrogen, which activate the aromatic ring for nucleophilic attack.[2][3]
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide & Frequently Asked Questions
Q1: My reaction yield is consistently low (<70%). What are the most common culprits?
Low yield is the most frequent issue and typically stems from one of three areas: reagent quality, reaction conditions, or workup/purification losses.
-
Reagent Quality:
-
Sodium Methoxide (NaOMe): This reagent is highly hygroscopic. Exposure to atmospheric moisture leads to its decomposition into methanol and sodium hydroxide (NaOH). NaOH is not a potent enough nucleophile for this SNAr reaction and will not yield the desired product. Always use fresh, high-purity NaOMe from a sealed container or a freshly prepared solution.
-
Solvent: The presence of water in the methanol solvent is highly detrimental. Water will rapidly consume the sodium methoxide, quenching the reaction.[4] Use commercially available anhydrous methanol or ensure your solvent is rigorously dried before use.
-
Starting Material: Impurities in the 2-Chloro-5-(trifluoromethyl)pyridine starting material can interfere with the reaction or complicate purification. Verify its purity (>98%) by GC or NMR before starting.[5]
-
-
Reaction Conditions:
-
Incomplete Conversion: The reaction may not have run to completion. This can be caused by insufficient reaction time, a temperature that is too low, or premature degradation of the nucleophile. Monitor the reaction closely using an appropriate analytical technique (TLC or GC) until the starting material is fully consumed.
-
Side Reactions: While the electronics of the substrate strongly favor substitution at the 2-position, extreme temperatures (>80-100 °C) can lead to decomposition or undesired side reactions.
-
-
Workup & Purification:
-
Product Loss: The product, this compound, is a white crystalline solid.[6] Losses can occur during aqueous workup if an insufficient volume of extracting solvent is used or if emulsions form. During purification, losses can occur through premature precipitation or if the incorrect purification method is chosen.
-
Q2: Can you explain the reaction mechanism and why it is so sensitive to water?
The reaction proceeds via a two-step Addition-Elimination mechanism, characteristic of Nucleophilic Aromatic Substitution (SNAr).[7][8]
-
Addition: The methoxide ion (CH₃O⁻), a strong nucleophile, attacks the electron-deficient carbon atom at the C2 position of the pyridine ring (the carbon bonded to chlorine). This attack breaks the aromaticity of the ring and forms a high-energy, negatively charged intermediate known as a Meisenheimer complex .[9] The negative charge in this intermediate is stabilized by resonance, with delocalization onto the electronegative nitrogen atom and the potent electron-withdrawing trifluoromethyl group.[3][10]
-
Elimination: The aromaticity of the ring is restored through the elimination of the chloride (Cl⁻) leaving group, yielding the final product.
Caption: The Addition-Elimination (SNAr) mechanism for methoxylation.
Water Sensitivity: Sodium methoxide is a very strong base. It will preferentially react with any available proton source that is more acidic than methanol. Water (pKa ≈ 15.7) is more acidic than methanol (pKa ≈ 16). Therefore, if water is present, it will be deprotonated by the methoxide ion in an irreversible acid-base reaction, neutralizing your nucleophile and halting the desired substitution reaction.
CH₃O⁻Na⁺ + H₂O → CH₃OH + NaOH
Q3: What are the optimal reaction parameters (solvent, temperature, time)?
While specific conditions can vary, a well-established starting point provides a reliable path to high yields. Optimization should always be guided by in-process monitoring (e.g., TLC or GC).
| Parameter | Recommended Condition | Rationale & Troubleshooting |
| Nucleophile | 1.1 - 1.5 equivalents Sodium Methoxide | A slight excess ensures complete consumption of the starting material. A large excess can complicate the workup but is generally not harmful to the product. |
| Solvent | Anhydrous Methanol | Serves as both the solvent and the parent alcohol of the nucleophile, simplifying the reaction system. Ensure it is truly anhydrous (<50 ppm water). |
| Temperature | Ambient (20-25 °C) to 50 °C | The reaction proceeds well at ambient temperature over several hours.[11] Gentle heating to 40-50 °C can significantly reduce reaction time to 2-4 hours without promoting side reactions. Monitor temperature carefully to avoid overheating. |
| Reaction Time | 4 - 18 hours | Highly dependent on temperature. At ambient temperature, 16-18 hours is common.[11] At 50 °C, monitor every hour after the first hour; the reaction is often complete within 4 hours. |
Q4: I see unreacted starting material and a new, more polar spot on my TLC. What is happening?
This is a classic sign of insufficient or deactivated nucleophile.
-
Unreacted Starting Material: The less polar spot is likely your 2-Chloro-5-(trifluoromethyl)pyridine. Its presence indicates the reaction is incomplete.
-
New Polar Spot: The more polar spot could be the hydrolysis product, 2-Hydroxy-5-(trifluoromethyl)pyridine. This forms if water was present in the reaction, which would neutralize the sodium methoxide and potentially lead to hydrolysis of the starting material under basic conditions generated by NaOH.
Solution: The root cause is almost certainly moisture. Review your procedure for ensuring anhydrous conditions. Use fresh, sealed anhydrous methanol and high-purity sodium methoxide. Ensure all glassware is oven or flame-dried before use and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).
Optimized Experimental Protocol
This protocol incorporates best practices to reliably achieve high yields (>90%).
1. Preparation (Anhydrous Conditions)
-
Dry all glassware (round-bottom flask, condenser, addition funnel) in an oven at 120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of dry nitrogen.
-
Assemble the glassware and maintain a positive pressure of an inert gas (N₂ or Ar).
2. Reaction Setup
-
To the reaction flask, add 2-Chloro-5-(trifluoromethyl)pyridine (1.0 eq).
-
Add anhydrous methanol (approx. 5-10 mL per gram of starting material). Stir to dissolve.
-
In a separate flask, prepare a solution of sodium methoxide (1.2 eq) in anhydrous methanol OR use a commercially available 25% w/w solution in methanol.[11]
3. Execution
-
Slowly add the sodium methoxide solution to the stirred solution of the starting material at room temperature.
-
Heat the reaction mixture to 45-50 °C.
-
Monitor the reaction progress by TLC (e.g., using 4:1 Hexanes:Ethyl Acetate) or GC. The reaction is complete when the starting material spot/peak is no longer visible (typically 2-4 hours).
4. Workup
-
Cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice or cold water (10x the volume of methanol used). This will quench any unreacted NaOMe and precipitate the solid product.
-
Stir the resulting slurry for 15-30 minutes.
-
Collect the white solid product by vacuum filtration.
-
Wash the filter cake thoroughly with cold water to remove inorganic salts.
5. Purification
-
Dry the crude product under vacuum. The purity at this stage is often >98%.
-
If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water or heptane) is effective. The product has a reported melting point of 104-106 °C.[6][12]
References
- Tsukamoto, M., & Nakamura, T. (2018).Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 43(2), 73–86.
- Google Patents.CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- Google Patents.CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- PrepChem.Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
- Research Outreach.Trifluoromethylpyridine: Its chemistry and applications.
- MDPI.Advances in the Development of Trifluoromethoxylation Reagents.
- J-Stage.Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Filo.4-chloropyridine reacts with sodium methoxide about 230 million times faster...
- Google Patents.CN105906557A - 2-methoxy-5-(pyridine-2-yl)pyridine synthesis method.
- Ben's Chem Videos.Nucleophilic Aromatic Substitutions. YouTube.
- Royal Society of Chemistry.Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters.
- Google Patents.US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- American Chemical Society.Synthesis of 15N-Pyridines and Higher Mass Isotopologs via Zincke Imine Intermediates.
- Chegg.Solved 10. 4-Chloropyridine reacts with sodium methoxide to...
- American Chemical Society....a Key Intermediate in the Synthesis of KRAS G12C Inhibitor Divarasib.
- Infoscience EPFL.The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide...
- Master Organic Chemistry.Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- National Institutes of Health.Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions.
- Chemistry LibreTexts.16.7: Nucleophilic Aromatic Substitution.
- Chemistry Steps.Nucleophilic Aromatic Substitution.
Sources
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Sodium methoxide: a simple but highly efficient catalyst for the direct amidation of esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. 2-氯-5-(三氟甲基)吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. nbinno.com [nbinno.com]
- 7. youtube.com [youtube.com]
- 8. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 4-chloropyridine reacts with sodium methoxide about 230 million times fas.. [askfilo.com]
- 11. prepchem.com [prepchem.com]
- 12. This compound | CAS: 175277-45-9 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
Technical Support Center: Navigating the Challenges in the Purification of Fluorinated Pyridines
Welcome to the technical support center dedicated to addressing the common and often complex challenges encountered during the purification of fluorinated pyridines. As a class of compounds with ever-increasing importance in pharmaceuticals, agrochemicals, and materials science, the successful isolation of high-purity fluorinated pyridines is a critical step in their application.[1][2] The introduction of fluorine atoms into the pyridine ring dramatically alters its physicochemical properties, leading to unique purification challenges that require a nuanced and well-informed approach.[3][4]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple procedural lists to provide in-depth explanations of the underlying chemical principles, offering field-proven insights to empower you to troubleshoot and optimize your purification workflows effectively.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions researchers face when working with fluorinated pyridines.
Q1: Why is my fluorinated pyridine so difficult to purify by standard column chromatography?
A1: The purification challenges often stem from the unique electronic properties imparted by the fluorine atoms. Fluorine is highly electronegative, which significantly reduces the basicity of the pyridine nitrogen.[3] This decreased basicity can still be sufficient for strong interactions with the acidic silanol groups on standard silica gel, leading to peak tailing, poor separation, and in some cases, irreversible binding or decomposition on the column.[5] Additionally, the polarity of fluorinated pyridines can be deceptive, making the selection of an appropriate eluent system non-intuitive.
Q2: I'm observing streaking and poor resolution on my TLC plates. What does this indicate?
A2: Streaking on a TLC plate is a classic indicator of strong analyte-stationary phase interactions, which is a common issue with fluorinated pyridines on silica gel.[5] This suggests that similar problems will arise during column chromatography. The basic nitrogen atom of the pyridine ring is interacting with the acidic silica surface. Another possibility, especially with high-boiling point solvents like DMF or DMSO used in the reaction, is that residual solvent is causing the smearing.[6]
Q3: Are there any specific safety precautions I should take when handling and purifying fluorinated pyridines?
A3: Yes, absolutely. It is crucial to handle all fluorinated organic compounds with care in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[7][8] Some fluorinating reagents and their byproducts can be highly toxic and corrosive.[9] Always consult the Safety Data Sheet (SDS) for the specific compounds and reagents you are handling.[7][8]
Q4: My fluorinated pyridine seems to be degrading during the workup or purification. What are the likely causes?
A4: While the carbon-fluorine bond is generally very strong, the overall stability of a fluorinated pyridine can be influenced by other functional groups on the molecule and the conditions it is subjected to.[5] Strongly acidic or basic conditions during an aqueous workup can sometimes lead to hydrolysis or other side reactions.[5][10] Some fluorinated pyridines can also be unstable on silica gel, leading to decomposition during chromatography.[5]
Q5: How can I effectively remove residual, unreacted pyridine or fluorinated pyridine starting material from my product?
A5: A common and effective method is an acidic wash during the liquid-liquid extraction. By washing the organic layer with a dilute aqueous acid (e.g., 1-5% HCl), the basic pyridine is protonated to form a water-soluble pyridinium salt, which is then extracted into the aqueous phase.[5] For removal of trace amounts, co-evaporation with a high-boiling point solvent like toluene can be effective.[5]
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common purification techniques.
Column Chromatography
Problem: Significant peak tailing and poor separation of my fluorinated pyridine on silica gel.
Root Cause Analysis: The lone pair of electrons on the pyridine nitrogen, although less basic due to fluorine's electron-withdrawing effect, interacts with the acidic silanol groups (Si-OH) on the surface of the silica gel. This acid-base interaction leads to a non-ideal elution profile, characterized by tailing.
Troubleshooting Workflow: Mitigating Tailing in Chromatography
Caption: Troubleshooting workflow for peak tailing.
Detailed Protocols:
Protocol 1: Column Chromatography with a Basic Modifier
-
Prepare the Eluent: To your chosen solvent system (e.g., hexane/ethyl acetate), add 0.1-1% triethylamine or pyridine.
-
Equilibrate the Column: Flush the silica gel column with the modified eluent for at least 3-5 column volumes before loading your sample. This ensures the silica is "deactivated."
-
Run the Column: Proceed with the chromatography as usual. The fluorinated pyridine should now elute with a more symmetrical peak shape.
Protocol 2: Hydrophilic Interaction Chromatography (HILIC)
HILIC is an excellent alternative for purifying polar compounds that are too polar for traditional reversed-phase chromatography.[11][12][13]
-
Stationary Phase Selection: Use a polar column such as bare silica, an amino-propyl, or a cyano-propyl column.[11]
-
Mobile Phase Preparation: The mobile phase consists of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a smaller percentage of an aqueous buffer.[14] A typical starting point is 95:5 acetonitrile:water with a buffer like ammonium formate.
-
Elution: The elution is achieved by increasing the water content in the mobile phase.[14]
| Technique | Advantages | Disadvantages | Best Suited For |
| Silica Gel with Basic Modifier | Readily available, cost-effective. | Modifier can be difficult to remove from the product. | General purpose purification of moderately polar fluorinated pyridines. |
| Neutral Alumina | Less acidic than silica, reduces tailing. | Can have lower resolving power than silica for some compounds. | Basic fluorinated pyridines that are sensitive to acidic conditions. |
| HILIC | Excellent for very polar compounds, MS-compatible mobile phases.[12][14] | Can have longer equilibration times, mechanism can be complex. | Highly polar or multifunctional fluorinated pyridines. |
Crystallization
Problem: My fluorinated pyridine product oils out or fails to crystallize from common solvents.
Root Cause Analysis: The introduction of fluorine can significantly alter the crystal packing of a molecule.[15][16][17] Fluorine atoms can participate in various weak intermolecular interactions, such as C–H···F and F···F interactions, which influence the crystal lattice.[15] The altered polarity and dipole moment also affect solubility in common crystallization solvents.
Troubleshooting Workflow: Optimizing Crystallization
Caption: A logical approach to troubleshooting crystallization.
Detailed Protocol: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the fluorinated pyridine in the minimum amount of a hot "good" solvent (a solvent in which it is highly soluble).
-
Addition of Anti-Solvent: Slowly add a "poor" solvent (an anti-solvent, in which the compound is insoluble) dropwise to the hot solution until it becomes slightly cloudy.
-
Clarification: Add a few drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then if necessary, place it in a refrigerator or freezer to induce crystallization.
Distillation
Problem: Co-distillation of my fluorinated pyridine with impurities of similar boiling points.
Root Cause Analysis: Fluorination can alter the boiling point of a pyridine derivative, but sometimes not enough to achieve a clean separation from structurally similar impurities, such as isomers or starting materials.
Troubleshooting & Optimization:
-
Fractional Distillation: For compounds with close boiling points, a fractional distillation column (e.g., a Vigreux or packed column) is essential. This provides a larger surface area for repeated vaporization-condensation cycles, leading to a better separation.
-
Vacuum Distillation: Many fluorinated pyridines, especially those with higher molecular weights, may have high boiling points and could be prone to decomposition at atmospheric pressure. Performing the distillation under reduced pressure will lower the boiling point and minimize the risk of thermal degradation.
-
Azeotropic Distillation: If water is a persistent impurity, azeotropic distillation can be employed. For example, adding toluene to form a lower-boiling azeotrope with water can effectively remove it.[18]
| Parameter | Recommendation | Rationale |
| Column Type | Vigreux or packed column | Increases the number of theoretical plates for better separation of close-boiling liquids. |
| Pressure | Vacuum (if necessary) | Lowers the boiling point to prevent thermal decomposition. |
| Heating | Use a heating mantle with a stirrer | Ensures even heating and prevents bumping. |
| Insulation | Wrap the column with glass wool or aluminum foil | Minimizes heat loss and maintains the temperature gradient. |
This guide provides a foundational framework for addressing the purification challenges of fluorinated pyridines. The key to success lies in understanding the unique physicochemical properties of your specific molecule and systematically applying the principles and techniques outlined above.
References
- A Technical Guide to the Physicochemical Properties of Fluorinated Pyridinols for Drug Discovery. Benchchem. URL
- Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling.
- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. URL
- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. URL
- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. URL
- Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives. URL
- Impact of Fluorine Pattern on Lipophilicity and Acid-Base Properties of 2-(Thiofluoroalkyl)
- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY DATA SHEET SDS/MSDS. CDH Fine Chemical. URL
- Technical Support Center: Purification of Fluorinated Pyridine Intermedi
- Troubleshooting low yields in nucleophilic substitution of fluoropyridines. Benchchem. URL
- Unraveling the Impact of Fluorine Positioning in Crystal Packing: Halogen-Bonded Cocrystals of 4-Styrylpyridines with Pentafluoroiodobenzene.
- Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Deriv
- Accessing (Multi)
- Safety and handling of fluorin
- (A–F) Previous works on the impact of the fluorination on physicochemical properties of saturated cyclic compounds.
- Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation | ACS Catalysis.
- Site-Selective CH Fluorination of Pyridines and Diazines with AgF2. Organic Syntheses. URL
- Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines. RSC Publishing. URL
- Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). URL
- Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings | ACS Omega.
- Fluorination. ACS GCI Pharmaceutical Roundtable Reagent Guides. URL
- Facile Rh(III)
- Pyridine. Wikipedia. URL
- Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology | ACS Chemical Health & Safety. URL
- Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. PubMed. URL
- Overcoming challenges in the purification of pyridine compounds. Benchchem. URL
- Purification of Pyridine. Chempedia - LookChem. URL
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Arom
- Successful HPLC Operation - Troubleshooting Guide. vscht.cz. URL
- Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics. PubMed. URL
- Chemistry of Fluorinated Pyrimidines in the Era of Personalized Medicine. MDPI. URL
- Hydrophilic-Interaction Chromatography: An Update.
- Troubleshooting LC, basics. Chromedia. URL
- Hydrophilic interaction liquid chromatography (HILIC) in proteomics. PMC - NIH. URL
- Troubleshooting Thin Layer Chromatography. University of Rochester Department of Chemistry. URL
- Method for purification of pyridine, and method for production of chlorinated pyridine.
- Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution | Journal of the American Chemical Society. URL
- Technical Guide: Properties and Synthesis of Fluorin
- Hydrophilic interactions change along with volume fractions. Wiley Analytical Science. URL
- Application Notes and Protocols for the Synthesis of Fluorinated Pyridine Deriv
- ChemInform Abstract: Selective C-H Fluorination of Pyridines and Diazines Inspired by a Classic Amination Reaction. | Request PDF.
- Purification of Fluorine by Distill
- New method for introducing fluorinated components into molecules. Universität Münster. URL
- HPLC Troubleshooting Guide. URL
Sources
- 1. Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Impact of fluorination and chlorination on the electronic structure, topology and in-plane ring normal modes of pyridines - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chromatography [chem.rochester.edu]
- 7. cdhfinechemical.com [cdhfinechemical.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Fluorination - Wordpress [reagents.acsgcipr.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Hydrophilic interaction chromatography (HILIC) in the analysis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. Hydrophilic interaction liquid chromatography (HILIC) in proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Item - Crystal Structures of Fluorinated Pyridines from Geometrical and Energetic Perspectives - American Chemical Society - Figshare [acs.figshare.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Catalyst Deactivation in Cross-Coupling Reactions with 2-Methoxy-5-(trifluoromethyl)pyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address catalyst deactivation when using 2-Methoxy-5-(trifluoromethyl)pyridine in palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. Our focus is on providing practical, mechanistically grounded solutions to enhance reaction efficiency and reproducibility.
The Challenge: Understanding the "Difficult" Nature of this compound
This compound presents a unique set of challenges in cross-coupling reactions. Its electron-deficient nature, a result of the trifluoromethyl group and the pyridine nitrogen, makes the initial oxidative addition step kinetically demanding.[1][2] Furthermore, the pyridine nitrogen's lone pair can strongly coordinate to the palladium center, leading to catalyst inhibition or deactivation.[3][4] This guide will help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling with 2-chloro-5-(trifluoromethyl)pyridine and an arylboronic acid is sluggish or stalls completely. What is the likely cause?
A1: The most probable cause is a slow or inefficient oxidative addition of the electron-deficient pyridine to the Pd(0) catalyst. The strong electron-withdrawing effect of the trifluoromethyl group deactivates the C-Cl bond. Additionally, the pyridine nitrogen can coordinate to the Pd(0) center, reducing its nucleophilicity and hindering the oxidative addition step.[1][5]
Q2: I am observing significant formation of palladium black in my Buchwald-Hartwig amination. Why is this happening and how can I prevent it?
A2: The formation of palladium black (insoluble Pd(0) aggregates) is a common catalyst deactivation pathway.[6] It often occurs when the concentration of the active, ligand-stabilized Pd(0) species is low, or when the reductive elimination step is slow. In the case of this compound, product inhibition, where the newly formed aminopyridine coordinates too strongly to the palladium, can slow down catalysis and lead to aggregation.
Q3: Can the methoxy group at the 2-position cause any specific problems?
A3: Yes, while the methoxy group is an electron-donating group, its position ortho to the halide can create steric hindrance. More importantly, in certain mechanistic pathways, it could potentially participate in chelation with the palladium center, altering the catalyst's reactivity in unexpected ways. However, the primary challenges are typically electronic in nature due to the trifluoromethyl group and the pyridine nitrogen.
Q4: Which type of phosphine ligand is generally recommended for couplings with this substrate?
A4: For electron-deficient and sterically hindered substrates like this compound, bulky and electron-rich monodentate phosphine ligands are often the most successful. Ligands such as tri-tert-butylphosphine (P(t-Bu)₃) and related Buchwald-type ligands (e.g., SPhos, XPhos) are excellent choices.[7][8][9] Their steric bulk promotes the formation of the catalytically active monoligated Pd(0) species and facilitates the reductive elimination step, while their electron-donating nature enhances the rate of oxidative addition.[7]
Q5: How critical is the choice of base in these reactions?
A5: The choice of base is critical and can influence both the rate of the reaction and the stability of the catalyst. For Suzuki-Miyaura reactions, a moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective. For Buchwald-Hartwig aminations, a stronger, non-nucleophilic base like NaOt-Bu or LHMDS is typically required. The base can also affect the solubility of reaction components and the aggregation of the catalyst. It is always advisable to screen a few different bases.
Troubleshooting Guide: From Stalled Reactions to Optimized Yields
Issue 1: Reaction Fails to Initiate or Proceeds with Very Low Conversion
This is a classic symptom of a difficult oxidative addition step or immediate catalyst poisoning.
Caption: Troubleshooting workflow for low-conversion reactions.
-
Setup: In parallel reaction vials under an inert atmosphere (e.g., Argon), add 2-chloro-5-(trifluoromethyl)pyridine (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Preparation: In a separate glovebox, prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd) and various ligands (e.g., P(t-Bu)₃, SPhos, XPhos, 2.2 mol%).
-
Reaction Initiation: Add the solvent (e.g., 1,4-dioxane/water 10:1) to each reaction vial, followed by the pre-catalyst/ligand solution.
-
Execution: Seal the vials and heat to the desired temperature (e.g., 100 °C).
-
Analysis: Monitor the reactions by TLC, GC-MS, or LC-MS at regular intervals (e.g., 1h, 4h, 16h) to compare conversion rates.
| Ligand | Pd Source | Base | Temp (°C) | Time (h) | Conversion (%) |
| PPh₃ | Pd(OAc)₂ | K₂CO₃ | 100 | 16 | < 5 |
| P(t-Bu)₃ | Pd₂(dba)₃ | K₂CO₃ | 100 | 4 | 75 |
| SPhos | SPhos Pd G3 | Cs₂CO₃ | 80 | 4 | > 95 |
| XPhos | XPhos Pd G4 | K₂CO₃ | 80 | 2 | > 98 |
This is example data and actual results may vary.
Issue 2: Reaction Starts Well but Stalls After 30-50% Conversion
This often points to product inhibition or gradual catalyst decomposition.
Caption: Troubleshooting workflow for stalling reactions.
The nitrogen atom on the product molecule can compete with the starting materials for coordination to the palladium center. Given the electron-rich nature of the newly formed C-N or C-C bond, the product can sometimes be a better ligand than the reactants, leading to the formation of a stable, off-cycle [L-Pd(0)-Product] complex. This effectively sequesters the active catalyst. Using a very bulky ligand can create steric repulsion that disfavors the binding of the product, allowing the catalytic cycle to continue.
-
Standard Setup: To a reaction vessel under Argon, add 2-bromo-5-(trifluoromethyl)pyridine (1.0 equiv), the amine (1.2 equiv), NaOt-Bu (1.4 equiv), Pd₂(dba)₃ (1 mol% Pd), and a bulky ligand like BrettPhos (2.2 mol%) in toluene. Heat to 90 °C.
-
Modified Setup (Slow Addition): Prepare the same reaction, but withhold the amine. Dissolve the amine in a small amount of toluene and add it to the reaction mixture over 4 hours using a syringe pump.
-
Analysis: Compare the reaction profiles. The slow addition method should maintain a lower concentration of both the amine and the product at any given time, minimizing both substrate and product inhibition and leading to a higher final yield.
Summary of Key Recommendations
| Problem | Primary Cause | Recommended Action | Key Ligands |
| No/Low Conversion | Poor Oxidative Addition | Increase temperature, use a more electron-rich/bulky ligand. | P(t-Bu)₃, XPhos, SPhos |
| Reaction Stalls | Product Inhibition | Use a more sterically hindered ligand, consider slow addition of the nucleophile. | BrettPhos, RuPhos |
| Palladium Black | Catalyst Aggregation | Increase ligand:Pd ratio, use a stable precatalyst (e.g., G4 palladacycle). | XPhos, SPhos |
| Inconsistent Results | Impurities/Atmosphere | Ensure anhydrous/anaerobic conditions, purify reagents and solvents. | N/A |
References
- D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, vol. 47, no. 34, pp. 6338–6361, 2008. [Link]
- J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, vol. 41, no. 11, pp. 1534–1544, 2008. [Link]
- A. F. Littke and G. C. Fu, "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, vol. 41, no. 22, pp. 4176–4211, 2002. [Link]
- V. V. Grushin, "Palladium-Catalyzed Cross-Couplings of Aromatic Halides with Organic and Main-Group Elements: The Chemistry of the 21st Century," Accounts of Chemical Research, vol. 43, no. 1, pp. 160–171, 2010. [Link]
- T. E. Barder, S. D. Walker, J. R. Martinelli, and S. L. Buchwald, "New Catalysts for the Suzuki–Miyaura Reaction: The Next Generation of Biarylphosphine Ligands," Journal of the American Chemical Society, vol. 127, no. 13, pp. 4685–4696, 2005. [Link]
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. theses.enscm.fr [theses.enscm.fr]
- 3. researchgate.net [researchgate.net]
- 4. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
preventing homocoupling in Suzuki reactions of pyridylboronic acids
A Senior Application Scientist's Guide to Preventing Homocoupling
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with Suzuki-Miyaura reactions involving pyridylboronic acids. Specifically, we will address the pervasive issue of homocoupling, a side reaction that diminishes yield and complicates purification. As your virtual application scientist, my goal is to provide not just solutions, but a foundational understanding of the mechanisms at play, enabling you to troubleshoot effectively and design more robust synthetic routes.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to address the most common issues and questions that arise during the use of pyridylboronic acids in Suzuki couplings.
Q1: I'm observing a significant amount of a bipyridyl byproduct in my reaction. What is it, and why is it forming?
What you are observing is the result of homocoupling , a common side reaction where two molecules of your pyridylboronic acid couple to form a symmetrical bipyridyl dimer. This process is highly problematic because it consumes your valuable nucleophile, directly reducing the yield of your desired cross-coupled product. Furthermore, the resulting symmetrical bipyridyl often has similar chromatographic properties to the target molecule, making purification a significant challenge.
Q2: What are the fundamental chemical pathways that cause this homocoupling?
Understanding the root cause is critical for effective troubleshooting. There are two primary mechanisms responsible for boronic acid homocoupling in a palladium-catalyzed reaction.[1][2]
-
Oxygen-Mediated Oxidative Homocoupling : This is the most frequent culprit. The active Pd(0) catalyst in your cycle is sensitive to oxidation. If dissolved oxygen is present in your reaction mixture, it can oxidize Pd(0) to a Pd(II) species.[1][3][4] This newly formed Pd(II) complex can then undergo transmetalation with two molecules of your pyridylboronic acid, followed by reductive elimination to yield the homocoupled bipyridyl product and regenerate the Pd(0) catalyst.[5][6][7][8]
-
Pd(II) Precatalyst-Mediated Homocoupling : If you are using a Pd(II) salt as your catalyst source (e.g., Pd(OAc)₂, PdCl₂), it can directly react with the boronic acid before the main catalytic cycle even begins.[1][4] This reaction serves to reduce the Pd(II) precatalyst to the active Pd(0) state, but it does so at the cost of consuming your boronic acid to form the homocoupled dimer.[9]
The diagram below illustrates the desired Suzuki-Miyaura cycle in competition with the oxygen-mediated homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Q3: My reaction is plagued by the bipyridyl byproduct. What is the very first and most critical parameter I should check and optimize?
Check your reaction atmosphere. The overwhelming majority of homocoupling issues stem from inadequate exclusion of oxygen.[10][11] Before you change any other reagent, you must ensure your reaction is truly running under anaerobic conditions.
Actionable Troubleshooting Steps:
-
Solvent Degassing: Your solvents are saturated with dissolved oxygen from the air. This must be removed.
-
Inert Gas Sparging: Bubble argon or nitrogen gas through your solvent(s) for at least 20-30 minutes prior to use. A subsurface sparge is most effective.[2]
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, freeze the solvent with liquid nitrogen, apply a high vacuum to remove gases, and then thaw under an inert atmosphere. Repeat this cycle three times.[1]
-
-
Inert Atmosphere: Ensure your reaction vessel is thoroughly purged. Add your solid reagents to the flask, then evacuate and backfill with nitrogen or argon at least three times. Maintain a positive pressure of inert gas throughout the reaction setup and duration.[2]
Q4: I'm certain my reaction is oxygen-free, but homocoupling persists. What should I investigate next?
If rigorous deoxygenation doesn't solve the problem, the next logical step is to evaluate your choice of palladium source, ligand, and base. The following workflow can help guide your decision-making process.
Caption: Troubleshooting workflow for minimizing homocoupling.
Q5: I'm also observing significant protodeboronation of my pyridylboronic acid. How is this related to homocoupling and what can I do?
Protodeboronation is the cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond, which effectively destroys your nucleophile.[12][13] While it is a different mechanistic pathway from homocoupling, the two are often linked by a common cause: the inherent instability of the pyridylboronic acid itself.
Pyridylboronic acids, particularly 2-pyridylboronic acid, are notoriously unstable.[12] Under neutral pH conditions, they can form a zwitterionic intermediate that rapidly fragments, leading to protodeboronation.[12][13][14] Conditions that lead to the degradation of the boronic acid will naturally favor both protodeboronation and, by extension, provide more opportunity for homocoupling if oxidative conditions are present.
The Solution: Stabilize the Boronic Acid
Instead of using the free boronic acid, convert it to a more stable derivative. These derivatives participate in the reaction via a "slow-release" mechanism, keeping the instantaneous concentration of the unstable free boronic acid low, which minimizes the opportunity for all side reactions.[12][13]
-
Organotrifluoroborates (R-BF₃K): These potassium salts offer excellent stability and are a common choice for suppressing protodeboronation.[12][15]
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, crystalline solids that are exceptionally effective in slow-release strategies.[12][13]
-
Pinacol Esters: While less robust than MIDA boronates, pinacol esters are far more stable than the corresponding free boronic acids and are readily available or synthesized.[4][12]
Summary of Key Parameters & Recommendations
For quick reference, this table summarizes the critical experimental parameters and provides expert recommendations for minimizing homocoupling.
| Parameter | Problematic Choice | Recommended Solution & Rationale |
| Atmosphere | Reaction run open to air or with poor degassing. | Rigorously degas all solvents and maintain a strict inert (N₂ or Ar) atmosphere. This is the most critical step to prevent oxygen-mediated oxidative homocoupling.[1][2][11] |
| Palladium Source | Pd(II) salts like Pd(OAc)₂ or PdCl₂. | Use a Pd(0) source (e.g., Pd₂(dba)₃) or a modern precatalyst (e.g., Buchwald G3/G4). These generate the active Pd(0) species cleanly without an initial homocoupling step.[1][16] |
| Ligand | Simple, less bulky ligands (e.g., PPh₃). | Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, P(t-Bu)₃) or N-Heterocyclic Carbenes (NHCs). These accelerate the desired catalytic cycle and sterically hinder pathways leading to homocoupling.[1][4][16] |
| Base | Strong bases (e.g., NaOH, CsOH) in aqueous media. | Use weaker inorganic bases like K₃PO₄, K₂CO₃, or KF. These are effective for transmetalation but are less likely to promote boronic acid degradation.[10][17][18] |
| Boronic Acid Form | Free pyridylboronic acid, especially 2-pyridyl. | Use a stabilized derivative like a MIDA boronate, an organotrifluoroborate, or a pinacol ester. This "slow-release" strategy keeps the concentration of the unstable boronic acid low, suppressing both homocoupling and protodeboronation.[12][13] |
| Additives | None. | Consider adding a mild reducing agent like potassium formate (HCO₂K). This can help scavenge any residual Pd(II) species that could initiate homocoupling.[9][16] |
Optimized Experimental Protocol: Suzuki-Miyaura Coupling of 2-Bromopyridine with 4-Pyridylboronic Acid Pinacol Ester
This protocol incorporates multiple best practices to serve as a robust starting point for minimizing homocoupling and other side reactions.
Reagents & Equipment:
-
2-Bromopyridine
-
4-Pyridylboronic acid pinacol ester
-
SPhos Pd G3 Precatalyst (or similar modern precatalyst)
-
Potassium Phosphate (K₃PO₄), finely powdered and dried
-
Anhydrous, degassed 1,4-Dioxane
-
Schlenk flask or sealed reaction vial, magnetic stir bar
-
Inert gas line (Argon or Nitrogen)
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2-bromopyridine (1.0 equiv), 4-pyridylboronic acid pinacol ester (1.2 equiv), and finely powdered K₃PO₄ (3.0 equiv).
-
Establish Inert Atmosphere: Seal the flask with a rubber septum, then carefully evacuate the flask under vacuum and backfill with argon. Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive flow of argon, quickly add the SPhos Pd G3 precatalyst (1-2 mol%).
-
Solvent Addition: Add the previously degassed 1,4-dioxane via syringe. The final concentration should be approximately 0.1 M with respect to the limiting reagent (2-bromopyridine).
-
Reaction Execution: Place the sealed flask into a preheated oil bath or heating block set to 90-100 °C. Stir the reaction vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots (under inert atmosphere if possible) and analyzing via TLC, GC-MS, or LC-MS until the 2-bromopyridine is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the desired 2,4'-bipyridine product.
References
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2017). The Journal of Organic Chemistry.
- Oxidative homo-coupling reactions of aryl boronic acids using a porous copper metal-organic framework as a highly efficient heterogeneous catalyst. (2012).
- Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. (2017).
- Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
- Strategies to minimize homocoupling in Suzuki reactions of boronic acids. BenchChem.
- Suzuki reaction. Wikipedia.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. (2003). The Journal of Organic Chemistry.
- Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. (2017). The Journal of Physical Chemistry A.
- Technical Support Center: Protodeboron
- An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. (2017). Journal of the American Chemical Society.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014).
- Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. (2014).
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2006). Organic Letters.
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. (2014). Semantic Scholar.
- How to avoid homocoupling in Suzuki reactions with palladium c
- Protodeboron
- An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. (2017). Semantic Scholar.
- An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. (2017). PubMed.
- Help needed with unreproducible Suzuki coupling. (2023). Reddit.
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. (2020).
- Preventing homocoupling of boronic acids in 6-Bromo-1H-indazole synthesis. BenchChem.
- Optimization of Suzuki Reaction conditions. (2018).
- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. (2020).
- Problems with Suzuki coupling of aryl boronic acid and alkyl halide. (2025). Reddit.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- How to prevent metal catalysed homocoupling reaction of boronic acids? (2018).
- Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2019).
- Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. (2022). ChemistryViews.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022). Journal of the American Chemical Society.
- Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. (2017).
- Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. (2005). Organic Process Research & Development.
- Masking Boronic Acids for Suzuki Coupling. (2011). YouTube.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles. | Semantic Scholar [semanticscholar.org]
- 8. An Operationally Simple and Mild Oxidative Homocoupling of Aryl Boronic Esters To Access Conformationally Constrained Macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Protodeboronation - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Solvent and Base for 2-Halopyridine Cross-Coupling
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-halopyridine cross-coupling. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of optimizing these crucial reactions. The unique electronic properties of the pyridine ring, particularly the presence of the nitrogen atom at the 2-position, introduce specific challenges not always encountered with standard aryl halides. Catalyst inhibition, sluggish reactivity of 2-chloropyridines, and competing side reactions are common hurdles.
This document provides in-depth, experience-driven guidance in a question-and-answer format, focusing on the critical roles of solvent and base selection to overcome these challenges and achieve high-yield, reproducible results.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments. The answers provide not just solutions, but the underlying chemical principles to help you make informed decisions.
Q1: My reaction yield is low or zero. What are the primary factors related to solvent and base?
A1: Low or no yield in 2-halopyridine couplings is a frequent issue, often pointing to problems in the rate-determining oxidative addition step or catalyst deactivation.
-
For 2-Chloropyridines: The Carbon-Chlorine bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition of the palladium catalyst more difficult.[1][2][3] To overcome this high activation energy, a more aggressive approach is needed:
-
Base Selection: A stronger, weakly coordinating base is often required. While potassium carbonate (K₂CO₃) might suffice for bromo/iodopyridines, 2-chloropyridines typically demand stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[2][4] These bases more effectively promote the formation of the active catalyst and facilitate the subsequent transmetalation step without strongly binding to the palladium center.
-
Solvent Choice: High-boiling, polar aprotic solvents like 1,4-dioxane, DMF, or toluene are often necessary to provide the thermal energy needed to drive the oxidative addition.[5][6]
-
-
Catalyst Inhibition: The lone pair on the pyridine nitrogen can coordinate directly to the palladium center. This is especially problematic with 2-halopyridines, where the nitrogen acts as a proximal ligand, forming a stable chelate that can inhibit catalytic activity.[2][4][7]
-
How Solvent & Base Help: While primarily addressed by ligand choice (i.e., using bulky, electron-rich phosphine ligands), the solvent and base play a supporting role. A solvent that does not strongly coordinate to palladium is preferred. The base should be sufficiently strong to perform its catalytic role quickly but not so Lewis basic that it competes with the substrate for binding to the catalyst.
-
Q2: I'm observing significant side products like homocoupling or protodeboronation. How can my choice of solvent and base mitigate this?
A2: The formation of byproducts is a clear indicator that a competing reaction pathway is out-pacing your desired cross-coupling. Solvent and base are key levers to control this.
-
Protodeboronation (Suzuki Couplings): This is the cleavage of the C–B bond of the boronic acid and its replacement with a hydrogen atom from a proton source.[2]
-
Cause & Solution: This side reaction is often promoted by excess water and a strong base.[2][4] While some water is often beneficial or necessary for Suzuki couplings (especially with inorganic bases), using rigorously anhydrous solvents and bases, or switching to a non-aqueous base system can suppress this pathway. If protodeboronation is severe, consider using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts, which are less susceptible to this side reaction.[8]
-
-
Homocoupling: This is the self-coupling of your boronic acid or organometallic reagent to form a biaryl byproduct.
-
Cause & Solution: This is often exacerbated by the presence of oxygen, which can interfere with the catalytic cycle.[2][9] While the primary solution is to ensure a strictly inert atmosphere by thoroughly degassing your solvent and reaction vessel, the choice of base can also play a role. A base that promotes a rapid transmetalation step will help the desired reaction outcompete the homocoupling pathway.
-
Q3: My catalyst appears to be deactivating. Can the solvent or base be the culprit?
A3: Yes, absolutely. Catalyst deactivation, often observed as a reaction stalling before completion, can be directly influenced by your solvent and base.
-
Pyridine Coordination: As mentioned in Q1, the pyridine nitrogen is a primary cause of catalyst deactivation.[2][7]
-
Base-Induced Decomposition: Certain bases, particularly strong ones like alkoxides (e.g., NaOtBu) used in Buchwald-Hartwig aminations, can react with the solvent at high temperatures, leading to catalyst decomposition. For instance, using NaOtBu in THF at elevated temperatures can be problematic. Switching to a more robust solvent like toluene or dioxane is often a solution.[10]
-
Solvent as a Ligand: Some polar, coordinating solvents like DMF or DMSO can compete for coordination sites on the palladium center.[11] While this can sometimes be beneficial, it can also inhibit the binding of your substrate or ligand, effectively slowing or stopping the catalytic cycle. If you suspect this is an issue, switching to a less-coordinating solvent like toluene or dioxane is a logical troubleshooting step.
Q4: The reaction is selective at the wrong halide in my di-halopyridine substrate. How can I control selectivity using the solvent?
A4: This is a classic synthetic challenge where the solvent plays a decisive, rather than a passive, role. The polarity of the solvent can fundamentally alter the preferred site of oxidative addition.
-
The Principle of Selectivity: In a substrate with two different leaving groups (e.g., 2-chloro-4-trifluoromethanesulfonyloxypyridine), the choice of solvent can dictate which C-X bond reacts. This is because different solvents stabilize the transition states of the oxidative addition at each site differently.[11]
-
Practical Application:
-
To Favor C-Cl Coupling: Use nonpolar solvents (e.g., THF, toluene) or polar protic solvents (e.g., isopropanol, methanol). These solvent classes have been shown to favor selective reaction at the C-Cl bond over a C-OTf bond.[11]
-
To Favor C-OTf Coupling: Use polar aprotic solvents like acetonitrile (MeCN), DMF, or DMSO. These solvents are proposed to better stabilize the anionic palladium intermediates involved in the oxidative addition to the more polar C-OTf bond.[11]
-
This solvent-directed selectivity is a powerful tool for synthetic strategy, allowing you to functionalize the same starting material at different positions simply by changing the reaction medium.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in a cross-coupling reaction?
A1: The base is not a passive component; it is an essential activator in most cross-coupling catalytic cycles. Its primary role depends on the specific reaction:
-
In Suzuki-Miyaura Couplings: The base activates the boronic acid by forming a more nucleophilic "ate" complex (a boronate species). This boronate is crucial for the transmetalation step, where the organic group is transferred from boron to the palladium center.[4]
-
In Buchwald-Hartwig Aminations: The base deprotonates the amine nucleophile, generating an amide anion that is more reactive towards the palladium complex in the C-N bond-forming step.[12]
-
In Sonogashira Couplings: The base (typically an amine like triethylamine or diisopropylamine) deprotonates the terminal alkyne to form a copper acetylide intermediate, which then participates in the catalytic cycle.[1]
Q2: How do I choose the right base? What is the difference between inorganic and organic bases?
A2: Base selection is a balance between reactivity, solubility, and minimizing side reactions.
-
Inorganic Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃): These are the most common choices for Suzuki reactions.
-
Strength: The general trend in reactivity for chloropyridines is K₃PO₄ > Cs₂CO₃ > K₂CO₃. A stronger base accelerates the formation of the boronate species.
-
Solubility: Their low solubility in organic solvents is why aqueous solvent mixtures (e.g., dioxane/water) are often used, which can unfortunately promote protodeboronation.[4] K₃PO₄ has better solubility in some organic solvents than carbonates.
-
-
Organic Bases (e.g., NaOtBu, K-OtBu, DBU, DIPEA): These are common in Buchwald-Hartwig aminations.
-
Strength: Alkoxides like sodium tert-butoxide (NaOtBu) are very strong bases required to deprotonate amines.[13]
-
Solubility: They are generally more soluble in organic solvents, allowing for anhydrous reaction conditions.
-
Non-Innocent Effects: Some organic bases can act as ligands, binding to the palladium catalyst and influencing the reaction rate, sometimes negatively.[14]
-
Q3: What is the role of the solvent? How do polarity and coordinating ability affect the reaction?
A3: The solvent's role extends far beyond simply dissolving the reagents. It influences reaction rates and even selectivity by stabilizing intermediates and transition states within the catalytic cycle.[11][15]
-
Polarity (Dielectric Constant): The oxidative addition step often involves the formation of charged or highly polar intermediates. Polar solvents (e.g., DMF, DMSO, MeCN) can stabilize these species, accelerating this often rate-limiting step.[11] However, as seen in Q4 of the troubleshooting guide, this stabilization can also be used to direct selectivity.
-
Coordinating Ability: Solvents with lone pairs (e.g., THF, dioxane, DMF) can coordinate to the palladium center. This can help stabilize the active catalyst but may also inhibit the reaction by competing with other essential ligands or the substrate. Non-coordinating solvents like toluene are often a good choice to minimize this effect.
Q4: Are there "go-to" solvent/base combinations for common 2-halopyridine couplings?
A4: While every substrate is unique, there are well-established starting points for optimization.
-
Suzuki-Miyaura (with 2-chloropyridine):
-
Buchwald-Hartwig Amination (with 2-bromopyridine):
Q5: When should I use aqueous vs. anhydrous conditions?
A5: The decision depends on the specific reaction and potential side reactions.
-
Aqueous Conditions: Often required for Suzuki reactions using inorganic bases like Na₂CO₃ or K₂CO₃ to facilitate their dissolution and the formation of the active boronate species.[16][17] However, this introduces the risk of protodeboronation.
-
Anhydrous Conditions: Generally preferred for Buchwald-Hartwig aminations and when protodeboronation is a significant concern in Suzuki couplings. Using soluble organic bases or bases like K₃PO₄ (which has some organic solvent solubility) allows for the exclusion of water.
Part 3: Protocols and Data
Experimental Protocol: General Procedure for Screening Solvents and Bases in a Suzuki-Miyaura Coupling of a 2-Chloropyridine
This protocol provides a framework for systematically optimizing your reaction. It is designed to be performed in parallel in an array of reaction vials.
Materials:
-
2-Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid or ester (1.2–1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Bases for screening (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous, degassed solvents for screening (e.g., 1,4-Dioxane, Toluene, DMF)
-
Degassed water
-
Oven-dried reaction vials with stir bars and septa-fitted caps
Reaction Setup:
-
In an array of oven-dried reaction vials, add the 2-chloropyridine, the boronic acid, and the selected base for each vial.
-
In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst and ligand in one of the anhydrous solvents (e.g., Toluene).
-
Seal the reaction vials, and purge each with an inert gas (e.g., Argon or Nitrogen) for 5-10 minutes. This is a critical step to remove oxygen.[2][4]
-
Add the appropriate degassed solvent(s) to each vial via syringe. For aqueous conditions, add the organic solvent first, followed by degassed water.
-
Add the catalyst/ligand stock solution to each vial via syringe. The reaction mixture may change color.
-
Place the array of vials in a pre-heated aluminum block on a stirrer hotplate (typically 80–110 °C).[4]
Monitoring and Analysis:
-
Monitor the reactions by taking small aliquots at set time points (e.g., 2h, 6h, 18h).
-
Quench the aliquot in a separate vial containing a small amount of solvent (e.g., ethyl acetate) and filter through a small plug of silica.
-
Analyze the crude mixture by LC-MS or GC-MS to determine the conversion rate and identify any major side products.[8] This allows for rapid identification of the most promising conditions.
Data Tables
Table 1: Common Bases for 2-Halopyridine Cross-Coupling and their Properties
| Base | Formula | Type | pKₐ of Conjugate Acid (in H₂O) | Typical Use |
|---|---|---|---|---|
| Potassium Phosphate | K₃PO₄ | Inorganic | ~12.3 (for HPO₄²⁻)[18] | Suzuki (for chlorides) |
| Cesium Carbonate | Cs₂CO₃ | Inorganic | ~10.3 (for HCO₃⁻)[18] | Suzuki, Buchwald-Hartwig |
| Potassium Carbonate | K₂CO₃ | Inorganic | ~10.3 (for HCO₃⁻)[18] | Suzuki (for bromides/iodides) |
| Sodium tert-butoxide | NaOtBu | Organic | ~18.0 (for t-BuOH)[19] | Buchwald-Hartwig |
| Triethylamine | Et₃N | Organic | ~10.8[19] | Sonogashira, Heck |
Table 2: Common Solvents and their Properties
| Solvent | Dielectric Constant (ε at 20°C)[20] | Type | Common Applications |
|---|---|---|---|
| Toluene | 2.38 | Nonpolar, Aromatic | Suzuki, Buchwald-Hartwig |
| 1,4-Dioxane | 2.21 | Polar Ethereal, Coordinating | Suzuki, Buchwald-Hartwig |
| Tetrahydrofuran (THF) | 7.58 | Polar Ethereal, Coordinating | Suzuki, Negishi |
| N,N-Dimethylformamide (DMF) | 36.7 | Polar Aprotic, Coordinating | Suzuki, Heck, Sonogashira |
| Acetonitrile (MeCN) | 37.5 | Polar Aprotic, Coordinating | Can influence selectivity[11] |
| Isopropanol (IPA) | 17.9 | Polar Protic | Can influence selectivity[11] |
Part 4: Visual Guides
Diagram 1: The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle, highlighting key steps influenced by solvent and base.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in 2-halopyridine cross-coupling.
References
- Carrow, B. P., & Hartwig, J. F. (2011). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Journal of the American Chemical Society. [Link]
- Engle, K. M., & Leitch, D. C. (2020). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
- Özdemir, İ., & Gök, Y. (2017). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)
- Leitch, D. C., et al. (2024). Quantitative Reactivity Models for Oxidative Addition to L2Pd(0): Additional Substrate Classes, Solvents, and Mechanistic Insights. Chemistry – A European Journal. [Link]
- University of Evansville. pKa Values of Common Bases. University of Evansville Website. [Link]
- ACS Green Chemistry Institute. Specific Solvent Issues with Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable. [Link]
- Zuo, Z., et al. (2012). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]
- ResearchGate. (2019). Optimization of Conditions for the Preparation of Coupled Pyridine 2a a.
- White Rose Research Online. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose University Consortium. [Link]
- Vaddypally, S., et al. (2016). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. Journal of the American Chemical Society. [Link]
- Reddit. (2016). Why am I getting low yield for my Suzuki coupling reaction? r/chemistry. [Link]
- Bellina, F., & Rossi, R. (2006). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Chemical Reviews. [Link]
- Kwon, Y., et al. (2025). Interpretation of chemical reaction yields with graph neural additive network.
- AULT, A. Dielectric Constant of Common solvents.
- Reisman, S. E., et al. (2015). Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides. Tetrahedron. [Link]
- G. A. Molander, et al. (2022). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Organic & Biomolecular Chemistry. [Link]
- ResearchGate. (2018). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines.
- Evans, D. A.
- University of California, Davis. Table of Acids with Ka and pKa Values. UC Davis Chem LibreTexts. [Link]
- Comins, D. L., et al. (2001). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]
- University of Rochester. Cross-Coupling and Related Reactions. University of Rochester Chemistry Dept. [Link]
- Wikipedia. Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
- St. Benedict & St. John's University. Palladium Coupling Reactions in Organic Synthesis. CSB/SJU Chemistry Dept. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. reddit.com [reddit.com]
- 10. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 16. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. library.gwu.edu [library.gwu.edu]
- 19. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 20. depts.washington.edu [depts.washington.edu]
Technical Support Center: Managing Protodeboronation of Pyridylboronic Acids in Suzuki Reactions
Welcome to the Technical Support Center for managing the protodeboronation of pyridylboronic acids in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this common yet often troublesome side reaction. Here, we move beyond simple protocols to explain the underlying chemical principles, offering field-proven insights to help you troubleshoot and optimize your reactions effectively.
The Challenge: Understanding Protodeboronation in Pyridyl Systems
Protodeboronation is the undesired cleavage of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1][2] This side reaction consumes your valuable pyridylboronic acid, leading to reduced yields of the desired biaryl product and complicating purification.[2][3] Pyridylboronic acids, especially the 2-pyridyl isomer, are notoriously susceptible to this decomposition pathway.[4][5][6]
Unlike many arylboronic acids where protodeboronation is most rapid at high pH, 2-pyridylboronic acid exhibits a unique vulnerability under neutral pH conditions.[1][7] This is due to the formation of a zwitterionic intermediate that readily undergoes fragmentation.[1][8][9] Counterintuitively, both acidic and basic conditions can shift the equilibrium away from this highly reactive zwitterion, thereby reducing the rate of protodeboronation.[1][7]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you might encounter in the lab, presented in a question-and-answer format.
Q1: My reaction yield is low, and I'm isolating the corresponding pyridine byproduct. What's happening?
This is a classic sign of significant protodeboronation.[3] The key is to ensure the rate of your desired Suzuki coupling is significantly faster than the rate of protodeboronation. Several factors could be at play:
-
Inappropriate Base Selection: Strong bases like sodium or potassium hydroxide can accelerate protodeboronation.[3]
-
Elevated Reaction Temperature: High temperatures increase the rate of both the desired reaction and the undesired protodeboronation.[3][7]
-
Inefficient Catalyst System: A slow or inefficient catalyst gives the boronic acid more time to decompose.[3]
-
Solution: Employ a highly active catalyst system. Modern palladium precatalysts paired with bulky, electron-rich biarylphosphine ligands (e.g., SPhos, XPhos) can accelerate the cross-coupling, minimizing the time available for decomposition.[3]
-
Q2: I'm using a 2-pyridylboronic acid and my results are inconsistent, even with fresh material. Why?
The instability of 2-pyridylboronic acids is a well-documented challenge, often referred to as the "2-pyridyl problem".[6] Their propensity for rapid protodeboronation, especially under neutral pH conditions via a zwitterionic intermediate, makes them difficult to handle.[8][9]
-
Solution: The "Slow-Release" Strategy. To circumvent this instability, it's highly recommended to use a more stable derivative of the boronic acid.[1][11][12] These "masked" reagents slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and favoring the Suzuki coupling over decomposition.[1][11][12]
-
Recommended Derivatives:
-
MIDA boronates (N-methyliminodiacetic acid boronates): These are highly stable, often crystalline solids that are excellent for slow-release strategies.[1][7][13]
-
Organotrifluoroborates (R-BF₃K): These salts offer increased stability and are effective at suppressing protodeboronation.[1][7]
-
Pinacol Esters: While less stable than MIDA boronates, pinacol esters are significantly more robust than the free boronic acids and are a common alternative.[7][13][14]
-
-
Q3: Can the solvent system influence the extent of protodeboronation?
Absolutely. The presence of a proton source, such as water, is a prerequisite for protodeboronation.
-
Solution: Minimize Proton Sources.
-
Use Anhydrous Solvents: Whenever feasible, employing anhydrous solvents can significantly reduce the rate of protodeboronation.[15] Some modern protocols have even been developed for room temperature, anhydrous Suzuki-Miyaura polymerizations to suppress this side reaction.[16]
-
Limit Water Content: If an aqueous co-solvent is necessary for solubility or to facilitate the action of the base, minimize the amount of water used.[15]
-
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation?
Protodeboronation is a chemical reaction where the carbon-boron bond of a boronic acid or its derivative is cleaved and replaced by a carbon-hydrogen bond.[1][2] It is a major side reaction in Suzuki-Miyaura coupling that consumes the boronic acid reagent.[2][14]
Q2: How can I detect if protodeboronation is occurring?
The most direct way is to analyze your crude reaction mixture by LC-MS, GC-MS, or NMR. The key indicator is the presence of a byproduct with a mass corresponding to the protonated version of your starting boronic acid (e.g., pyridine instead of pyridylboronic acid).
Q3: Are all pyridylboronic acid isomers equally unstable?
No. The 2-pyridyl isomer is particularly unstable due to the proximity of the nitrogen atom, which facilitates the formation of a reactive zwitterionic intermediate.[1][8][9] 3- and 4-pyridylboronic acids are generally more stable and less prone to rapid protodeboronation under neutral conditions.[8][9]
Q4: Can additives be used to stabilize pyridylboronic acids?
Yes, in some cases, Lewis acid additives like copper or zinc salts have been shown to attenuate the protodeboronation of 2-pyridyl systems.[8][9] However, the effect can be substrate-dependent, and for other heteroaryl systems, these additives can sometimes accelerate fragmentation.[8][9]
Data & Protocols
Table 1: General Recommendations for Mitigating Protodeboronation
| Parameter | Standard Conditions (Prone to Protodeboronation) | Optimized Conditions (Minimizing Protodeboronation) | Rationale |
| Boron Reagent | Free Boronic Acid | MIDA boronate, Trifluoroborate, or Pinacol ester | Increased stability and slow release of the active boronic acid.[1][7][13] |
| Base | Strong, soluble bases (e.g., NaOH, KOH) | Weaker, heterogeneous bases (e.g., K₃PO₄, K₂CO₃, CsF) | Reduces the rate of base-catalyzed protodeboronation.[3] |
| Temperature | High (e.g., >100 °C) | Moderate (e.g., 60-80 °C) | Slows the rate of decomposition relative to the cross-coupling.[3][7] |
| Catalyst | Less active catalyst (e.g., Pd(PPh₃)₄) | High-activity precatalyst + bulky ligand (e.g., XPhos G3) | Accelerates the desired reaction to outcompete decomposition.[3] |
| Solvent | High water content | Anhydrous or minimal water | Reduces the availability of the proton source.[15] |
Experimental Protocol: Suzuki-Miyaura Coupling of a Challenging 2-Pyridylboronic Acid Derivative
This protocol provides a robust starting point for coupling aryl halides with unstable 2-pyridylboronic acids by employing a stable boronate ester and optimized conditions.
Reagents:
-
Aryl halide (1.0 equiv)
-
2-Pyridylboronic acid MIDA ester (1.2-1.5 equiv)
-
Finely ground K₃PO₄ (3.0 equiv)
-
Palladium precatalyst (e.g., XPhos G3, 1-2 mol%)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., in a glovebox), add the aryl halide, the 2-pyridylboronic acid MIDA ester, and the finely ground K₃PO₄.
-
Catalyst Addition: Add the palladium precatalyst.
-
Solvent Addition: Add the anhydrous, degassed solvent to achieve a concentration of approximately 0.1 M with respect to the aryl halide.
-
Reaction Execution: Seal the vessel and heat the reaction mixture to a moderate temperature (e.g., 80 °C) with vigorous stirring. The use of a highly active precatalyst often allows for lower temperatures.[3]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS), checking for the consumption of the starting material and the formation of both the desired product and the deborylated pyridine byproduct.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visualizing the Pathways
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting protodeboronation issues.
Caption: Competing pathways: Suzuki coupling vs. protodeboronation.
Caption: A decision-tree workflow for troubleshooting protodeboronation.
References
- Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. ResearchGate.
- Protodeboronation. Wikipedia.
- The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate.
- The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol.
- Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
- Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. ResearchGate.
- Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ResearchGate.
- Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
- Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition.
- Roberts, C. D., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. Chemical Science.
- Reeve, J. T., et al. (2012). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry.
- Unexpected byproduct in Suzuki-Miyaura coupling - protodeboronation competing at room temperature? Reddit.
- Zhang, Z., et al. (2023). Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation. Angewandte Chemie International Edition.
- The proposed mechanism for protodeboronation of arylboronic acids. ResearchGate.
- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
- Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. ResearchGate.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- Billingsley, K. L., & Buchwald, S. L. (2008). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Yoneda Labs [yonedalabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Room Temperature Anhydrous Suzuki-Miyaura Polymerization Enabled by C-S Bond Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Conversion Rates in 2-Methoxy-5-(trifluoromethyl)pyridine Reactions
Welcome to the technical support center for 2-Methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile but sometimes challenging building block. Here, we address common issues leading to low conversion rates in reactions involving this compound and provide in-depth, field-proven troubleshooting strategies.
Understanding the Reactivity of this compound
This compound is a unique heterocyclic compound characterized by the competing electronic effects of its substituents. The methoxy group at the 2-position is an electron-donating group (EDG) via resonance and electron-withdrawing via induction. Conversely, the trifluoromethyl group at the 5-position is a strong electron-withdrawing group (EWG) through a powerful inductive effect.[1] This electronic push-pull system significantly influences the reactivity of the pyridine ring.
The pyridine nitrogen itself is electron-withdrawing, which generally makes the ring susceptible to nucleophilic attack, especially at the 2- and 4-positions.[2][3] The potent trifluoromethyl group further deactivates the ring towards electrophilic substitution but enhances its susceptibility to nucleophilic aromatic substitution (SNAr).
Frequently Asked Questions (FAQs)
Q1: Why is my nucleophilic aromatic substitution (SNAr) reaction with this compound showing low conversion?
Low conversion in SNAr reactions with this substrate can stem from several factors. The methoxy group at the 2-position is a poor leaving group compared to halogens. For a successful SNAr reaction, you typically need a good leaving group at the 2- or 4-position of the pyridine ring.[2] If your reaction involves displacing the methoxy group, it will likely require harsh conditions and may not be feasible. If another leaving group is present, consider the strength of your nucleophile and the reaction conditions.
Q2: I am attempting a lithiation/metalation of this compound. Where should I expect the deprotonation to occur and why might it be failing?
The methoxy group is a known directing group for ortho-lithiation.[4] Therefore, deprotonation is most likely to occur at the C-3 position. However, the strong electron-withdrawing trifluoromethyl group increases the acidity of the proton at the C-6 position. Competition between these sites is possible. Failed reactions could be due to an inappropriate choice of base, temperature, or quenching agent. Using a lithium amide base like LDA or LTMP is often preferred over alkyllithiums to prevent nucleophilic addition to the pyridine ring.[4][5]
Q3: My Suzuki or Negishi cross-coupling reaction is giving a low yield. What are the likely causes?
For cross-coupling reactions, the success is highly dependent on the catalyst system (palladium source and ligand), base, and solvent. The electron-deficient nature of the pyridine ring, amplified by the trifluoromethyl group, can make oxidative addition challenging.[6][7] Ligand choice is critical; electron-rich, bulky phosphine ligands can often improve yields in Negishi couplings.[7] For Suzuki couplings, the choice of base and solvent system is crucial for an efficient transmetalation step.
In-Depth Troubleshooting Guides
Guide 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: Low conversion or no reaction when attempting to displace a leaving group (other than the methoxy group) on this compound.
Causality Analysis: SNAr reactions on pyridine rings are most effective when the leaving group is at the 2- or 4-position, allowing the nitrogen to stabilize the negative charge of the Meisenheimer intermediate.[2][3] The rate-determining step is often the nucleophilic attack.[3] A weak nucleophile or suboptimal reaction conditions can lead to failure.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low SNAr conversion.
Experimental Protocol: Optimizing SNAr with a Thiol Nucleophile
-
Reagent Purity: Ensure this compound and the thiol nucleophile are of high purity. Dry solvents and reagents are crucial.
-
Base Selection: In a flame-dried flask under an inert atmosphere (N2 or Ar), dissolve the thiol in a polar aprotic solvent like DMF or DMSO.[3] Add a strong base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) to deprotonate the thiol and form the more potent thiolate nucleophile.
-
Reaction Setup: Add the this compound derivative with the leaving group to the solution of the thiolate.
-
Temperature: Heat the reaction mixture. Many SNAr reactions require elevated temperatures (80-150 °C).[3] Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[8]
| Parameter | Standard Condition | Optimized Condition | Rationale |
| Solvent | THF | DMSO or DMF | Polar aprotic solvents stabilize the charged Meisenheimer intermediate.[3] |
| Base | K2CO3 | NaH or t-BuOK | A stronger base ensures complete formation of the active nucleophile. |
| Temperature | Room Temperature | 80-150 °C | Overcomes the activation energy barrier for nucleophilic attack.[3] |
Guide 2: Directed Ortho-Lithiation and Electrophilic Quench
Problem: Low yield or incorrect regioselectivity in the lithiation of this compound.
Causality Analysis: The methoxy group directs lithiation to the C-3 position.[4] However, the acidity of the C-6 proton is enhanced by the adjacent nitrogen and the C-5 trifluoromethyl group. The choice of base and reaction conditions can influence the kinetic vs. thermodynamic product. Using a bulky lithium amide base at low temperatures generally favors kinetic deprotonation.
Troubleshooting Decision Tree:
Caption: Decision tree for troubleshooting lithiation reactions.
Experimental Protocol: C-3 Lithiation and Iodination
-
Setup: To a flame-dried, three-neck flask equipped with a thermometer, nitrogen inlet, and dropping funnel, add a solution of diisopropylamine in anhydrous THF.
-
Base Formation: Cool the flask to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (n-BuLi) to generate lithium diisopropylamide (LDA) in situ. Stir for 30 minutes.
-
Lithiation: Slowly add a solution of this compound in anhydrous THF to the LDA solution at -78 °C. Stir for 1-2 hours.
-
Quenching: Add a solution of iodine (I2) in anhydrous THF to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature.
-
Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine. Extract with diethyl ether or ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify by column chromatography or recrystallization.
Guide 3: Palladium-Catalyzed Cross-Coupling (Negishi & Suzuki)
Problem: Low conversion in Negishi or Suzuki cross-coupling reactions with a this compound derivative (e.g., a halide at the 6-position).
Causality Analysis: The electron-deficient nature of the pyridine ring can hinder the oxidative addition step in the catalytic cycle. For Negishi coupling, the formation and stability of the organozinc reagent are critical. For Suzuki coupling, the boronic acid/ester stability and the efficiency of the transmetalation step are key. The choice of ligand for the palladium catalyst is paramount in overcoming these hurdles.[7]
Parameter Optimization Table for Cross-Coupling Reactions:
| Parameter | Issue | Suggested Solution (Negishi) | Suggested Solution (Suzuki) | Rationale |
| Catalyst | Low activity | Use Pd2(dba)3 or Pd(OAc)2 with a suitable ligand. | Use Pd(PPh3)4 or a pre-catalyst like SPhos-Pd-G3. | Matching the catalyst to the substrate is crucial for efficient turnover. |
| Ligand | Slow oxidative addition/reductive elimination | Use electron-rich, bulky phosphine ligands like RuPhos or XPhos.[7] | Use ligands like SPhos or XPhos to promote both oxidative addition and transmetalation. | Ligands modulate the electronic and steric properties of the palladium center. |
| Base | Inefficient transmetalation | Not applicable (no base in Negishi). | Use a stronger base like Cs2CO3 or K3PO4. | The base activates the boronic acid/ester for transmetalation. |
| Solvent | Poor solubility or side reactions | Anhydrous THF or DME. | A mixture of toluene and water, or dioxane and water. | The solvent system must solubilize all components and facilitate the catalytic cycle. |
| Temperature | Slow reaction rate | Moderate heating (60-80 °C). | Higher temperatures may be required (80-110 °C). | Provides the necessary activation energy for the catalytic steps. |
Experimental Protocol: Suzuki Coupling of 6-bromo-2-methoxy-5-(trifluoromethyl)pyridine
-
Inert Atmosphere: In a Schlenk flask, combine 6-bromo-2-methoxy-5-(trifluoromethyl)pyridine, the desired arylboronic acid (1.2 equivalents), and a base such as potassium phosphate (K3PO4, 3 equivalents).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh3)4, 3-5 mol%) and ligand if necessary.
-
Solvent: Add a degassed solvent system, for example, a 4:1 mixture of dioxane and water.
-
Reaction: Heat the mixture to reflux (around 100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction, dilute with ethyl acetate, and wash with water and then brine.
-
Purification: Dry the organic layer over Na2SO4, filter, and concentrate. Purify the residue by flash column chromatography.[9]
Potential Side Reactions and How to Mitigate Them
-
Hydrolysis of the Methoxy Group: Under strongly acidic conditions, the 2-methoxy group can be hydrolyzed to the corresponding pyridone.[10] It is advisable to avoid acidic work-ups if the methoxy group needs to be retained.
-
Decomposition: At very high temperatures, trifluoromethylated pyridines can be susceptible to decomposition.[1] Careful temperature control is necessary, especially during prolonged reactions.
-
Competing Nucleophilic Attack: In lithiation reactions, if the temperature is not kept sufficiently low, the organolithium reagent can act as a nucleophile and add to the pyridine ring.[4]
By understanding the electronic nature of this compound and systematically troubleshooting reaction parameters, researchers can overcome challenges with low conversion rates and successfully utilize this valuable building block in their synthetic endeavors.
References
- Benchchem. (n.d.). Technical Support Center: Nucleophilic Aromatic Substitution (SNAr) on Pyridines.
- Benchchem. (n.d.). Technical Support Center: Purification of 5-(Trifluoromethyl)pyridine-2-thiol Derivatives.
- Benchchem. (n.d.). Troubleshooting low yields in nucleophilic substitution of fluoropyridines.
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Organic Chemistry Portal. (2007). Superior Effect of a π-Acceptor Ligand (Phosphine−Electron-Deficient Olefin Ligand) in the Negishi Coupling Involving Alkylzinc Reagents.
- ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines.
- Google Patents. (n.d.). US4942239A - Process for the production of 2-hydroxypyridine.
- RSC Publishing. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines.
- Bucknell Digital Commons. (n.d.). Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones.
- ResearchGate. (n.d.). Much Improved Conditions for the Negishi Cross-Coupling of Iodoalanine Derived Zinc Reagents with Aryl Halides.
- ResearchOutreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- ChemRxiv. (n.d.). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture.
- ResearchGate. (n.d.). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation.
- ResearchGate. (n.d.). Lithiation of 2-Chloro- and 2-Methoxypyridine with Lithium Dialkylamides: Initial Ortho-Direction or Subsequent Lithium Ortho-Stabilization?.
- Pearson. (2024). SNAr Reactions of Pyridine: Videos & Practice Problems.
- University of California, Irvine. (n.d.). Directed (ortho) Metallation.
- YouTube. (2020). SNAr reactions of pi-deficient aromatic rings.
- ResearchGate. (n.d.). Studies on Pyrazines. Part 39. Synthesis and Acidic Hydrolysis of 2-Hydroxy-5-methoxypyrazine.
- Chemistry Stack Exchange. (2016). Is there any selectivity between the C-2 and C-4 positions of pyridine in SNAr reactions?.
- Benchchem. (n.d.). Metabolic Stability Face-Off: Difluoromethoxy vs. Trifluoromethyl Pyridine Analogs.
- Semantic Scholar. (n.d.). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.
- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
- Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine.
- ResearchGate. (n.d.). 2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation.
- Benchchem. (n.d.). A Comparative Guide to the Suzuki Coupling Yields of 2,5-Difluorophenylboronic Acid.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Superior Effect of a π-Acceptor Ligand (Phosphine−Electron-Deficient Olefin Ligand) in the Negishi Coupling Involving Alkylzinc Reagents [organic-chemistry.org]
- 7. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US4942239A - Process for the production of 2-hydroxypyridine - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-Methoxy-5-(trifluoromethyl)pyridine
Welcome to the technical support center for the purification of 2-Methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this critical building block. Our goal is to equip you with the expertise and practical insights needed to achieve high purity and ensure the integrity of your downstream applications.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, providing concise and actionable answers.
Q1: What are the likely impurities in a crude sample of this compound?
A1: Impurities can originate from starting materials, byproducts of the synthesis, or degradation. Common starting materials for trifluoromethylpyridines include 3-picoline or chlorinated precursors like 2,3-dichloro-5-(trichloromethyl)pyridine.[1][2][3][4] Consequently, potential impurities could include:
-
Unreacted Starting Materials: Such as 2-chloro-5-(trifluoromethyl)pyridine if the methoxy group is introduced via nucleophilic substitution.[5]
-
Positional Isomers: Depending on the synthetic route, other isomers of methoxy-(trifluoromethyl)pyridine might be formed.
-
Over- or Under-chlorinated Species: If the synthesis involves chlorination steps, residual chlorinated pyridines can be present.[4][6]
-
Hydrolysis Products: The methoxy group can be susceptible to hydrolysis, leading to the formation of the corresponding pyridinone.
-
Solvent Residues: Residual solvents from the reaction or initial work-up.
Q2: How do I choose the best purification method for my sample?
A2: The optimal purification method depends on the nature of the impurities, the scale of your purification, and the desired final purity.
-
Distillation: This is a suitable method for large-scale purification if the impurities have significantly different boiling points from the product. The boiling point of this compound is approximately 166.6°C.[7][8]
-
Column Chromatography: This is the most versatile technique for removing closely related impurities and achieving high purity, especially on a laboratory scale.[9][10]
-
Recrystallization: If your crude product is a solid or can be solidified, recrystallization can be an effective method for removing small amounts of impurities. This compound is described as both a liquid and a white crystalline powder with a melting point of 104-106°C, so this method may be applicable depending on the physical state of your crude product.[7]
-
Acid-Base Extraction: This can be effective for removing acidic or basic impurities from the neutral product.[6]
Q3: What analytical techniques are recommended to assess the purity of this compound?
A3: A combination of analytical methods is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): A powerful technique for quantifying purity and detecting non-volatile impurities.[11]
-
Gas Chromatography (GC): Suitable for assessing the purity of volatile compounds and detecting residual solvents. The product's purity is often specified as >98.0% by GC.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can detect impurities with distinct NMR signals.
-
Mass Spectrometry (MS): Can be coupled with HPLC (LC-MS) or GC (GC-MS) to identify unknown impurities by their mass-to-charge ratio.[11]
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the purification of this compound.
Troubleshooting Workflow
The following diagram outlines a logical workflow for selecting and optimizing a purification strategy.
Caption: A decision workflow for selecting the appropriate purification method.
Common Purification Issues and Solutions
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Recovery after Column Chromatography | - Product is too polar/non-polar for the chosen eluent: The product may not be eluting from the column. - Product degradation on silica gel: Pyridine derivatives can sometimes be sensitive to acidic silica.[13] - Improper column packing: Channeling can lead to poor separation and recovery. | - Optimize the mobile phase: Use a gradient elution or a different solvent system. Test solvent systems with Thin Layer Chromatography (TLC) first. - Use a different stationary phase: Consider using neutral or basic alumina, or end-capped silica gel.[13] - Ensure proper column packing: Use a slurry packing method for better results. |
| Co-elution of Impurities in Column Chromatography | - Insufficient resolution: The chosen mobile phase may not be adequate to separate the product from a closely related impurity. - Column overloading: Applying too much crude product to the column.[13] | - Fine-tune the eluent: Small changes in solvent polarity can significantly improve resolution. Consider using a ternary solvent system. - Change the stationary phase: A different stationary phase may offer different selectivity.[13] - Reduce the sample load: Use a larger column or perform multiple smaller-scale purifications. |
| Product Oiling Out During Recrystallization | - Solvent is too good a solvent for the product at the cooling temperature. - Cooling the solution too quickly. | - Use a co-solvent system: Add a poorer solvent to the solution to induce crystallization. - Slow down the cooling process: Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| Multiple Spots on TLC After Purification | - Incomplete purification. - Product degradation during purification or work-up. | - Repeat the purification step: Use a more optimized method. - Check for product stability: Analyze a sample of the crude product and the purified product by NMR to check for degradation. If degradation is suspected, use milder purification conditions (e.g., lower temperatures, inert atmosphere). |
Detailed Experimental Protocol: Flash Column Chromatography
This protocol provides a step-by-step guide for the purification of this compound using flash column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
TLC plates (silica gel 60 F254)
-
Glass column for flash chromatography
-
Collection tubes
-
Rotary evaporator
Procedure:
-
Determine the Optimal Eluent System:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a TLC plate.
-
Develop the TLC plate in various solvent systems of increasing polarity (e.g., 95:5, 90:10, 80:20 hexanes:ethyl acetate).
-
The ideal solvent system should give a retention factor (Rf) of ~0.3 for the product spot.
-
-
Prepare the Column:
-
Secure the column in a vertical position in a fume hood.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Carefully pour the slurry into the column, avoiding air bubbles.
-
Gently tap the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent if necessary.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.
-
-
Elute the Column:
-
Carefully add the eluent to the top of the column.
-
Apply gentle pressure (using a pump or inert gas) to start the elution.
-
Collect fractions in separate test tubes.
-
Monitor the elution process by TLC, spotting every few fractions.
-
-
Combine and Concentrate Fractions:
-
Once the product has fully eluted, identify the fractions containing the pure product by TLC.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator.
-
-
Final Analysis:
-
Obtain the mass of the purified product and calculate the yield.
-
Confirm the purity of the final product using HPLC, GC, and/or NMR.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14][15][17]
-
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[14][16] Avoid contact with skin and eyes, and do not breathe vapors.[17]
-
Handle all organic solvents with care, as they are flammable and may be toxic.
References
- LookChem. (n.d.). This compound Safety Data Sheets(SDS).
- ChemSrc. (n.d.). Understanding the Properties of this compound.
- PrepChem.com. (n.d.). Preparation of 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine.
- Google Patents. (n.d.). US4973698A - Preparation of 2,3-difluoro-5-(trifluoromethyl)pyridine.
- PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives.
- Google Patents. (n.d.). US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.
- ResearchGate. (n.d.). Pyridine derivatives sublimation processes: Fundamental aspects and application for two-component crystals screening.
- PubMed. (n.d.). Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography.
- Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications.
- Google Patents. (n.d.). US4650875A - Preparation of (trifluoromethyl)pyridines.
- Journal of the American Chemical Society. (n.d.). Direct Synthesis of Pyridine Derivatives.
- PubMed Central. (n.d.). Chromatography-Free Purification Strategies for Large Biological Macromolecular Complexes Involving Fractionated PEG Precipitation and Density Gradients.
- Baran Lab, The Scripps Research Institute. (2004, June 9). Pyridine Synthesis: Cliff Notes.
- Google Patents. (n.d.). WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- ResearchGate. (2025, August 9). Method development and validation for quantitative determination of 2-acetoxy methyl-4- methoxy-3,5-dimethyl pyridine, An impurity, In esomeprazole magnesium (API) active pharmaceutical ingredient by LC-ESI-MS/MS.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. WO2014198278A1 - A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine - Google Patents [patents.google.com]
- 5. prepchem.com [prepchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. This compound CAS#: 175277-45-9 [m.chemicalbook.com]
- 9. 5-bromo-2-methoxy-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 10. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. This compound | 175277-45-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]
- 15. fishersci.com [fishersci.com]
- 16. lookchem.com [lookchem.com]
- 17. synquestlabs.com [synquestlabs.com]
identifying and characterizing byproducts in trifluoromethylpyridine synthesis
Introduction
Trifluoromethylpyridines (TFMPs) are privileged structural motifs in modern pharmaceuticals and agrochemicals, prized for the unique physicochemical properties imparted by the trifluoromethyl group.[1][2] However, the synthesis of these valuable compounds is often accompanied by the formation of complex byproduct mixtures, leading to challenges in purification, reduced yields, and difficulties in process scale-up. This technical support guide, designed for researchers, chemists, and process development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions (FAQs) regarding the identification and characterization of byproducts in TFMP synthesis.
This guide is structured to address problems arising from the most common synthetic routes:
-
Halogen Exchange (Halex) Reactions: Typically involving the chlorination of a picoline derivative followed by fluorine exchange.
-
Cyclocondensation Reactions: Building the pyridine ring from acyclic precursors containing a trifluoromethyl group.
-
Direct C-H Trifluoromethylation: Introducing the CF₃ group onto a pre-existing pyridine ring.
Our focus is on providing not just solutions, but a clear understanding of the underlying chemical principles that lead to byproduct formation, empowering you to proactively optimize your synthetic protocols.
Section 1: Halogen Exchange Route - The Challenge of Over-Chlorination
The synthesis of key intermediates like 2-chloro-5-(trifluoromethyl)pyridine often starts with 3-picoline. This route involves a vapor-phase chlorination/fluorination process which, while efficient, is notorious for producing multi-chlorinated byproducts.[1][2]
FAQ 1: My GC-MS analysis shows multiple products with higher molecular weights than my desired monochloro-TFMP. What are they and why are they forming?
Answer:
You are likely observing over-chlorination of the pyridine ring. The high temperatures and reactive nature of the chlorination process can lead to the addition of multiple chlorine atoms to the pyridine ring, both before and after the formation of the trifluoromethyl group.
Common Over-Chlorinated Byproducts:
When synthesizing 2-chloro-5-(trifluoromethyl)pyridine, you can anticipate the formation of various dichloro- and trichloro-isomers. The exact distribution will depend on your specific reaction conditions.
| Compound Name | Common Abbreviation | Molecular Weight (for ³⁵Cl) | Likely Structure |
| 2-chloro-5-(trifluoromethyl)pyridine | 2,5-CTF | 181.54 | (Desired Product) |
| 2,3-dichloro-5-(trifluoromethyl)pyridine | 2,3,5-DCTF | 215.99 | Byproduct |
| 2,6-dichloro-5-(trifluoromethyl)pyridine | 2,6,5-DCTF | 215.99 | Byproduct |
| 2,3,6-trichloro-5-(trifluoromethyl)pyridine | 2,3,6,5-TCTF | 250.43 | Byproduct |
Mechanism of Formation:
The chlorination of the pyridine ring is a radical process that occurs at high temperatures. Once the initial desired chlorination has occurred, the product can re-enter the reaction zone and undergo further chlorination at the remaining activated positions on the ring. The electron-withdrawing nature of the trifluoromethyl group deactivates the ring towards electrophilic substitution, but under harsh, high-temperature radical conditions, further substitution is unavoidable.[1][2]
Caption: Over-chlorination pathway in TFMP synthesis.
Troubleshooting Guide: Minimizing Over-Chlorination
Objective: To shift the product distribution in favor of the desired monochlorinated product.
Protocol 1: Optimizing Reagent Stoichiometry and Temperature
-
Establish a Baseline: Run the reaction under your standard conditions and quantify the ratio of desired product to all chlorinated byproducts using GC-MS peak areas.
-
Reduce Chlorine Molar Ratio: Perform a series of reactions where the molar ratio of chlorine gas to the pyridine substrate is systematically reduced (e.g., in 10-15% increments). The goal is to find a "sweet spot" that maximizes the formation of the monochloro product while minimizing unreacted starting material.[1][2]
-
Temperature Modulation: High temperatures drive over-chlorination.[1] If your equipment allows, attempt to lower the reaction temperature in small increments (e.g., 15-25 °C). Note that lowering the temperature may also decrease the overall conversion rate, so a balance must be struck.
-
Analyze and Iterate: Analyze the product mixture from each test reaction by GC-MS. Plot the product/byproduct ratio against the chlorine molar ratio and temperature to identify optimal conditions.
Section 2: Identification and Characterization of Byproducts
Accurate identification of byproducts is crucial for developing effective purification strategies and for regulatory submissions.
FAQ 2: How can I definitively distinguish between the different chlorinated TFMP isomers?
Answer:
A combination of mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy is the gold standard for isomer identification.
Mass Spectrometry (MS) Analysis:
-
Isotopic Pattern: The key giveaway for chlorinated compounds is the isotopic pattern of chlorine. A compound with one chlorine atom will show two major peaks in the molecular ion cluster (M and M+2) with a relative intensity of approximately 3:1. A dichlorinated compound will show three peaks (M, M+2, M+4) with a ratio of roughly 9:6:1.
-
Fragmentation: While detailed fragmentation libraries for these specific byproducts are scarce, general principles apply. Expect to see fragmentation patterns involving the loss of Cl• (m/z 35/37) and HCl (m/z 36/38).[3] The stability of the resulting pyridyl cation can give clues about the substitution pattern.
Caption: Troubleshooting workflow for poor regioselectivity.
Section 4: Purification Strategies
FAQ 5: What are the most effective methods for purifying my target TFMP from closely related byproducts?
Answer:
The optimal purification strategy depends on the nature of the impurities and the scale of your reaction.
Protocol 2: Lab-Scale Purification of TFMPs
-
Acid-Base Extraction: For removing non-basic impurities, dissolve the crude product in an organic solvent (e.g., dichloromethane) and wash with a dilute acid (e.g., 1M HCl). The basic TFMP and its isomers will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the pure TFMP product can be back-extracted into an organic solvent. [4]2. Chromatography: Flash column chromatography on silica gel is a standard method.
-
Tailing: Pyridines are basic and can "tail" on acidic silica gel. To mitigate this, add a small amount of a basic modifier like triethylamine (~0.5-1%) to your eluent.
-
Isomer Separation: Separating closely related isomers can be challenging. Use a high-performance silica and a shallow solvent gradient to maximize resolution.
-
-
Crystallization: If your product is a solid, crystallization can be an excellent method for achieving high purity. Screen various solvent systems (e.g., hexanes/ethyl acetate, ethanol, isopropanol) to find conditions that selectively crystallize the desired product, leaving impurities in the mother liquor.
-
Distillation: For liquid products with sufficiently different boiling points, fractional distillation under reduced pressure can be effective.
Industrial-Scale Strategy: Reductive Dechlorination
For large-scale processes dealing with over-chlorination, a powerful strategy is catalytic hydrogenolysis . Unwanted multi-chlorinated byproducts can be treated with hydrogen gas over a palladium catalyst (e.g., Pd/C) to selectively remove the chlorine atoms, converting them back to a less chlorinated TFMP, which can then be recycled back into the process feed. [1][2]This significantly improves the overall atom economy and reduces waste.
References
- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters.
- Mass Spectra of some substituted 2-Chloro-pyridones. Journal of the Chemical Society of Pakistan.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- Preliminary results on the effect of solvent on regioselectivity in the trifluoromethylation of 4-acetylpyridine. ResearchGate.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage.
- Preparation of Pyridines, Part 1: By Cyclocondensation. YouTube.
- Trifluoromethylpyridine: Its chemistry and applications. Research Outreach.
- Selective Trifluoromethylation of Pyridines. ChemistryViews.
- Regioselective Direct C–H Trifluoromethylation of Pyridine. ResearchGate.
- Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters.
- Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 6 Pyridines: properties, syntheses & reactivity. University of Glasgow.
- (PDF) Kinetics of the Thermal Decomposition of 2,4,6-Triazido-3,5-Difluoropyridine. ResearchGate.
- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry.
- Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research.
- Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Scientific.Net.
- Simultaneous regioselective synthesis of trifluoromethyl-containing 1,7-phenanthrolines and quinolines from cyclocondensation reaction of N,N'-bis(oxotrifluoroalkenyl)-1,3-phenylenediamines. ResearchGate.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Enhancing the Stability of 2-Methoxy-5-(trifluoromethyl)pyridine
Welcome to the dedicated technical support resource for 2-Methoxy-5-(trifluoromethyl)pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. Given the electron-deficient nature of the pyridine ring, imparted by the potent trifluoromethyl group, this reagent can exhibit specific stability challenges under various reaction conditions. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to anticipate and address these issues, ensuring the integrity of your experiments and the success of your synthetic routes.
Our approach is grounded in fundamental chemical principles, drawing from extensive literature on pyridine chemistry and experience with analogous systems. We will explore the "why" behind potential degradation pathways and provide actionable, field-proven strategies to mitigate them.
Understanding the Molecule: A Stability Overview
This compound is a crystalline solid at room temperature with a melting point of 104-106°C and a boiling point of approximately 166.6°C.[1] Its chemical reactivity is dominated by two key structural features:
-
The 2-Methoxy Group: This ether linkage is susceptible to cleavage under acidic conditions, a common vulnerability for alkoxy-substituted heterocycles.
-
The 5-(Trifluoromethyl) Group: This powerful electron-withdrawing group significantly lowers the electron density of the pyridine ring. This deactivation makes the ring less prone to electrophilic attack but more susceptible to nucleophilic attack and can influence the stability of adjacent functional groups.[1] The trifluoromethyl group is generally considered to enhance metabolic stability by deactivating the aromatic ring from oxidative metabolism.[1]
Frequently Asked Questions (FAQs)
Here we address common initial questions regarding the handling and reactivity of this compound.
Q1: What are the primary degradation pathways for this compound?
A1: The two most probable degradation pathways are:
-
Acid-Catalyzed Hydrolysis (Demethylation): Exposure to strong Brønsted or Lewis acids can lead to the cleavage of the methyl ether, forming 2-hydroxy-5-(trifluoromethyl)pyridine (which exists in equilibrium with its tautomer, 5-(trifluoromethyl)pyridin-2(1H)-one).
-
Nucleophilic Aromatic Substitution (SNAr): Although the methoxy group is not a superb leaving group, the highly electron-deficient pyridine ring can be susceptible to displacement by strong nucleophiles at the C2 position, particularly at elevated temperatures.
Q2: How does the trifluoromethyl group influence the stability of the methoxy group?
A2: The trifluoromethyl group is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic attack.[1] This electronic effect can indirectly influence the methoxy group's stability. While the C-F bonds themselves are highly resistant to cleavage, the overall electron deficiency of the ring can make the ether oxygen less basic and potentially more susceptible to certain cleavage conditions.[1]
Q3: What are the recommended storage conditions for this reagent?
A3: To ensure long-term stability, this compound should be stored in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to protect it from moisture and atmospheric acids.
Q4: I am observing the formation of 2-hydroxy-5-(trifluoromethyl)pyridine as a byproduct. What is the likely cause?
A4: The formation of 2-hydroxy-5-(trifluoromethyl)pyridine is a strong indicator of demethylation. This is most commonly caused by acidic conditions, which may be present intentionally (e.g., use of an acid catalyst) or unintentionally (e.g., acidic impurities in solvents or reagents, or generation of acidic byproducts during the reaction).
Troubleshooting Guides for Common Reaction Scenarios
This section provides detailed troubleshooting for specific experimental challenges.
Scenario 1: Degradation during Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Cross-coupling reactions are a cornerstone of modern synthesis, and this compound is a valuable substrate. However, its electronic properties can lead to specific challenges.
Issue: Low yield of the desired coupled product, with the formation of 2-hydroxy-5-(trifluoromethyl)pyridine and/or protodehalogenation of the coupling partner.
Root Cause Analysis and Solutions:
| Potential Cause | Scientific Rationale | Recommended Actions |
| Acid-Catalyzed Demethylation | Boronic acids, a common reagent in Suzuki couplings, can be acidic or contain acidic impurities. Some palladium catalysts or additives can also generate acidic species. | 1. Use a milder base: Switch from stronger bases like hydroxides to carbonates (e.g., Cs₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄).2. Purify boronic acids: If acidity is suspected, the boronic acid can be purified by recrystallization or by forming its boronate ester.3. Buffer the reaction: The addition of a non-coordinating base like 2,6-di-tert-butylpyridine can scavenge protons without interfering with the catalytic cycle. |
| Catalyst Inhibition | The Lewis basic nitrogen of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. This is a known challenge for coupling reactions with pyridine substrates. | 1. Select appropriate ligands: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These promote the formation of highly active, low-coordinate palladium species that are less susceptible to inhibition.2. Use pre-formed catalysts: Employing pre-catalysts like G3 or G4 palladacycles can ensure more reliable initiation of the active Pd(0) species. |
| Thermal Degradation | High reaction temperatures required for some cross-coupling reactions can lead to decomposition. | 1. Optimize temperature: Screen lower reaction temperatures for longer reaction times.2. Use a more active catalyst system: A more efficient catalyst may allow for lower reaction temperatures. |
Experimental Protocol: Optimized Suzuki-Miyaura Coupling
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl boronic acid, designed to minimize degradation.
Reagents:
-
This compound (1.0 equiv)
-
Aryl boronic acid (1.2 equiv)
-
Pd₂(dba)₃ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane/water (10:1 v/v)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the aryl boronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
In a separate vial, under argon, prepare a solution of Pd₂(dba)₃ and SPhos in the dioxane/water mixture.
-
Add the catalyst solution to the Schlenk flask via syringe.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Figure 2. Competing reaction pathways under basic/nucleophilic conditions.
References
- This guide synthesizes information from analogous chemical systems and established principles of organic chemistry, as specific stability data for 2-Methoxy-5-(trifluoromethyl)
Sources
Validation & Comparative
A Comparative Guide to 2-Methoxy-5-(trifluoromethyl)pyridine and Its Isomers for Researchers
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a detailed comparison of 2-Methoxy-5-(trifluoromethyl)pyridine with other trifluoromethylpyridine isomers. It delves into their synthesis, electronic properties, reactivity, and the implications of isomeric substitution on their application in medicinal chemistry and agrochemicals. This document is designed to be a practical resource, offering both foundational knowledge and actionable experimental insights.
Introduction: The Strategic Value of Trifluoromethylpyridines
The incorporation of a trifluoromethyl (-CF3) group into a pyridine ring is a well-established strategy in the design of bioactive molecules.[1][2][3] The trifluoromethyl group is a potent electron-withdrawing moiety (Hammett constant σp ≈ 0.54), which significantly alters the electronic landscape of the pyridine ring.[1] This modification can lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[2]
The further introduction of a methoxy (-OCH3) group provides an additional layer of modulation. The methoxy group is an electron-donating group by resonance and can influence solubility, hydrogen bonding potential, and metabolic pathways. The interplay between the electron-withdrawing -CF3 group and the electron-donating -OCH3 group, along with their positions on the pyridine ring, gives rise to a diverse family of isomers with distinct physicochemical and biological properties.
This guide focuses on this compound and provides a comparative perspective against its isomers, highlighting the subtle yet critical differences that arise from their varied substitution patterns.
Physicochemical Properties: A Comparative Overview
| Property | This compound | 2-Methoxy-3-(trifluoromethyl)pyridine | 2-Methoxy-6-(trifluoromethyl)pyridine | 4-Methoxy-2-(trifluoromethyl)pyridine |
| CAS Number | 175277-45-9[4] | 56187-35-6 | 34486-18-5 | 1065103-97-0 |
| Molecular Weight | 177.12 g/mol [4] | 177.12 g/mol | 177.12 g/mol | 177.12 g/mol |
| Melting Point (°C) | 104-106 | N/A | N/A | N/A |
| Boiling Point (°C) | 166.6 (Predicted)[5] | N/A | N/A | N/A |
| pKa (Predicted) | 0.97 ± 0.10[5] | N/A | N/A | N/A |
Synthesis of this compound: A Practical Workflow
The most common and efficient route to this compound is through the nucleophilic aromatic substitution (SNA_r) of its chloro-precursor, 2-chloro-5-(trifluoromethyl)pyridine.[1] The electron-withdrawing trifluoromethyl group at the 5-position activates the 2-position for nucleophilic attack.
Synthesis of the Precursor: 2-chloro-5-(trifluoromethyl)pyridine
The key intermediate, 2-chloro-5-(trifluoromethyl)pyridine, is typically synthesized from 3-picoline through a multi-step process involving chlorination and fluorination.[1] A common industrial method is the simultaneous vapor-phase chlorination/fluorination of 3-picoline at high temperatures.[1]
Experimental Protocol: Nucleophilic Aromatic Substitution
This protocol describes the synthesis of this compound from 2-chloro-5-(trifluoromethyl)pyridine.
Materials:
-
2-chloro-5-(trifluoromethyl)pyridine
-
Sodium methoxide (solid or as a solution in methanol)
-
Anhydrous methanol
-
Round-bottom flask with a reflux condenser and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 2-chloro-5-(trifluoromethyl)pyridine (1.0 eq.) in anhydrous methanol.
-
Addition of Nucleophile: To the stirred solution, add sodium methoxide (1.1 - 1.5 eq.) portion-wise. If using a solution of sodium methoxide in methanol, add it dropwise. An exothermic reaction may be observed.
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the methanol under reduced pressure.
-
Extraction: To the residue, add water and extract with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure this compound.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents the reaction of the highly basic sodium methoxide with atmospheric moisture and carbon dioxide.
-
Anhydrous Methanol: Water can compete with the methoxide as a nucleophile, leading to the formation of the corresponding hydroxypyridine byproduct.
-
Excess Sodium Methoxide: Ensures the complete consumption of the starting material.
-
Reflux: Provides the necessary activation energy for the nucleophilic aromatic substitution reaction, which can be slow at room temperature.[6]
Reactivity of Trifluoromethylpyridine Isomers: A Comparative Analysis
The reactivity of chloro-trifluoromethylpyridine isomers in nucleophilic aromatic substitution reactions is governed by the electronic effects of the trifluoromethyl group.[7] The -CF3 group is a strong electron-withdrawing group and deactivates the pyridine ring towards electrophilic attack but activates it towards nucleophilic attack, particularly at the ortho and para positions relative to the -CF3 group.[7]
In 2-chloro-5-(trifluoromethyl)pyridine , the trifluoromethyl group is para to the chloro substituent, strongly activating it for nucleophilic displacement. A similar high reactivity is expected for 4-chloro-2-(trifluoromethyl)pyridine where the chloro group is para to the nitrogen and ortho to the trifluoromethyl group. The reactivity of 2-chloro-3-(trifluoromethyl)pyridine is expected to be lower as the activating group is meta to the leaving group.
Structure-Activity Relationships (SAR) in Bioactive Molecules
The isomeric positioning of the trifluoromethyl and other substituent groups on the pyridine ring is a critical factor in determining the biological activity of many agrochemicals and pharmaceuticals.[1][8]
-
Agrochemicals: Many early trifluoromethylpyridine-based agrochemicals utilized 3- or 5-trifluoromethyl-substituted pyridines.[1][8] However, since 1990, there has been an increase in derivatives with other substitution patterns, such as 6-trifluoromethyl-substituted pyridines.[1] For example, the insecticide Sulfoxaflor is based on a 6-(trifluoromethyl)pyridine structure.[3] This shift highlights that different isomeric scaffolds can lead to novel modes of action or improved properties.
-
Pharmaceuticals: In drug design, the specific arrangement of substituents on the pyridine ring dictates the molecule's three-dimensional shape and electronic distribution, which in turn governs its interaction with target proteins. A study on trifluoromethyl-pyridine carboxylic acid zinc complexes showed that isomeric ligands significantly affect the coordination chemistry and biological activity of the resulting complexes.[9] This underscores the principle that even subtle changes in isomerism can lead to profound differences in biological outcomes.
Conclusion
This compound is a valuable building block in medicinal and agricultural chemistry, deriving its utility from the unique interplay of its methoxy and trifluoromethyl substituents. Understanding its properties in comparison to its isomers is crucial for the rational design of new molecules with desired activities. While a comprehensive side-by-side experimental comparison is not yet available in the literature, this guide provides a framework for understanding the key differences based on established chemical principles and data from related compounds. The provided synthetic protocol and discussion on reactivity and structure-activity relationships offer a solid foundation for researchers working with this important class of compounds.
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs.
- Tsukamoto, M., & Nakamura, T. (2023).
- Pîrnău, A., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. Molecules, 26(15), 4478. [Link]
- Bonacorso, H. G., et al. (2015). Synthesis, Structure Elucidation, Antioxidant and Antimicrobial Activity of Novel 2-(5-Trifluoromethyl-1H-pyrazol-1-yl)-5-(5-trihalomethyl-1H-pyrazol-1-yl-1-carbonyl)pyridines. Journal of the Brazilian Chemical Society, 26(11), 2346-2361. [Link]
- Wang, B., et al. (2021). Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives. Arabian Journal of Chemistry, 14(3), 103003. [Link]
- SpectraBase. (n.d.). 2-(Trifluoromethyl)pyridine.
- CN104610137A. (2015). Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine.
- PubChem. (n.d.). This compound.
- WO/2019/134477. (2019). Method for preparation of 2-chloro-5-trifluoromethylpyridine.
- CN102452976A. (2012). Synthetic method of 2-chloro-5-trifluoromethylpyridine.
- Clayden, J., et al. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Zenodo. (n.d.). Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1,3,5-triazine.
- EP 4105202 B1. (2024). Method for preparing 2-chloro-5-trifluoromethylpyridine.
- Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
- Gottlieb, H. E., et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- Organic Chemistry Tutor. (2019, January 19). Nucleophilic Aromatic Substitution Reactions [Video]. YouTube. [Link]
- Stefanowicz, P., et al. (2021). Biological Activity of Naturally Derived Naphthyridines. Molecules, 26(15), 4324. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. This compound | C7H6F3NO | CID 2775312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound CAS#: 175277-45-9 [m.chemicalbook.com]
- 6. m.youtube.com [m.youtube.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 9. mdpi.com [mdpi.com]
A Researcher's Guide to Validating the Efficacy of 2-Methoxy-5-(trifluoromethyl)pyridine in Biological Assays
Introduction: Bridging Two Worlds of Bioactivity
In the landscape of medicinal chemistry, the strategic combination of well-understood pharmacophores is a powerful approach to novel drug discovery. 2-Methoxy-5-(trifluoromethyl)pyridine emerges as a compelling molecule of interest, situated at the intersection of two biologically significant scaffolds: the 2-methoxypyridine core and the trifluoromethylpyridine moiety. While direct, extensive biological data on this specific molecule is nascent, the wealth of research on its constituent parts provides a strong rationale for its investigation.
The 2-methoxypyridine scaffold is a recurring motif in compounds exhibiting potent anticancer properties. Various derivatives have demonstrated significant cytotoxic activity against a range of human cancer cell lines, including colorectal carcinoma, breast cancer, and lung cancer.[1][2] Concurrently, the trifluoromethyl (CF3) group is a cornerstone of modern medicinal chemistry, known for its profound influence on a molecule's metabolic stability, lipophilicity, and binding affinity.[3] Trifluoromethylpyridine derivatives have been successfully developed as RORγt inverse agonists for autoimmune diseases, inhibitors of microbial pathogens, and have shown promise in oncology.[4][5][6]
This guide, therefore, provides a scientifically-grounded framework for researchers to validate the efficacy of this compound. We will focus on its potential as an anti-proliferative agent, drawing parallels with established compounds and outlining a comprehensive, self-validating experimental plan.
The Experimental Blueprint: A Comparative Efficacy Study
To objectively assess the biological potential of this compound, a direct comparison with a known bioactive compound is essential. For this purpose, we select 4-(4-chlorophenyl)-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile (let's call it 'Comparator Compound A'), a molecule with reported cytotoxic activity against the HCT-116 human colorectal carcinoma cell line.[1] This comparative approach allows for the contextualization of any observed effects and provides a benchmark for potency.
Our investigation will be centered around a primary cell-based assay to determine cytotoxicity, a fundamental indicator of potential anticancer activity.
Experimental Workflow Diagram
The overall workflow for the validation process is depicted below. This systematic approach ensures reproducibility and robust data generation.
Caption: Workflow for comparative cytotoxicity analysis.
Core Protocol: Anti-Proliferative MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[1][7]
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the HCT-116 cell line, in comparison to Comparator Compound A.
Materials:
-
HCT-116 human colorectal carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
Comparator Compound A
-
Doxorubicin (Positive Control)
-
DMSO (Vehicle Control)
-
MTT solution (5 mg/mL in PBS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Plate reader (570 nm)
Step-by-Step Methodology:
-
Cell Culture: Maintain HCT-116 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2. Ensure cells are in the logarithmic growth phase before the experiment.
-
Compound Preparation: Prepare 10 mM stock solutions of the test compound, comparator compound, and Doxorubicin in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells should not exceed 0.5%.
-
Cell Seeding: Trypsinize and count the HCT-116 cells. Seed 5 x 10³ cells in 100 µL of medium per well into 96-well plates. Incubate for 24 hours to allow for cell attachment.[7]
-
Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing the various concentrations of the test compounds, comparator, positive control, or vehicle control (medium with 0.5% DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours. During this time, viable cells will metabolize the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithmic concentration of the compound and determine the IC50 value using non-linear regression analysis.
Data Presentation and Interpretation
The results of the MTT assay should be tabulated for a clear and direct comparison of potency. The IC50 value represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC50 value indicates a higher potency.
Table 1: Comparative Cytotoxicity (IC50) in HCT-116 Cells
| Compound | IC50 (µM) [72h incubation] |
| This compound | Hypothetical Value: 15.5 ± 2.1 |
| Comparator Compound A | Literature Value: ~5-10 |
| Doxorubicin (Positive Control) | Expected Value: <1 |
Note: The value for the test compound is hypothetical and would be determined by the experimental outcome. The value for Comparator Compound A is an approximation based on similar structures in the literature.
Interpretation of Potential Outcomes:
-
If the IC50 of the test compound is significantly lower than Comparator A: This would suggest that the specific combination of the methoxy and trifluoromethyl groups on the pyridine ring enhances cytotoxic potency, making it a promising candidate for further investigation.
-
If the IC50 is comparable to Comparator A: This indicates a similar level of activity, validating that the this compound scaffold is indeed bioactive in this context.
-
If the IC50 is significantly higher than Comparator A: This would suggest that, for this particular cell line and mechanism, it is less potent than the comparator, which might direct future research towards other potential biological activities or structural modifications.
Trustworthiness and Self-Validation
The integrity of this experimental design is ensured by several key factors:
-
Inclusion of Controls: A vehicle control (DMSO) accounts for any effects of the solvent, while a potent, well-characterized positive control (Doxorubicin) confirms that the assay system is responsive to cytotoxic agents.
-
Dose-Response Analysis: Evaluating the compound over a range of concentrations is critical for determining the IC50 and understanding the dose-dependent nature of its effect.
-
Replication: The experiment should be performed in triplicate and repeated at least three independent times to ensure the reproducibility and statistical significance of the findings.
Future Directions: Beyond Primary Screening
Should this compound demonstrate promising activity in the primary cytotoxicity screen, the logical next steps would be to elucidate its mechanism of action. Based on the activities of related compounds, this could involve:
-
Kinase Profiling: Investigating its effect on key signaling pathways, such as the PI3K/mTOR pathway, which has been a target for other methoxypyridine derivatives.[8]
-
Apoptosis Assays: Determining if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) through methods like Annexin V staining or caspase activity assays.
-
Broader Cell Line Screening: Testing its efficacy against a panel of cancer cell lines from different tissues (e.g., breast, lung, prostate) to understand its spectrum of activity.[1][2]
By following this structured, comparative, and hypothesis-driven approach, researchers can rigorously validate the biological efficacy of this compound and confidently determine its potential as a valuable compound in drug discovery.
References
- BenchChem. Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs.
- National Institutes of Health (NIH). Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents.
- BenchChem. The Pivotal Role of the Trifluoromethyl Group in Pyridine Derivatives: A Technical Guide for Drug Discovery Professionals.
- National Institutes of Health (NIH). In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents.
- PubChem. This compound.
- Ingenta Connect. A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists.
- MDPI. The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles.
- Bentham Science Publishers. A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists.
- ACS Publications. Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry.
- ResearchGate. A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists.
- National Institutes of Health (NIH). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators.
- BenchChem. Unveiling the Potential: A Comparative Analysis of 2-Amino-4-(trifluoromethyl)pyridine Derivatives in Modern Drug Discovery.
- PubMed Central. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivative...: Ingenta Connect [ingentaconnect.com]
- 6. benthamdirect.com [benthamdirect.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylpyridine Moiety: A Comparative Guide for Modern Drug Discovery
Introduction: The Rise of Fluorine in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine has become an indispensable tool for medicinal chemists. The unique physicochemical properties of fluorine and fluorinated groups can profoundly influence a molecule's metabolic stability, binding affinity, lipophilicity, and pKa, thereby optimizing its overall pharmacokinetic and pharmacodynamic profile.[1] Among the most impactful fluorinated motifs are trifluoromethyl (-CF3) groups, particularly when appended to heterocyclic scaffolds like pyridine.[2]
This guide provides an in-depth comparison of trifluoromethylpyridines against their non-fluorinated analogues and other common bioisosteres. We will explore the causal effects of this substitution on key drug-like properties, provide detailed experimental protocols for their evaluation, and examine case studies where the trifluoromethylpyridine moiety has been instrumental in achieving clinical success.
The Impact of Trifluoromethylation on Pyridine's Core Properties
The introduction of a -CF3 group dramatically alters the fundamental electronic and physical properties of the pyridine ring. This is not merely an increase in size or lipophilicity; it is a strategic modification that leverages the powerful inductive effect of the trifluoromethyl group.
Acidity (pKa): A Deliberate Attenuation of Basicity
The pyridine nitrogen provides a basic center, which can be a double-edged sword in drug design. While it can form crucial hydrogen bonds with a target protein, its protonation at physiological pH (pKa of pyridine's conjugate acid is ~5.25) can also lead to off-target interactions, rapid clearance, or poor membrane permeability.[1]
The trifluoromethyl group is a potent electron-withdrawing group, quantified by its Hammett constant (σ_p = 0.54).[3] This strong inductive effect pulls electron density away from the pyridine ring and its nitrogen atom. The consequence is a significant decrease in the basicity of the nitrogen lone pair, making it less likely to be protonated. This is reflected in a much lower pKa of the corresponding conjugate acid. For instance, the pKa of 3-trifluoromethylpyridine has been determined experimentally via ¹⁹F NMR.[4]
Table 1: Comparative pKa and Lipophilicity of Pyridine Analogues
| Compound | Structure | pKa (conjugate acid) | LogP (Experimental) | Citation(s) |
| Pyridine | C₅H₅N | 5.25 | 0.65 | [1][5] |
| 2-Methylpyridine | C₆H₇N | ~6.0 | 1.11 | [6][7] |
| 2-(Trifluoromethyl)pyridine | C₆H₄F₃N | 0.60 (Predicted) | 1.41 (Predicted) |
Note: pKa and LogP values can vary slightly based on experimental conditions. Predicted values are from computational models.
This deliberate tuning of pKa is a critical strategy. By weakening the basicity, medicinal chemists can reduce unwanted interactions with acidic cellular components or ion channels while potentially retaining the ability to act as a hydrogen bond acceptor in the specific microenvironment of a protein's active site.
Lipophilicity (LogP/LogD): Enhancing Membrane Permeability
Lipophilicity, often measured as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The -CF3 group is significantly more lipophilic than a hydrogen or methyl group, and its incorporation generally increases a molecule's LogP.[5][6][7] This enhancement can improve a compound's ability to cross cellular membranes, a crucial factor for oral bioavailability and reaching intracellular targets.[2]
However, the relationship is not always linear. As seen in the discovery of Leniolisib, a "final lipophilicity adjustment" was a critical step in achieving the optimal balance of properties.[8] An excessively high LogP can lead to poor aqueous solubility, increased binding to plasma proteins, and greater susceptibility to metabolic enzymes. The trifluoromethylpyridine moiety offers a potent, yet tunable, method for navigating this delicate balance.
Metabolic Stability: Blocking a Common "Soft Spot"
Oxidative metabolism by cytochrome P450 (CYP) enzymes, particularly on aromatic rings and benzylic positions (like a methyl group on a pyridine), is a primary route of drug clearance.[9] A methyl group is a common "metabolic soft spot," readily oxidized to a hydroxymethyl and then a carboxylic acid, leading to rapid inactivation and excretion.
The trifluoromethyl group is exceptionally resistant to oxidative metabolism due to the strength of the carbon-fluorine bond.[10] Replacing a metabolically labile methyl group with a -CF3 group is a well-established and highly effective strategy to block this metabolic pathway, thereby increasing the drug's half-life (t½) and overall exposure.[9][10]
Table 2: Representative Comparison of Metabolic Stability
| Compound Analogue | Key Feature | Expected In Vitro t½ (HLM) | Rationale |
| 2-Methylpyridine | Metabolically labile CH₃ | Short (< 15 min) | Prone to rapid oxidation by CYP enzymes. |
| 2-(Trifluoromethyl)pyridine | Metabolically robust CF₃ | Long (> 60 min) | C-F bonds resist oxidative cleavage, blocking a major metabolic route. |
Note: These are representative values. Actual t½ depends on the entire molecular structure and assay conditions.
Comparative Experimental Evaluation: Standard Protocols
To objectively compare trifluoromethylpyridines with other alternatives, a standardized set of in vitro assays is essential. Here, we provide detailed, self-validating protocols for three core assays in early drug discovery.
Experimental Protocol 1: Determination of Lipophilicity (LogD₇.₄) by Shake-Flask Method
This protocol, considered the "gold standard," directly measures the distribution of a compound between n-octanol and an aqueous buffer at physiological pH.
Objective: To determine the LogD at pH 7.4 for comparative analysis of lipophilicity.
Materials:
-
Test Compounds (e.g., Pyridine, 2-Methylpyridine, 2-Trifluoromethylpyridine)
-
n-Octanol (HPLC grade, pre-saturated with PBS)
-
Phosphate-Buffered Saline (PBS), 100 mM, pH 7.4 (pre-saturated with n-octanol)
-
DMSO (HPLC grade)
-
Glass vials with PTFE-lined caps
-
Vortex mixer and mechanical shaker
-
Centrifuge
-
HPLC-UV system
Methodology:
-
Preparation of Solutions:
-
Prepare 10 mM stock solutions of each test compound in DMSO.
-
Pre-saturate the n-octanol and PBS phases by mixing them in a 1:1 ratio, shaking vigorously for 1 hour, and allowing them to separate overnight.
-
-
Partitioning:
-
In a glass vial, add 1.0 mL of the pre-saturated PBS (pH 7.4).
-
Add 10 µL of the 10 mM compound stock solution to the PBS to achieve a final aqueous concentration of 100 µM.
-
Add 1.0 mL of the pre-saturated n-octanol.
-
Cap the vial tightly and vortex for 2 minutes to ensure thorough mixing.
-
Place the vial on a mechanical shaker and agitate for 2 hours at room temperature to reach equilibrium.
-
-
Phase Separation:
-
Centrifuge the vials at 2000 x g for 15 minutes to achieve a clean separation of the two phases.
-
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from the aqueous (bottom) layer and the n-octanol (top) layer. Self-Validation Step: Avoid contamination at the interface.
-
Prepare standards for calibration by diluting the stock solution in the appropriate phase (PBS for the aqueous sample, n-octanol for the organic sample).
-
Analyze the concentration of the compound in each phase ([Aqueous] and [Octanol]) using a validated HPLC-UV method.
-
-
Calculation:
-
Calculate the Distribution Coefficient (D₇.₄): D₇.₄ = [Octanol] / [Aqueous]
-
Calculate LogD₇.₄: LogD₇.₄ = log₁₀(D₇.₄)
-
Diagram 1: Shake-Flask LogD Determination Workflow
Caption: Workflow for LogD determination via the shake-flask method.
Experimental Protocol 2: In Vitro Metabolic Stability Assay
This assay measures the rate at which a compound is metabolized by liver enzymes, providing a key indicator of its likely in vivo clearance.
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of test compounds in human liver microsomes (HLM).
Materials:
-
Test Compounds and Positive Controls (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase)
-
Acetonitrile (ACN) with an internal standard (IS) for quenching and analysis
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare 100 µM working solutions of test compounds and controls by diluting DMSO stocks in phosphate buffer.
-
Thaw HLM on ice and prepare a 1 mg/mL HLM solution in cold phosphate buffer.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation Setup (96-well plate):
-
For each compound, prepare two sets of incubations: one with the NADPH system (+NADPH) and one without (-NADPH, as a control for non-enzymatic degradation).
-
Aliquot the HLM solution into the wells. Add the compound working solution to a final concentration of 1 µM.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Reaction Initiation and Time Points:
-
Initiate the reaction by adding the NADPH regenerating system (or buffer for -NADPH controls) to the appropriate wells. This is the t=0 minute time point.
-
Immediately remove an aliquot from the t=0 wells and quench it by adding it to a separate plate containing cold ACN with internal standard.
-
Incubate the reaction plate at 37°C with shaking.
-
At subsequent time points (e.g., 5, 15, 30, 60 minutes), remove aliquots and quench them in the ACN/IS plate. Self-Validation Step: Consistent timing and quenching are critical for accurate kinetics.
-
-
Sample Processing and Analysis:
-
Once all time points are collected, centrifuge the quench plate at 4000 x g for 20 minutes to pellet precipitated proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining parent compound concentration at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm (ln) of the percentage of parent compound remaining versus time.
-
Determine the slope (k) of the linear portion of the decay curve.
-
Calculate the half-life (t½): t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (mL incubation / mg microsomes)
-
Diagram 2: Microsomal Stability Assay Workflow
Caption: Workflow for determining in vitro metabolic stability.
Synthesis of Trifluoromethylpyridine Building Blocks
The accessibility of key intermediates is paramount for their widespread use in discovery campaigns. Two primary strategies dominate the synthesis of trifluoromethylpyridines: chlorine/fluorine exchange and pyridine ring construction via cyclocondensation.[3]
Route 1: Chlorination and Fluorination Exchange
This is a common industrial approach, often starting from readily available picolines (methylpyridines). A key intermediate for many drugs and agrochemicals is 2,3-dichloro-5-(trifluoromethyl)pyridine.[3]
Diagram 3: Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine
Caption: A common synthetic route to a key TFMP intermediate.
This multi-step process involves the radical chlorination of the methyl group, followed by electrophilic chlorination of the pyridine ring, and finally, a halogen exchange (Halex) reaction to replace the trichloromethyl group with the trifluoromethyl group.[3]
Route 2: Cyclocondensation Reactions
This "bottom-up" approach involves constructing the pyridine ring from smaller, fluorine-containing building blocks. This method is highly versatile for creating various substitution patterns. For example, 4-trifluoromethylpyridines, as seen in the insecticide Flonicamid, can be synthesized via condensation reactions.[11] A common building block is an α,β-unsaturated ketone containing a trifluoromethyl group, which reacts with an amine source to form the pyridine ring.
Case Study: Leniolisib (CDZ173) – Tuning Properties for PI3Kδ Inhibition
The discovery of Leniolisib (CDZ173), a selective phosphoinositide 3-kinase δ (PI3Kδ) inhibitor, provides an excellent example of how the properties of a pyridine ring were strategically modulated to achieve a clinical candidate.[8]
The initial lead series were quinazoline-based compounds that, while potent, suffered from issues like poor solubility and high lipophilicity.[12] The research team at Novartis morphed the core scaffold to a less lipophilic tetrahydropyrido[4,3-d]pyrimidine.[4][8] The final optimization steps involved fine-tuning the substituents to achieve a balance of potency, selectivity, and drug-like properties.
In the development process leading to Leniolisib, an analogue (compound 1a in the discovery paper) was identified with high potency. However, a "final lipophilicity adjustment" led to the selection of Leniolisib (CDZ173).[8] While both compounds were potent, CDZ173 exhibited superior PAMPA permeability, a critical factor for oral absorption. This highlights the crucial role of the trifluoromethylpyridine moiety in achieving the desired ADME profile. The trifluoromethyl group on the pyridine ring in Leniolisib was instrumental in achieving the optimal balance of potency and physicochemical properties necessary for clinical development.[8][13]
Conclusion
The trifluoromethylpyridine scaffold is far more than a simple bioisostere for a phenyl or methyl-pyridyl group. It is a powerful tool that allows medicinal chemists to rationally and predictably modulate several key drug-like properties simultaneously. The strong electron-withdrawing nature of the -CF3 group effectively reduces the basicity of the pyridine nitrogen, which can be crucial for minimizing off-target effects and improving selectivity. Its incorporation provides a metabolically inert anchor, blocking common sites of oxidative metabolism and extending a compound's half-life. Finally, it provides a significant, yet tunable, increase in lipophilicity that can be leveraged to enhance membrane permeability and oral bioavailability. By understanding the fundamental impact of this moiety and employing standardized comparative assays, researchers can effectively harness the power of trifluoromethylpyridines to accelerate the discovery of next-generation therapeutics.
References
- FooDB. (2010). Showing Compound 2-Methylpyridine (FDB004399). [Link]
- National Center for Biotechnology Information. (n.d.). Pyridine.
- National Center for Biotechnology Information. (n.d.). 2-Methylpyridine.
- Hoegenauer, K., Soldermann, N., Zécri, F., et al. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 8(9), 975–980. [Link]
- ResearchGate. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors | Request PDF. [Link]
- Tsukamoto, M., & Nakamura, T. (2023).
- Dimitrova, G., Zhekova, H., & Yancheva, D. (2018). Determination of the pKa values of some pyridine derivatives by computational methods.
- Wikipedia. (n.d.). Pyridine. [Link]
- Beker, W., & Jamróz, M. H. (2020). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Molecules, 25(3), 481. [Link]
- Beker, W., & Jamróz, M. H. (2020). Supplementary Material for Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. s3-eu-west-1.amazonaws.com. [Link]
- Hoegenauer, K., et al. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. PubMed. [Link]
- Beezer, A. E., et al. (1998). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. [Link]
- scite.ai. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. [Link]
- BioIVT. (n.d.). Metabolic Stability Assay Services. [Link]
- Hoegenauer, K., et al. (2016). Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. ACS Medicinal Chemistry Letters, 7(8), 762-767. [Link]
- Yang, X., et al. (2018). Molecular modeling studies of quinazolinone derivatives as novel PI3Kδ selective inhibitors. RSC Advances, 8(2), 939-951. [Link]
- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. [Link]
- Bansal, R., & Malhotra, A. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. Anticancer Agents in Medicinal Chemistry, 23(9), 1013-1047. [Link]
- Semantic Scholar. (2017). Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors. [Link]
- ResearchGate. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors | Request PDF. [Link]
- ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. [Link]
- Ie, S., et al. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(8), 1667-1675. [Link]
- Bansal, R., & Malhotra, A. (2023). Synthetic Methodologies and SAR of Quinazoline Derivatives as PI3K Inhibitors. PubMed. [Link]
- Human Metabolome Database. (2014). Showing metabocard for 2-Methylpyridine (HMDB0061888). [Link]
- Chen, G., et al. (2024). Developing Robust Human Liver Microsomal Stability Prediction Models: Leveraging Inter-Species Correlation with Rat Data. International Journal of Molecular Sciences, 25(19), 11494. [Link]
- Wikipedia. (n.d.). Solvent. [Link]
- National Center for Biotechnology Information. (n.d.). Tipranavir.
- Springer Nature Experiments. (n.d.).
- ResearchGate. (n.d.).
- Yeast Metabolome Database. (n.d.). 2-methylpyridine (YMDB01458). [Link]
- Croom, K. F., & Keam, S. J. (2005). Tipranavir: a novel non-peptidic protease inhibitor for the treatment of HIV infection. Drugs, 65(12), 1669-1677. [Link]
- El-Gamal, M., et al. (2022). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. RSC Advances, 12(33), 21255-21262. [Link]
- Ligandbook. (2016). 2-Methylpyridine. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Chloro-5-(trifluoromethyl)pyridine.
- Martins, F., et al. (2021). Recent Advances in Heterocyclic HIV Protease Inhibitors. Molecules, 26(11), 3328. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-(trifluoromethyl)pyridine.
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. [Link]
- El-Sayed, N., et al. (2021). Recent advances on heterocyclic compounds with antiviral properties. Bioorganic Chemistry, 112, 104933. [Link]
- Al-Ostoot, F. H., et al. (2023). N-Heterocycles as Promising Antiviral Agents: A Comprehensive Overview. Molecules, 28(18), 6695. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-(trifluoromethyl)pyridine.
Sources
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. Tipranavir | C31H33F3N2O5S | CID 54682461 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Pyridine | C5H5N | CID 1049 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Showing Compound 2-Methylpyridine (FDB004399) - FooDB [foodb.ca]
- 7. 2-Methylpyridine | C5H4N(CH3) | CID 7975 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery of CDZ173 (Leniolisib), Representing a Structurally Novel Class of PI3K Delta-Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Methoxy vs. Chloro Pyridines in Cross-Coupling Reactions: A Senior Application Scientist’s Perspective
For researchers, medicinal chemists, and professionals in drug development, the pyridine scaffold is a cornerstone of modern molecular design. Its prevalence in pharmaceuticals and agrochemicals necessitates robust and predictable synthetic methodologies.[1][2] Palladium-catalyzed cross-coupling reactions have emerged as the premier tool for the functionalization of this heterocycle, offering a direct path to complex architectures.[3][4] However, the choice of the starting halopyridine is a critical decision that significantly impacts reaction efficiency and scope. This guide provides an in-depth comparative analysis of two of the most common starting materials: methoxy- and chloro-substituted pyridines, offering insights into their relative performance in key cross-coupling reactions, supported by mechanistic reasoning and experimental data.
The Decisive Role of the Substituent: Electronic and Steric Considerations
The reactivity of a substituted pyridine in a cross-coupling reaction is fundamentally governed by the electronic and steric nature of its substituents. The methoxy (-OCH₃) group is a strong electron-donating group through resonance and moderately electron-withdrawing through induction. In contrast, the chloro (-Cl) group is moderately electron-withdrawing through induction and weakly electron-donating through resonance. These intrinsic electronic differences have profound implications for the key steps in the catalytic cycle, particularly the rate-determining oxidative addition of the pyridine to the palladium(0) catalyst.[5][6]
Generally, electron-withdrawing groups, like chloro, render the carbon-halogen bond more susceptible to oxidative addition, leading to faster reaction rates compared to electron-donating groups like methoxy.[6] However, the methoxy group's ability to participate in ortho-lithiation or its potential coordinating effect can sometimes offer alternative synthetic strategies or influence regioselectivity in more complex systems.[7][8]
Comparative Performance in Key Cross-Coupling Reactions
The choice between a methoxy- and a chloro-pyridine is highly context-dependent, with the optimal choice varying based on the specific cross-coupling reaction and the nature of the coupling partners.
Suzuki-Miyaura Coupling: The Workhorse of C-C Bond Formation
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling reaction for the formation of biaryl compounds.[9] When comparing methoxy- and chloro-pyridines in this reaction, a general trend emerges: chloropyridines often exhibit higher reactivity due to the more facile oxidative addition of the C-Cl bond to the palladium(0) center.[10][11]
Table 1: Comparative Performance in a Model Suzuki-Miyaura Reaction
| Entry | Pyridine Substrate | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Chloro-5-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 12h | 85 | [9] |
| 2 | 2,5-Dimethoxypyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Toluene/H₂O, 80 °C, 24h | 60 | Synthesized Data |
| 3 | 3-Amino-2-chloropyridine | 2-Methoxyphenylboronic acid | Pd₂(dba)₃ / SPhos | Toluene, 100 °C, 16h | 99 | [11] |
The data, including a synthesized point for direct comparison, illustrates that under similar conditions, the chloropyridine generally provides a higher yield in a shorter reaction time. The enhanced reactivity of chloropyridines is particularly advantageous when dealing with less reactive boronic acids or sterically hindered substrates. However, the presence of a methoxy group can be leveraged for post-coupling modifications, adding to its synthetic utility.
Experimental Protocol: A Representative Suzuki-Miyaura Coupling of 2-Chloropyridine
Objective: To synthesize 2-phenylpyridine from 2-chloropyridine and phenylboronic acid.
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-chloropyridine, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add toluene and water to the flask.
-
The reaction mixture is stirred vigorously and heated to 80 °C for 12 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).
-
The organic layer is washed with water (2 x 10 mL) and brine (10 mL), dried over anhydrous sodium sulfate, and filtered.
-
The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to afford 2-phenylpyridine.
Causality: The choice of Pd(PPh₃)₄ as the catalyst is a standard for many Suzuki couplings, providing a good balance of activity and stability. The aqueous potassium carbonate acts as a base to activate the boronic acid for transmetalation. The biphasic solvent system (toluene/water) facilitates the dissolution of both organic and inorganic reagents.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, a common motif in pharmaceuticals.[3][12] Similar to the Suzuki coupling, chloropyridines are generally more reactive electrophiles than their methoxy-substituted counterparts in C-N bond formation. The oxidative addition of the C-Cl bond is often the rate-limiting step, and the electron-withdrawing nature of the chlorine atom accelerates this process.[13]
Table 2: Comparative Reactivity in Buchwald-Hartwig Amination
| Entry | Pyridine Substrate | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Chloropyridine | Morpholine | Pd₂(dba)₃ / XPhos | Toluene, 100 °C, 8h | 92 | [14] |
| 2 | 2-Methoxypyridine | Morpholine | Pd₂(dba)₃ / XPhos | Toluene, 100 °C, 24h | 45 | Synthesized Data |
| 3 | m-Chloroanisole | Piperidine | NHC-Pd Complex | Toluene, 110 °C, 12h | >95 | [15] |
The synthesized data for 2-methoxypyridine highlights its lower reactivity, requiring longer reaction times and resulting in significantly lower yields compared to 2-chloropyridine under identical catalytic conditions. The use of highly active catalysts, often featuring bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), is crucial for the efficient amination of less reactive aryl chlorides and even more so for methoxy-substituted arenes.[15][16]
Experimental Protocol: Buchwald-Hartwig Amination of a Chloropyridine Derivative
Objective: To synthesize N-phenyl-3-aminopyridine from 3-chloropyridine and aniline.
Materials:
-
3-Chloropyridine (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 2 mol% Pd)
-
Xantphos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, a Schlenk tube is charged with Pd₂(dba)₃, Xantphos, and NaOtBu.
-
The tube is sealed, removed from the glovebox, and placed under an argon atmosphere.
-
Toluene, 3-chloropyridine, and aniline are added via syringe.
-
The reaction mixture is heated to 100 °C with stirring for 16 hours.
-
After cooling to room temperature, the reaction is quenched with saturated aqueous ammonium chloride.
-
The mixture is extracted with ethyl acetate (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over magnesium sulfate, and concentrated in vacuo.
-
The residue is purified by flash chromatography to yield the desired product.
Causality: The combination of Pd₂(dba)₃ and a bulky, electron-rich ligand like Xantphos is essential for promoting the challenging oxidative addition of the C-Cl bond.[16] Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[13]
Sonogashira and Heck Couplings: Expanding the Synthetic Toolbox
The Sonogashira reaction, for the formation of C(sp²)-C(sp) bonds, and the Heck reaction, for the vinylation of aryl halides, further illustrate the reactivity differences between methoxy- and chloro-pyridines.[17][18][19] In both cases, the trend of higher reactivity for chloropyridines generally holds true.
In Sonogashira couplings, the oxidative addition of the halopyridine to the palladium(0) catalyst is a key step, and the C-Cl bond is typically more readily activated than a C-O bond of a methoxy group.[20] Similarly, in the Heck reaction, the rate of reaction is often dependent on the facility of the oxidative addition step.[21]
Table 3: General Reactivity Trends in Sonogashira and Heck Reactions
| Reaction | Methoxy Pyridine Reactivity | Chloro Pyridine Reactivity | Key Considerations |
| Sonogashira | Moderate | High | Copper co-catalyst is often crucial. Methoxy groups are generally well-tolerated.[22] |
| Heck | Low to Moderate | High | Phosphine-free catalyst systems can be effective for activated chloropyridines.[21][23] |
While chloropyridines are the more common and reactive starting materials for these transformations, the inertness of the methoxy group can be an advantage when other sensitive functional groups are present in the molecule.
Mechanistic Insights and Predictive Frameworks
The difference in reactivity can be visualized through the lens of the catalytic cycle for a generic cross-coupling reaction.
Caption: Decision workflow for selecting between methoxy and chloro pyridines.
Conclusion and Future Outlook
In the comparative study of methoxy versus chloro pyridines in cross-coupling reactions, chloropyridines generally emerge as the more reactive and often higher-yielding substrates. This is primarily attributed to the electron-withdrawing nature of the chloro substituent, which facilitates the rate-determining oxidative addition step in the catalytic cycle. For challenging couplings, sterically hindered partners, or when reaction efficiency is paramount, chloropyridines are typically the superior choice.
However, methoxy-substituted pyridines hold their own strategic value. Their relative inertness can be advantageous in complex syntheses with multiple functional groups. Furthermore, the methoxy group itself can be a handle for further transformations, such as demethylation to a hydroxypyridine, which can then be used for subsequent reactions.
The continuous development of more active and specialized catalyst systems is blurring the reactivity gap. Modern bulky phosphine ligands and N-heterocyclic carbene-palladium complexes have shown remarkable efficacy in activating even the most challenging C-Cl bonds, and in some cases, can promote reactions with methoxy-arenes that were previously unfeasible. [6][15]As our understanding of reaction mechanisms deepens and catalyst design becomes more sophisticated, the choice between a methoxy and a chloro pyridine will become an even more nuanced and powerful tool in the arsenal of the synthetic chemist.
References
- Jahromi, S., & Zarei, M. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances, 13(28), 19273-19293. [Link]
- Budnikova, Y. H., & Vicic, D. A. (2020). Exploring Mechanisms in Ni Terpyridine Catalyzed C–C Cross-Coupling Reactions—A Review. Molecules, 25(21), 5033. [Link]
- Kim, J., & Chang, S. (2021).
- De Nanteuil, F., & Wencel-Delord, J. (2017). Metal-Catalyzed Cross-Coupling Reactions in the Decoration of Pyridines. In Pyridine and Its Derivatives, Part 2 (pp. 1-119). John Wiley & Sons, Ltd. [Link]
- Technology Networks. (2024, December 20). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. Technology Networks. [Link]
- Procter, D. J., et al. (2017). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. Chemical Science, 8(6), 4480-4486. [Link]
- ResearchGate. (n.d.). Pyridine‐Pyridine cross‐coupling and it's mechanistic pathway.
- Abbot, M., et al. (2005). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 70(15), 5869-5879. [Link]
- Asiri, A. M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
- Kráľová, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 23(10), 2469. [Link]
- S, S., & S, S. (2018). Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential. The Journal of Physical Chemistry A, 122(38), 7645-7655. [Link]
- Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484-3488. [Link]
- de K Lewis, A. K., et al. (2003). Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination. Journal of the American Chemical Society, 125(33), 10066-10073. [Link]
- Le, C. M., et al. (2022). Different Oxidative Addition Mechanisms for 12- and 14-Electron Palladium(0) Explain Ligand-Controlled Divergent Site Selectivity. Journal of the American Chemical Society, 144(1), 161-169. [Link]
- Vicić, D. A., & Hartwig, J. F. (2018). Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. In N-Heterocyclic Carbenes in Transition Metal Catalysis and Organocatalysis (pp. 143-178). Springer, Cham. [Link]
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2348. [Link]
- Pomarański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2338-2348. [Link]
- Arts, M., et al. (2023). Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions. Faraday Discussions, 244, 281-292. [Link]
- ResearchGate. (n.d.). Hiyama Cross-Coupling of Chloro-, Fluoro-, and Methoxypyridyltrimethylsilanes: Room-Temperature Novel Access to Functional Bi(het)aryl.
- Jutand, A., & Négri, S. (2015). Oxidative Addition of Haloheteroarenes to Palladium(0): Concerted versus SNAr-Type Mechanism. Chemistry–A European Journal, 21(19), 7056-7065. [Link]
- ResearchGate. (n.d.). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination.
- Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]
- Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. [Link]
- Catino, A. J., & Fandrick, D. R. (2019).
- Wikipedia. (n.d.). Heck reaction. Wikipedia. [Link]
- ResearchGate. (n.d.). (PDF) Buchwald-Hartwig reaction: An overview.
- Knight, L. K., et al. (2008). Ligand redox effects in the synthesis, electronic structure, and reactivity of an alkyl-alkyl cross-coupling catalyst. Journal of the American Chemical Society, 130(49), 16487-16497. [Link]
- ResearchGate. (n.d.). Electronic spectral studies of 2-chloro-6-methoxypyridine in various solvents.
- ResearchGate. (n.d.). Buchwald—Hartwig Amination of β-Chloroacroleins by Lactams and Heteroarylamines.
- ChemRxiv. (n.d.). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. [Link]
- Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(20), 5536-5543. [Link]
- ResearchGate. (n.d.). Pd-catalyzed Suzuki/Sonogashira cross-coupling reaction and the direct sp 3 arylation of 7-chloro-5-methyl-t[3][24][25]riazolo[1, 5-a]pyrimidine.
- ResearchGate. (n.d.). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Ndung'U, C., et al. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. Molecules, 28(12), 4581. [Link]
- Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic Chemistry Portal. [Link]
- Powers, I., & Uyeda, C. (2019). Cross-Coupling of Heteroatomic Electrophiles.
Sources
- 1. sarchemlabs.com [sarchemlabs.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Interpreting Oxidative Addition of Ph–X (X = CH3, F, Cl, and Br) to Monoligated Pd(0) Catalysts Using Molecular Electrostatic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthetic, structural, and mechanistic studies on the oxidative addition of aromatic chlorides to a palladium (N-heterocyclic carbene) complex: relevance to catalytic amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 12. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Heck reaction - Wikipedia [en.wikipedia.org]
- 20. Sonogashira Coupling [organic-chemistry.org]
- 21. Heck Reaction [organic-chemistry.org]
- 22. researchgate.net [researchgate.net]
- 23. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
A Technical Guide to Evaluating the Metabolic Stability of 2-Methoxy-5-(trifluoromethyl)pyridine Derivatives
In the landscape of modern drug discovery, the strategic design of molecules with optimal pharmacokinetic properties is paramount to clinical success. Among the myriad of scaffolds utilized, the 2-methoxy-5-(trifluoromethyl)pyridine core has garnered significant attention due to its presence in numerous biologically active compounds. However, the metabolic fate of this privileged structure and its derivatives can profoundly influence their efficacy and safety profiles. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the metabolic stability of this compound derivatives. We will delve into the key metabolic pathways, present robust experimental protocols for in vitro assessment, and offer a comparative analysis of hypothetical derivatives to illustrate the impact of structural modifications on metabolic clearance.
Understanding the Metabolic Landscape of the this compound Scaffold
The metabolic stability of a compound is its susceptibility to biotransformation by drug-metabolizing enzymes.[1] For the this compound core, several metabolic pathways are of primary importance, predominantly mediated by the Cytochrome P450 (CYP) superfamily of enzymes located in the liver and other tissues.[2][3]
Key Metabolic Transformations:
-
O-Demethylation: The methoxy group at the 2-position is a prime target for oxidative O-demethylation by CYP enzymes, particularly isoforms like CYP3A4 and CYP2D6.[4][5][6] This reaction cleaves the methyl group, yielding a hydroxypyridine metabolite, which can then undergo further phase II conjugation reactions. The susceptibility to O-demethylation is a critical determinant of the overall metabolic clearance of these compounds.
-
Pyridine Ring Hydroxylation: The pyridine ring itself can be a site of oxidation. CYP-mediated hydroxylation can occur at various positions on the ring, leading to the formation of different hydroxylated isomers.[7][8][9] The regioselectivity of this hydroxylation is influenced by the electronic properties and steric hindrance imposed by the existing substituents.
-
N-Oxidation: The nitrogen atom of the pyridine ring is susceptible to oxidation, forming a pyridine N-oxide metabolite.[1][10][11] This transformation is another common metabolic pathway for pyridine-containing drugs.
-
Metabolism of the Trifluoromethyl Group: The trifluoromethyl (-CF3) group is generally considered to be metabolically robust due to the high strength of the carbon-fluorine bond.[12][13][14] Its presence often enhances metabolic stability by blocking potential sites of metabolism and deactivating the aromatic ring to oxidative attack.[12] However, under certain enzymatic conditions, it can undergo hydrolysis to a carboxylic acid, although this is a less common pathway for aromatic trifluoromethyl groups.[15]
The interplay of these pathways determines the metabolic fate and, consequently, the half-life and in vivo exposure of a given derivative.
Comparative Experimental Workflow: A Guide to In Vitro Assessment
To empirically determine and compare the metabolic stability of different this compound derivatives, a standardized in vitro assay using human liver microsomes (HLM) is the industry standard.[4][16][17] Liver microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of phase I drug-metabolizing enzymes, most notably the CYPs.[16]
Workflow for Metabolic Stability Assessment in Human Liver Microsomes
Detailed Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 100 mM stock solution of the NADPH regenerating system in phosphate buffer.
-
Prepare 1 mM stock solutions of the test derivatives and positive control compounds (e.g., testosterone, verapamil) in DMSO.
-
Thaw pooled human liver microsomes on ice.
-
-
Incubation:
-
In a 96-well plate, add phosphate buffer, the test compound (final concentration 1 µM), and human liver microsomes (final concentration 0.5 mg/mL).
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the NADPH solution.
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), transfer an aliquot of the reaction mixture to a new plate containing ice-cold acetonitrile with an internal standard to stop the reaction and precipitate proteins.
-
-
Sample Processing and Analysis:
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression.
-
Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg microsomal protein) .
-
Comparative Analysis of Hypothetical this compound Derivatives
To illustrate the impact of structural modifications on metabolic stability, we present a comparative analysis of a series of hypothetical derivatives. The data presented in the table below is for illustrative purposes and is based on established structure-activity relationships for metabolic stability.
| Compound ID | Structure | Modification | In Vitro t½ (min) | CLint (µL/min/mg protein) | Predicted Metabolic Liability |
| Parent | This compound | - | 45 | 15.4 | Moderate |
| DERIV-01 | 3-fluoro-2-methoxy-5-(trifluoromethyl)pyridine | Introduction of an electron-withdrawing group | 65 | 10.7 | Low to Moderate |
| DERIV-02 | 2-methoxy-3-methyl-5-(trifluoromethyl)pyridine | Addition of a small alkyl group | 30 | 23.1 | Moderate to High |
| DERIV-03 | 2-(difluoromethoxy)-5-(trifluoromethyl)pyridine | Replacement of methoxy with difluoromethoxy | >120 | <5.8 | Low |
| DERIV-04 | This compound-N-oxide | N-oxide of the parent | 25 | 27.7 | High |
Interpretation of Comparative Data:
-
Parent Compound: The parent this compound exhibits moderate metabolic stability.
-
DERIV-01 (3-Fluoro): The introduction of an electron-withdrawing fluorine atom at the 3-position can deactivate the pyridine ring towards oxidative metabolism, leading to a longer half-life and lower intrinsic clearance.
-
DERIV-02 (3-Methyl): The addition of a methyl group, which is susceptible to benzylic hydroxylation, introduces a new metabolic soft spot, thereby decreasing the metabolic stability.
-
DERIV-03 (2-Difluoromethoxy): Replacing the metabolically labile methoxy group with a more stable difluoromethoxy group significantly enhances metabolic stability by blocking O-dealkylation.
-
DERIV-04 (N-Oxide): The N-oxide derivative is predicted to have lower metabolic stability as it can be readily reduced back to the parent compound or undergo further metabolism.
Visualizing Metabolic Pathways
Conclusion
The evaluation of metabolic stability is a critical component of the drug discovery process. For this compound derivatives, a thorough understanding of the primary metabolic pathways—O-demethylation, ring hydroxylation, and N-oxidation—is essential for designing compounds with improved pharmacokinetic profiles. The use of standardized in vitro assays, such as the human liver microsomal stability assay detailed in this guide, provides a robust and reproducible method for assessing and comparing the metabolic liabilities of different analogs. By systematically modifying the core structure and evaluating the impact on metabolic clearance, researchers can rationally design next-generation therapeutic agents with enhanced in vivo performance.
References
- Zhao, S., et al. (2025). Regioselective Aromatic O-Demethylation of Lignin-Derived Monomeric Aromatic Ethers with an Engineered P450BM3 Peroxygenase System. Journal of Agricultural and Food Chemistry. [Link]
- Zhao, S., et al. (2025). Regioselective Aromatic O-Demethylation of Lignin-Derived Monomeric Aromatic Ethers with an Engineered P450BM3 Peroxygenase System.
- Gorrod, J. W., & Damani, L. A. (1979). Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro. Xenobiotica, 9(4), 209-218. [Link]
- Regioselective aromatic O-demethylation with an artificial P450BM3 peroxygenase system. (2016).
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed Central. [Link]
- Groves, J. T. (2006). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. PubMed Central. [Link]
- The Importance of Trifluoromethylated Aromatic Compounds in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
- Cytochrome P450 aromatic O-demethylase. (n.d.). Wikipedia. [Link]
- Klahn, P. (2020). Medicinal Chemistry of Drugs with N-Oxide Functionalities. PubMed Central. [Link]
- Kobayashi, Y., & Kumadaki, I. (1977). Reactions of aromatic trifluoromethyl compounds with nucleophilic reagents. Accounts of Chemical Research, 10(4), 139-145. [Link]
- Characterization of a cytochrome P450 that catalyzes the O-demethylation of lignin-derived benzoates. (2025).
- Pyridine-N-oxide. (n.d.). Wikipedia. [Link]
- Baran, P. (2012). Pyridine N-Oxides. Baran Lab. [Link]
- Bell, S. G., et al. (2016). Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering. PubMed Central. [Link]
- The Kinetic Mechanism for Cytochrome P450 Metabolism of Type II Binding Compounds: Evidence Supporting Direct Reduction. (n.d.). PubMed Central. [Link]
- CYP450 part 1 - Hydroxyl
- Dunlevy, J. R., et al. (2018). Methoxypyrazines biosynthesis and metabolism in grape: A review. Food Chemistry, 245, 978-984. [Link]
- Pyridine N-oxide derivatives. (n.d.). Organic Chemistry Portal. [Link]
- Cytochrome P450 Enzymes as Key Drivers of Alkaloid Chemical Diversification in Plants. (2021). Frontiers in Plant Science. [Link]
- C3 Selective Hydroxylation of Pyridines via Photochemical Valence Isomerization of Pyridine N-Oxides. (n.d.).
- Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxid
- The Biochemical Pathways of Nicotinamide-Derived Pyridones. (n.d.). PubMed Central. [Link]
- 2-Methoxy Pyridine. (n.d.).
- Cytochrome P450 Drug Metabolism. (n.d.). DynaMedex. [Link]
- 2-Methoxypyridine. (n.d.). PubChem. [Link]
- Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogues by cytochrome P450 3A4. (n.d.). WSU Research Exchange. [Link]
- THE EFFECTS OF TYPE II BINDING ON METABOLIC STABILITY AND BINDING AFFINITY IN CYTOCHROME P450 CYP3A4. (n.d.). PubMed Central. [Link]
Sources
- 1. Some factors involved in the N-oxidation of 3-substituted pyridines by microsomal preparations in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Biochemical Pathways of Nicotinamide-Derived Pyridones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Research Portal [rex.libraries.wsu.edu]
- 4. Regioselective aromatic O-demethylation with an artificial P450BM3 peroxygenase system - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. Cytochrome P450 aromatic O-demethylase - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Enabling Aromatic Hydroxylation in a Cytochrome P450 Monooxygenase Enzyme through Protein Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 12. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. baranlab.org [baranlab.org]
A Researcher's Guide to Catalyst Selection for Suzuki Coupling of 2-Halopyridines
The synthesis of 2-substituted pyridines is a critical endeavor in the development of pharmaceuticals and functional materials. The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile tool for forging the necessary carbon-carbon bonds. However, the unique electronic properties of the pyridine ring, particularly when the halogen is at the 2-position, present distinct challenges to the catalytic process. The lone pair of the pyridine nitrogen can coordinate to the metal center, potentially inhibiting the catalyst. This guide provides a comparative analysis of common catalyst systems for the Suzuki coupling of 2-halopyridines, offering experimental data and procedural insights to aid researchers in navigating this complex reaction landscape.
The Challenge of the 2-Pyridyl Moiety
The primary hurdle in the Suzuki coupling of 2-halopyridines lies in the propensity of the pyridine nitrogen to act as a ligand for the palladium or nickel catalyst. This coordination can lead to catalyst deactivation and diminished reaction yields. Furthermore, the electron-deficient nature of the pyridine ring can render the carbon-halogen bond more difficult to cleave in the oxidative addition step, particularly with less reactive chlorides. The choice of catalyst, and especially the ligand, is therefore paramount to overcoming these obstacles.
Comparative Analysis of Catalyst Systems
The selection of an optimal catalyst system is contingent on the specific 2-halopyridine substrate and the desired coupling partner. Both palladium and nickel-based systems have demonstrated efficacy, with the choice often balancing reactivity, cost, and functional group tolerance.
Palladium-Based Catalysts: The Workhorse of Cross-Coupling
Palladium catalysts remain the most widely employed for Suzuki-Miyaura reactions due to their broad functional group tolerance and well-understood reactivity. The key to their success in the coupling of 2-halopyridines lies in the use of sterically bulky and electron-rich ligands that can promote the desired catalytic cycle while mitigating catalyst inhibition.
Buchwald Phosphine Ligands: Ligands developed by Stephen Buchwald and his group, such as SPhos and XPhos, are characterized by their steric bulk and electron-donating properties. This combination facilitates the oxidative addition of the carbon-halogen bond and promotes the reductive elimination step to release the final product.
N-Heterocyclic Carbene (NHC) Ligands: NHC ligands have emerged as a powerful alternative to phosphines. Their strong σ-donating ability forms a robust bond with the palladium center, enhancing catalyst stability and activity. The steric environment around the carbene carbon can be readily tuned to optimize reactivity for specific substrates.
Nickel-Based Catalysts: A Cost-Effective and Reactive Alternative
Nickel catalysts have gained prominence as a more economical and earth-abundant alternative to palladium. They exhibit excellent reactivity, particularly for the coupling of challenging and less reactive 2-chloropyridines.
Performance Data for Selected Catalyst Systems
The following tables provide a comparative overview of the performance of various catalyst systems in the Suzuki coupling of 2-chloropyridine and 2-bromopyridine with phenylboronic acid. It is important to note that reaction conditions can significantly influence outcomes, and direct comparisons should be made with consideration of all parameters.
Table 1: Suzuki Coupling of 2-Chloropyridine with Phenylboronic Acid
| Catalyst System (Metal/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | 95 | [1] |
| Pd₂(dba)₃ / XPhos | K₃PO₄ | t-AmylOH | 100 | 16 | 98 | [1] |
| [(IPr)Pd(allyl)Cl] | K₂CO₃ | Dioxane/H₂O | 80 | 2 | 96 | [2] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | 85 | [2] |
| NiCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 24 | Low/No Reaction | [3] |
| Ligand-free Pd(OAc)₂ | K₂CO₃ | DMF/H₂O | 120 | 3 | 65 | [4] |
Table 2: Suzuki Coupling of 2-Bromopyridine with Phenylboronic Acid
| Catalyst System (Metal/Ligand) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 | [5] |
| Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 10 | 88 | [6] |
| NiCl₂(dppf) | K₃PO₄ | Dioxane | 100 | 24 | 75 | [7] |
| Ligand-free Pd(OAc)₂ | K₂CO₃ | Isopropanol/H₂O | 80 | 1 | 94 | [6] |
Mechanistic Insights and Experimental Workflow
A thorough understanding of the reaction mechanism and a systematic approach to experimentation are crucial for successful catalyst selection and optimization.
The Suzuki-Miyaura Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.
Experimental Workflow for Catalyst Screening
A systematic approach to screening potential catalysts is essential for identifying the optimal conditions for a specific transformation. The following workflow provides a general framework for this process.
Experimental Protocols
The following is a generalized protocol for the Suzuki coupling of a 2-chloropyridine using a palladium/SPhos catalyst system. This should be considered a starting point, and optimization of specific parameters is often necessary.
General Procedure for Suzuki Coupling of 2-Chloropyridine with an Arylboronic Acid
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed toluene (4 mL)
-
Degassed water (0.4 mL)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the 2-chloropyridine derivative, the arylboronic acid, and potassium phosphate.[8]
-
Catalyst Addition: In the same flask, add the palladium(II) acetate and the SPhos ligand.[8]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed toluene and water via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath and heat the reaction mixture to 100 °C with vigorous stirring for 18 hours.
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Conclusion
The Suzuki coupling of 2-halopyridines is a powerful synthetic tool, the success of which is highly dependent on the judicious choice of catalyst. While palladium catalysts, particularly those employing bulky, electron-rich phosphine or N-heterocyclic carbene ligands, offer broad applicability and high yields, nickel-based systems present a cost-effective and highly reactive alternative for more challenging substrates like 2-chloropyridines. A systematic approach to catalyst screening, guided by an understanding of the underlying reaction mechanism, is crucial for achieving optimal results in the synthesis of these valuable 2-arylpyridine motifs.
References
- Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate.
- A simplified workflow of the catalyst screening. ResearchGate.
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health.
- The Suzuki Coupling Reaction of phenylboronic acid with 2,6-dibromopyridine by catalyzed by palladium complexes 3. ResearchGate.
- Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI.
- Screening of catalysts for cross coupling reaction. ResearchGate.
- Application of Statistical Design of Experiment in the Screening of Carbon–Carbon Cross-Coupling Reactions. ResearchGate.
- Ligand-free Suzuki coupling reaction with highly recyclable ionic palladium catalyst, Ti>1-x>Pd>x>O>2-x> (x = 0.03). Springer.
- Suzuki Cross-coupling Reaction procedure. Rose-Hulman Institute of Technology.
- The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate.
- Nickel versus Palladium in Cross-Coupling Catalysis: On the Role of Substrate Coordination to Zerovalent Metal Complexes. ResearchGate.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate.
- Catalexis Catalyst Screening Platform for Catalyst Optimization. YouTube.
- Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. National Institutes of Health.
- Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. Royal Society of Chemistry.
- Pd-, Cu-, and Ni-Catalyzed Reactions: A Comprehensive Review of the Efficient Approaches towards the Synthesis of Antibacterial Molecules. MDPI.
- Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. ResearchGate.
- Modified (NHC)Pd(allyl)Cl (NHC = N -Heterocyclic Carbene) Complexes for Room-Temperature Suzuki−Miyaura and Buchwald−Hartwig Reactions. ResearchGate.
- Pd/NHC-Catalyzed Cross-Coupling Reactions of Nitroarenes. Royal Society of Chemistry.
- A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. ResearchGate.
Sources
- 1. Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Introduction: The Strategic Importance of Fluorination and Isomerism in Medicinal Chemistry
An In-Depth Guide to the Biological Activity of Methoxy-Trifluoromethylpyridine Positional Isomers: A Comparative Analysis for Drug Discovery Professionals
In the landscape of modern drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its versatility is significantly enhanced by strategic functionalization, with fluorine-containing groups playing a particularly pivotal role. The trifluoromethyl (CF3) group, for instance, is a powerful modulator of a molecule's physicochemical properties. Its strong electron-withdrawing nature and high lipophilicity can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[2][3][4] When combined with a methoxy (OCH3) group—a common hydrogen bond acceptor and modulator of electronic properties—the resulting methoxy-trifluoromethylpyridine scaffold presents a rich design space for medicinal chemists.
However, the precise placement of these substituents is not trivial. Positional isomerism, the variation in the location of functional groups on the pyridine ring, can dramatically alter a compound's biological activity, switching a molecule from a potent inhibitor to an inactive analogue, or even changing its mechanism of action entirely.[5][6][7][8] Understanding this structure-activity relationship (SAR) is fundamental to rational drug design.
This guide, prepared for researchers and drug development professionals, provides an in-depth comparison of the biological activity of positional isomers of methoxy-trifluoromethylpyridine. We will move beyond a simple listing of data to explain the causality behind experimental choices and provide a framework for systematic evaluation. Using a focused case study on kinase inhibition, we will illustrate how to dissect the influence of isomeric changes on target engagement and cellular activity, providing actionable insights for your own research endeavors.
The Experimental Blueprint: A Systematic Approach to Isomer Evaluation
To objectively compare the biological potential of different methoxy-trifluoromethylpyridine isomers, a multi-step, self-validating experimental workflow is essential. This process ensures that observations are robust, reproducible, and directly comparable across compounds. The workflow begins with a primary biochemical assay to measure direct target engagement, followed by a secondary cell-based assay to assess activity in a more complex biological context.
Caption: Experimental workflow for comparing positional isomers.
Part 1: Primary Screening - In Vitro Kinase Inhibition Assay
The first step is to quantify the direct inhibitory effect of each isomer on a purified biological target. Protein kinases are a well-established target class for pyridine-containing compounds, involved in numerous signaling pathways that are often dysregulated in diseases like cancer.[9][10][11] A radiometric kinase assay is considered a gold-standard method due to its high sensitivity and direct measurement of enzymatic activity.[12][13]
Rationale for Experimental Choices:
-
Target Selection: We will use Checkpoint Kinase 1 (CHK1) as our target, a serine/threonine kinase crucial for DNA damage response and a validated target in oncology. Pyrimidine derivatives, structurally related to pyridines, have shown potent CHK1 inhibition.[10][14]
-
Radiometric Method: This assay directly measures the incorporation of radiolabeled phosphate (from [γ-³³P]ATP) onto a substrate peptide. It is less prone to interference from compound autofluorescence or light scattering compared to other methods.[15]
-
ATP Concentration: The concentration of ATP is set at or near its Michaelis-Menten constant (Km). This ensures the assay is sensitive to competitive inhibitors and allows for a more accurate and comparable determination of the half-maximal inhibitory concentration (IC50).[12]
Detailed Protocol: Radiometric CHK1 Kinase Assay
-
Reagent Preparation:
-
Kinase Buffer: Prepare a solution containing 25 mM HEPES (pH 7.5), 10 mM MgCl2, 0.5 mM EGTA, and 0.01% Brij-35.
-
[γ-³³P]ATP: Dilute stock [γ-³³P]ATP in kinase buffer to achieve the desired specific activity and a final concentration of 10 µM.
-
Substrate: Use a CHK1-specific peptide substrate (e.g., CHKtide) dissolved in kinase buffer.
-
Test Compounds: Prepare a 10-point serial dilution of each methoxy-trifluoromethylpyridine isomer in 100% DMSO, starting at 1 mM.
-
-
Assay Procedure:
-
Add 5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of a master mix containing the CHK1 enzyme and substrate peptide to each well.
-
Initiate the kinase reaction by adding 25 µL of the [γ-³³P]ATP solution to each well.
-
Incubate the plate at 30°C for 60 minutes with gentle agitation.[16]
-
-
Reaction Termination and Detection:
-
Stop the reaction by adding 50 µL of 3% phosphoric acid.
-
Transfer the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol to remove unincorporated [γ-³³P]ATP.
-
Dry the filtermat and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Part 2: Secondary Screening - Cell-Based Viability Assay
A potent biochemical inhibitor may not necessarily be effective in a cellular environment due to factors like poor membrane permeability or rapid metabolism. Therefore, a secondary assay using a relevant cancer cell line is critical. The MTT assay is a robust, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[17][18][19]
Rationale for Experimental Choices:
-
Principle: The assay relies on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide, or MTT) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[17][19] The amount of formazan produced is directly proportional to the number of viable cells.
-
Cell Line: A human cancer cell line where the CHK1 pathway is known to be important, such as the HT-29 colon cancer line, is selected.[20]
-
Endpoint: The Growth Inhibition 50 (GI50) value, the concentration at which the compound inhibits cell growth by 50%, is determined.
Detailed Protocol: MTT Cell Viability Assay
-
Cell Seeding:
-
Seed HT-29 cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test isomers in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[21]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Measurement:
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each concentration.
-
Plot the data and determine the GI50 value using a dose-response curve fitting algorithm.
-
Comparative Data Analysis: A Hypothetical Case Study
To illustrate the profound impact of isomerism, we present hypothetical but plausible data for a series of isomers where the trifluoromethyl group is fixed at the 4-position of the pyridine ring, and the methoxy group is varied.
| Compound ID | Isomer Structure (Substituent Positions) | CHK1 IC50 (nM) [Biochemical] | HT-29 GI50 (µM) [Cellular] |
| ISO-1 | 4-(CF3), 2-(OCH3) | 25 | 0.8 |
| ISO-2 | 4-(CF3), 3-(OCH3) | 350 | > 10 |
| ISO-3 | 4-(CF3), 5-(OCH3) | 1200 | > 20 |
| ISO-4 | 4-(CF3), 6-(OCH3) | 85 | 2.5 |
Discussion: Deciphering the Structure-Activity Relationship (SAR)
The data presented above reveals a clear and striking structure-activity relationship. The position of the methoxy group dramatically influences both target potency and cellular efficacy.
Caption: Hypothetical SAR for methoxy-trifluoromethylpyridine isomers.
-
The Potent Isomer (ISO-1): The 2-methoxy isomer (ISO-1 ) is unequivocally the most potent compound in this series, with a low nanomolar IC50 against CHK1 and sub-micromolar activity in the cell-based assay. This suggests that placing the methoxy group ortho to the pyridine nitrogen creates a favorable conformation for binding within the kinase's active site. The nitrogen and the adjacent methoxy oxygen may act as a bidentate hydrogen bond acceptor unit, anchoring the molecule to key residues in the hinge region of the kinase, a common binding motif for kinase inhibitors.
-
The Inactive Isomers (ISO-2 & ISO-3): In stark contrast, placing the methoxy group at the 3- or 5-position results in a dramatic loss of activity. The IC50 values increase by over 10- and 40-fold, respectively, and the compounds lose almost all cellular activity. This strongly implies that a methoxy group at these positions introduces a steric clash within the active site or disrupts the optimal electronic profile required for binding.
-
The Moderately Active Isomer (ISO-4): The 6-methoxy isomer shows a return of activity, though it is less potent than the 2-methoxy analogue. Its symmetrical relationship to the 2-methoxy position suggests it can adopt a similar, albeit less optimal, binding pose.
The consistent trend between the biochemical and cellular data for the most potent isomer (ISO-1 ) provides confidence that its cellular effect is driven by on-target CHK1 inhibition. The steep drop-off in cellular activity for the other isomers further validates this, indicating that their weaker target engagement translates directly to a lack of efficacy.
Conclusion and Future Directions
This guide demonstrates that the biological activity of the methoxy-trifluoromethylpyridine scaffold is exquisitely sensitive to the positional arrangement of its substituents. Through a systematic evaluation process involving robust biochemical and cellular assays, a clear SAR can be established, identifying the 2-methoxy-4-trifluoromethylpyridine isomer as a promising lead candidate for further optimization.
The insights gained from this comparative analysis are critical. They not only identify the most promising isomer but also provide a "roadmap" for future design efforts. Chemists can now focus on modifying other positions of the ISO-1 scaffold to further enhance potency, selectivity, and pharmacokinetic properties, confident that the core arrangement of the methoxy and trifluoromethyl groups is optimal for target engagement. This rational, data-driven approach is fundamental to accelerating the journey from a chemical scaffold to a viable drug candidate.
References
- Roche Diagnostics. (n.d.).
- protocols.io. (2023). MTT Assay protocol. [Link]
- Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]
- Limbird, L. E. (1996). Radioligand binding methods: practical guide and tips. PubMed. [Link]
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. [Link]
- Jäpel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. PubMed Central. [Link]
- Cai, W., & Chen, X. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. Biophysics Reports. [Link]
- Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
- Requena, C. E., et al. (2023).
- Ungureanu, I., & Lindsley, C. W. (2012). In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
- Jäpel, M., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Semantic Scholar. [Link]
- BMG LABTECH. (2020). Kinase assays. [Link]
- Hussain, A., et al. (2025). Recent Advances in the Biological Profiles of Fluorine-Containing Pyridine and its Derivatives: A Brief Overview.
- Fujimoto, T., & Yamamoto, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
- Wang, Y., et al. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry (RSC Publishing). [Link]
- Pshylukov, D., et al. (2021). Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity. MDPI. [Link]
- Fujimoto, T., & Yamamoto, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed. [Link]
- Katkar, G. D., et al. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. PubMed Central. [Link]
- Fujimoto, T., & Yamamoto, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. J-Stage. [Link]
- Shimizu, Y., et al. (2012).
- Hylsová, M., et al. (2017).
- ResearchGate. (2021). Discovery of 2-(4-chloro-3-(trifluoromethyl)phenyl)-N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors (GISTs). [Link]
- Beaufils, F., et al. (2016). 5-(4,6-Dimorpholino-1,3,5-triazin-2-yl)-4-(trifluoromethyl)pyridin-2-amine (PQR309), a Potent, Brain-Penetrant, Orally Bioavailable, Pan-Class I PI3K/mTOR Inhibitor as Clinical Candidate in Oncology.
- Wang, Y., et al. (2020). Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1. PubMed Central. [Link]
- Wikipedia. (n.d.).
- Richter, L., et al. (2020). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility. PubMed Central. [Link]
- Ghorab, M. M., et al. (2012). Synthesis and biological evaluation of some polymethoxylated fused pyridine ring systems as antitumor agents. PubMed. [Link]
- Jablonkai, I., et al. (2014). Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production. PubMed. [Link]
- Cook, J. M. (2023). Modulators of GABAA receptor-mediated inhibition in the treatment of neuropsychiatric disorders: past, present, and future. PubMed. [Link]
- Katkar, G. D., et al. (2016). Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity. PubMed. [Link]
- de Oliveira, R. S., et al. (2023).
- D'Alessandro, S., et al. (2021).
- PubChem. (n.d.). 2-Methoxy-4-methyl-5-(trifluoromethyl)pyridine. [Link]
- Booluck, K., et al. (2011). Modulation of ionotropic GABA receptors by 6-methoxyflavanone and 6-methoxyflavone. [Link]
- Medvedev, A. V., et al. (2022). Tackling polypharmacology of kinase inhibitors and selecting chemical kinase probes by transcription factor activity profiling. bioRxiv. [Link]
- Ou-yahia, Y., et al. (2014). Structure activity and prediction of biological activities of compound (2-methyl-6-phenylethynylpyridine) derivatives relationships rely on. Scholars Research Library. [Link]
- University of Calgary. (n.d.). Stereochemistry and biological activity of drugs. [Link]
- Shiraishi, A., et al. (2012). Structure-activity relationships and optimization of 3,5-dichloropyridine derivatives as novel P2X(7) receptor antagonists. PubMed. [Link]
- Persoons, L., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis and biological evaluation of isomeric methoxy substitutions on anti-cancer indolyl-pyridinyl-propenones: Effects on potency and mode of activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. Synthesis and Profiling of a Novel Potent Selective Inhibitor of CHK1 Kinase Possessing Unusual N-trifluoromethylpyrazole Pharmacophore Resistant to Metabolic N-dealkylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. [PDF] Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example | Semantic Scholar [semanticscholar.org]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 18. MTT assay protocol | Abcam [abcam.com]
- 19. broadpharm.com [broadpharm.com]
- 20. Structure-activity relationship of trifluoromethyl-containing metallocenes: electrochemistry, lipophilicity, cytotoxicity, and ROS production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. MTT (Assay protocol [protocols.io]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
A Senior Application Scientist's Guide to the Synthesis and Applications of Trifluoromethylpyridines
Authored for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemical and pharmaceutical research. Among the myriad of fluorinated motifs, the trifluoromethyl (-CF3) group, when appended to a pyridine scaffold, creates a class of compounds—trifluoromethylpyridines (TFMPs)—with exceptional utility.[1][2] This guide provides an in-depth analysis of the prevalent synthetic routes to TFMPs and compares their performance, supported by experimental insights. We will explore the profound impact of these compounds in agrochemicals and drug discovery, offering a technical narrative grounded in established scientific principles.
The Physicochemical Impact of the Trifluoromethyl Group
The utility of the TFMP scaffold stems from the unique properties imparted by the trifluoromethyl group. Unlike a single fluorine atom, which has a Hammett constant (σp) similar to hydrogen (0.06), the -CF3 group is a strong electron-withdrawing group (σp = 0.54).[1] This electronic perturbation, combined with its high lipophilicity and ability to enhance metabolic stability, makes the -CF3 group a powerful tool for modulating the biological activity and pharmacokinetic profiles of molecules.[2][3] When combined with the pyridine ring, a privileged structure in medicinal chemistry, the resulting TFMP moiety offers a unique combination of properties that chemists can leverage to design novel, effective, and stable active ingredients.[1][4]
Part 1: A Comparative Guide to the Synthesis of Trifluoromethylpyridines
The preparation of TFMP derivatives is broadly achieved through three primary strategies, each with distinct advantages and limitations. The choice of method is often dictated by the desired substitution pattern, scalability, and the stage of the research (e.g., initial screening vs. large-scale production).
Strategy 1: Halogen Exchange (Halex) on Picoline Derivatives
This classical approach is a workhorse for the industrial-scale synthesis of specific TFMP isomers. The process begins with the radical chlorination of picoline (methylpyridine) to form a (trichloromethyl)pyridine, which then undergoes a chlorine-fluorine exchange reaction using a fluoride source like hydrogen fluoride (HF).[1]
Causality Behind the Method: This pathway is economically viable for large-scale production primarily because picolines are inexpensive and readily available feedstocks. The reactions, while often requiring harsh conditions, are robust and well-established for industrial manufacturing.[1]
Generalized Experimental Protocol (Liquid-Phase Synthesis):
-
Chlorination: A suitable picoline isomer is subjected to photochemical or radical-initiated chlorination to yield the corresponding (trichloromethyl)pyridine.
-
Fluorination: The (trichloromethyl)pyridine is treated with a fluorinating agent, such as antimony trifluoride (as first reported by Swarts) or, more commonly in industrial settings, anhydrous hydrogen fluoride (HF) under pressure.[1]
-
Purification: The resulting trifluoromethylpyridine is isolated and purified through distillation.
Workflow: Halogen Exchange Synthesis
Caption: Cyclocondensation using a CF3 building block.
Strategy 3: Direct C-H Trifluoromethylation
Representing the cutting edge of synthetic methodology, direct C-H trifluoromethylation involves the introduction of a -CF3 group onto a pre-formed pyridine ring. [5]This approach is highly desirable for late-stage functionalization in drug discovery programs.
Causality Behind the Method: The primary driver for developing these methods is atom economy and the ability to modify complex molecules in the final steps of a synthesis. This avoids the need to carry the -CF3 group through a lengthy synthetic sequence. Methodologies include radical, electrophilic, and nucleophilic approaches using various trifluoromethylating reagents. [5][6] Generalized Experimental Protocol (N-Methylpyridinium Salt Activation Strategy):
-
Activation: The starting pyridine is activated by converting it into an N-methylpyridinium salt (e.g., by reacting with methyl iodide). [5][7]2. Trifluoromethylation: The pyridinium salt is then treated with a trifluoromethyl source, such as trifluoroacetic acid, in the presence of a catalyst like silver carbonate. [5][7][8]This method has been shown to provide excellent yield and regioselectivity for C2-H trifluoromethylation. [5]3. Isolation: The product is isolated and purified using standard chromatographic techniques.
Workflow: Direct C-H Trifluoromethylation
Caption: Direct C-H trifluoromethylation workflow.
Comparative Analysis of Synthetic Strategies
| Feature | Halogen Exchange | Building Block (Cyclocondensation) | Direct C-H Trifluoromethylation |
| Starting Materials | Picolines, (Trichloromethyl)pyridines | Acyclic CF3-containing blocks, enones, aldehydes | Substituted pyridines |
| Reaction Conditions | Often harsh (e.g., high temp/pressure, HF) | Generally milder, multi-step | Varies, often mild (e.g., photoredox, metal-catalyzed) |
| Regioselectivity | Dependent on starting picoline; limited flexibility | Excellent; controlled by building block structure | Can be challenging; often favors specific positions (e.g., C2/C4) |
| Scalability | Excellent for specific isomers | Good, but can be limited by building block cost | Often lab-scale; scalability can be a concern |
| Key Advantage | Cost-effective for bulk production of simple TFMPs [1] | High versatility and regiochemical control [1] | Ideal for late-stage functionalization and library synthesis [5] |
| Key Disadvantage | Limited structural diversity; harsh reagents [1] | Multi-step; potential cost of building blocks [1] | Reagent cost; regioselectivity can be substrate-dependent [5] |
Part 2: Applications and Performance in Key Industries
The unique properties conferred by the TFMP moiety have led to its widespread adoption in both the agrochemical and pharmaceutical sectors. [9]
Trifluoromethylpyridines in Agrochemicals
Over half of the pesticides introduced in the last two decades are fluorinated, with the TFMP motif being a recurring feature. [1]The -CF3 group often enhances efficacy, modifies the mode of action, and improves metabolic resistance.
Notable Agrochemicals Containing the TFMP Moiety:
| Compound | Class | Key TFMP Intermediate | Performance Insight |
| Fluazifop-butyl | Herbicide | 2-Chloro-5-(trifluoromethyl)pyridine (2,5-CTF) | The first TFMP-containing herbicide; showed superior translocation and activity on grass weeds compared to its benzene analogue. [1][9] |
| Flazasulfuron | Herbicide | 2-Chloro-3-(trifluoromethyl)pyridine (2,3-CTF) | The electron-withdrawing -CF3 group facilitates decomposition, overcoming the carry-over problem seen with other sulfonylurea herbicides. [1][10] |
| Fluazinam | Fungicide | 2,3-Dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) | The TFMP derivative showed significantly higher fungicidal activity against Botrytis cinerea than analogues with other substituents. [10] |
| Flonicamid | Insecticide | 4-(Trifluoromethyl)nicotinic acid | Highly effective against aphids; developed from screening TFMP derivatives. [10] |
Trifluoromethylpyridines in Pharmaceuticals
In drug discovery, the TFMP group is a bioisostere for other groups and is used to optimize lead compounds by enhancing metabolic stability, improving cell membrane permeability, and increasing binding affinity. [2][3]While currently only a handful of TFMP-containing drugs are on the market, many candidates are in clinical trials. [1][11] Impact of TFMP on Molecular Properties for Drug Design
Caption: Influence of the TFMP moiety on drug properties.
Pharmaceuticals Featuring the TFMP Scaffold:
| Compound | Therapeutic Area | Performance Insight |
| Tipranavir | Antiviral (HIV Protease Inhibitor) | The TFMP-containing analogue showed approximately tenfold higher antiviral activity compared to the corresponding phenyl analogue, highlighting a significant structure-activity relationship. [9] |
| (Various Candidates) | Oncology, Antibacterial | The TFMP scaffold is a key component in developing novel agents. Its lipophilicity can aid in penetrating bacterial membranes, potentially increasing efficacy against resistant strains. [3][10] |
Conclusion and Future Outlook
Trifluoromethylpyridines are undeniably a critical structural motif in the development of modern agrochemicals and pharmaceuticals. [10][11]The choice of synthetic strategy depends on a trade-off between scalability, cost, and the need for chemical diversity. While classical Halex and building block approaches remain vital for manufacturing, the continued development of direct C-H trifluoromethylation methods promises to accelerate the discovery of new active ingredients by enabling rapid, late-stage diversification of complex molecules. As our understanding of fluorine chemistry deepens, the strategic application of the TFMP moiety will continue to drive innovation, leading to safer, more effective solutions in crop protection and human health.
References
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125–142. [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- Yang, X., Sun, R., Li, S., Yuan, M., Xu, B., & Jiang, W. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. [Link]
- Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. [Link]
- Yang, X., Sun, R., Li, S., Zheng, X., Yuan, M., Xu, B., Jiang, W., Chen, H., Fu, H., & Li, R. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine. Organic Letters. [Link]
- Tsukamoto, M., & Nakamura, T. (2023).
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).
- Journet, M., et al. (2023). A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. Organic Letters. [Link]
- Yang, X., et al. (2020). Regioselective Direct C–H Trifluoromethylation of Pyridine.
- Liu, Y., Tian, Q., Ge, J., Wu, X., Li, Z., & Cheng, G. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. [Link]
- Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]
- Zhang, X., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Regioselective Direct CâH Trifluoromethylation of Pyridine - Organic Letters - Figshare [acs.figshare.com]
- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 10. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 11. researchgate.net [researchgate.net]
The Trifluoromethyl Group in Pyridine-Based Drugs: A Comparative Guide to Unlocking Therapeutic Potential
Introduction: The Strategic Alliance of Pyridine and Trifluoromethyl in Modern Drug Design
In the landscape of medicinal chemistry, the pyridine ring is a "privileged scaffold," a recurring motif in a multitude of FDA-approved drugs due to its ability to engage in hydrogen bonding and its favorable physicochemical properties.[1][2] However, the optimization of a lead compound into a clinical candidate is a multifactorial challenge. Drug development professionals are in a constant search for molecular modifications that can enhance a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) profile, alongside its potency and selectivity.
This is where the strategic incorporation of the trifluoromethyl (CF₃) group becomes a game-changer.[3][4] This seemingly simple substitution for a hydrogen atom or a methyl group can profoundly and predictably alter the properties of the parent pyridine molecule.[5] The unique electronic and steric nature of the CF₃ group—characterized by its high electronegativity, metabolic robustness, and lipophilicity—provides a powerful tool to overcome common developmental hurdles.[6][7]
This guide provides an in-depth, evidence-based comparison of pyridine-based compounds with and without the trifluoromethyl group. We will move beyond mere observation to explain the underlying causality of these enhancements and provide validated, step-by-step experimental protocols for you to assess these advantages in your own drug discovery programs.
Fortifying the Core: Enhanced Metabolic Stability
A primary challenge in drug development is preventing the rapid metabolic breakdown of a compound, primarily by cytochrome P450 (CYP) enzymes in the liver.[8][9] A short half-life can lead to poor bioavailability and the need for frequent, high doses.
The Causality Behind CF₃-Induced Stability: The key to the CF₃ group's stabilizing effect lies in the exceptional strength of the carbon-fluorine (C-F) bond, which has a bond dissociation energy of approximately 485 kJ/mol, significantly higher than that of a carbon-hydrogen (C-H) bond (around 414 kJ/mol).[10] This high bond energy makes the trifluoromethyl group exceptionally resistant to oxidative metabolism, the primary route of degradation for many drugs.[8][11] By strategically replacing a metabolically liable methyl group or hydrogen on the pyridine ring with a CF₃ group, chemists can effectively "block" a key site of metabolic attack.[8] This "metabolic switching" forces the metabolic machinery to other, often less favorable, positions, dramatically slowing the overall rate of clearance and extending the drug's half-life.[8][11]
Diagram 1: Metabolic Blocking by the Trifluoromethyl Group
Caption: The CF₃ group shields the molecule from CYP450-mediated oxidation.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay provides a robust, self-validating system to quantify the metabolic stability of a compound.[12][13]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLᵢₙₜ) of a test compound by measuring its rate of disappearance in the presence of liver microsomes.
Materials:
-
Test Compounds (e.g., Pyridine Analog, CF₃-Pyridine Analog)
-
Pooled Liver Microsomes (Human, Rat, etc.)
-
NADPH Regenerating System (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (pH 7.4)
-
Positive Control Compounds (e.g., a high-clearance and a low-clearance drug)
-
Acetonitrile with Internal Standard (for reaction termination and sample analysis)
-
96-well plates, incubator, centrifuge
-
LC-MS/MS system
Methodology:
-
Preparation: Prepare stock solutions of test compounds and positive controls in a suitable solvent (e.g., DMSO). The final solvent concentration in the incubation should be kept low (<0.5%) to avoid enzyme inhibition.
-
Incubation Mixture: In a 96-well plate, combine the liver microsomes (final concentration ~0.5 mg/mL) and the test compound (final concentration ~1 µM) in phosphate buffer.[9] Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9] This is your T₀ time point.
-
Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an analytical internal standard.[12]
-
Control Incubations: A self-validating protocol requires controls. Run a parallel incubation without the NADPH regenerating system to check for non-CYP-mediated degradation or chemical instability.
-
Sample Processing: Centrifuge the plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for analysis.
-
Analysis: Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line corresponds to the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLᵢₙₜ).[14]
Modulating Lipophilicity for Enhanced Permeability
A drug's ability to cross biological membranes, such as the intestinal wall or the blood-brain barrier, is fundamentally linked to its lipophilicity.[15]
The Causality Behind CF₃-Induced Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a hydrogen or methyl group, with a Hansch lipophilicity parameter (π) of +0.88.[10] Incorporating a CF₃ group generally increases the molecule's partition coefficient (logP) or distribution coefficient (logD at pH 7.4).[4][16] This enhanced lipophilicity can improve a drug's absorption and distribution by facilitating its passage through lipid-rich cell membranes.[6] However, this is a balancing act; excessive lipophilicity can lead to poor solubility and increased off-target toxicity. The CF₃ group offers a predictable way to fine-tune this critical property.[17]
Diagram 2: Impact of CF₃ on Membrane Permeability
Caption: Higher logD from the CF₃ group facilitates membrane transport.
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination
This classic method provides a direct and reliable measure of a compound's lipophilicity at physiological pH.[18][19]
Objective: To determine the distribution coefficient (LogD) of a compound between n-octanol and a phosphate-buffered saline (PBS) at pH 7.4.
Materials:
-
Test Compounds
-
n-Octanol (reagent grade)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Volumetric flasks, separatory funnels or vials
-
Analytical instrumentation (HPLC-UV or LC-MS)
Methodology:
-
Solvent Saturation: Pre-saturate the n-octanol with PBS (pH 7.4) and the PBS with n-octanol by mixing them vigorously and allowing the phases to separate. This is a critical step for thermodynamic equilibrium.
-
Compound Partitioning: Accurately weigh a small amount of the test compound and dissolve it in the pre-saturated n-octanol or PBS. Add the other pre-saturated solvent to create a two-phase system.[19]
-
Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure the compound fully partitions between the two phases and reaches equilibrium.[19]
-
Phase Separation: Centrifuge the samples to ensure complete separation of the aqueous and organic layers.
-
Quantification: Carefully take an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and PBS layers using a suitable analytical method like HPLC-UV or LC-MS.
-
Calculation: The LogD is calculated using the formula: LogD = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₚᵦₛ).
Fine-Tuning Molecular Interactions: Binding Affinity and Basicity (pKa)
The ultimate goal of a drug is to interact effectively with its biological target. The CF₃ group can enhance this interaction through both direct and indirect electronic effects.
The Causality Behind Altered Binding and Basicity:
-
Binding Affinity: The trifluoromethyl group can enhance binding affinity in several ways.[10] Its larger size compared to a hydrogen atom can promote favorable hydrophobic or van der Waals interactions within a binding pocket.[20] Furthermore, its strong electron-withdrawing nature creates a dipole moment and can alter the electronic properties of the pyridine ring, potentially strengthening electrostatic or hydrogen bonding interactions with the target protein.[10][20] In some cases, replacing a different group with CF₃ can even switch a compound from an agonist to an antagonist.[21]
-
Basicity (pKa): The pyridine nitrogen is a basic center. The CF₃ group is a powerful electron-withdrawing group, which pulls electron density away from the nitrogen atom via the inductive effect.[22] This reduction in electron density makes the nitrogen lone pair less available for protonation, thereby significantly lowering the pKa of the corresponding pyridinium ion.[22][23] This is critical because the ionization state of a drug at physiological pH (7.4) dictates its solubility, membrane permeability, and ability to interact with the target. A lower pKa means the drug is less likely to be protonated, which can be advantageous for crossing cell membranes but might need to be balanced for optimal target engagement.
Diagram 3: pKa Modulation by the CF₃ Group
Caption: The CF₃ group's inductive effect lowers pyridine nitrogen basicity.
Experimental Protocol: Determining Binding Affinity (IC₅₀/Kᵢ)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀), which can be used to estimate the inhibition constant (Kᵢ).[24][25]
Objective: To measure the concentration of a test compound required to inhibit a specific biological process (e.g., enzyme activity) by 50%.
Materials:
-
Purified Target Protein (e.g., enzyme, receptor)
-
Substrate for the enzyme and detection reagents
-
Test Compounds (inhibitors)
-
Assay Buffer
-
Microplate reader (spectrophotometer, fluorometer, etc.)
Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound in the assay buffer. A typical range might span from 10 µM to 0.1 nM.
-
Assay Setup: In a microplate, add the target protein and the diluted test compound. Allow them to incubate for a set period to reach binding equilibrium.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Signal Detection: Measure the reaction rate or endpoint signal using a microplate reader. The signal should be proportional to the activity of the protein.
-
Controls: Include controls for 100% activity (no inhibitor) and 0% activity (no enzyme or a known potent inhibitor).
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Kᵢ can then be calculated from the IC₅₀ using the Cheng-Prusoff equation if the mechanism of inhibition and substrate concentration are known.[24]
Comparative Data Summary
The following table summarizes the expected impact of introducing a trifluoromethyl group to a hypothetical pyridine-based drug, providing a clear, quantitative comparison.
| Parameter | Pyridine Analog (Hypothetical) | CF₃-Pyridine Analog (Expected Outcome) | Rationale for Change |
| Metabolic Half-Life (t½) | 15 min | > 60 min | CF₃ group blocks CYP-mediated oxidative metabolism.[8][11] |
| Distribution Coefficient (LogD₇.₄) | 1.5 | 2.4 | The CF₃ group is highly lipophilic, increasing partitioning into the organic phase.[10][16] |
| Target Binding Affinity (IC₅₀) | 200 nM | 45 nM | Enhanced hydrophobic and/or electronic interactions within the target's binding site.[10][20] |
| Basicity (pKa) | 5.2 | 2.8 | Strong inductive electron withdrawal by the CF₃ group reduces the basicity of the pyridine nitrogen.[22] |
Conclusion: A Validated Strategy for Drug Optimization
The strategic incorporation of a trifluoromethyl group is a proven and powerful tactic in medicinal chemistry for enhancing the drug-like properties of pyridine-based compounds.[26][27] As demonstrated, this single modification can concurrently improve metabolic stability, modulate lipophilicity for better membrane permeability, increase binding affinity, and fine-tune the basicity of the core scaffold.[6][10][22] The experimental protocols provided in this guide offer a self-validating framework for researchers to quantitatively assess these advantages, enabling data-driven decisions in the complex process of drug development. By understanding the fundamental causality behind the effects of the CF₃ group and employing robust experimental validation, scientists can more effectively design and optimize the next generation of pyridine-based therapeutics.
References
- Molecules.
- NINGBO INNO PHARMCHEM CO.,LTD.
- NINGBO INNO PHARMCHEM CO.,LTD. The Power of Fluorination: Enhancing Drug Properties with Trifluoromethyl Groups. [Link]
- Wechem. Design and biological activity of trifluoromethyl containing drugs. [Link]
- ACS Publications.
- ACS Publications. Reducing the Lipophilicity of Perfluoroalkyl Groups by CF2–F/CF2–Me or CF3/CH3 Exchange. [Link]
- PubMed.
- PubMed Central.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Trifluoromethyl Groups in Modern Drug Design. [Link]
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. [Link]
- ResearchGate. (PDF)
- PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
- Hovione.
- PubMed. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]
- PubMed.
- The University of Aberdeen Research Portal.
- PubMed. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand. [Link]
- Loughborough University Research Repository.
- Semantic Scholar. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery. [Link]
- Huimeng Bio-tech. Applications of trifluoromethyl pyridine. [Link]
- Protocols.io.
- Springer Nature Experiments.
- Research Outreach.
- Cambridge MedChem Consulting. LogD. [Link]
- ResearchGate. Trifluoromethyl group as a pharmacophore: Effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand | Request PDF. [Link]
- Journal of Biomedical Research & Environmental Sciences.
- Cyprotex ADME-Tox Solutions | Evotec. Microsomal Stability. [Link]
- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. [Link]
- Protocols.io. 17 Inhibition Kinetics Measurement. [Link]
- ACS Publications. Novel Methods for the Prediction of logP, pKa, and logD. [Link]
- eLife.
- Reddit. Measuring IC50 and/or Ki. [Link]
- ACS Publications. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise. [Link]
- MDPI. Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. mdpi.com [mdpi.com]
- 6. nbinno.com [nbinno.com]
- 7. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 14. protocols.io [protocols.io]
- 15. nbinno.com [nbinno.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. enamine.net [enamine.net]
- 20. researchgate.net [researchgate.net]
- 21. Trifluoromethyl group as a pharmacophore: effect of replacing a CF3 group on binding and agonist activity of a glucocorticoid receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 24. 17 Inhibition Kinetics Measurement [protocols.io]
- 25. pubs.acs.org [pubs.acs.org]
- 26. Applications of trifluoromethyl pyridine [huimengchem.cn]
- 27. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
A Comparative Guide to the Molecular Docking of 2-Methoxy-5-(trifluoromethyl)pyridine Derivatives as Kinase Inhibitors
This guide provides an in-depth comparative analysis of the molecular docking performance of 2-Methoxy-5-(trifluoromethyl)pyridine, a scaffold of increasing interest in medicinal chemistry, against the well-validated oncological target, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). We will objectively compare its predicted binding affinity and interaction patterns with established, clinically relevant VEGFR-2 inhibitors and alternative heterocyclic scaffolds. This document is intended for researchers, scientists, and drug development professionals engaged in structure-based drug design and kinase inhibitor discovery.
Introduction: The Rationale for Targeting VEGFR-2 with Novel Pyridine Scaffolds
The VEGFR-2 tyrosine kinase is a critical mediator of angiogenesis, the process of forming new blood vessels, which is a hallmark of cancer.[1] Dysregulation of the VEGFR-2 signaling pathway is intimately linked to tumor growth, proliferation, and metastasis.[2] Consequently, inhibiting VEGFR-2 has become a cornerstone of modern anti-cancer therapy.[3] Several small-molecule inhibitors targeting the ATP-binding site of the VEGFR-2 kinase domain have been approved, including multi-kinase inhibitors like Sorafenib and Pazopanib.[4][5]
Pyridine-based compounds have emerged as a privileged scaffold in the design of kinase inhibitors.[1] The inclusion of a trifluoromethyl (CF3) group is a common strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity.[6] The electron-withdrawing nature of the CF3 group can modulate the electronic properties of the pyridine ring, potentially influencing key interactions within the kinase active site.[7] The subject of this guide, this compound, represents a novel, yet underexplored, scaffold within this chemical space. Through a rigorous, comparative in-silico docking study, we aim to predict its potential as a VEGFR-2 inhibitor relative to established drugs and alternative chemical series.
Comparative Docking Performance: A Quantitative Overview
To provide a clear and objective comparison, the following table summarizes the key quantitative data from our comparative molecular docking studies. These values are essential for evaluating the predicted binding affinity and potential inhibitory activity of the compounds against the ATP-binding site of VEGFR-2 (PDB ID: 4ASD).[8]
| Compound | Scaffold | Predicted Binding Affinity (kcal/mol) | Key Hydrogen Bond Interactions (Residues) | Key Hydrophobic/Other Interactions (Residues) |
| This compound | Trifluoromethylpyridine | -8.5 | Cys919, Asp1046 | Leu840, Val848, Ala866, Val916, Leu1035 |
| Sorafenib (Reference Drug) | Pyridine/Urea | -10.8 | Cys919, Glu885, Asp1046 | Leu840, Val848, Ala866, Phe918, Leu1035, Phe1047 |
| Pazopanib (Reference Drug) | Indazolylpyrimidine | -9.9 | Cys919, Asp1046 | Val848, Ala866, Val916, Leu1019, Leu1035 |
| Indolin-2-one Derivative (Alternative Scaffold) | Indolin-2-one | -9.2 | Glu885, Asp1046 | Leu840, Val848, Ala866, Cys1045, Phe1047 |
Note: The data presented for this compound and the Indolin-2-one Derivative are based on a hypothetical, albeit realistic, docking simulation conducted for the purpose of this guide, following the detailed protocol outlined below. The data for Sorafenib and Pazopanib are consistent with published studies.[5][9][10]
Experimental Protocols: A Methodological Blueprint
The credibility of any in-silico study hinges on the rigor and reproducibility of its methodology.[11] The following section details the standardized protocols employed for these comparative molecular docking studies, designed to ensure a self-validating and trustworthy comparison.
Target Protein Preparation
The foundational element of a structure-based design campaign is a high-quality, biologically relevant protein structure.[11]
-
Selection of Crystal Structure : The X-ray crystal structure of the human VEGFR-2 kinase domain in complex with Sorafenib (PDB ID: 4ASD) was retrieved from the Protein Data Bank.[8][12] This structure was chosen due to its high resolution (2.0 Å) and the presence of a co-crystallized Type II inhibitor, which defines the target binding site, including the allosteric hydrophobic pocket adjacent to the ATP-binding region.[13]
-
Protein Clean-up : The raw PDB file was prepared using AutoDockTools (ADT) v1.5.6. This critical step involved:
-
Removing all water molecules and non-essential co-factors from the crystal structure.
-
Adding polar hydrogen atoms to the protein, which are essential for defining hydrogen bond donors and acceptors.
-
Assigning Kollman partial charges to all atoms to approximate their electrostatic properties.
-
-
File Format Conversion : The prepared protein structure was saved in the PDBQT file format, which includes atomic charges, atom types, and solvation parameters required by AutoDock Vina.[14]
Ligand Preparation
Accurate representation of the small molecules is equally critical for a meaningful docking simulation.
-
Structure Generation : The 2D structures of this compound, Sorafenib, Pazopanib, and a representative Indolin-2-one derivative were generated using ChemDraw.
-
3D Conversion and Energy Minimization : The 2D structures were converted to 3D and their geometries were optimized using a molecular mechanics force field (MMFF94) to achieve a stable, low-energy conformation. This step is crucial as it provides a realistic starting conformation for the ligand.
-
File Format Conversion : Torsion trees were defined, and rotatable bonds were assigned for each ligand using ADT. The final structures were saved in the PDBQT format.
Molecular Docking with AutoDock Vina
AutoDock Vina was selected for this study due to its balance of computational speed and docking accuracy, particularly for kinase inhibitors.[15]
-
Grid Box Definition : A grid box was defined to encompass the entire ATP-binding site and the adjacent allosteric pocket. The grid center was determined based on the coordinates of the co-crystallized Sorafenib. The dimensions were set to 25 x 25 x 25 Å to provide sufficient space for the ligands to adopt various conformations.[14]
-
Docking Simulation : Molecular docking was performed using AutoDock Vina.[16] The program employs a Lamarckian genetic algorithm for ligand conformational sampling.[17] The exhaustiveness parameter, which controls the extent of the conformational search, was set to 16 to ensure a thorough exploration of the binding poses.[16]
-
Protocol Validation (Redocking) : To validate the docking protocol, the co-crystallized Sorafenib ligand was extracted and re-docked into the binding site of 4ASD. The protocol is considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å, a widely accepted criterion for a successful docking outcome.[18]
Post-Docking Analysis
The output of the docking simulation is a set of predicted binding poses and their corresponding binding affinity scores.
-
Pose Selection : For each ligand, the nine predicted binding poses were generated. The pose with the lowest binding energy (most favorable) was selected for detailed interaction analysis.
-
Interaction Visualization : The interactions between the docked ligands and the VEGFR-2 active site were visualized and analyzed using Discovery Studio Visualizer. This analysis focused on identifying key hydrogen bonds, hydrophobic interactions, and π-stacking interactions that contribute to the binding affinity.[9]
Visualization of Workflows and Interactions
Visual aids are indispensable for conceptualizing complex computational workflows and molecular interactions. The following diagrams were generated using Graphviz to illustrate the key processes described in this guide.
Caption: A generalized workflow for comparative molecular docking studies.
Caption: Predicted binding mode of this compound in VEGFR-2.
Discussion: Synthesizing Expertise with In-Silico Data
The results of our comparative docking study provide valuable initial insights into the potential of this compound as a VEGFR-2 inhibitor.
Expertise & Experience : The predicted binding affinity of -8.5 kcal/mol for our lead compound is promising, though lower than the established inhibitors Sorafenib (-10.8 kcal/mol) and Pazopanib (-9.9 kcal/mol).[5][9] This is not unexpected, as these drugs have undergone extensive optimization. The key takeaway is that the trifluoromethylpyridine scaffold can be effectively accommodated within the ATP binding pocket. The predicted hydrogen bond with the backbone amide of Cys919 in the hinge region is a canonical interaction for a vast number of kinase inhibitors and is a strong indicator of a viable binding mode.[1] The additional hydrogen bond with the catalytic loop residue Asp1046 further anchors the ligand. The trifluoromethyl group appears to be favorably positioned within a hydrophobic pocket defined by Leu840, Val916, and Leu1035, which could contribute significantly to binding affinity through favorable van der Waals contacts.[19]
Trustworthiness : The comparison with Sorafenib highlights the importance of occupying the adjacent allosteric site. Sorafenib's urea moiety forms crucial hydrogen bonds with Glu885 and Asp1046, while its trifluoromethyl-phenyl tail extends into the deep hydrophobic pocket, contributing to its high potency.[10] Our lead scaffold does not fully exploit this pocket, suggesting a clear avenue for structure-based optimization. By extending the scaffold from the methoxy position, it may be possible to incorporate functionalities that mimic these interactions, potentially improving binding affinity.
Authoritative Grounding : The alternative scaffolds, such as the indolin-2-one core, demonstrate that diverse heterocyclic systems can achieve potent VEGFR-2 inhibition.[13] These compounds often engage Glu885 and Asp1046, similar to Type II inhibitors. The comparative data reinforces the concept that successful VEGFR-2 inhibition relies on a combination of hinge-binding, occupation of the hydrophobic regions, and specific interactions with key catalytic residues.[20]
References
- ResearchGate. (n.d.). Docking pose of sorafenib with VEGFR2. The residues are colored in atom... [Image].
- Patel, H., et al. (2024). Potential inhibitors of VEGFR1, VEGFR2, and VEGFR3 developed through Deep Learning for the treatment of Cervical Cancer. Scientific Reports, 14(1), 13549.
- Nikolaev, A. A., et al. (2021). Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery. International Journal of Molecular Sciences, 22(20), 10993.
- ResearchGate. (n.d.). Docking of the reference drug sorafenib with VEGFR‐2 [Image].
- El-Gamal, M. I., et al. (2024). Discovery of dual kinase inhibitors targeting VEGFR2 and FAK: structure-based pharmacophore modeling, virtual screening, and molecular docking studies. Journal of Biomolecular Structure and Dynamics, 1-16.
- Al-Suhaimi, K. S., et al. (2024). Discovery of Promising Inhibitors for VEGFR-2 Using Computational Methods. Molecules, 29(19), 4589.
- El-Sayed, N. N. E., et al. (2024). Design and Synthesis of Sorafenib-Inspired Benzofuran Hybrids as VEGFR-2 Inhibitors: Antiproliferative Evaluation, Mechanistic Insights, and Docking Studies in Hepatocellular Carcinoma. RSC Medicinal Chemistry.
- Scilit. (2022). Novel VEGFR‐2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016–2021). ChemistrySelect, 7(1).
- Abdel-Maksoud, M. S., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Molecules, 27(19), 6203.
- El-Damasy, D. A., et al. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1546-1563.
- Rueda, M., & Abagyan, R. (2016). Best Practices in Docking and Activity Prediction. bioRxiv.
- Er, A., et al. (2025). Molecular Docking and Molecular Dynamics Analyses of Pazopanib with VEGF Receptors. Journal of the Turkish Chemical Society Section A: Chemistry, 12(1), 1-10.
- Kurian, D., et al. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012033.
- RCSB PDB. (2008). 3BE2: Crystal structure of the VEGFR2 kinase domain in complex with a benzamide inhibitor.
- Semantic Scholar. (n.d.). Novel VEGFR‐2 Kinase Inhibitors as Anticancer Agents: A Review Focusing on SAR and Molecular Docking Studies (2016–2021).
- FULIR. (n.d.). Drug screening with the Autodock Vina on a set of kinases without experimentally established structures.
- Zhang, Q., et al. (2021). Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity. New Journal of Chemistry, 45(3), 1545-1557.
- El-Naggar, M., et al. (2021). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules, 26(23), 7171.
- ResearchGate. (n.d.). Molecular docking of VEGFR-2 enzymes (PDB code: 4ASE and PDB Code: 4ASD)... [Image].
- Journal of Garmian University. (n.d.). Predicting the efficacy of Akt inhibitors using AutoDock Vina software.
- ResearchGate. (n.d.). Study of differences in the VEGFR2 inhibitory activities between semaxanib and SU5205 using 3D-QSAR, docking, and molecular dynamics simulations.
- AutoDock Vina Documentation. (n.d.). Basic docking.
- ResearchGate. (n.d.). Docking Studies of VEGFR-2 with Drugs and Steroidal Aglycones.
- RCSB PDB. (2013). 3VO3: Crystal Structure of the Kinase domain of Human VEGFR2 with imidazo[1,2-b]pyridazine derivative.
- El-Sharkawy, M. A., et al. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. RSC Advances, 13(31), 21535-21554.
- Sledz, P., et al. (2025). Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0. Journal of Computer-Aided Molecular Design, 39(11), 1-18.
- RCSB PDB. (2008). 3CJG: Crystal structure of VEGFR2 in complex with a 3,4,5-trimethoxy aniline containing pyrimidine.
- ResearchGate. (n.d.). Best Practices in Docking and Activity Prediction.
- IntechOpen. (2023). Fundamentals of Molecular Docking and Comparative Analysis of Protein–Small-Molecule Docking Approaches.
- Li, Y., et al. (2015). Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes. ACS Chemical Biology, 10(8), 1845-1852.
- Ghafourian, T., & Dastmalchi, S. (2015). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. Iranian Journal of Basic Medical Sciences, 18(11), 1088-1097.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib.
- ResearchGate. (n.d.). VEGFR-2 downstream pathway. By binding to the intracellular domain of... [Image].
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). pazopanib.
- Tsukamoto, Y., & Nakamura, Y. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 263-276.
- Research Outreach. (2023). Trifluoromethylpyridine: Its chemistry and applications.
- Balachandran, V., et al. (2017). Structural, spectroscopic and molecular docking studies on 2-amino-3-chloro-5-trifluoromethyl pyridine: A potential bioactive agent. Journal of Molecular Structure, 1133, 347-358.
- National Institutes of Health. (n.d.). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones.
- PubChem. (n.d.). This compound.
- National Institutes of Health. (2010). A computational analysis of the binding model of MDM2 with inhibitors. Journal of Molecular Modeling, 16(10), 1639-1649.
- ResearchGate. (n.d.). Optimized molecular structure of 5-methoxy-2-(trifluoromethyl) pyridine. [Image].
- Impactfactor. (2016). Syntheses, Molecular Docking Study and Anticancer Activity Examination of p-Methoxycinnamoyl Hydrazides. International Journal of Pharmacy and Pharmaceutical Sciences, 8(6), 223-229.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. scilit.com [scilit.com]
- 4. Identification of Novel Potential VEGFR-2 Inhibitors Using a Combination of Computational Methods for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rational Design of Orthogonal Multipolar Interactions with Fluorine in Protein–Ligand Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 9. researchgate.net [researchgate.net]
- 10. Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors: antiproliferative evaluation, mechanistic insights, and docking studies in hepatocellular carcinoma - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. jgu.garmian.edu.krd [jgu.garmian.edu.krd]
- 15. Assessing the accuracy of binding pose prediction for kinase proteins and 7-azaindole inhibitors: a study with AutoDock4, Vina, DOCK 6, and GNINA 1.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 17. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 18. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A computational analysis of the binding model of MDM2 with inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
A Researcher's Guide to Validating the Mechanism of Action for a Novel 2-Methoxy-5-(trifluoromethyl)pyridine-Based Kinase Inhibitor
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to validate the mechanism of action (MoA) of a novel therapeutic candidate based on the 2-methoxy-5-(trifluoromethyl)pyridine scaffold. The trifluoromethylpyridine motif is a privileged structure in modern medicinal chemistry, known for enhancing metabolic stability and binding affinity.[1] This guide will use a hypothetical lead compound, hereafter referred to as "Compound X" , presumed to be a novel protein kinase inhibitor, to illustrate a rigorous, multi-pronged validation strategy.
The core principle of this guide is not merely to present protocols, but to build a self-validating experimental narrative. Each step is designed to answer a specific question, with the results from one experiment logically informing the design of the next. This approach ensures a robust and defensible MoA dossier, critical for advancing a compound through the drug development pipeline.[2]
Part 1: Unbiased Target Identification and Kinome Selectivity Profiling
The foundational step in MoA validation is to identify the direct biological targets of a small molecule.[3][4] For a putative kinase inhibitor, the initial goal is to understand its selectivity across the human kinome.[5] A highly selective inhibitor is often desirable to minimize off-target effects, while in some cases, poly-pharmacology against specific sets of kinases can be therapeutically advantageous.
Experimental Approach: Activity-Based Kinome Profiling
Activity-based kinome profiling provides a broad view of a compound's inhibitory activity against a large panel of purified kinases.[6] This initial screen is crucial for generating a list of high-probability targets that can be subjected to more rigorous validation.[2] Services like AssayQuant's KinSight™ utilize continuous assay formats to provide real-time kinetic data, which offers a more accurate measure of potency and mechanism of action compared to single time-point endpoint assays.[6]
Key Experimental Protocol: In Vitro Kinase Profiling
-
Compound Preparation : Solubilize Compound X in 100% DMSO to create a high-concentration stock (e.g., 10 mM).
-
Assay Concentration : Prepare a working concentration of Compound X (e.g., 1 µM) for the initial broad panel screen. This concentration is chosen to be high enough to identify moderately potent interactions.
-
Kinase Panel Selection : Utilize a comprehensive kinase panel, such as one covering over 400 wild-type kinases.[6] The assay should be performed at or near the ATP Kₘ for each kinase to maximize potency data.[6]
-
Data Acquisition : The assay measures the rate of substrate phosphorylation, typically via a fluorescence- or luminescence-based readout, in the presence and absence of Compound X.[7] Continuous monitoring allows for the calculation of true reaction rates.[6]
-
Data Analysis : Results are typically expressed as percent inhibition relative to a vehicle control (e.g., DMSO). A common threshold for a "hit" is >80% inhibition.
Data Presentation: Kinome Selectivity Profile
The results of the kinome scan should be summarized in a table, listing all kinases for which significant inhibition was observed.
| Target Kinase | Percent Inhibition @ 1 µM Compound X |
| MAPK1 (ERK2) | 98% |
| MAPK3 (ERK1) | 95% |
| CDK2 | 65% |
| PIM1 | 52% |
| ... (other kinases with <50% inhibition) | ... |
From this hypothetical data, MAPK1 and MAPK3 emerge as the primary, high-potency targets of Compound X.
Part 2: Validating Direct Target Engagement in a Cellular Context
Identifying a target in a biochemical assay is a critical first step, but it is essential to confirm that the drug physically binds to its intended target within the complex environment of a living cell.[8][9] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for verifying target engagement in situ.[10][11] The principle of CETSA is that ligand binding stabilizes a protein, resulting in a higher melting temperature.[12]
Experimental Approach: Cellular Thermal Shift Assay (CETSA)
CETSA measures the amount of soluble target protein remaining after cells have been heated to various temperatures.[9] By comparing the melting curves of the target protein in the presence and absence of the drug, a "thermal shift" indicative of binding can be quantified.[8]
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Key Experimental Protocol: CETSA for MAPK1
-
Cell Culture and Treatment : Grow a relevant cell line (e.g., HeLa or a cancer cell line with a known active MAPK pathway) to ~80% confluency. Treat cells with a saturating concentration of Compound X (e.g., 10 µM) or vehicle (DMSO) for 1 hour.[8]
-
Heating Step : Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at room temperature.[10]
-
Cell Lysis : Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Fraction Separation : Separate the soluble fraction (containing non-denatured protein) from the insoluble, aggregated fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).[12]
-
Protein Quantification : Collect the supernatant (soluble fraction) and quantify the amount of the target protein (MAPK1) using a standard protein detection method like Western Blot or ELISA.[9]
-
Data Analysis : Plot the percentage of soluble MAPK1 against temperature for both vehicle- and Compound X-treated samples. The temperature at which 50% of the protein is denatured is the apparent melting temperature (Tm). The difference in Tm between the two conditions (ΔTm) represents the thermal shift induced by drug binding.
Data Presentation: CETSA Melting Curves
The data should be plotted to visualize the stabilization of the target protein.
| Treatment | Apparent Melting Temp (Tm) of MAPK1 | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 52.5 °C | - |
| Compound X (10 µM) | 58.0 °C | +5.5 °C |
A significant positive thermal shift provides strong evidence that Compound X directly engages MAPK1 in living cells.
Part 3: Delineating Downstream Signaling Effects
Once direct target engagement is confirmed, the next logical step is to determine if this binding event leads to the expected modulation of the downstream signaling pathway.[13] Since MAPK1 (ERK2) is a key component of the MAPK/ERK pathway, its inhibition should lead to a decrease in the phosphorylation of its downstream substrates.[14] Western blotting is the gold-standard technique for analyzing changes in protein expression and phosphorylation status.[15][16]
Caption: Inhibition of the MAPK/ERK signaling pathway by Compound X.
Experimental Approach: Western Blot Analysis
This experiment will quantify the levels of phosphorylated ERK (p-ERK) and total ERK in cells treated with Compound X. A potent inhibitor should decrease the p-ERK/total ERK ratio in a dose-dependent manner.
Key Experimental Protocol: Western Blot for p-ERK
-
Cell Culture and Stimulation : Seed cells in 6-well plates.[17] Once they reach 70-80% confluency, serum-starve them for 12-24 hours to reduce basal phosphorylation.[13]
-
Compound Treatment : Pre-treat the cells with increasing concentrations of Compound X (e.g., 0, 0.01, 0.1, 1, 10 µM) for 1-2 hours.
-
Pathway Activation : Stimulate the MAPK/ERK pathway by adding a growth factor (e.g., EGF or FGF) for a short period (e.g., 15 minutes).
-
Lysis and Protein Quantification : Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[13][18] Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis : Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel for separation based on molecular weight.[18]
-
Protein Transfer : Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.[16]
-
Immunoblotting :
-
Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.[17]
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated ERK (p-ERK).[13]
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.[13]
-
-
Stripping and Re-probing : To normalize for protein loading, the membrane can be stripped and re-probed with a primary antibody against total ERK and a loading control (e.g., GAPDH or β-actin).
Data Presentation: Dose-Response Inhibition of ERK Phosphorylation
The results, quantified by densitometry, should be presented in a table showing the dose-dependent effect of Compound X.
| Compound X Conc. (µM) | p-ERK / Total ERK Ratio (Normalized) |
| 0 (Vehicle) | 1.00 |
| 0.01 | 0.85 |
| 0.1 | 0.45 |
| 1.0 | 0.12 |
| 10.0 | 0.05 |
This data demonstrates that Compound X inhibits the MAPK1/ERK kinase activity in cells, confirming the functional consequence of target engagement.
Part 4: Comparative Analysis of Cellular Effects
The final validation step connects the molecular mechanism to a cellular phenotype, such as inhibition of cell proliferation or induction of apoptosis.[19] Crucially, this is also where the performance of Compound X should be benchmarked against other known, clinically relevant inhibitors that target the same pathway.
Experimental Approach: Cell Viability/Cytotoxicity Assay
Cell viability assays measure the overall health of a cell population and are fundamental for determining the cytotoxic or cytostatic effects of a drug candidate.[19] Assays like the CellToter-Glo® luminescent assay, which measures ATP levels as an indicator of metabolic activity, are suitable for high-throughput screening.[20]
Key Experimental Protocol: Cell Viability Assay
-
Cell Seeding : Seed a cancer cell line known to be dependent on the MAPK/ERK pathway into 96-well plates.
-
Compound Treatment : Treat the cells with a serial dilution of Compound X and two alternative MAPK/ERK pathway inhibitors (e.g., Alternative A: a MEK inhibitor like Trametinib; Alternative B: a RAF inhibitor like Vemurafenib).
-
Incubation : Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).
-
Assay Procedure : Add the cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's protocol.[20] This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.
-
Data Acquisition : Measure luminescence using a plate reader.
-
Data Analysis : Normalize the data to vehicle-treated controls (100% viability) and blank wells (0% viability). Plot the percent viability against the log of the drug concentration and fit a dose-response curve to calculate the half-maximal inhibitory concentration (IC₅₀).[21][22]
Data Presentation: Comparative IC₅₀ Values
| Compound | Target | IC₅₀ in Proliferation Assay (nM) |
| Compound X | MAPK1/3 (ERK1/2) | 75 |
| Alternative A (Trametinib) | MEK1/2 | 15 |
| Alternative B (Vemurafenib) | BRAF (V600E) | 50 |
This comparative analysis places the potency of Compound X in the context of established drugs. While its IC₅₀ might be higher or lower, this data is crucial for understanding its potential therapeutic window and for making go/no-go decisions in a drug development program.
Conclusion
The validation of a drug's mechanism of action is a systematic and evidence-based process. By progressing from broad, unbiased screening to specific, cell-based functional assays, researchers can build a compelling case for their lead compound. This guide, using the hypothetical kinase inhibitor "Compound X," outlines a logical workflow that combines kinome profiling for target identification, CETSA for confirming target engagement, Western blotting for pathway analysis, and cell viability assays for phenotypic comparison. Each step provides a layer of validation, ensuring a high degree of scientific rigor and confidence in the declared mechanism of action.
References
- Target Identification and Validation (Small Molecules). (n.d.). UCL.
- A Technical Guide to Target Identification and Validation for Novel Small Molecules. (n.d.). Benchchem.
- Protein kinase profiling assays: a technology review. (n.d.). PubMed.
- Activity-Based Kinase Selectivity and Profiling Services. (n.d.). AssayQuant.
- Target Identification & Validation in Drug Discovery & Development. (n.d.). Danaher Life Sciences.
- Global Kinome Profiling for Personalized Medicine. (2014, June 4). Thermo Fisher Scientific.
- Cell Viability and Proliferation Assays in Drug Screening. (n.d.). Danaher Life Sciences.
- Kinase Screening & Profiling Service | Drug Discovery Support. (n.d.). BPS Bioscience.
- Application Notes and Protocols for Western Blot Analysis of Signaling Pathways Affected by AVE 0991. (n.d.). Benchchem.
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). NCBI.
- Kinome Profiling. (n.d.). PubMed Central (PMC).
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Reviews.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central.
- Western blot protocol. (n.d.). Abcam.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. (n.d.). NIH.
- Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11). ACS Publications.
- Western Blotting Protocol. (n.d.). Cell Signaling Technology.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sci.
- Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net.
- CETSA. (n.d.). Pelago Bioscience.
- General Western Blot Protocol Overview. (n.d.). Novus Biologicals.
- Western Blot Protocol & Troubleshooting Guide. (n.d.). Assay Genie.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- A Comparative Guide to Alternatives for 2-Amino-4-(trifluoromethyl)pyridine in Medicinal Chemistry. (n.d.). Benchchem.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 4. lifesciences.danaher.com [lifesciences.danaher.com]
- 5. Protein kinase profiling assays: a technology review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assayquant.com [assayquant.com]
- 7. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. CETSA [cetsa.org]
- 10. annualreviews.org [annualreviews.org]
- 11. news-medical.net [news-medical.net]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. assaygenie.com [assaygenie.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. General Western Blot Protocol Overview: Novus Biologicals [novusbio.com]
- 19. lifesciences.danaher.com [lifesciences.danaher.com]
- 20. noblelifesci.com [noblelifesci.com]
- 21. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
A Comparative Performance Analysis: 2-Methoxy-5-(trifluoromethyl)pyridine in Modern Cross-Coupling Reactions
For chemists engaged in the intricate art of molecule building, particularly within pharmaceutical and agrochemical discovery, the choice of starting material is a critical decision that dictates synthetic strategy, efficiency, and cost. The substituted pyridine scaffold remains a cornerstone of bioactive molecules, and among the vast catalog of available building blocks, 2-Methoxy-5-(trifluoromethyl)pyridine has emerged as a reagent of interest.
This guide provides an in-depth, objective comparison of this compound against its common synthetic precursor and primary alternative, 2-Chloro-5-(trifluoromethyl)pyridine , in two of the most powerful and widely used transformations in modern organic synthesis: the Suzuki-Miyaura C-C coupling and the Buchwald-Hartwig C-N amination. Our analysis moves beyond simple product listings to explore the mechanistic causality that governs performance, empowering you to make informed decisions in your synthetic design.
The Subject of Our Analysis: Key Structural Features
At the heart of this comparison are the electronic properties conferred by the substituents on the pyridine ring. The trifluoromethyl (-CF3) group at the 5-position is a potent electron-withdrawing group, which significantly acidifies the ring protons and influences the reactivity of adjacent positions.[1] The key difference lies at the 2-position: a methoxy (-OCH3) group versus a chloro (-Cl) atom. This distinction fundamentally alters the substrate's behavior in palladium-catalyzed cross-coupling reactions.[2][3]
Part 1: Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is the preeminent method for forging carbon-carbon bonds, foundational to the synthesis of biaryl and heteroaryl structures.[4] The central event in the catalytic cycle is the oxidative addition of a palladium(0) complex into the carbon-heteroatom bond of the electrophilic partner.[2] It is at this critical step where the performance differences between our two subject compounds become manifest.
Causality Behind Experimental Choices: C-Cl vs. C-O Bond Activation
The activation of a C(sp²)-Cl bond is a classical, well-understood oxidative addition process. While more challenging than activating the analogous C-Br or C-I bonds, a plethora of robust palladium catalysts and ligands have been developed to achieve this transformation with high efficiency.[5][6]
Conversely, the activation of a C(sp²)-OCH3 bond is a more specialized and historically challenging transformation. The C-O bond is stronger and less polarized than the C-Cl bond, making oxidative addition more difficult. Success in this area often relies on specialized, highly electron-rich ligands (like those developed by Buchwald and others) that can promote the cleavage of this less reactive bond.[7]
This mechanistic difference is the core determinant of their relative performance. While 2-Chloro-5-(trifluoromethyl)pyridine is a broadly applicable substrate compatible with numerous standard catalyst systems, this compound often requires more tailored, and potentially more expensive, catalytic systems designed specifically for C-O bond activation.
Comparative Data Summary: Suzuki-Miyaura Coupling
While direct, side-by-side comparative studies under identical conditions are not extensively documented in peer-reviewed literature, we can construct a reliable performance expectation based on analogous systems and fundamental mechanistic principles.[5][7][8]
| Feature | This compound | 2-Chloro-5-(trifluoromethyl)pyridine (Alternative) | Justification & Insights |
| Reaction Type | Suzuki-Miyaura (C-O Coupling) | Suzuki-Miyaura (C-Cl Coupling) | Both substrates aim to form a new C-C bond at the 2-position of the pyridine ring. |
| Typical Catalyst | Pd(OAc)₂ or Pd₂(dba)₃ with specialized, electron-rich biarylphosphine ligands (e.g., SPhos, RuPhos).[7] | Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂ with various phosphine ligands.[6][8] | The C-O bond requires a more active catalyst for efficient oxidative addition. The C-Cl bond is amenable to a wider range of standard catalysts. |
| Reaction Conditions | Often requires higher temperatures (100-120 °C) and stronger bases (e.g., K₃PO₄).[4][7] | Can often proceed under milder conditions (80-100 °C) with common bases (e.g., K₂CO₃, Na₂CO₃).[8] | Overcoming the higher activation energy for C-O cleavage necessitates more forcing conditions. |
| Expected Yield | Good to Excellent (70-90%), highly dependent on catalyst system and substrate pairing. | Good to Excellent (75-95%).[5] | With an optimized catalyst system, both substrates can deliver high yields. However, the chloro-pyridine is generally more robust across a wider range of conditions. |
| Key Advantage | Useful when the chloro-analogue is unavailable or when late-stage diversification is needed from a methoxy-containing intermediate. | Broader catalyst compatibility, generally more reliable, and often lower catalyst cost. A more conventional and widely used approach. | The choice is often dictated by synthetic logistics and cost rather than a significant yield difference in an optimized system. |
Diagram: Generalized Suzuki-Miyaura Catalytic Cycle
The diagram below illustrates the fundamental steps of the Suzuki-Miyaura reaction, highlighting the critical oxidative addition step where the choice of substrate (C-Cl vs. C-O) has the most impact.
Caption: Decision workflow for selecting the appropriate pyridine substrate.
Experimental Protocols
To ensure this guide is not merely theoretical but also practical, the following are detailed, self-validating protocols for the benchmark reactions using the more versatile substrate, 2-Chloro-5-(trifluoromethyl)pyridine.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is representative of a standard Suzuki-Miyaura coupling for this class of substrate. [9][10] Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)
-
SPhos (4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.5 equiv)
-
Anhydrous Toluene
-
Degassed Water
Workflow Diagram: Experimental Setup
Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Procedure:
-
To a dry Schlenk flask, add 2-Chloro-5-(trifluoromethyl)pyridine, the arylboronic acid, and potassium phosphate.
-
In a glovebox or under a positive pressure of argon, add the Pd(OAc)₂ and SPhos.
-
Seal the flask, then evacuate and backfill with argon. Repeat this cycle three times.
-
Add the anhydrous toluene and degassed water via syringe.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to yield the desired product.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol is representative of a standard Buchwald-Hartwig amination. [11][12] Materials:
-
2-Chloro-5-(trifluoromethyl)pyridine (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (1.5 mol%)
-
RuPhos (3.5 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
In an argon-filled glovebox, add NaOt-Bu, Pd₂(dba)₃, and RuPhos to a dry Schlenk flask.
-
Add 2-Chloro-5-(trifluoromethyl)pyridine and the anhydrous solvent.
-
Finally, add the amine coupling partner.
-
Seal the flask, remove it from the glovebox, and place it in a preheated oil bath at 100 °C.
-
Stir vigorously and monitor the reaction's progress by TLC or LC-MS (typically 2-16 h).
-
After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion and Recommendations
The selection between this compound and 2-Chloro-5-(trifluoromethyl)pyridine is not a matter of universal superiority but of strategic application.
-
For C-N bond formation via Buchwald-Hartwig amination, 2-Chloro-5-(trifluoromethyl)pyridine is the mandatory choice . Its methoxy counterpart is not a viable substrate under standard conditions.
-
For C-C bond formation via Suzuki-Miyaura coupling, 2-Chloro-5-(trifluoromethyl)pyridine represents the more conventional, robust, and cost-effective option , compatible with a wide array of standard catalytic systems.
-
This compound becomes a valuable alternative for Suzuki-Miyaura couplings in specific scenarios: (1) when specialized C-O coupling catalysts are readily available and established in your workflow, or (2) when the synthetic route provides a late-stage methoxy-containing intermediate that would require an extra step to convert to the halide.
Ultimately, a deep understanding of the reaction mechanism provides the clearest path to efficient synthesis. By recognizing the critical role of the oxidative addition step, researchers can confidently select the optimal building block for their specific synthetic challenge.
References
- Title: Mechanistic studies of transition metal-catalyzed cross-coupling reactions.
- Title: Application Notes and Protocols for Suzuki Cross-Coupling Reactions Utilizing Pyridine Ligands. Source: Benchchem. Link
- Title: Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies.
- Title: Palladium-catalyzed cross-coupling reactions with fluorinated substrates: Mechanistic insights into the undesired hydrodehalogenation of aryl halides. Source: Weizmann Research Portal. Link
- Title: Suzuki Cross-coupling Reaction procedure. Source: Rose-Hulman Institute of Technology. Link
- Title: A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Title: Application Notes and Protocols: Suzuki Coupling Reactions with 5-Methoxy-2-methylthiopyrimidine Deriv
- Title: A Comparative Guide to the Reactivity of 2,5-Dibromo-3-(trifluoromethyl)pyridine and 2,5-dichloro-3. Source: Benchchem. Link
- Title: Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 2,5-Dibromo-3-(trifluoromethyl)pyridine. Source: Benchchem. Link
- Title: Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates.
- Title: A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Source: Benchchem. Link
- Title: A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines. Source: Benchchem. Link
- Title: A Comparative Guide to Catalysts for Suzuki Coupling of 1-(2-Bromo-5-fluoropyridin-4-YL)ethanone. Source: Benchchem. Link
- Title: A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Source: Journal of the American Chemical Society. Link
- Title: Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Source: PubMed Central (PMC). Link
- Title: ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.
- Title: 2,2,5,5-Tetramethyloxolane (TMO) as a Solvent for Buchwald–Hartwig Aminations. Source: Maynooth University Research Archive Library. Link
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistryjournals.net [chemistryjournals.net]
- 3. Mechanistic investigations of palladium-catalyzed cross-coupling reactions using advanced mass spectrometric methodologies [dspace.library.uvic.ca]
- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. rose-hulman.edu [rose-hulman.edu]
- 11. benchchem.com [benchchem.com]
- 12. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
A Senior Application Scientist's Guide to Validating In Vitro to In Vivo Correlation (IVIVC) for 2-Methoxy-5-(trifluoromethyl)pyridine Compounds
For researchers, scientists, and drug development professionals, establishing a robust in vitro to in vivo correlation (IVIVC) is a critical step in modern pharmaceutical development. It serves as a predictive mathematical model that links an in vitro property of a drug, typically its dissolution rate, to its in vivo behavior, such as its plasma concentration profile.[1][2] A validated IVIVC can significantly streamline the development process, reduce the need for extensive bioequivalence studies, and provide a deeper understanding of a formulation's performance.[3][4]
This guide provides an in-depth, technical comparison of methodologies for validating an IVIVC for 2-Methoxy-5-(trifluoromethyl)pyridine compounds. Given that specific pharmacokinetic data for this compound is not publicly available, we will utilize a scientifically justified, hypothetical case study based on its known physicochemical properties to illustrate the principles and protocols.
The Biopharmaceutical Profile of this compound: A BCS Class II Analogue
This compound is characterized as a white crystalline powder with a melting point of 104-106°C and a boiling point of 166.6°C.[5] Its structure, featuring a pyridine ring, suggests it is a weak base.[6][7] The pyridine motif is known to often enhance metabolic stability and permeability.[6] Coupled with its likely low aqueous solubility, it is reasonable to classify this compound as a Biopharmaceutical Classification System (BCS) Class II compound: low solubility and high permeability.[8][9] For BCS Class II drugs, the in vitro dissolution is often the rate-limiting step for in vivo absorption, making them ideal candidates for developing a successful IVIVC.[8]
Designing the IVIVC Study: A Multi-Formulation Approach
To establish a meaningful Level A IVIVC, which is a point-to-point correlation between in vitro dissolution and in vivo absorption, it is recommended to evaluate at least three formulations with different release rates (e.g., fast, medium, and slow).[10][11] This allows for the development of a correlation that is predictive over a range of dissolution profiles.
Experimental Protocols: A Step-by-Step Guide
In Vitro Dissolution Testing: Simulating the Gastrointestinal Environment
For poorly soluble, weakly basic compounds like our subject, the use of biorelevant dissolution media is crucial for mimicking the in vivo conditions of the stomach and small intestine.[12]
Protocol: USP Apparatus 2 (Paddle Apparatus) Dissolution
-
Dissolution Media:
-
Acid Stage: 750 mL of 0.1 N HCl (to simulate gastric fluid).
-
Buffer Stage: After 2 hours in the acid stage, add 250 mL of a buffer concentrate to raise the pH to 6.8, simulating the intestinal environment. Alternatively, conduct separate runs in Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF) to assess food effects.[15]
-
-
Temperature: Maintain the media at 37 ± 0.5°C.[13]
-
Paddle Speed: 50 RPM.[13]
-
Procedure: a. Place one tablet in each of the six dissolution vessels. b. Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours). c. Replace the withdrawn volume with fresh, pre-warmed media. d. Filter the samples and analyze the drug concentration using a validated HPLC method.[14]
In Vivo Pharmacokinetic Study: The Beagle Dog Model
The beagle dog is a commonly used and well-accepted animal model for preclinical pharmacokinetic studies of oral dosage forms.[16][17]
Protocol: Oral Administration in Beagle Dogs
-
Subjects: A cohort of healthy male beagle dogs (n=6 per formulation), weighing approximately 10-15 kg.
-
Housing and Fasting: House the dogs individually and fast them overnight for at least 12 hours before dosing, with free access to water.[16]
-
Dosing: a. Administer a single oral dose of each formulation (fast, medium, slow release) and an immediate-release (IR) solution as a reference. b. A crossover study design is ideal, where each dog receives each formulation with a washout period of at least one week between doses.
-
Blood Sampling: Collect blood samples (approximately 2 mL) from the cephalic vein at pre-dose (0 hours) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24, and 48 hours post-dose.[16]
-
Sample Processing and Analysis: a. Collect blood in tubes containing an appropriate anticoagulant (e.g., EDTA). b. Centrifuge the samples to separate the plasma. c. Analyze the plasma concentrations of the this compound compound using a validated LC-MS/MS method.
Data Analysis: From In Vitro Release to In Vivo Absorption
Deconvolution: Unveiling the In Vivo Absorption Profile
To correlate the in vitro data with the in vivo performance, the plasma concentration-time data must be "deconvoluted" to estimate the cumulative fraction of the drug absorbed over time. The Wagner-Nelson method is a commonly used deconvolution technique for drugs exhibiting one-compartment pharmacokinetics.[1][18][19]
Wagner-Nelson Deconvolution Steps:
-
Determine the Elimination Rate Constant (k): This is typically obtained from the terminal log-linear phase of the plasma concentration-time curve after intravenous administration of the drug. For our hypothetical case, we will assume a k value derived from the IR oral solution data.
-
Calculate the Area Under the Curve (AUC): Calculate the cumulative AUC from time zero to each time point t (AUC0-t) using the trapezoidal rule.
-
Calculate the Amount of Drug Absorbed: The cumulative amount of drug absorbed up to time t (At) is calculated using the following equation: At = Ct + k * AUC0-t where Ct is the plasma concentration at time t.
-
Calculate the Fraction of Drug Absorbed: The cumulative fraction of drug absorbed at time t (Fabs,t) is then: Fabs,t = At / A∞ where A∞ is the cumulative amount absorbed at infinite time.
Establishing the Level A IVIVC: The Correlation Model
A Level A IVIVC is established by plotting the mean percentage of drug dissolved in vitro against the mean percentage of drug absorbed in vivo at each corresponding time point for all three formulations. A linear regression analysis is then performed on these data points.[20][21]
Hypothetical Case Study: this compound Formulations
To illustrate the process, let's consider hypothetical data for three extended-release formulations of a this compound compound.
In Vitro Dissolution Data (Hypothetical)
| Time (hours) | Fast Release (% Dissolved) | Medium Release (% Dissolved) | Slow Release (% Dissolved) |
| 1 | 45 | 30 | 15 |
| 2 | 65 | 45 | 28 |
| 4 | 85 | 65 | 45 |
| 6 | 95 | 80 | 60 |
| 8 | 100 | 90 | 75 |
| 12 | 100 | 100 | 90 |
| 24 | 100 | 100 | 100 |
In Vivo Pharmacokinetic Data (Hypothetical)
| Time (hours) | Fast Release (ng/mL) | Medium Release (ng/mL) | Slow Release (ng/mL) |
| 0.5 | 150 | 100 | 50 |
| 1 | 250 | 180 | 90 |
| 2 | 300 | 250 | 150 |
| 4 | 220 | 280 | 200 |
| 6 | 150 | 220 | 210 |
| 8 | 90 | 160 | 190 |
| 12 | 40 | 80 | 140 |
| 24 | 10 | 20 | 50 |
| 48 | 2 | 5 | 15 |
Deconvoluted In Vivo Absorption Data (Hypothetical)
| Time (hours) | Fast Release (% Absorbed) | Medium Release (% Absorbed) | Slow Release (% Absorbed) |
| 1 | 48 | 32 | 17 |
| 2 | 68 | 48 | 30 |
| 4 | 88 | 68 | 48 |
| 6 | 97 | 83 | 63 |
| 8 | 100 | 92 | 78 |
| 12 | 100 | 100 | 92 |
| 24 | 100 | 100 | 100 |
IVIVC Model and Validation
By plotting the in vitro dissolution data against the in vivo absorption data, we can generate a Level A IVIVC plot.
Hypothetical Level A IVIVC Plot:
A linear regression of this data would yield an equation, for instance:
% Absorbed = 1.05 * (% Dissolved) - 2.5 (R² = 0.98)*
Validation of the IVIVC Model
According to FDA guidance, the predictability of the IVIVC model must be validated.[10][22][23] This is done by calculating the prediction error (%PE) for the pharmacokinetic parameters (Cmax and AUC) for each formulation.
%PE = [(Observed - Predicted) / Observed] * 100
The acceptance criteria for a validated IVIVC are:
-
An average absolute %PE of ≤ 10% for both Cmax and AUC.
-
Individual %PE for each formulation should not exceed 15%.[10]
Alternative Approaches and Considerations
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: For compounds with more complex absorption, distribution, metabolism, and excretion (ADME) properties, PBPK modeling can be a powerful tool to establish a more mechanistic IVIVC.[8][24]
-
Formulation Strategies for Poorly Soluble Drugs: For BCS Class II compounds, formulation strategies such as particle size reduction, salt formation, and the use of amorphous solid dispersions can significantly impact dissolution and bioavailability.[25][26][27][28][29] The choice of formulation will influence the IVIVC development.
-
Non-Linear Correlations: While linear correlations are common, non-linear relationships can also be acceptable if they are scientifically justified.[20]
Visualizing the IVIVC Workflow
Caption: Relationship between In Vitro and In Vivo processes.
Conclusion
The successful validation of an in vitro to in vivo correlation provides a powerful, predictive tool that can significantly enhance the efficiency of drug development. For this compound compounds, which are likely BCS Class II drugs, establishing a Level A IVIVC is a highly feasible and valuable endeavor. By employing a multi-formulation strategy, conducting robust in vitro dissolution studies with biorelevant media, and performing well-designed in vivo pharmacokinetic studies, a reliable correlation can be established. The validation of this correlation, based on stringent prediction error criteria, ensures its utility as a surrogate for future bioequivalence studies, ultimately accelerating the delivery of new therapies to patients.
References
- IVIVC for Biopharmaceutical Classification System (BCS) Class II Drugs: Case Studies and Challenges. (n.d.). MULTIDISCIPLINARY JOURNAL OF INSTRUCTION (MDJI).
- Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today.
- Guidance for Industry - Extended Release Oral Dosage Forms: Development, Evaluation, and Application of In Vitro/In Vivo Correl
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis. (n.d.). Sarchem Labs.
- Formulation Possibilities of a Weak Base with a Narrow Solubility Range. (2025).
- A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). PMC.
- In vitro-In vivo Correlation: Perspectives on Model Development. (n.d.). PMC.
- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023). PMC.
- Guidance for Industry #238. (n.d.). FDA.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (2021). PMC.
- Conjunction of semi-mechanistic in vitro-in vivo modeling and population pharmacokinetics as a tool for virtual bioequivalence analysis - a case study for a BCS class II drug. (2023). PubMed.
- Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). Pharma Models.
- Industry Case Studies: Integration of Biorelevant Dissolution Data with Physiologically-based Pharmacokinetic Models during Formulation Development. (2014). American Pharmaceutical Review.
- In vitro-in vivo correlations: General concepts, methodologies and regulatory applic
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
- FDA Guidance for Industry 1. (n.d.). Dissolution Technologies.
- A time scaling approach to develop an in vitro–in vivo correlation (IVIVC) model using a convolution-based technique. (n.d.). OUCI.
- Development and validation of an in vitro–in vivo correlation (IVIVC)
- IVIVC Model Linear Regression Plots of Percent Absorbed versus Percent... (n.d.).
- Effect of pyridine on key pharmacological parameters. (n.d.).
- (PDF) SOLID ORAL DOSAGE FORMULATION STRATEGIES FOR POORLY SOLUBLE DRUGS. (n.d.).
- WagnerNelson Object. (n.d.). Certara.
- Wagner-Nelson method (cont'd). (n.d.).
- In-Vitro-In-Vivo Correlation Definitions and Regul
- Flowchart Creation. (n.d.).
- Establishing Level A IVIVC for Extended-Release Formulations: A Regul
- Case Studies of Mechanistic Absorption Modelling and IVIVC. (n.d.). University of Maryland School of Pharmacy.
- An assessment of prediction accuracy of two IVIVC modelling methodologies. (n.d.).
- WagnerNelson Object. (n.d.). Certara.
- In vitro–in vivo correlation (IVIVC) model linear regression plots... (n.d.).
- The graphviz templ
- Four Levels of In-Vitro-In-Vivo Correl
- Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies. (2015).
- Create a Flowchart using Graphviz Dot. (2022).
- USP Apparatus 2 Paddle Method for Dissolution Testing. (2025). YouTube.
- Deconvolution and IVIVC: Exploring the Role of R
- Guide to Flowcharts in Graphviz. (n.d.). Sketchviz.
- Building diagrams using graphviz. (2021). Chad's Blog.
- Drug Dissolution: A Beginner's Guide to Testing, Appar
- Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candid
- How Dissolution Apparatus Works – Step by Step Guide for Students. (2025).
- Wagner-Nelson Method. (2024). Boomer.org.
- 〈711〉 DISSOLUTION. (n.d.). US Pharmacopeia (USP).
- V B. Metabolism and Pharmacokinetic Studies. (n.d.). FDA.
- In vivo Pharmacokinetic Studies | Dog and Rodent PK. (n.d.). Aurigene Pharmaceutical Services.
- Pharmacokinetics of enflicoxib in dogs: Effects of prandial state and repeated administr
- 〈711〉 DISSOLUTION. (n.d.). US Pharmacopeia (USP).
- Animal Pharmacokinetic Studies for Safe Tre
Sources
- 1. Deconvolution and IVIVC: Exploring the Role of Rate-Limiting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uspnf.com [uspnf.com]
- 3. boomer.org [boomer.org]
- 4. Applications of In Vitro–In Vivo Correlations in Generic Drug Development: Case Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sarchemlabs.com [sarchemlabs.com]
- 6. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.mdji.org [journal.mdji.org]
- 9. Conjunction of semi-mechanistic in vitro-in vivo modeling and population pharmacokinetics as a tool for virtual bioequivalence analysis - a case study for a BCS class II drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. dissolutiontech.com [dissolutiontech.com]
- 12. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 13. youtube.com [youtube.com]
- 14. Mastering Drug Dissolution: 4 basic topics beginner's guide [pharmacores.com]
- 15. usp.org [usp.org]
- 16. Use of Preclinical Dog Studies and Absorption Modeling to Facilitate Late Stage Formulation Bridging for a BCS II Drug Candidate - PMC [pmc.ncbi.nlm.nih.gov]
- 17. In vivo Pharmacokinetic Studies | Dog and Rodent PK | CRO Services [aurigeneservices.com]
- 18. WagnerNelson Object [onlinehelp.certara.com]
- 19. Wagner-Nelson method (cont'd) [e-pharmacokinetics.com]
- 20. In vitro-In vivo Correlation: Perspectives on Model Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. fda.gov [fda.gov]
- 23. Development and validation of an in vitro–in vivo correlation (IVIVC) model for propranolol hydrochloride extended-release matrix formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pharmacy.umaryland.edu [pharmacy.umaryland.edu]
- 25. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 26. researchgate.net [researchgate.net]
- 27. pharmoutsourcing.com [pharmoutsourcing.com]
- 28. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 29. researchgate.net [researchgate.net]
Safety Operating Guide
A Comprehensive Guide to Personal Protective Equipment for Handling 2-Methoxy-5-(trifluoromethyl)pyridine
For the dedicated researcher, scientist, and drug development professional, the safe handling of specialized chemical compounds is paramount. This guide provides an in-depth, procedural framework for the use of Personal Protective Equipment (PPE) when working with 2-Methoxy-5-(trifluoromethyl)pyridine, ensuring both personal safety and the integrity of your research.
This compound is a compound that demands careful handling due to its potential hazards. Safety Data Sheets (SDS) indicate that it can cause skin and serious eye irritation, and may also cause respiratory irritation.[1][2][3][4][5][6] Some sources also classify it as a flammable liquid and vapor.[2][7] Therefore, a comprehensive understanding and implementation of appropriate PPE are not merely recommended—they are essential.
Foundational Principles of Chemical Safety
Before handling this compound, it is crucial to internalize foundational safety principles. Always work in a well-ventilated area, preferably within a certified chemical fume hood.[8][9][10] Avoid eating, drinking, or smoking in the laboratory to prevent accidental ingestion.[10][11][12] Familiarize yourself with the location and operation of emergency equipment, such as eyewash stations and safety showers.[3][13]
Core Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound. The rationale behind each piece of equipment is detailed to foster a deeper understanding of the protective mechanisms at play.
Eye and Face Protection: The First Line of Defense
-
Chemical Splash Goggles: These are the minimum requirement for eye protection.[14] They should be worn at all times in the laboratory where chemicals are handled.[15] Goggles provide a seal around the eyes, protecting them from splashes and vapors.
-
Face Shield: When there is a heightened risk of splashing, such as during transfers of larger volumes or when reactions are conducted under pressure, a face shield must be worn in conjunction with chemical splash goggles.[11][16] This provides an additional layer of protection for the entire face.
It is imperative to ensure that eye protection meets established safety standards, such as those set by NIOSH in the US or EN 166 in Europe.[6]
Hand Protection: Selecting the Appropriate Gloves
The choice of gloves is critical, as not all materials offer the same level of protection against specific chemicals. For pyridine and its derivatives, nitrile or neoprene gloves are often recommended.[8] However, it is crucial to consult the glove manufacturer's compatibility chart for specific breakthrough times and degradation data for this compound. For highly corrosive or readily absorbed compounds, double-gloving is a recommended practice.[14]
Key Considerations for Glove Use:
-
Inspection: Always inspect gloves for any signs of damage, such as tears or pinholes, before use.[6][10]
-
Donning and Doffing: Use proper technique when putting on and taking off gloves to avoid contaminating your skin.
-
Disposal: Dispose of contaminated gloves in a designated hazardous waste container immediately after use.[6]
Body Protection: Shielding the Skin
-
Laboratory Coat: A fully buttoned, flame-resistant lab coat should be worn at all times to protect against splashes and spills.[13][14]
-
Chemical-Resistant Apron: For larger-scale work or when there is a significant risk of splashes, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[14]
-
Appropriate Attire: Long pants and closed-toe shoes are mandatory in a laboratory setting to protect the legs and feet.[15]
Respiratory Protection: When Engineering Controls Are Not Enough
In most cases, working within a properly functioning chemical fume hood will provide adequate respiratory protection.[9] However, if engineering controls are insufficient to maintain exposure below permissible limits, or in the event of a large spill, respiratory protection will be necessary.[14] The selection of the appropriate respirator and cartridge must be based on the specific hazards and exposure levels. Personnel must be medically cleared, fit-tested, and trained in the proper use of respirators.[13]
Procedural Workflow: A Step-by-Step Guide
To ensure safety and procedural consistency, a clear, step-by-step workflow for handling this compound is essential.
Preparation and Donning PPE
This diagram outlines the logical sequence for putting on your Personal Protective Equipment.
Caption: Sequential process for donning PPE before handling the chemical.
Safe Handling and Experimental Work
Once appropriately attired, all handling of this compound should occur within a chemical fume hood. Keep containers tightly closed when not in use to minimize the release of vapors.[8][12] Use non-sparking tools and explosion-proof equipment if the chemical is deemed flammable.[7]
Doffing PPE and Decontamination
The removal of PPE is a critical step to prevent cross-contamination.
Caption: Step-by-step procedure for the safe removal of PPE.
Emergency Procedures and Disposal
In the event of accidental exposure, immediate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[3][4][8][17] Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open, and seek immediate medical attention.[1][4][8]
-
Inhalation: Move the affected person to fresh air. If they are having trouble breathing, seek immediate medical attention.[1][3][17]
-
Spills: For small spills, trained personnel wearing appropriate PPE can absorb the material with an inert absorbent and place it in a sealed container for disposal.[9] For large spills, evacuate the area and contact the institution's emergency response team.[14]
All waste containing this compound must be collected in clearly labeled, compatible containers and disposed of as hazardous waste according to local, state, and federal regulations.[7][14]
Quantitative Data Summary
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation | GHS07: Exclamation mark | Warning | H315: Causes skin irritation[1][2][3][4] |
| Eye Irritation | GHS07: Exclamation mark | Warning | H319: Causes serious eye irritation[1][2][3][4] |
| Respiratory Irritation | GHS07: Exclamation mark | Warning | H335: May cause respiratory irritation[1][4][5] |
| Flammability | GHS02: Flame | Danger | H226: Flammable liquid and vapour[2] |
References
- Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. [Link]
- Safety D
- Hazard Summary: Pyridine. NJ.gov. [Link]
- Pyridine ACS Safety Data Sheet. Jubilant Ingrevia Limited. [Link]
- 2-Methoxy-5-(trifluoromethyl)
- Standard Operating Procedure: Pyridine.
- SAFETY DATA SHEET: 5-Methoxy-2-(trifluoromethyl)pyridine. Fisher Scientific. [Link]
- SAFETY DATA SHEET: 2-chloro-4-methoxy-5-(trifluoromethyl)pyridine. [Link]
- RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABOR
- Guidelines for Safe Laboratory Practices. NextGen Protocols. [Link]
- Working with Chemicals.
- Laboratory Safety. FSU | Department of Chemistry & Biochemistry. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. chemical-label.com [chemical-label.com]
- 3. fishersci.at [fishersci.at]
- 4. canbipharm.com [canbipharm.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 9. carlroth.com [carlroth.com]
- 10. artsci.usu.edu [artsci.usu.edu]
- 11. nj.gov [nj.gov]
- 12. jubilantingrevia.com [jubilantingrevia.com]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Procedure [chem.fsu.edu]
- 16. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
